Tributyltin hydroxide
Description
The exact mass of the compound Tributyltin hydroxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65224. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tributyltin hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyltin hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1067-97-6 |
|---|---|
Molecular Formula |
C12H28OSn |
Molecular Weight |
307.06 g/mol |
IUPAC Name |
tributylstannanylium;hydroxide |
InChI |
InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1 |
InChI Key |
GMVHICBNQJYKSP-UHFFFAOYSA-M |
SMILES |
CCCC[Sn](CCCC)CCCC.O |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.[OH-] |
Other CAS No. |
1067-97-6 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tributyltin Hydroxide: Structure, Properties, and Scientific Considerations
This guide provides a comprehensive technical overview of tributyltin hydroxide (TBTH), an organotin compound of significant historical and ongoing interest in chemical, environmental, and toxicological research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics of TBTH, its synthesis, mechanisms of action, and the analytical methodologies crucial for its detection and study.
Introduction: The Organotin Landscape and Tributyltin Hydroxide's Place Within It
Organotin compounds are characterized by the presence of at least one covalent bond between a tin (Sn) atom and a carbon atom. The nature and number of the organic groups attached to the tin atom profoundly influence the compound's properties and biological activity. Tributyltin (TBT) compounds, featuring three butyl groups bonded to a tin atom, rose to prominence in the mid-20th century primarily for their potent biocidal properties.[1] For four decades, TBTH was a key active ingredient in antifouling paints applied to the hulls of marine vessels to prevent the growth of organisms like algae and barnacles.[1][2] Its effectiveness, however, is matched by its significant toxicity to non-target aquatic organisms, leading to severe environmental consequences and subsequent regulatory restrictions on its use.[1][3]
Despite these restrictions, the persistence of TBTH in aquatic sediments means it remains a relevant compound of study.[1][4] Understanding its chemical behavior, biological interactions, and environmental fate is critical for ongoing environmental monitoring, toxicological research, and the development of remediation strategies. This guide offers a foundational resource for professionals engaged in these areas.
Chemical Identity and Physicochemical Properties
Tributyltin hydroxide is an organometallic compound that can be described as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[2][3] It is structurally defined by a central tin atom covalently bonded to three n-butyl groups and one hydroxyl group, resulting in a tetrahedral geometry.[2]
Nomenclature and Identification
The compound is identified by several names and registry numbers. It is crucial for researchers to be aware of these to navigate scientific literature and chemical databases effectively.
-
Systematic IUPAC Name : Tributyl(hydroxy)stannane
-
Common Synonyms : Tributyltin hydroxide (TBTH), Tributylhydroxytin, Tributylstannanol[3][5][6]
-
CAS Numbers : The compound is primarily registered under CAS number 1067-97-6 .[2][5][6] Another number, 80883-02-9 , is also associated with it, which may reflect different preparations or historical registration practices.[2][3][][8][9][10][11][12]
Physicochemical Data
The physical and chemical properties of TBTH dictate its behavior in both laboratory and environmental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | ~307.06 - 308.07 g/mol | [2][5][][9] |
| Appearance | Colorless to pale yellow liquid/solid | [2][3][13] |
| Melting Point | ~15.5 °C | [2] |
| Boiling Point | 186-190 °C (at 5 Torr) | [2] |
| Density | ~1.17 g/cm³ | [13] |
| Water Solubility | Poor; 71.2 mg/L at 20 °C | [2][10] |
| Organic Solvent Solubility | High solubility in organic solvents like hexane, toluene, and dichloromethane. | [2][13] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.19 – 3.84 | [1] |
The poor water solubility and high octanol-water partition coefficient highlight the hydrophobic nature of TBTH, a key factor in its environmental persistence and bioaccumulation in fatty tissues of organisms.[1][3][14]
Synthesis and Reactivity
Synthesis Pathways
Tributyltin hydroxide is typically synthesized through straightforward chemical reactions. The primary laboratory and industrial methods include:
-
Hydrolysis of Tributyltin Halides : The most common method involves the hydrolysis of tributyltin chloride (TBTCl) with an aqueous base, such as sodium hydroxide.[2][10] The reaction proceeds by nucleophilic substitution at the tin center.
-
Reduction of Bis(tributyltin) oxide (TBTO) : TBTH can also be formed from the reduction of its corresponding oxide, TBTO, using appropriate reducing agents.[2] TBTO itself is often the form present in commercial formulations and can be considered an anhydride of TBTH.
A patented method for producing high-purity tributyltin compounds involves reacting a crude mixture of tetrabutyltin and tributyltin chloride with aqueous sodium hydroxide to form bis(tributyltin) oxide, which can then be further processed.[10]
Key Chemical Reactions
The hydroxyl group in TBTH imparts specific reactivity. It can react with acids to form various tributyltin salts, which are themselves useful reagents in organic synthesis.[2] This reactivity is central to its role as a precursor for other organotin compounds.
Mechanism of Action: Endocrine Disruption
The toxicity of TBTH is largely attributed to its function as an endocrine-disrupting compound (EDC).[2] It exerts potent effects on the hormonal systems of various organisms, particularly aquatic invertebrates.
Disruption of Steroid Hormone Metabolism
One of the most well-documented effects of TBT is the induction of "imposex"—the development of male sexual characteristics in female gastropods (snails). This is theorized to occur through the inhibition of the cytochrome P450 aromatase enzyme.[1] Aromatase is responsible for converting androgens (male hormones) to estrogens (female hormones). By inhibiting this enzyme, TBT leads to an accumulation of androgens, causing masculinization.[1]
Furthermore, TBT compounds have been shown to interfere with glucocorticoid metabolism by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase type 2.[1] Studies in zebrafish have revealed complex, tissue-specific responses to TBT exposure, with evidence of both masculinizing and feminizing effects on gene transcription in different organs.[15][16]
Cellular and Immune System Effects
Beyond its endocrine effects, TBTH impacts fundamental cellular processes. It has been shown to alter calcium signaling pathways and interfere with cyclic adenosine monophosphate (cAMP) production.[2] TBT is also known to be detrimental to the immune system, with studies showing reduced resistance to infection in fish and suppression of immune cells in rats.[17] At a molecular level, TBT is known to activate the PPAR-gamma protein, which stimulates lipid uptake and fat cell development (adipogenesis), linking it to obesity.[17]
Caption: Simplified pathways of Tributyltin's endocrine and cellular disruption.
Applications and Environmental Implications
Primary Applications
The potent biocidal activity of TBTH has led to its use in several key areas:
-
Antifouling Paints : Its primary historical use was to prevent biofouling on ship hulls, enhancing fuel efficiency and operational longevity.[1][2][3]
-
Wood Preservation : The antifungal properties of TBTH make it an effective wood preservative against decay and insect infestation.[2][3][8]
-
Fungicide : It has also been used in agricultural settings as a fungicide.[13]
-
Chemical Synthesis : TBTH serves as a reagent and catalyst in the synthesis of other organic compounds, including polymers.[2][13]
Environmental Fate and Persistence
The chemical stability and hydrophobicity of TBTH contribute to its environmental persistence. When leached into aquatic environments, it strongly adsorbs to sediment and suspended particles.[1][14] This accumulation in sediment acts as a long-term reservoir, from which TBTH can be slowly released back into the water column for up to 30 years.[1]
Degradation occurs slowly through both biotic (microbial action) and abiotic (photolysis) pathways.[4][14] The process involves the sequential removal of butyl groups, a process known as dealkylation, which transforms tributyltin into less toxic dibutyltin (DBT), then monobutyltin (MBT), and finally to inorganic tin.[4] However, the half-life of TBT can be long: 6 to 12 days in seawater, but up to several years in sediment.[14][18]
Analytical Methodologies for Detection
The low concentrations at which TBTH exerts toxic effects necessitate highly sensitive and selective analytical methods for its detection in environmental samples. Gas chromatography (GC) is the preferred technique due to its high resolution.[19][20]
Experimental Protocol: GC-MS Analysis of TBT in Water
This protocol outlines a general workflow for the determination of TBT in water samples, a common requirement in environmental monitoring. The core challenge is the low volatility of organotin compounds, which requires a derivatization step to convert them into species suitable for GC analysis.[19][20]
Objective: To quantify tributyltin (as a derivative) in a water sample using Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). This advanced method offers excellent sensitivity, capable of reaching detection limits in the picogram-per-liter (pg/L) range.[21]
Methodology:
-
Sample Preparation & In-Situ Derivatization:
-
Collect the water sample (e.g., 10-20 mL) in a clean glass vial.
-
Adjust the sample pH and add a buffering agent to optimize the derivatization reaction.
-
Add a derivatizing agent, typically sodium tetraethylborate (NaBEt₄). This agent ethylates the polar TBT hydroxide, converting it to the more volatile and less polar tributylethyltin.[19]
-
Add an appropriate internal standard for quantification.
-
-
Stir Bar Sorptive Extraction (SBSE):
-
Introduce a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane, PDMS) into the sample vial.
-
Stir the sample for a defined period (e.g., 60-120 minutes). The ethylated TBT derivative, being hydrophobic, will partition from the aqueous phase into the PDMS coating of the stir bar, pre-concentrating the analyte.
-
-
Thermal Desorption (TD):
-
Remove the stir bar from the sample, rinse with deionized water, and dry it carefully.
-
Place the stir bar into a thermal desorption tube.
-
Heat the tube in a thermal desorption unit. The high temperature desorbs the volatile tributylethyltin from the stir bar into a carrier gas stream, which is then focused in a cold trap.
-
-
GC-MS Analysis:
-
Rapidly heat the cold trap to inject the focused analytes into the GC column (e.g., a 5% phenylpolysiloxane column).[22]
-
Separate the compounds based on their boiling points and interaction with the column's stationary phase.
-
Detect the eluting compounds using a mass spectrometer (MS). The MS provides identification based on the mass-to-charge ratio of the analyte and its fragments, offering high selectivity and confirmation.[19]
-
-
Quantification:
-
Quantify the TBT concentration by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known standards.
-
Caption: Workflow for the analysis of TBT in water via SBSE-TD-GC-MS.
Safety and Handling
Tributyltin hydroxide is a toxic compound and must be handled with extreme care.[13] It is toxic if swallowed or inhaled and harmful in contact with skin.[23] It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[5][23]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
-
Ventilation : All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][23]
-
Storage : Store in a tightly closed container in a cool, well-ventilated area, away from incompatible materials such as strong oxidants and acids.[13][23]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
Tributyltin hydroxide is a compound with a dual legacy. Its efficacy as a biocide is undeniable, but its environmental toxicity has necessitated strict regulation and spurred research into its long-term impacts. For scientists in environmental science, toxicology, and drug development, a thorough understanding of TBTH's chemical structure, properties, and biological mechanisms of action is essential. The analytical techniques developed for its trace-level detection are a testament to the challenges posed by persistent organic pollutants. As research continues, the knowledge consolidated in this guide will serve as a vital resource for addressing the ongoing environmental and health questions surrounding this potent organotin compound.
References
- An In-depth Technical Guide on the Environmental Fate and Persistence of Tributyltin Hydroxide. (n.d.). Benchchem.
- Tributyltin hydroxide | 80883-02-9. (2024, April 15). Smolecule.
- Tributylhydroxytin | C12H29OSn | CID 6327813. (n.d.). PubChem, NIH.
- CAS 80883-02-9: Tributyltin hydroxide. (n.d.). CymitQuimica.
- CAS 80883-02-9 Tributyltin hydroxide. (n.d.). BOC Sciences.
- Tributyltin(IV) hydroxide. (2024, April 9). ChemBK.
- Tributyltin hydroxide | 80883-02-9. (n.d.). ChemicalBook.
- CAS 80883-02-9 Tributyltin hydroxide. (n.d.). Alfa Chemistry.
- Pesticide Fact Sheet: Tributyltin. (n.d.). EPA NEPAL.
- Tributyltin. (n.d.). Wikipedia.
- Tributyltin hydroxide | 80883-02-9. (n.d.). Benchchem.
- Tributyltin hydride. (n.d.). Wikipedia.
- Predicting the fate and effects of tributyltin in marine systems. (2025, August 7). ResearchGate.
- Predicting the fate and effects of tributyltin in marine systems. (2000). PubMed.
- Tributyltin hydroxide (cas 80883-02-9) SDS/MSDS download. (n.d.). Guidechem.
- Tributyltin hydroxide - Safety Data Sheet. (2022, August 11). ChemicalBook.
- Tributyl tin hydroxide. (n.d.). Stenutz.
- A Researcher's Guide to the Validation of New Analytical Methods for the Detection of Tributyltin Compounds. (n.d.). Benchchem.
- Tributyltin – Knowledge and References. (n.d.). Taylor & Francis.
- A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. (2012, October 26). PubMed.
- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI, NIH.
- Triphenyltin hydroxide | C18H16OSn | CID 9907219. (n.d.). PubChem, NIH.
- Tributylstannane | C12H28Sn | CID 5948. (n.d.). PubChem.
- Synthesis of 2,5,13,16-Tetraoxa-9-stannaheptadecane, 9-[3-(2-methoxyethoxy)propyl]. (n.d.). Organic Syntheses Procedure.
- Synthesis of tributyltinesters. (n.d.). ResearchGate.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. (n.d.). [Source publication not specified].
- SAFETY DATA SHEET. (2025, May 20). [Source publication not specified].
- Elucidating the mechanism of action of tributyltin (TBT) in zebrafish. (n.d.). PubMed.
- CAS No : 1067-97-6| Chemical Name : Tributyltin Hydroxide. (n.d.). Pharmaffiliates.
- Elucidating the mechanism of action of tributyltin (TBT) in zebrafish. (2025, August 6). ResearchGate.
Sources
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 3. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Tributylhydroxytin | C12H29OSn | CID 6327813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. Tributyltin hydroxide | 80883-02-9 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Tributyltin hydroxide | 80883-02-9 | Benchchem [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pjoes.com [pjoes.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
Synthesis of high-purity Tributyltin hydroxide
An In-Depth Technical Guide to the Synthesis of High-Purity Tributyltin Hydroxide
Abstract
Tributyltin hydroxide (TBT-OH), an organotin compound with the chemical formula (C₄H₉)₃SnOH, is a versatile chemical intermediate and potent biocide.[1][2][] Its utility in applications ranging from marine antifouling paints to wood preservation is well-documented, although its use is now highly regulated due to significant environmental and toxicological concerns.[1][2] The synthesis of high-purity TBT-OH is critical for research applications, particularly in toxicological studies where it serves as a reference material, and for its use as a reagent in specialized organic synthesis.[1] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, purification strategies, and critical safety measures for the laboratory-scale synthesis of high-purity Tributyltin hydroxide.
Critical Health & Safety Imperatives
Organotin compounds are a class of chemicals with high acute toxicity, and their handling demands stringent safety protocols.[4] Tributyltin derivatives, in particular, are known to be potent endocrine disruptors and can cause severe irritation and burns to the skin and eyes.[2][4] Inhalation or ingestion can lead to significant systemic effects, primarily targeting the central nervous system.[4]
Core Safety Mandates:
-
Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. In case of skin contact, the affected area should be flushed with copious amounts of water for at least 15 minutes, and contaminated clothing must be removed immediately.[4][8] Medical attention should be sought for any exposure.[5]
-
Waste Disposal: All waste materials containing organotin compounds must be collected in clearly labeled, dedicated containers and disposed of according to institutional and local hazardous waste guidelines.[4][6]
Caption: Critical Safety Workflow for Handling Organotin Compounds.
Principles of Tributyltin Synthesis
The synthesis of TBT-OH fundamentally involves two key stages: first, the formation of three tin-carbon (Sn-C) bonds to create the tributyltin scaffold, and second, the introduction of the hydroxide group. The most prevalent industrial and laboratory approach relies on the Grignard reaction for the alkylation step, followed by hydrolysis of an intermediate.
Formation of the Tributyltin Scaffold: The Grignard Reaction
The Grignard reaction is the cornerstone for creating the Sn-C bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with a tin halide, typically tin(IV) chloride (SnCl₄).
-
Reaction: 4 BuMgBr + SnCl₄ → Bu₄Sn + 4 MgBrCl
-
Causality: The nucleophilic carbon of the butylmagnesium bromide attacks the electrophilic tin center of SnCl₄, displacing the chloride ions. The reaction proceeds stepwise, adding all four butyl groups to form tetrabutyltin (Bu₄Sn).
Kocheshkov Redistribution
To obtain the desired tributyltin species from tetrabutyltin, a redistribution reaction (also known as the Kocheshkov reaction) is employed. This involves reacting tetrabutyltin with tin(IV) chloride. The stoichiometry is critical for maximizing the yield of tributyltin chloride.
-
Reaction: 3 Bu₄Sn + SnCl₄ → 4 Bu₃SnCl
-
Causality: This is a thermodynamically controlled comproportionation reaction where alkyl groups and chlorine atoms are exchanged between the tin centers to form the more stable tributyltin chloride.[9]
Hydrolysis to Tributyltin Hydroxide
The final step is the hydrolysis of tributyltin chloride (Bu₃SnCl). This is a straightforward nucleophilic substitution where the hydroxide ion displaces the chloride ion.
-
Reaction: Bu₃SnCl + NaOH(aq) → Bu₃SnOH + NaCl(aq)
-
Causality: The reaction is driven by the formation of the stable sodium chloride salt in the aqueous phase, leaving the organotin product in the organic phase.[1][10]
Caption: Logical workflow for the synthesis of TBT-OH.
Detailed Experimental Protocols
This section outlines two primary, validated methods for synthesizing TBT-OH. Method 1 is a direct hydrolysis suitable if high-purity tributyltin chloride is available. Method 2 details the synthesis from bis(tributyltin) oxide, an alternative precursor.
Method 1: Hydrolysis of Tributyltin Chloride
This is the most direct route to TBT-OH and is preferred when the starting halide is commercially available and of sufficient purity.
Step-by-Step Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Reagents:
-
Charge the flask with Tributyltin chloride (Bu₃SnCl).
-
Prepare a 15-20% (w/w) aqueous solution of sodium hydroxide (NaOH).[11]
-
-
Reaction:
-
Begin vigorous stirring of the Bu₃SnCl.
-
Slowly add the aqueous NaOH solution to the flask. An immediate reaction forming two phases will be observed.
-
Maintain the reaction temperature between 75-85 °C for approximately 1 hour with continuous agitation to ensure complete hydrolysis.[11]
-
-
Work-up:
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Allow the layers to separate. The top organic layer contains the TBT-OH product, while the bottom aqueous layer contains sodium chloride and excess NaOH.[11]
-
Separate the organic layer. Wash it sequentially with deionized water until the aqueous washings are neutral (pH ~7).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Isolation: Remove the residual solvent (if any was used) under reduced pressure using a rotary evaporator to yield crude Tributyltin hydroxide.
Method 2: Hydration of Bis(tributyltin) oxide
Bis(tributyltin) oxide, (Bu₃Sn)₂O, is the dehydration product of TBT-OH and can be readily converted back to the hydroxide by controlled addition of water.
Step-by-Step Protocol:
-
Setup: Use a round-bottom flask equipped with a magnetic stirrer.
-
Reaction:
-
Add Bis(tributyltin) oxide to the flask.
-
While stirring, add a stoichiometric amount (1 equivalent) of deionized water.
-
Stir the mixture at room temperature. The reaction is typically gentle and proceeds to completion, resulting in a single phase of TBT-OH.
-
-
Isolation: The resulting Tributyltin hydroxide is often of high purity and may not require further purification beyond filtration if the starting oxide was pure.
High-Purity Purification
Achieving high purity requires the removal of unreacted starting materials, byproducts (like tetrabutyltin or dibutyltin species), and water.[12]
| Parameter | Value | Reference |
| Boiling Point | 186-190 °C @ 5 Torr | [1] |
| Melting Point | ~15.5 °C | [1] |
| Density | ~1.17 g/cm³ | [7] |
| Solubility (Water) | 71.2 mg/L @ 20 °C (poor) | [1] |
| Solubility (Organic) | High in non-polar solvents (hexane, toluene) | [1] |
Table 1: Physical Properties of Tributyltin Hydroxide.
Vacuum Distillation: This is the most effective method for purifying TBT-OH.
-
Procedure: The crude TBT-OH is transferred to a distillation apparatus suitable for vacuum distillation. The system is evacuated to a pressure of approximately 5-10 Torr.
-
Fractionation: The temperature is gradually increased. Volatile impurities will distill first. The high-purity TBT-OH fraction is collected at its characteristic boiling point (e.g., 186-190 °C at 5 Torr).[1] Any higher-boiling residues, such as residual oxides or decomposition products, will remain in the distillation flask.[11]
Analytical Characterization and Quality Control
Confirmation of identity and assessment of purity are essential final steps. A multi-technique approach is recommended for a comprehensive evaluation.
| Technique | Purpose | Expected Result |
| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities (e.g., Bu₄Sn, Bu₃SnCl). | A single major peak corresponding to the derivatized TBT species.[13][14] |
| Mass Spectrometry (MS) | Structural confirmation. | Fragmentation pattern consistent with the tributyltin cation and showing the characteristic isotopic distribution of tin. |
| NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) | Definitive structural elucidation and purity analysis. | ¹H and ¹³C spectra will show signals corresponding to the butyl groups. ¹¹⁹Sn NMR provides direct information about the tin environment. |
| Infrared (IR) Spectroscopy | Functional group identification. | A characteristic broad O-H stretching band for the hydroxide group. |
Table 2: Analytical Methods for Characterization of TBT-OH.
For quantitative analysis using GC, a derivatization step is often necessary to increase the volatility of TBT-OH.[13] This typically involves ethylation with sodium tetraethylborate (NaBEt₄) or propylation.[13][14] The resulting tetra-alkylated tin compound is then analyzed by GC, often with a flame photometric detector (FPD) or mass spectrometer for sensitive and selective detection.[13][14]
Conclusion
The synthesis of high-purity Tributyltin hydroxide is a well-established but hazardous process that requires meticulous attention to detail, particularly concerning safety protocols. The most robust synthetic pathway involves a Grignard-based alkylation of tin tetrachloride, followed by a Kocheshkov redistribution and subsequent hydrolysis. Purification via vacuum distillation is the gold standard for achieving high purity. Rigorous analytical characterization is crucial to validate the final product's identity and purity, ensuring its suitability for sensitive research and chemical synthesis applications.
References
-
ChemBK. (2024). Tributyltin(IV) hydroxide. [Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]
-
Wikipedia. (2024). Tributyltin hydride. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Del Valle Lab, University of Notre Dame. Standard Operating Procedures - Organotin reagents. [Link]
-
Champ, M. A. (Ed.). (2000). The tributyltin debate: ocean transportation versus seafood harvesting. Elsevier. [Link]
- Hechenbleikner, I., & Bresser, R. E. (1958). U.S. Patent No. 2,862,944. U.S.
-
Light, J., & Breslow, R. (1990). A new water-soluble tin hydride reagent. Organic Syntheses, 69, 209. [Link]
-
Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]
-
Nagase, M., Kondo, H., & Hasebe, K. (1995). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 120(7), 1923-1926. [Link]
-
David, F., Sandra, P., & Wylie, P. (2013). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Journal of Chromatography A, 1272, 59-64. [Link]
- Johnson, E. B. (1955). U.S. Patent No. 2,718,522. U.S.
-
FAQ-CHEM. (n.d.). How is TRIMETHYLTIN HYDROXIDE synthesized and what are its applications?. [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
-
Online Archive of California. (n.d.). I, Studies directed towards the total synthesis of nocathiacin III.... [Link]
-
Halligan, N. G., & Blaszczak, L. C. (1990). Allyltributyltin. Organic Syntheses, 68, 104. [Link]
- Nuyken, O., & Burkhardt, V. (2001).
-
University of Wisconsin-Madison Chemistry Department. (2012). Types of Organic Reactions- Hydrolysis of T-Butyl Chloride. [Link]
-
Still, W. C. (1983). Tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 62, 125. [Link]
-
NileRed. (2022, November 10). Making Tributyltin Hydride - A Unique Hydrogen Donor [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
- Webb, R. L. (1974). U.S. Patent No. 3,856,867. U.S.
Sources
- 1. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 2. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. fishersci.fr [fishersci.fr]
- 6. delvallelab.weebly.com [delvallelab.weebly.com]
- 7. chembk.com [chembk.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. youtube.com [youtube.com]
- 10. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 11. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
- 12. US2718522A - Recovery of organotin compounds - Google Patents [patents.google.com]
- 13. pjoes.com [pjoes.com]
- 14. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Tributyltin Hydroxide (CAS No. 80883-02-9 / 1067-97-6)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Enduring Legacy of an Environmental Endocrine Disruptor
Tributyltin (TBT) compounds, including tributyltin hydroxide, represent a class of organotin molecules that have left an indelible mark on both industrial applications and environmental toxicology. Initially lauded for their potent biocidal properties, particularly in marine antifouling paints, their widespread use has led to significant ecological consequences.[1][2] This guide is intended for the scientific community—researchers, toxicologists, and drug development professionals—who require a deep, technical understanding of tributyltin hydroxide. It moves beyond a simple recitation of facts to provide a causal understanding of its chemical behavior, biological activity, and the methodologies required for its study. It is important to note that while the CAS number 80883-02-9 is the focus of this guide, the vast majority of scientific literature refers to this compound under the CAS number 1067-97-6.[3] For the purposes of this document, these are considered synonymous.
Section 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and chemical properties is the bedrock of any scientific investigation. These properties dictate its environmental fate, bioavailability, and interaction with biological systems.
Core Properties
Tributyltin hydroxide is a colorless to pale yellow liquid under standard conditions.[3] Its organometallic nature, with three butyl groups covalently bonded to a tin atom, imparts a significant hydrophobic character, which is crucial to its function as a biocide and its persistence in lipid-rich environments.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₈OSn | [2] |
| Molecular Weight | 307.07 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 15.5 °C | [3] |
| Boiling Point | 186-190 °C at 5 Torr | [3] |
| Water Solubility | Poor | [5] |
Spectroscopic Fingerprints for Unambiguous Identification
The structural elucidation and confirmation of tributyltin hydroxide rely on a suite of spectroscopic techniques. For the researcher, understanding these spectral characteristics is paramount for verifying sample purity and identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹¹⁹Sn NMR : The chemical shift for the tin atom in tributyltin hydroxide typically falls within the range of +115 to +125 ppm. This indicates a four-coordinate geometry around the tin center, consistent with a tetrahedral arrangement of the three butyl groups and the hydroxyl group.[6]
-
¹³C NMR : The carbon atoms of the butyl chains exhibit characteristic chemical shifts. The carbons directly bonded to the tin atom are the most deshielded and appear further downfield.
-
-
Mössbauer Spectroscopy : This technique provides valuable information about the electronic environment of the tin nucleus. Tributyltin hydroxide displays a quadrupole splitting of 2.78-2.99 mm s⁻¹, a characteristic feature that distinguishes triorganotin hydroxides from their corresponding oxides.[6]
Section 2: Synthesis and Analytical Quantification
The ability to synthesize and accurately measure tributyltin hydroxide is fundamental to conducting toxicological studies and environmental monitoring. This section provides an overview of a common synthetic route and a detailed protocol for its quantification in aqueous samples.
Synthesis: Hydrolysis of Tributyltin Chloride
A prevalent method for the laboratory synthesis of tributyltin hydroxide is the hydrolysis of tributyltin chloride.[3] This reaction is conceptually straightforward, involving the displacement of the chloride ligand with a hydroxide group.
Reaction Scheme:
(C₄H₉)₃SnCl + NaOH → (C₄H₉)₃SnOH + NaCl
Experimental Protocol: Synthesis of Tributyltin Hydroxide
Objective: To synthesize tributyltin hydroxide from tributyltin chloride via hydrolysis.
Materials:
-
Tributyltin chloride (C₁₂H₂₇ClSn)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of tributyltin chloride in diethyl ether.
-
Hydrolysis: Prepare an aqueous solution of sodium hydroxide (e.g., 1 M). Slowly add the NaOH solution to the stirred solution of tributyltin chloride at room temperature. The reaction is typically rapid.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Two distinct layers will form: an upper organic layer containing the tributyltin hydroxide and a lower aqueous layer.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then a saturated sodium chloride solution (brine) to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator under reduced pressure.
-
Characterization: The resulting product, tributyltin hydroxide, should be a colorless to pale yellow liquid. Confirm its identity and purity using the spectroscopic methods outlined in Section 1.2.
Causality in Experimental Choices:
-
The use of a biphasic system (diethyl ether and water) facilitates the separation of the organic product from the aqueous inorganic byproducts.
-
Washing with brine helps to break up any emulsions and further aids in the removal of water from the organic phase.
-
Drying with anhydrous magnesium sulfate is a critical step to ensure the final product is free of water, which could interfere with subsequent reactions or analyses.
Analytical Quantification: GC-MS Analysis of Water Samples
The quantification of tributyltin at environmentally relevant concentrations (ng/L) requires a sensitive and selective analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, though it necessitates a derivatization step to increase the volatility of the analyte.[7][8]
Experimental Protocol: GC-MS Quantification of Tributyltin in Water
Objective: To accurately quantify tributyltin in an aqueous sample using GC-MS following derivatization.
Materials:
-
Water sample
-
Sodium tetraethylborate (NaBEt₄) solution (derivatizing agent)
-
Hexane (extraction solvent)
-
Sodium acetate buffer (to adjust pH)
-
Internal standard (e.g., deuterated tributyltin)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a known volume of the water sample, add the internal standard and the sodium acetate buffer to adjust the pH to approximately 5.4.[9]
-
Derivatization: Add the sodium tetraethylborate solution to the sample. This reagent ethylates the tributyltin hydroxide to form the more volatile tetra-alkylated tin species.
-
Extraction: Add hexane to the sample and vortex vigorously to extract the derivatized analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clean separation of the organic and aqueous layers.
-
Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-MS analysis.
-
GC-MS Conditions:
-
Injector: Splitless mode
-
Carrier Gas: Helium
-
Column: A non-polar capillary column (e.g., DB-5ms)
-
Oven Program: A temperature gradient suitable for the separation of the derivatized organotin compounds.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[7]
-
-
Quantification: The concentration of tributyltin in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
Self-Validating System:
The inclusion of an isotopically labeled internal standard is crucial for a self-validating system. Any variations in extraction efficiency or instrument response will affect both the analyte and the internal standard equally, thus ensuring the accuracy of the final calculated concentration.
Section 3: The Molecular Mechanisms of Tributyltin Hydroxide Toxicity
Tributyltin hydroxide exerts its toxicity through a variety of mechanisms, primarily acting as a potent endocrine disruptor, neurotoxin, and immunotoxin. A deep understanding of these molecular pathways is essential for both risk assessment and the development of potential therapeutic strategies.
Endocrine Disruption: A Multi-pronged Assault
Tributyltin's endocrine-disrupting effects are complex and impact multiple signaling pathways.[10][11]
-
RXR and PPARγ Agonism: Tributyltin has been shown to activate the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[12][13] These nuclear receptors form a heterodimer that regulates gene expression involved in adipogenesis (fat cell development) and other metabolic processes. TBT's activation of this pathway is thought to contribute to its obesogenic effects.[13]
-
Aromatase Inhibition: A key mechanism underlying the masculinization effects (imposex) observed in female gastropods is the inhibition of the enzyme aromatase.[14][15] Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, tributyltin leads to an accumulation of androgens, triggering the development of male sexual characteristics in females.[6][16]
-
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: Tributyltin can interfere with the HPG axis at multiple levels, including reducing the expression of gonadotropin-releasing hormone (GnRH) in the hypothalamus and impairing ovarian function.[11][17]
Caption: Key Endocrine Disruption Pathways of Tributyltin Hydroxide.
Neurotoxicity: A Threat to the Nervous System
The neurotoxic effects of tributyltin are a significant concern. In vitro studies using neuroblastoma cell lines have demonstrated that tributyltin can induce cell death at low micromolar concentrations.[18][19] The proposed mechanisms include the induction of oxidative stress, alterations in intracellular calcium homeostasis, and disruption of the neuronal cytoskeleton.
Immunotoxicity: Compromising the Body's Defenses
Tributyltin is a potent immunotoxicant, with the thymus being a primary target.[20] Exposure can lead to thymus atrophy and a reduction in circulating lymphocytes.[14] At the cellular level, tributyltin induces apoptosis in immune cells, such as thymocytes and natural killer (NK) cells.[20][21] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[21]
Caption: Simplified Pathway of Tributyltin-Induced Immunotoxicity.
Section 4: Experimental Protocols for Toxicological Assessment
This section provides foundational protocols for investigating the key toxicological effects of tributyltin hydroxide. These are intended as starting points and should be optimized for specific experimental systems.
In Vitro Aromatase Inhibition Assay
This assay is crucial for assessing the potential of tributyltin hydroxide to disrupt steroid hormone metabolism. A common method involves using human recombinant aromatase and a fluorescent substrate.[22][23]
Experimental Protocol: Fluorometric Aromatase Inhibition Assay
Objective: To determine the inhibitory effect of tributyltin hydroxide on human recombinant aromatase activity.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
Tributyltin hydroxide (dissolved in a suitable solvent, e.g., DMSO)
-
Letrozole (a known aromatase inhibitor, as a positive control)[24]
-
Assay buffer
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of tributyltin hydroxide and the positive control (Letrozole) in the assay buffer.
-
Assay Setup: In the 96-well plate, add the human recombinant aromatase to each well. Then, add the different concentrations of tributyltin hydroxide, the positive control, or the vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the test compound to interact with the enzyme.[24]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.[24]
-
Data Analysis: Calculate the rate of the reaction for each concentration of tributyltin hydroxide. Determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the test compound concentration.
Causality in Experimental Choices:
-
The use of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity.
-
Including a potent and specific inhibitor like Letrozole as a positive control validates the assay's ability to detect aromatase inhibition.
-
A kinetic measurement is preferred over a single endpoint reading as it provides more information about the initial rate of the reaction and is less prone to artifacts.
In Vitro Neurotoxicity Assessment
The neurotoxic potential of tributyltin hydroxide can be evaluated using cultured neuronal cell lines, such as the SH-SY5Y neuroblastoma line.[18][19] A common endpoint is the assessment of cell viability.
Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of tributyltin hydroxide on a neuronal cell line.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Tributyltin hydroxide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of tributyltin hydroxide in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value.
Self-Validating System:
The inclusion of both a vehicle control (to account for any effects of the solvent) and a positive control for cytotoxicity (to ensure the assay is performing as expected) are essential components of a self-validating system.
Section 5: Concluding Remarks and Future Directions
Tributyltin hydroxide remains a compound of significant scientific interest due to its complex and potent biological activities. While its use has been curtailed due to its environmental impact, its legacy persists in contaminated sediments and its study continues to provide valuable insights into the mechanisms of endocrine disruption, neurotoxicity, and immunotoxicity. For researchers and drug development professionals, understanding the multifaceted nature of this organotin compound can inform the design of safer chemicals and provide tools for assessing the risks of other potential endocrine disruptors. Future research should continue to unravel the intricate signaling pathways affected by tributyltin and explore the long-term consequences of low-level exposure.
References
-
Summary of main tributyltin (TBT) mechanisms in the endocrine system. (n.d.). ResearchGate. Retrieved from [Link]
- Cima, F., et al. (2012). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of Agricultural and Food Chemistry, 60(16), 4148-4155.
- Schulze, T., & Köhrle, J. (2017). Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound. Environmental Toxicology and Chemistry, 36(10), 2589-2603.
- Santos, C. S., et al. (2021). Tributyltin and the Female Hypothalamic-Pituitary-Gonadal Disruption. Toxicological Sciences, 182(2), 177-189.
-
OSPAR Commission. (n.d.). Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish). Retrieved from [Link]
-
OSPAR Commission. (n.d.). Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish). Retrieved from [Link]
- de Oliveira, A. P., et al. (2023). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Toxics, 11(8), 696.
- Laidy, Y. (2022). An Overview on Toxicity of Tributyltin.
-
Imposex. (n.d.). In Wikipedia. Retrieved from [Link]
- Ferreira, M., et al. (2012). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry, 60(16), 4148-4155.
-
Danish Ministry of the Environment. (n.d.). Guidelines for monitoring of biological effect– imposex and intersex. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of tributyltin hydride. Retrieved from [Link]
-
In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. (n.d.). ResearchGate. Retrieved from [Link]
- Metal & Thermit Corp. (1958). Process for the preparation of high purity alkyltin compounds. U.S.
- Cooke, G. M. (2002). Effect of organotins on human aromatase activity in vitro. Toxicology Letters, 126(2), 121-130.
- le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO reports, 10(4), 367-373.
-
Saitoh, M., et al. (2001). Tributyltin or Triphenyltin Inhibits Aromatase Activity in the Human Granulosa-like Tumor Cell Line KGN. ResearchGate. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2002).
- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Current Analytical Chemistry, 20(5), 452-460.
- Toporova, L., et al. (2017). Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D 3 receptor. Chemico-Biological Interactions, 277, 1-8.
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2015). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING PROGRAM.
- Okoro, H. K., et al. (2011). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using Gas Chromatography-Flame Photometric Detection. Journal of the Chilean Chemical Society, 56(4), 869-875.
- Evonik Degussa GmbH. (2021). A process for the preparation of tributyltin chloride with high purity.
-
NileRed. (2022, November 10). Making Tributyltin Hydride - A Unique Hydrogen Donor [Video]. YouTube. Retrieved from [Link]
-
What is the best way to determine Tributyltin in seawater using LCMSMS? (2014). ResearchGate. Retrieved from [Link]
- Light, J., & Breslow, R. (1990). [ - 2,5,13,16-Tetraoxa-9-stannaheptadecane, 9-[3-(2-methoxyethoxy)propyl]-. Organic Syntheses, 69, 219.
- Sharma, N., et al. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology and Environmental Safety, 104, 247-255.
- de Oliveira, D. N., et al. (2017). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Frontiers in Endocrinology, 8, 185.
-
Toporova, L., et al. (2017). Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor. ResearchGate. Retrieved from [Link]
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
- Grün, F., & Blumberg, B. (2011). The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes. Journal of Steroid Biochemistry and Molecular Biology, 127(1-2), 9-17.
- Ryan, K., et al. (2021). Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity.
- Ståhl, M. (2023). In vitro and in silico approach methods for developmental neurotoxicity assessment. DiVA portal.
- Dawson, M. I., et al. (2012). The Retinoid X Receptors and Their Ligands. Journal of Medicinal Chemistry, 55(17), 7413-7435.), 7413-7435.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 3. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of reproductive disorder (imposex) induced by tributyltins in marine gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. iscientific.org [iscientific.org]
- 12. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of organotins on human aromatase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imposex - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
An In-depth Technical Guide to the Physicochemical and Toxicological Properties of Tributyltin Hydroxide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyltin hydroxide (TBTH), an organotin compound with the chemical formula C₁₂H₂₈OSn, has historically seen widespread use as a potent biocide, particularly in antifouling paints for marine vessels, as well as in wood preservation and as a fungicide in agriculture.[1][2][3][4][5] Despite its efficacy, the pronounced toxicity of TBTH to non-target aquatic organisms and its role as an endocrine disruptor have led to significant regulatory restrictions on its use.[3][4][6] This technical guide provides a comprehensive overview of the physical and chemical properties of tributyltin hydroxide, its synthesis and degradation pathways, toxicological profile, and essential safety and handling protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and informed use of this compound in a laboratory setting.
Physicochemical Properties
Tributyltin hydroxide is a colorless to pale yellow liquid at room temperature.[1][2] High-purity samples are typically colorless.[6] The presence of three butyl groups attached to a tin atom, along with a hydroxyl group, defines its fundamental structure and dictates its physicochemical behavior.[3]
Table 1: Key Physicochemical Properties of Tributyltin Hydroxide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₈OSn | [1][2] |
| Molar Mass | 307.06 g/mol | [1][2][7] |
| CAS Number | 1067-97-6 | [2][6][8] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 15.5 °C | [1][2][6] |
| Boiling Point | 186-190 °C at 5 Torr | [1][2][6] |
| Density | 1.17 g/cm³ at 20 °C | [2] |
| Solubility in Water | 71.2 mg/L at 20 °C (poor) | [1] |
| Solubility in Organic Solvents | High solubility in hexane, toluene, dichloromethane, and dimethylformamide | [1][6] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.19 - 3.84 | [1][4] |
The hydrophobic nature of the three butyl groups is a dominant feature of the molecule, leading to its high solubility in organic solvents and poor solubility in water.[1] This characteristic is crucial for its application in antifouling paints and influences its environmental distribution and bioaccumulation potential.[1][3]
Chemical Reactivity and Stability
Tributyltin hydroxide exhibits moderate thermal stability under normal environmental conditions.[1] However, at elevated temperatures, it can undergo degradation through debutylation reactions.[1] The compound is also susceptible to hydrolytic reactions, particularly in alkaline conditions, which can accelerate its degradation.[1] The primary degradation pathway involves the sequential loss of butyl groups, forming dibutyltin and monobutyltin species, and ultimately inorganic tin.[1]
Photochemical degradation of tributyltin hydroxide in aquatic environments is minimal, even in the presence of photosensitizers.[1] This photochemical stability contributes to its environmental persistence.[1] It can react with acids to form tributyltin salts, which are often utilized in various chemical syntheses.[1]
Synthesis of Tributyltin Hydroxide
Tributyltin hydroxide can be synthesized through several methods, with the hydrolysis of tributyltin chloride being a common laboratory-scale approach.[1][6]
Diagram 1: Synthesis of Tributyltin Hydroxide via Hydrolysis of Tributyltin Chloride
Caption: Workflow for the synthesis of Tributyltin Hydroxide.
Experimental Protocol: Synthesis via Hydrolysis of Tributyltin Chloride
This protocol is adapted from established procedures for the synthesis of organotin hydroxides.[6]
-
Reaction Setup: Dissolve purified tributyltin chloride in a suitable organic solvent that is immiscible with water, such as diethyl ether or toluene, in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrolysis: While stirring at room temperature, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the tributyltin chloride solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the organic and aqueous layers to separate.
-
Washing: Collect the organic layer and wash it several times with deionized water to remove any residual base and salts.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure to yield tributyltin hydroxide.
Toxicological Profile and Mechanism of Action
Tributyltin hydroxide is a highly toxic compound with significant health hazards.[9] It is toxic if swallowed or inhaled, harmful in contact with skin, and can cause severe skin and eye irritation.[9] Furthermore, it is suspected of causing damage to fertility or the unborn child and can lead to organ damage through prolonged or repeated exposure.[9]
The primary mechanism of toxicity for tributyltin compounds involves the disruption of endocrine signaling pathways.[1][4] It has been shown to interfere with hormone signaling, affecting calcium metabolism and cyclic adenosine monophosphate production in cells.[1] One of the well-documented effects is the inhibition of the cytochrome P450 enzyme system, which is responsible for converting androgens to estrogens.[4] This disruption can lead to the masculinization of female organisms, a phenomenon known as imposex, which has been widely observed in marine snails.[4][10]
Diagram 2: Simplified Mechanism of Endocrine Disruption by Tributyltin
Caption: TBT inhibits cytochrome P450, disrupting hormone balance.
Analytical Methodologies
The accurate detection and quantification of tributyltin hydroxide in various matrices are crucial for environmental monitoring and toxicological studies. Gas chromatography (GC) is a commonly employed technique for the analysis of organotin compounds.[11]
Experimental Protocol: General Procedure for GC-based Analysis
This protocol outlines a general workflow for the analysis of tributyltin in water samples.[12][13]
-
Sample Preparation and Extraction:
-
Derivatization: Since tributyltin hydroxide is not sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves converting it to a more volatile tetraalkyltin derivative, for example, through reaction with a Grignard reagent or sodium tetraethylborate.[15]
-
Gas Chromatography Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
Separation is achieved on a suitable capillary column (e.g., silicone OV-1).[14]
-
-
Detection:
Safe Handling and Disposal
Due to its high toxicity, stringent safety protocols must be adhered to when handling tributyltin hydroxide.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves (e.g., nitrile or neoprene), tightly fitting safety goggles with side-shields, a laboratory coat, long pants, and closed-toe shoes.[9] For operations that may generate vapors or aerosols, a NIOSH-approved respirator is required.[9]
-
Engineering Controls: All work with tributyltin hydroxide should be conducted in a well-ventilated chemical fume hood.[16] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Handling: Use the smallest quantity of the chemical necessary for the experiment.[9] Avoid the formation of dust and aerosols.[9] Wash hands and any exposed skin thoroughly with soap and water after handling.[9]
-
Spill Cleanup: In the event of a spill, evacuate the area and wear appropriate PPE, including a self-contained breathing apparatus (SCBA) for large spills.[9] Contain the spill and clean it up using an inert absorbent material.
-
Disposal: All waste containing tributyltin hydroxide, including contaminated materials like gloves and pipette tips, must be collected in designated, labeled, and sealed hazardous waste containers for proper disposal according to local, state, and federal regulations.[9]
Conclusion
Tributyltin hydroxide is a compound of significant historical and scientific interest due to its potent biological activity and environmental impact. A thorough understanding of its physical and chemical properties, reactivity, and toxicological profile is paramount for any researcher or scientist working with this substance. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of tributyltin hydroxide in a research context, emphasizing the critical importance of safety and environmental stewardship.
References
-
ChemBK. (2024, April 9). Tributyltin(IV) hydroxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tributylhydroxytin. PubChem Compound Database. Retrieved from [Link]
- David, F., Sandra, P., & Soni, M. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union.
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
- Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
-
International Programme on Chemical Safety. (n.d.). Tributyltin compounds (PIM G018). INCHEM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem Compound Database. Retrieved from [Link]
- Ohhira, S., & Matsui, H. (1995). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 120(12), 2879-2883.
- Mohammed, A. A., et al. (2023). An Overview on Toxicity of Tributyltin. International Journal of Chemical and Biological Sciences, 24(10), 1345-1349.
Sources
- 1. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 4. Tributyltin - Wikipedia [en.wikipedia.org]
- 5. tributyltin hydroxide | 1067-97-6 [chemicalbook.com]
- 6. Tributyltin hydroxide | 80883-02-9 | Benchchem [benchchem.com]
- 7. Tributyltin hydroxide - Safety Data Sheet [chemicalbook.com]
- 8. Tributylhydroxytin | C12H29OSn | CID 6327813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iscientific.org [iscientific.org]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjoes.com [pjoes.com]
- 14. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Tributyltin Hydroxide in Organic Solvents
Introduction
Tributyltin hydroxide (TBTH), an organotin compound with the chemical formula (C₄H₉)₃SnOH, has been a compound of significant interest across various scientific disciplines, from its historical use as a biocide to its current application as a reagent in organic synthesis.[1][2] For researchers, chemists, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for its effective and safe use. Solubility, in particular, is a critical parameter that governs reaction kinetics, formulation design, extraction efficiency, and environmental fate.
This technical guide provides an in-depth examination of the solubility of tributyltin hydroxide in organic solvents. Moving beyond simple data points, this document elucidates the molecular principles governing its solubility, presents available qualitative and comparative quantitative data, and provides a robust experimental protocol for its determination.
Physicochemical Profile of Tributyltin Hydroxide
The solubility characteristics of a compound are intrinsically linked to its molecular structure and physical properties. TBTH is a colorless to pale yellow liquid at room temperature.[1][3] Its key properties are summarized below.
Table 1: Physicochemical Properties of Tributyltin Hydroxide
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1067-97-6 | [1] |
| Molecular Formula | C₁₂H₂₈OSn | [3] |
| Molar Mass | ~307.06 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Melting Point | ~15.5 °C | [3] |
| Boiling Point | 186-190 °C at 5 Torr | [3] |
| Density | ~1.17 g/cm³ | [1] |
| Log Kₒw (Octanol/Water) | 3.19 - 3.84 |[3] |
The structure of TBTH is key to its behavior. It features a central tin (Sn) atom covalently bonded to three non-polar butyl chains and one polar hydroxide (-OH) group. This amphipathic nature is the primary determinant of its solubility profile.
The Molecular Basis of Solubility
The principle of "like dissolves like" is fundamental to predicting solubility. The high Log Kₒw value of TBTH (3.19 - 3.84) indicates it is significantly more soluble in lipids (like octanol) than in water, classifying it as a hydrophobic compound.[3]
The dominant feature of the TBTH molecule is the presence of the three long, aliphatic butyl groups. These chains are non-polar and hydrophobic, creating a molecule that interacts favorably with non-polar and moderately polar organic solvents through van der Waals forces. The single, polar hydroxide group is insufficient to overcome the hydrophobic character of the rest of the molecule, resulting in very poor solubility in highly polar solvents like water.[1][3]
Caption: Molecular structure of TBTH influencing solvent interactions.
Solubility Profile in Organic Solvents
The literature consistently describes TBTH as having high solubility in a range of organic solvents. This property is leveraged in analytical procedures that require its extraction from aqueous matrices.[3]
Qualitative Solubility
TBTH is readily soluble in and compatible with a variety of common laboratory solvents. This high degree of solubility is attributed to the dominant hydrophobic nature of the three butyl groups.[3]
Table 2: Qualitative Solubility of Tributyltin Hydroxide
| Solvent Class | Specific Solvents | Solubility Description | Application Context | Reference(s) |
|---|---|---|---|---|
| Alkanes | Hexane | High / Compatible | Extraction Procedures | [3] |
| Aromatics | Toluene | High / Compatible | Extraction & Synthesis | [3] |
| Halogenated | Dichloromethane | High / Suitable | Extraction & Purification | [3] |
| Amides | Dimethylformamide (DMF) | Soluble | Analytical Procedures | [3] |
| Esters & Ethers | Ethyl Acetate, Diethyl Ether| Generally Compatible | Synthesis & Purification |[3][4] |
Comparative Quantitative Analysis
-
Bis(tributyltin) oxide (TBTO): This compound is the direct dehydration product of TBTH (2 x TBTH → TBTO + H₂O). It shares the same tributyltin functional group and is described as being miscible with organic solvents.[5] Miscibility represents the highest possible degree of solubility, implying that TBTO and the solvent can be mixed in all proportions without phase separation. Given the structural similarity, it is highly probable that TBTH also exhibits very high, if not complete, miscibility in many common organic solvents.
-
Triphenyltin Hydroxide: This compound has a similar hydroxide group but features three aromatic phenyl groups instead of aliphatic butyl groups. The difference in the organic moiety leads to different solubility values, but the data provides a useful benchmark for how solubility can vary across solvents.
Table 3: Comparative Quantitative Solubility of Related Organotin Hydroxides
| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Comments | Reference(s) |
|---|---|---|---|---|---|
| Bis(tributyltin) oxide | General Organic Solvents | 20 | Miscible | Structurally very similar to TBTH. | [5] |
| Triphenyltin Hydroxide | Dichloromethane | 20 | 171 | High solubility in a chlorinated solvent. | [6] |
| Triphenyltin Hydroxide | Acetone | 20 | ~50 | Good solubility in a polar aprotic solvent. | [6] |
| Triphenyltin Hydroxide | Diethyl Ether | 20 | 28 | Moderate solubility. | [6] |
| Triphenyltin Hydroxide | Ethanol | 20 | ~10 | Lower solubility in a protic solvent. |[6] |
The data suggests that for organotin hydroxides, solubility is generally high in non-polar to moderately polar aprotic solvents (like dichloromethane and acetone) and potentially lower in polar protic solvents (like ethanol), where hydrogen bonding with the solvent can be less favorable compared to self-association.
Experimental Protocol: Gravimetric Determination of Solubility
To obtain precise, quantitative solubility data for TBTH in a specific organic solvent, a standardized experimental protocol is required. The following gravimetric method is a self-validating system for determining solubility at a given temperature.
Objective: To determine the solubility of Tributyltin Hydroxide in a selected organic solvent (e.g., Toluene) at 25 °C.
Materials:
-
Tributyltin hydroxide (≥95% purity)
-
Selected organic solvent, HPLC grade (e.g., Toluene)
-
Deionized water
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass scintillation vials or flasks with airtight caps
-
Calibrated volumetric flasks
-
Glass syringes and 0.22 µm PTFE syringe filters
-
Drying oven
Protocol Workflow:
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials (in triplicate), add a known volume or mass of the selected organic solvent (e.g., 10.0 mL of Toluene). Add an excess of TBTH to each vial to ensure a saturated solution with visible solid/liquid excess.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to 25 °C. Agitate the samples for at least 24 to 48 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, turn off the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours. This allows the excess undissolved TBTH to settle, leaving a clear, saturated supernatant.
-
Sampling and Filtration:
-
Pre-weigh three clean, dry glass vials with their caps (to ± 0.1 mg). Record these as M_vial.
-
Carefully withdraw an aliquot (e.g., 2-3 mL) of the clear supernatant using a glass syringe, avoiding any disturbance of the settled solid.
-
Attach a 0.22 µm PTFE syringe filter and dispense the solution into one of the pre-weighed vials. The filter removes any microscopic undissolved particles.
-
-
Mass Determination: Immediately cap the vial and weigh it. Record this mass as M_total.
-
Solvent Evaporation: Place the vials (with caps removed) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or under a gentle stream of inert gas (N₂) until the solvent has completely evaporated.
-
Final Weighing: Once the vials are completely dry and have returned to room temperature in a desiccator, weigh them again. Record this final mass as M_final.
-
Calculation:
-
Mass of dissolved TBTH residue: M_solute = M_final - M_vial
-
Mass of solvent in the aliquot: M_solvent = M_total - M_final
-
Solubility (g / 100 g solvent): S = (M_solute / M_solvent) * 100
-
Safety and Handling Considerations
Tributyltin compounds are known for their high toxicity.[1] Exposure can cause irritation to the skin, eyes, and respiratory tract. Therefore, all handling of TBTH must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. Avoid contact with strong oxidizing agents and acids.[1]
Conclusion
Tributyltin hydroxide is a hydrophobic organotin compound characterized by its high solubility in a wide range of non-polar and moderately polar organic solvents. This behavior is a direct consequence of the three dominant non-polar butyl groups in its molecular structure. While precise quantitative solubility data remains sparse in the literature, the known miscibility of its close analog, bis(tributyltin) oxide, strongly suggests that TBTH is, at a minimum, highly soluble in solvents such as alkanes, aromatics, and halogenated hydrocarbons. For applications requiring precise concentrations, the experimental protocol detailed in this guide provides a reliable method for determining its solubility in any solvent of interest.
References
-
ChemBK. (2024). Tributyltin(IV) hydroxide. Available at: [Link]
-
PubChem. Bis(tributyltin) oxide. National Center for Biotechnology Information. Available at: [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Available at: [Link]
-
Wikipedia. (2023). Tributyltin oxide. Available at: [Link]
-
PubChem. Triphenyltin hydroxide. National Center for Biotechnology Information. Available at: [Link]
-
Ataman Kimya. TRIBUTYLTIN OXIDE. Available at: [Link]
-
Wikipedia. (2023). Tributyltin. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 4. Tributyltin hydroxide | 80883-02-9 | Benchchem [benchchem.com]
- 5. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tributyltin Hydroxide: An In-depth Technical Guide to its Environmental Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin hydroxide (TBT-OH), a prominent member of the organotin compounds, has been extensively utilized for its potent biocidal properties, particularly in antifouling paints for marine vessels and as a wood preservative.[1][2] However, its widespread use has led to significant environmental contamination, posing a considerable threat to aquatic ecosystems.[3][4] The high toxicity, persistence, and potential for bioaccumulation of TBT compounds necessitate a thorough understanding of their environmental fate.[3][5] This technical guide provides a comprehensive analysis of the degradation pathways of tributyltin hydroxide in the environment, offering critical insights for researchers and professionals dedicated to environmental science and toxicology.
Triorganotin compounds, like tributyltin, are generally more toxic than other classes of organotins.[6] While tetraorganotins are more stable, they can slowly decompose into the more toxic triorganotin forms.[6] The toxicity of TBT and its degradation products follows a decreasing order: TBT > Dibutyltin (DBT) > Monobutyltin (MBT).[7][8]
Core Degradation Pathways: A Dual Front of Biotic and Abiotic Processes
The environmental persistence of tributyltin compounds is notable, especially in sediment where they can remain for extended periods.[9][10] The degradation of TBT-OH is a slow process, proceeding through two primary channels: biotic and abiotic pathways.[9] Both pathways ultimately lead to the formation of less harmful inorganic tin.[9] The relative importance of these pathways is influenced by a variety of environmental factors, including temperature, pH, sunlight exposure, and the presence of microbial communities.[11][12]
Biotic Degradation: The Microbial Machinery
Biodegradation is the principal mechanism for the breakdown of TBT-OH in the environment.[7][9] This process is primarily mediated by a diverse range of microorganisms, including bacteria, algae, and fungi, which facilitate the sequential removal of butyl groups from the tin atom in a process known as dealkylation.[7][8][9]
The biotic degradation of TBT follows a stepwise pathway:
-
Tributyltin (TBT) to Dibutyltin (DBT): The initial and rate-limiting step involves the cleavage of one tin-carbon bond, transforming the highly toxic TBT into the less toxic DBT.
-
Dibutyltin (DBT) to Monobutyltin (MBT): DBT is further degraded through the removal of another butyl group to form MBT.
-
Monobutyltin (MBT) to Inorganic Tin: The final step involves the degradation of MBT into non-toxic inorganic tin (Sn).[8]
Several microbial species have been identified for their capacity to degrade TBT. For instance, the bacterium Moraxella osloensis has demonstrated the ability to degrade approximately 80% of TBT within 7 days, producing DBT as a degradation product.[13] Studies have shown that microbial populations in contaminated areas may adapt and develop an enhanced ability to degrade TBT. The rate of this biodegradation can be influenced by factors such as the nature and density of the microbial population, the solubility of TBT, and the presence of dissolved or suspended organic matter.[14][15]
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
TBT [label="Tributyltin (TBT-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBT [label="Dibutyltin (DBT)", fillcolor="#FBBC05"]; MBT [label="Monobutyltin (MBT)", fillcolor="#34A853"]; Sn [label="Inorganic Tin (Sn)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TBT -> DBT [label=" Microbial Dealkylation "]; DBT -> MBT [label=" Microbial Dealkylation "]; MBT -> Sn [label=" Microbial Dealkylation "]; } caption: "Biotic Degradation Pathway of Tributyltin Hydroxide."
Abiotic Degradation: The Role of Physical and Chemical Forces
In addition to microbial activity, abiotic processes contribute to the degradation of TBT-OH, primarily through photodegradation and hydrolysis.[7]
Photodegradation
Photodegradation, or photolysis, involves the breakdown of TBT-OH by sunlight, particularly in surface waters.[9][10] Ultraviolet (UV) radiation can induce the cleavage of the tin-carbon bonds, contributing to the overall degradation of the compound.[16][17] The effectiveness of photodegradation is, however, dependent on factors such as water depth and turbidity, which can limit the penetration of sunlight.[9] Studies have shown that in the presence of a photocatalyst like TiO2 and UV irradiation, a near-complete degradation of TBT in water can be achieved within 30 minutes.[16][17]
Hydrolysis
Hydrolysis is another chemical process that contributes to the breakdown of TBT-OH.[1][2] This process involves the reaction of TBT-OH with water, leading to the sequential loss of butyl groups. The rate of hydrolysis is influenced by both pH and temperature, with degradation being more rapid under alkaline conditions and at higher temperatures.[2]
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
TBT [label="Tributyltin (TBT-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBT [label="Dibutyltin (DBT)", fillcolor="#FBBC05"]; MBT [label="Monobutyltin (MBT)", fillcolor="#34A853"]; Sn [label="Inorganic Tin (Sn)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TBT -> DBT [label=" Photodegradation / Hydrolysis "]; DBT -> MBT [label=" Photodegradation / Hydrolysis "]; MBT -> Sn [label=" Photodegradation / Hydrolysis "]; } caption: "Abiotic Degradation Pathways of Tributyltin Hydroxide."
Factors Influencing Degradation Rates
The rate at which TBT-OH degrades in the environment is not constant and is influenced by a complex interplay of various environmental factors.
| Factor | Influence on Degradation |
| Temperature | Higher temperatures generally accelerate both biotic and abiotic degradation rates.[6][11] Microbial activity, a key driver of biodegradation, is typically higher at warmer temperatures. |
| Sunlight | Sunlight is a critical factor for photodegradation, with degradation rates being higher in clear, shallow waters where UV penetration is greater.[9][11] |
| pH | The pH of the surrounding medium can affect both hydrolysis rates and microbial activity. Hydrolysis of TBT-OH is faster in alkaline conditions.[2] |
| Microbial Population | The density and composition of the microbial community significantly impact the rate of biodegradation.[14][15] Environments with adapted microbial populations exhibit faster degradation. |
| Sediment Adsorption | TBT has a high affinity for sediment and suspended particulate matter.[10][18] Adsorption to sediment can reduce its bioavailability for microbial degradation and protect it from photodegradation, thus increasing its persistence.[10] |
Experimental Protocols for Degradation Analysis
The study of TBT-OH degradation requires robust and sensitive analytical methodologies to accurately quantify the parent compound and its degradation products.
Sample Collection and Preparation
-
Water Samples: Collect water samples in amber glass bottles to minimize photodegradation. Samples should be stored at 4°C and processed promptly.
-
Sediment Samples: Collect sediment cores or grab samples. Store at -20°C prior to analysis to halt microbial activity.
-
Extraction:
-
Water: Liquid-liquid extraction with a non-polar solvent like hexane or toluene is commonly employed.
-
Sediment: Soxhlet extraction or ultrasonic-assisted extraction with an appropriate solvent mixture is typically used.
-
Derivatization and Instrumental Analysis
Organotin compounds are often not volatile enough for direct gas chromatographic analysis. Therefore, a derivatization step is necessary to convert them into more volatile forms.
-
Derivatization: Ethylation or propylation using Grignard reagents (e.g., sodium tetraethylborate, NaBEt4) is a common derivatization technique.[18]
-
Instrumental Analysis: Gas chromatography (GC) coupled with a sensitive detector is the method of choice for the analysis of organotin compounds.
Conclusion
The environmental degradation of tributyltin hydroxide is a multifaceted process driven by both biotic and abiotic mechanisms. While biodegradation through microbial dealkylation represents the primary pathway for its removal, abiotic processes such as photodegradation and hydrolysis also play a significant role. The persistence and toxicity of TBT and its metabolites underscore the importance of continued research to fully elucidate its environmental fate and to develop effective remediation strategies for contaminated sites. A comprehensive understanding of these degradation pathways is crucial for environmental risk assessment and for the development of safer alternatives to these hazardous compounds.
References
- Human exposure, biomarkers, and fate of organotins in the environment. (n.d.). PubMed.
- Organo-tin compounds. (2022, June 30). DCCEEW.
- An In-depth Technical Guide on the Environmental Fate and Persistence of Tributyltin Hydroxide. (n.d.). Benchchem.
- Tributyltin. (n.d.). In Wikipedia.
- Wasik, A., & Czech, B. (2013). Organotin Compounds: Environmental Fate and Analytics. Critical Reviews in Environmental Science and Technology, 43(1), 1-26.
- Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. (2014, March 7). PubMed.
- Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. (2014, March 13). Sigma-Aldrich.
- Tributyltin hydroxide. (2024, April 15). Smolecule.
- Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology, 26(1), 1-117.
- Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International.
- Gadd, G. M. (2000). Organotin compounds and their interactions with microorganisms. Journal of Applied Microbiology, 88(S1), 7S-16S.
- Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. (n.d.). MDPI.
- Dubey, S. K., & Roy, A. (2003). Review: Biodegradation of tributyltins (organotins) by marine bacteria. Semantic Scholar.
- Biodegradation of Tributyltins (Organotins) by Marine bacteria. (2025, August 7). Request PDF.
- Data on degradation of tributyltin and triphenyltin. (n.d.). ResearchGate.
- Biodegradation of Tributyltins (Organotins) by Marine bacteria. (2025, August 6). Request PDF.
- Schematic representation of the degradation of TBT via successive... (n.d.). ResearchGate.
- vii. organotin compounds. (1996, April 1).
- CAS 80883-02-9: Tributyltin hydroxide. (n.d.). CymitQuimica.
- A Comparative Analysis of Tributyltin Hydroxide Degradation Products. (n.d.). Benchchem.
- Furdek, M., Mikac, N., & Kniewald, G. (2024). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Frontiers in Marine Science, 11.
- Biodegradation of Tributyltin (TBT) by Extremophile Bacteria from Atacama Desert and Speciation of Tin By-products. (2015). PubMed.
- Tri-n-butyltin Degradation Pathway Map. (n.d.). Eawag-BBD.
- A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. (2020, September 16). IJRAR.
- Tributyltin (TBT): A Review on Microbial Resistance and Degradation. (2015, January 16). ResearchGate.
- A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (2025, August 7). Request PDF.
- Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. (n.d.). Analyst (RSC Publishing).
- A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. (2005, February 18). PubMed.
- Degradation of tributyltin in microcosm using Mekong River sediment. (n.d.). PubMed.
- Understanding tributyltin biodegradation in muddy sediment for the adaptation of an anti-siltation technique with bioremediation. (n.d.). LJMU Research Online.
- Tributyltin in Wastewater: Influence on the Performance of Suspended Growth Biological Processes. (n.d.). MDPI.
- Tributyltin. (n.d.). Collaborative for Health & Environment.
- Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. (n.d.). PMC - PubMed Central.
- Tributyltin and its Derivative in Water Samples of National Inlan. (n.d.). Longdom Publishing.
Sources
- 1. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 2. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 3. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. healthandenvironment.org [healthandenvironment.org]
- 6. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tributyltin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradation of Tributyltin (TBT) by Extremophile Bacteria from Atacama Desert and Speciation of Tin By-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijrar.org [ijrar.org]
- 16. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]
An In-Depth Technical Guide to the Core Mechanisms of Tributyltin Hydroxide Toxicity
This guide provides a comprehensive exploration of the molecular and cellular mechanisms underlying the toxicity of tributyltin (TBT) hydroxide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical insights into experimental assessment. We will delve into the intricate pathways through which TBT exerts its toxic effects, from endocrine disruption and neurotoxicity to mitochondrial dysfunction and the induction of apoptosis.
Section 1: Introduction to Tributyltin Hydroxide - A Persistent Environmental Toxicant
Tributyltin (TBT) compounds, including tributyltin hydroxide, are organotin compounds that were extensively used as biocides, particularly in anti-fouling paints for marine vessels.[1][2] Their high efficacy in preventing the growth of marine organisms on ship hulls led to their widespread use and subsequent accumulation in aquatic environments.[2][3] Despite regulations restricting their use, the persistence and bioaccumulative nature of TBT continue to pose a significant threat to a wide range of organisms, from mollusks to mammals, including humans.[1][3][4][5] TBT's lipophilicity allows it to readily cross biological membranes, initiating a cascade of toxic events within the cell.[2]
This guide will dissect the multifaceted mechanisms of TBT toxicity, providing a foundational understanding for researchers investigating its environmental impact and for professionals in drug development who can leverage this knowledge in toxicology screening and the design of safer alternatives.
Section 2: The Core Mechanisms of Tributyltin Hydroxide Toxicity
The toxicity of tributyltin hydroxide is not mediated by a single mechanism but rather a complex interplay of disruptive actions on multiple cellular systems. The following subsections detail the primary pathways of TBT-induced cellular damage.
Endocrine Disruption: A Primary Mode of Action
Tributyltin is a well-established endocrine-disrupting chemical (EDC).[4][5] Its primary endocrine mechanism of action involves interactions with nuclear receptors, particularly the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ).[4] TBT can directly bind to the ligand-binding domain of RXR, acting as an agonist and transcriptionally activating target genes.[6] This interaction can lead to a range of reproductive and developmental abnormalities.[4]
One of the most well-documented effects of TBT-mediated endocrine disruption is the phenomenon of "imposex" in female gastropods, where they develop male sexual characteristics.[1] In fish, TBT exposure has been linked to altered sex ratios and suppressed fertility.[6] The mechanism is thought to involve the inhibition of the cytochrome P450 aromatase, an enzyme responsible for converting androgens to estrogens.[1]
Neurotoxicity: Disruption of Neuronal Function
Tributyltin compounds are potent neurotoxicants, affecting the central and peripheral nervous systems.[7][8] Exposure can lead to a decrease in brain neurotransmitters such as dopamine, norepinephrine, and serotonin.[8] Histopathological changes observed in the brain include neuronal necrosis and degenerative changes.[8]
At the cellular level, TBT-induced neurotoxicity is linked to the disruption of calcium homeostasis.[7] TBT can cause an increase in both cytosolic and mitochondrial calcium levels in neurons.[7] This calcium overload can activate calpains, a family of calcium-dependent proteases, leading to the degradation of cytoskeletal proteins and ultimately neuronal death.[7] Furthermore, TBT inhibits the activity of key ATPases, such as Na+/K+-ATPase and Mg2+-ATPase, which are crucial for maintaining neuronal membrane potential and function.[8]
Mitochondrial Dysfunction: The Energy Crisis
Mitochondria are a primary target of tributyltin toxicity. TBT disrupts mitochondrial function through several mechanisms, leading to an energy crisis within the cell.
A key mechanism of TBT's mitochondrial toxicity is the direct inhibition of F1Fo-ATP synthase, the enzyme responsible for ATP production.[9][10] TBT is believed to covalently bind to thiol groups within the F0 subunit of the ATP synthase complex.[9][11] This interaction blocks the proton channel, preventing the flow of protons that drives ATP synthesis.[11] The inhibition affects both ATP synthesis and hydrolysis.[6]
Caption: TBT inhibits ATP synthase by binding to the F0 subunit.
Tributyltin can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[12][13][14] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and swelling of the mitochondria.[12][13] This ultimately results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, triggering the apoptotic cascade.[9] The induction of the mPTP is often linked to TBT's ability to increase mitochondrial calcium levels and induce oxidative stress.[14]
Oxidative Stress and Apoptosis: The Cellular Demise
A common consequence of tributyltin exposure is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[2][15] TBT can increase the production of ROS, leading to damage of cellular components such as lipids, proteins, and DNA.[15]
The combination of mitochondrial dysfunction, oxidative stress, and disruption of calcium homeostasis ultimately converges on the activation of apoptotic pathways.[15][16] TBT has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[14]
Key apoptotic events induced by TBT include:
-
Release of cytochrome c from mitochondria: This activates the apoptosome and initiator caspase-9.[9][14]
-
Activation of caspase-8: This indicates the involvement of the death receptor pathway.[14]
-
Activation of effector caspases, such as caspase-3: This leads to the cleavage of key cellular proteins and the execution of apoptosis.[14]
-
Translocation of pro-apoptotic proteins like Bax to the mitochondria: This further promotes the release of cytochrome c.[16]
The following diagram illustrates the interconnected pathways of TBT-induced toxicity:
Caption: Interconnected pathways of TBT-induced toxicity.
Section 3: Experimental Methodologies for Assessing Tributyltin Toxicity
A thorough understanding of TBT's mechanisms of action relies on robust experimental methodologies. The following protocols provide a framework for assessing key aspects of TBT toxicity in a research setting.
Assessment of TBT-Induced Oxidative Stress
Objective: To quantify the generation of reactive oxygen species (ROS) in cells exposed to tributyltin hydroxide.
Methodology: Flow Cytometry using Dihydroethidium (DHE)
-
Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) in a 6-well plate and allow them to adhere overnight.
-
TBT Exposure: Treat cells with varying concentrations of tributyltin hydroxide (and a vehicle control) for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).
-
DHE Staining:
-
Following treatment, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with 5 µM DHE in serum-free medium for 30 minutes at 37°C in the dark. DHE is oxidized by superoxide anions to ethidium, which intercalates with DNA and fluoresces red.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~610 nm (red fluorescence).
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. An increase in MFI indicates an increase in ROS production.
-
For a more comprehensive analysis, co-stain with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.[17]
-
Assessment of TBT-Induced Apoptosis
Objective: To quantify the percentage of apoptotic cells following exposure to tributyltin hydroxide.
Methodology: Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
-
Cell Culture and TBT Exposure: Follow steps 1 and 2 from the oxidative stress protocol.
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC (green) and PI (red) fluorescence channels to differentiate between cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by TBT.[18]
-
Caption: Workflow for assessing TBT-induced apoptosis.
Section 4: Quantitative Toxicity Data
The toxicity of tributyltin varies significantly across different species. The following table summarizes some reported LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.
| Species | Compound | Route | LD50/LC50 | Reference |
| Rat (male) | Tributyltin Oxide (TBTO) | Oral | 55-87 mg/kg | [4] |
| Mouse | Tributyltin Oxide (TBTO) | Oral | 55-87 mg/kg | [4] |
| Rabbit | Tributyltin Oxide (TBTO) | Dermal | 900 mg/kg | [4] |
| Fejervarya limnocharis (tadpoles) | Tributyltin (TBT) | Aquatic | 96-h LC50: 11.84 µg/L | [19] |
| Porcellionides pruinosus | Tributyltin chloride | Soil | LC50: >2.06 mg/kg | [20] |
| Folsomia candida | Tributyltin chloride | Soil | LC50: >2.06 mg/kg | [20] |
| Brassica rapa | Tributyltin chloride | Soil | EC50: >2.06 mg/kg | [20] |
| Triticum aestivum | Tributyltin chloride | Soil | EC50: >2.06 mg/kg | [20] |
Section 5: Conclusion
The mechanism of action of tributyltin hydroxide toxicity is a complex and multifaceted process involving the disruption of fundamental cellular functions. Its ability to act as an endocrine disruptor, a neurotoxin, and a potent mitochondrial toxicant underscores its significant environmental and health risks. By targeting key cellular components such as nuclear receptors, ion channels, and the mitochondrial ATP synthase, TBT initiates a cascade of events including calcium dysregulation, oxidative stress, and ultimately, apoptotic cell death.
A thorough understanding of these intricate pathways is paramount for environmental risk assessment, the development of remediation strategies, and the design of safer industrial chemicals. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the toxicological profile of tributyltin and other environmental contaminants. Continued research in this field is essential to mitigate the long-lasting impacts of these persistent pollutants on ecosystems and human health.
References
- Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - ResearchGate. (2025-08-06).
-
Tributyltin Alters Calcium Levels, Mitochondrial Dynamics, and Activates Calpains Within Dorsal Root Ganglion Neurons. (2021-04-12). Toxicol Sci, 180(2), 342-355. Retrieved from [Link]
-
Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed. (n.d.). Retrieved from [Link]
-
Comparative toxicokinetics of tributyltin in five marine species and its utility in predicting bioaccumulation and toxicity - ResearchGate. (2025-08-10). Retrieved from [Link]
-
Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. (2007-04-16). Retrieved from [Link]
-
Toxicity of tributyltin (TBT) to terrestrial organisms and its species sensitivity distribution. (2014-01-01). Retrieved from [Link]
-
Tributyltin induces oxidative damage, inflammation and apoptosis via disturbance in blood-brain barrier and metal homeostasis in cerebral cortex of rat brain: an in vivo and in vitro study - PubMed. (2013-08-09). Retrieved from [Link]
-
Tributyltin interacts with mitochondria and induces cytochrome c release - PubMed. (2001-06-01). Retrieved from [Link]
-
Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - MDPI. (n.d.). Retrieved from [Link]
-
Neurotoxicologic sequelae of tributyltin intoxication in rats - PubMed. (n.d.). Retrieved from [Link]
-
The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Mitochondrial permeability transition pore - Wikipedia. (n.d.). Retrieved from [Link]
-
Tributyltin (TBT) inhibition of oligomycin-sensitive Mg-ATPase activity in mussel mitochondria - PubMed. (n.d.). Retrieved from [Link]
-
The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection - PMC - NIH. (n.d.). Retrieved from [Link]
-
An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.). Retrieved from [Link]
-
Tributyltin - Wikipedia. (n.d.). Retrieved from [Link]
-
Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed. (2007-07-01). Retrieved from [Link]
-
Involvement of mitochondrial and death receptor pathways in tributyltin-induced apoptosis in rat hepatocytes - PubMed. (2004-07-23). Retrieved from [Link]
-
Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - NIH. (n.d.). Retrieved from [Link]
-
The Mitochondrial Permeability Transition in Mitochondrial Disorders - PubMed. (2019-05-05). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]
-
The mitochondrial permeability transition pore: an evolving concept critical for cell life and death - PubMed. (2021-06-21). Retrieved from [Link]
-
Calcium-Involved Action of Phytochemicals: Carotenoids and Monoterpenes in the Brain. (n.d.). Retrieved from [Link]
-
Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress - Frontiers. (2018-07-11). Retrieved from [Link]
Sources
- 1. Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 5. medecine-maritime.fr [medecine-maritime.fr]
- 6. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tributyltin Alters Calcium Levels, Mitochondrial Dynamics, and Activates Calpains Within Dorsal Root Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tributyltin (TBT) inhibition of oligomycin-sensitive Mg-ATPase activity in mussel mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 13. The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mitochondrial permeability transition pore? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Inhibition of the V-Type Molecular Motor by Tributyltin Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity of tributyltin (TBT) to terrestrial organisms and its species sensitivity distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Endocrine disrupting effects of Tributyltin hydroxide
An In-Depth Technical Guide to the Endocrine-Disrupting Effects of Tributyltin (TBT)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Tributyltin (TBT), an organotin compound, is a potent endocrine-disrupting chemical (EDC) with significant and persistent environmental impact. Initially famed for its efficacy as a biocide in antifouling paints, its use has been severely restricted due to profound toxicological effects on marine ecosystems and potential risks to human health.[1][2][3][4] This guide provides a comprehensive technical overview of the molecular mechanisms through which TBT disrupts endocrine signaling and the resulting physiological consequences. We will delve into its primary modes of action, including the activation of nuclear receptors and inhibition of key steroidogenic enzymes, and explore the subsequent impacts on metabolic, reproductive, and thyroid health. This document is designed to serve as a foundational resource, synthesizing established research with detailed experimental protocols to empower further investigation into this critical area of toxicology and endocrinology.
Introduction to Tributyltin: A Persistent Environmental Contaminant
Tributyltin belongs to a class of organotin compounds characterized by a tin atom covalently bonded to three butyl groups. This structure confers high lipid solubility, allowing TBT to readily cross biological membranes and bioaccumulate in organisms.[5] Historically, its most widespread application was as a biocide in antifouling paints for ship hulls.[1][6] While international conventions have banned its use in this capacity, TBT's chemical stability leads to its persistence in marine sediments, and it continues to be found in some PVC plastics, industrial water systems, and wood preservatives.[2][3]
Human exposure can occur through the consumption of contaminated seafood, inhalation of contaminated house dust, or contact with consumer products containing organotins.[7][8][9] The toxicity profile of TBT is extensive, encompassing immunotoxicity, neurotoxicity, and, most notably for this guide, potent endocrine-disrupting activity at nanomolar concentrations.[2][10][11]
Core Mechanisms of TBT-Mediated Endocrine Disruption
TBT exerts its effects through multiple, often interconnected, molecular pathways. The two most well-characterized mechanisms are its potent interaction with nuclear receptors and its inhibition of the critical steroidogenic enzyme, aromatase.
Dual Agonism of PPARγ and RXR Nuclear Receptors
A primary mechanism of TBT's action is its ability to function as a high-affinity agonist for two key nuclear receptors: the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR).[10][12][13][14] These receptors form a heterodimer (PPARγ-RXR) that acts as a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[14][15]
-
Mechanism of Activation: TBT activates the PPARγ-RXR heterodimer primarily through its interaction with RXR.[16][17] This is a "permissive" heterodimer, meaning it can be activated by an agonist for RXR alone.[16] Structural analyses have revealed that TBT forms a covalent bond between its tin atom and a specific cysteine residue (Cys 432) in the ligand-binding domain of RXRα, accounting for its high-affinity binding.[17] It also interacts with PPARγ via a non-covalent, ionic bond with Cys285.[15][18] This dual activation triggers the recruitment of coactivator proteins and initiates the transcription of target genes involved in fat cell development.
Inhibition of Aromatase (CYP19A1)
TBT is a potent inhibitor of aromatase, the enzyme responsible for the irreversible conversion of androgens (like testosterone) to estrogens (like estradiol).[2][6][19] This inhibition disrupts the critical balance of sex steroids, which is fundamental for reproductive health and development.
-
Mechanism of Inhibition: Studies using human granulosa-like tumor cells (KGN) have shown that TBT significantly suppresses both aromatase activity and the transcription of its encoding gene, CYP19A1.[19] This leads to an accumulation of androgens and a deficit of estrogens, a state that can induce masculinization in female organisms. This mechanism is the primary driver of "imposex" in marine snails, a condition where females develop male sex organs, which serves as a highly sensitive biomarker for TBT contamination.[1][3][19][20]
Physiological Consequences of TBT Exposure
The molecular disruptions caused by TBT manifest in a range of systemic pathologies, most prominently affecting metabolic regulation and reproductive function.
Obesogenic Effects and Metabolic Disruption
TBT is considered a model "obesogen"—a chemical that promotes obesity.[12][21] Its activation of the PPARγ-RXR pathway directly biases mesenchymal stem cells to differentiate into adipocytes (fat cells) rather than osteoblasts (bone cells), leading to increased fat storage.[7][13][21]
-
Adipogenesis: TBT enhances the expression of key adipocyte markers and promotes lipid accumulation in preadipocyte cell lines.[13]
-
Transgenerational Effects: Studies in mice have shown that in utero exposure to TBT can lead to increased body fat and liver fat in offspring, with these effects persisting for multiple generations (up to F3) without further exposure.[7][22]
-
Dysfunctional Adipocytes: TBT-induced adipocytes may be functionally distinct and dysfunctional compared to those generated by pharmacological PPARγ agonists, showing altered gene expression and impaired glucose metabolism.[13]
Table 1: Summary of TBT Obesogenic Effects in Animal Models
| Species | Exposure Route & Dose | Key Findings | Reference |
| Mouse | Prenatal exposure (in utero) | Increased body fat, liver fat, and fat-specific gene expression in F1, F2, and F3 generations. | [7] |
| Mouse | 50 nM TBT (in utero) | Exposed males exhibited significant increases in body fat, exacerbated by a high-fat or Western diet. | [22] |
| Rat | 100 and 500 ng/kg/day (oral) | Increased body weight, hyperleptinemia, and insulin resistance. | [23] |
| Mouse | 250 and 500 µg/kg (oral) | Increased body weight gain; induction of PPARγ and lipogenic genes in vivo. |
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis is the central regulator of reproduction, and TBT disrupts its function at multiple levels.[24][25]
-
Hypothalamus: TBT exposure has been shown to reduce the expression of Gonadotropin-Releasing Hormone (GnRH), the master signal for the reproductive cascade.[23][24][25]
-
Pituitary: The release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—is impaired, blunting the downstream signals to the gonads.[24][25][26]
-
Ovaries: In females, TBT impairs ovarian folliculogenesis, disrupts steroid hormone production, and can inhibit ovulation.[24][25][27]
-
Metabolic-Reproductive Crosstalk: The obesogenic effects of TBT can indirectly harm reproduction. TBT-induced obesity leads to high levels of the hormone leptin (hyperleptinemia), which can cause resistance to kisspeptin, a critical neuropeptide that stimulates GnRH release. This provides a mechanistic link between TBT's metabolic and reproductive toxicity.[23][26]
Thyroid Hormone Disruption
TBT also acts as a disruptor of the hypothalamic-pituitary-thyroid (HPT) axis.[28] Studies in animal models consistently demonstrate a hypothyroidal effect following TBT exposure.[8][29]
-
Hormonal Imbalance: TBT treatment leads to significantly decreased serum levels of thyroid hormones (T3 and T4) and a compensatory increase in Thyroid-Stimulating Hormone (TSH).[8][29]
-
Mechanisms: TBT has been found to suppress the transcription of the thyroid hormone receptor (TR).[29] It also down-regulates the expression of genes crucial for thyroid hormone synthesis, including thyroid peroxidase (TPO) and thyroglobulin (Tg).[29]
-
Histopathology: Exposure to TBT can cause morphological changes in the thyroid gland, including swollen and vacuolated follicular cells and altered colloid structure.[8][28][30]
Experimental Methodologies for Assessing TBT's Endocrine Effects
Investigating the endocrine-disrupting properties of compounds like TBT requires a combination of in vitro and in vivo methodologies.
In Vitro Assay: Nuclear Receptor Transactivation
This assay quantifies the ability of a test compound to activate a specific nuclear receptor.
Principle: A host cell line (e.g., HeLa) is co-transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., PPARγ) and a second "reporter" plasmid containing a luciferase gene downstream of a DNA response element specific to that receptor. If the compound activates the receptor, the receptor-ligand complex binds to the response element and drives the expression of luciferase, which can be measured as a light signal.
Step-by-Step Protocol:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum.
-
Transfection: Seed cells in a 96-well plate. Transfect them using a lipid-based transfection reagent with an expression plasmid for PPARγ (or RXRα) and a luciferase reporter plasmid containing a PPRE.
-
Exposure: After 24 hours, replace the medium with a medium containing various concentrations of TBT (e.g., 1 nM to 1 µM), a positive control (e.g., Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis & Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content to account for differences in transfection efficiency and cell number. Express results as fold-activation over the vehicle control.
In Vitro Assay: Aromatase Activity (Tritiated Water Release)
This is the gold-standard method for measuring aromatase enzyme activity.
Principle: The assay uses [1β-³H]-androstenedione as a substrate. The aromatase enzyme removes the tritium-labeled hydrogen from the C1 position, which is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the enzyme's activity and can be quantified by separating it from the remaining steroid substrate and measuring its radioactivity.[19]
Step-by-Step Protocol:
-
Cell Culture: Culture KGN cells (or another suitable cell line) in 24-well plates until confluent.
-
Exposure: Treat cells with various concentrations of TBT and controls for a specified period (e.g., 48-72 hours).
-
Assay Initiation: Wash the cells and add fresh medium containing 100 nM [1β-³H]-androstenedione. Incubate for 2-4 hours at 37°C.
-
Extraction: Transfer the culture medium to a new tube. Add an equal volume of chloroform to extract the unmetabolized steroid substrate. Vortex and centrifuge to separate the phases.
-
Separation: Transfer an aliquot of the upper aqueous phase (containing ³H₂O) to a new tube containing a charcoal-dextran slurry. This binds any remaining traces of steroid.
-
Quantification: Centrifuge to pellet the charcoal. Transfer the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percentage of substrate converted to water and compare the activity in TBT-treated cells to vehicle controls.
Analytical Methods for TBT Detection
Accurate quantification of TBT in environmental and biological samples is crucial. The standard approach involves Gas Chromatography (GC) coupled to a sensitive detector.
-
Methodology: Methods typically involve liquid-liquid or solid-phase extraction, followed by a derivatization step (e.g., ethylation or propylation with a Grignard reagent) to make the organotins volatile. The derivatized compounds are then analyzed by GC coupled with a detector like a Flame Photometric Detector (FPD), Mass Spectrometry (MS), or tandem MS (MS/MS) for high sensitivity and specificity.[31][32][33][34] These methods can achieve limits of detection in the picogram-per-liter (pg/L) range in water samples.[34]
Conclusion and Future Directions
Tributyltin is a multifaceted endocrine disruptor that interferes with fundamental signaling pathways at nanomolar concentrations. Its dual action as a PPARγ/RXR agonist and an aromatase inhibitor underpins its potent obesogenic and reproductive toxicant properties. Furthermore, its ability to disrupt thyroid hormone homeostasis highlights its broad impact on the endocrine system.
While the primary mechanisms are well-elucidated, several knowledge gaps remain:
-
Human Epidemiology: Long-term studies are needed to fully understand the risk TBT exposure poses to human metabolic and reproductive health.
-
Mixture Effects: Humans and wildlife are exposed to a cocktail of EDCs. Research into the synergistic or additive effects of TBT with other common contaminants is critical.
-
Epigenetic Mechanisms: The transgenerational effects of TBT strongly suggest an epigenetic basis. Further investigation into how TBT alters DNA methylation, histone modifications, or non-coding RNA expression is warranted.
Continued research, guided by the robust methodologies outlined in this guide, is essential for refining risk assessments, understanding the full scope of TBT's legacy, and protecting environmental and public health.
References
- Imposex - Wikipedia. Wikipedia.
- Assessment of reproductive disorder (imposex) induced by tributyltins in marine gastropods.
- The obesogen tributyltin.
- Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO Reports.
- Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN.
- Transgenerational Effects of the Obesogen Tributyltin on Metabolic Health in Mice: Interactions With a Western Diet. Oxford Academic.
- Tributyltin Differentially Promotes Development of a Phenotypically Distinct Adipocyte.
- Fetal exposure to tributyltin linked to obesity in offspring and subsequent gener
- Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. MDPI.
- Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound.
- Tributyltin triggers lipogenesis in macrophages via modifying PPARγ p
- Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish). OSPAR Commission.
- Organotins. Diabetes and the Environment.
- The effect of Tributyltin on thyroid follicular cells of adult male albino rats and the possible protective role of green tea: a toxicological, histological and biochemical study.
- Tributyltin-induced imposex in marine gastropods involves tissue-specific modulation of the retinoid X receptor.
- Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish). OSPAR Commission.
- Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds.
- Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action.
- Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin.
- Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals.
- Tributyltin and the Female Hypothalamic-Pituitary-Gonadal Disruption.
- Elucidating the mechanism of action of tributyltin (TBT) in zebrafish.
- Activation of RXR-PPAR Heterodimers by Organotin Environmental Endocrine Disruptors.
- Disruption of thyroid hormone functions by low dose exposure of tributyltin: an in vitro and in vivo approach.
- Health Effect of Endocrine disrupting chemicals. Tributyltin (TBT),...
- Tributyltin and the Female Hypothalamic-Pituitary-Gonadal Disruption.
- Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats.
- Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflamm
- Endocrine Disruptors Chemicals: Impacts of Bisphenol A, Tributyltin and Lead on Thyroid Function.
- Schematic representation of female HPG axis and TBT effects. Neuronal...
- Tributyltin and triphenyltin induce 11β-hydroxysteroid dehydrogenase 2 expression and activity through activation of retinoid X receptor α.
- Maternal exposure to tributyltin alters the breast milk, hormonal profile, and thyroid morphology of dams and induces sex-specific changes in neonate rat offspring.
- Triphenyltin as a potential human endocrine disruptor.
- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds.
- An Overview on Toxicity of Tributyltin.
- Tributyltin or Triphenyltin Inhibits Aromatase Activity in the Human Granulosa-like Tumor Cell Line KGN.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Polish Journal of Environmental Studies.
- Disruptive Effect of Organotin on Thyroid Gland Function Might Contribute to Hypothyroidism.
- Development toxicity of triphenyltin hydroxide in mice.
- Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats.
- Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
- Effects of low dose treatment of tributyltin on the regulation of estrogen receptor functions in MCF-7 cells.
- A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union.
Sources
- 1. Imposex - Wikipedia [en.wikipedia.org]
- 2. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin [mdpi.com]
- 3. Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish) [oap.ospar.org]
- 4. Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish) [oap.ospar.org]
- 5. iscientific.org [iscientific.org]
- 6. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fetal exposure to tributyltin linked to obesity in offspring and subsequent generations – UC Irvine News [news.uci.edu]
- 8. The effect of Tributyltin on thyroid follicular cells of adult male albino rats and the possible protective role of green tea: a toxicological, histological and biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine Disruptors Chemicals: Impacts of Bisphenol A, Tributyltin and Lead on Thyroid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The obesogen tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tributyltin Differentially Promotes Development of a Phenotypically Distinct Adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 19. Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of reproductive disorder (imposex) induced by tributyltins in marine gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diabetes and the Environment - Organotins [diabetesandenvironment.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tributyltin and the Female Hypothalamic-Pituitary-Gonadal Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Disruptive Effect of Organotin on Thyroid Gland Function Might Contribute to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Disruption of thyroid hormone functions by low dose exposure of tributyltin: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Maternal exposure to tributyltin alters the breast milk, hormonal profile, and thyroid morphology of dams and induces sex-specific changes in neonate rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. pjoes.com [pjoes.com]
- 33. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 34. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioaccumulation and biomagnification of Tributyltin hydroxide
An In-Depth Technical Guide to the Bioaccumulation and Biomagnification of Tributyltin Hydroxide
Executive Summary
Tributyltin (TBT) compounds, with Tributyltin hydroxide (TBT-OH) being a key form in aqueous environments, represent a class of organotin molecules that have seen extensive use as highly effective biocides in antifouling paints for marine vessels.[1][2] Their purpose was to prevent the growth of organisms on ship hulls, thereby improving performance and durability.[1] However, the slow leaching of TBT into the aquatic environment has led to significant ecotoxicological consequences due to its high toxicity to non-target organisms, persistence, and propensity to accumulate in living tissues.[1][2][3] This guide provides a technical overview for researchers and scientists on the core processes governing its environmental risk: bioaccumulation and biomagnification. We will explore the physicochemical properties that drive these processes, the conflicting evidence surrounding TBT's potential for trophic magnification, the underlying toxicological mechanisms, and the detailed experimental protocols required for its accurate assessment in environmental and biological matrices.
Physicochemical Properties and Environmental Fate of TBT
The environmental behavior of TBT is dictated by its chemical structure: three butyl groups covalently bonded to a tin atom.[1] In aqueous environments, TBT exists as a cation, [(C₄H₉)₃Sn]⁺, which associates with anions like hydroxide, chloride, or carbonate.[3] Its moderately hydrophobic nature, with an octanol-water partition coefficient (Log Kow) ranging from 3.19 to 3.84, is a critical factor driving its environmental fate.[4] This property leads to low water solubility but high affinity for particulate matter and sediments, which act as long-term reservoirs for the contaminant.[1][5]
Environmental Persistence and Degradation
TBT is a persistent environmental pollutant. While its half-life in the water column can range from days to weeks, it extends to months or even years in sediments where it is shielded from degradation.[1][6] The primary route of breakdown is biodegradation, a process mediated by microorganisms that involves the sequential removal of butyl groups from the tin atom (dealkylation).[7][8] This process detoxifies the compound, as toxicity decreases with each removed butyl group.[7]
-
Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin
Photolysis, or degradation by sunlight, also contributes to TBT breakdown in surface waters, but its efficacy is limited by water depth and turbidity.[7]
Caption: Workflow for a standard laboratory bioaccumulation study.
Biomagnification of Tributyltin in Aquatic Food Webs
Biomagnification, or trophic magnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. While TBT readily bioaccumulates, its potential to biomagnify is a subject of scientific debate. [1]
The Trophic Transfer Debate
Several studies have found that TBT does not significantly biomagnify in marine food webs. [9][10]The Trophic Magnification Factor (TMF), a measure of biomagnification, is often found to be less than 1 for TBT, indicating that concentrations do not increase with trophic level. [11]This is often attributed to the ability of higher-trophic-level organisms, like fish, to effectively metabolize TBT. [6][12] In contrast, other organotin compounds like Triphenyltin (TPT) have consistently shown significant biomagnification (TMF > 1) in the same ecosystems. [9][10][13]This highlights that bioaccumulation potential (high BCF) does not automatically translate to biomagnification.
| Study Location | Food Web | TBT TMF | TPT TMF | Conclusion | Source(s) |
| Japanese Coastal Waters | Various Biota | Not Significant | > 1 (Significant) | TPT biomagnifies, TBT does not. | [9][10] |
| Bohai Bay, China | Marine Invertebrates & Fish | 0.59 (No Magnification) | 3.70 (Magnification) | TPT shows clear trophic magnification. | [11] |
| Deep Offshore Water | Benthic Food Web | No clear trend | Higher in predators | TPT bioaccumulates through the food web. | [14] |
Trophic Level Determination using Stable Isotope Analysis
To accurately assess biomagnification, the precise trophic level of each organism must be determined. This is accomplished using stable nitrogen isotope analysis (δ¹⁵N). Nitrogen exists in two stable forms, ¹⁴N and ¹⁵N. During metabolic processes, ¹⁴N is preferentially excreted, leading to an enrichment of the heavier ¹⁵N isotope in an organism's tissues relative to its diet. As a result, δ¹⁵N values increase predictably by about 3.4‰ with each successive trophic level, providing a continuous and robust measure of an organism's position in the food web. [9]This method is superior to simply categorizing organisms into discrete trophic levels based on assumed dietary habits.
Core Toxicological Mechanisms of TBT
TBT is a potent endocrine-disrupting chemical, with its most infamous effect being the induction of "imposex" in female marine snails. [2][12]Imposex is the superimposition of male sexual characteristics, such as a penis and vas deferens, onto females. [15][16]This can lead to sterility and population collapse at environmentally relevant concentrations as low as a few nanograms per liter. [15][17]
Mechanistic Pathways of Endocrine Disruption
Two primary mechanisms have been proposed to explain TBT-induced imposex:
-
Aromatase Inhibition: TBT is believed to inhibit the activity of cytochrome P450 aromatase, the enzyme responsible for converting androgens (like testosterone) to estrogens. [15][18]This inhibition leads to an accumulation of testosterone in females, triggering the development of male sex organs. [17][18]2. Retinoid X Receptor (RXR) Modulation: TBT can act as a high-affinity ligand for the Retinoid X Receptor (RXR), a nuclear receptor involved in growth and development. [16][19]By inappropriately activating the RXR pathway, TBT can trigger the signaling cascade that leads to masculinization in female gastropods. [16][19] TBT also acts as a neurotoxin, which may contribute to the abnormal release of peptide hormones that control sexual differentiation in gastropods. [15]
Caption: Dual mechanisms of TBT-induced imposex in female gastropods.
Experimental Protocol: Analysis of TBT in Biological Tissues
Accurate quantification of TBT in biological tissues is essential for bioaccumulation and food web studies. The analytical process is complex, requiring extraction, derivatization, and sensitive instrumental detection.
Principle
Organotin compounds are first extracted from the homogenized biological matrix using an organic solvent. Because TBT is not volatile enough for gas chromatography (GC), it must be chemically modified in a process called derivatization to create a more volatile and thermally stable analogue. This derivative is then separated from other compounds by GC and quantified using a sensitive, element-specific detector.
Step-by-Step Methodology
-
Sample Preparation: Homogenize a known weight of the biological tissue (e.g., muscle, liver, whole organism). Freeze-drying the sample beforehand can improve extraction efficiency.
-
Extraction: Extract the organotins from the homogenate using an organic solvent (e.g., toluene, hexane) often mixed with an acid (e.g., acetic or hydrochloric acid) and a complexing agent like tropolone to improve recovery. [20][21]3. Cleanup (Optional): For complex matrices, a cleanup step using solid-phase extraction (SPE) or gel permeation chromatography may be necessary to remove interfering lipids. [20]4. Derivatization: This is the critical step for GC analysis. The extracted TBT is converted to a volatile form. Common methods include:
-
Grignard Reaction: Alkylation using a Grignard reagent (e.g., pentylmagnesium bromide) to form tetra-alkylated tin compounds. [21] * Ethylation: Using sodium tetraethylborate (NaBEt₄) to form ethylated derivatives. This is often preferred as it can be done in an aqueous solution. [22]5. Instrumental Analysis:
-
Inject the derivatized extract into a Gas Chromatograph (GC) for separation.
-
Detect and quantify the TBT derivative using a detector such as a Flame Photometric Detector (FPD), Pulsed Flame Photometric Detector (PFPD), or Mass Spectrometer (MS). [21][22][23]GC-MS provides the highest level of certainty in identification.
-
-
Quantification: Use an internal standard (e.g., a deuterated TBT standard) added at the beginning of the process to correct for any losses during sample preparation and analysis. [24]
Caption: General workflow for the analysis of TBT in biological tissues.
Conclusion and Future Perspectives
Tributyltin hydroxide remains a significant environmental contaminant due to its historical use, persistence in sediments, and potent biological effects. Its high potential for bioaccumulation is well-established and poses a direct threat to sensitive aquatic organisms, particularly mollusks. While evidence suggests TBT does not undergo significant biomagnification in most food webs—a role more clearly played by its counterpart, triphenyltin—its ability to cause severe endocrine disruption at the base of the food chain can have cascading ecosystem-level impacts.
Future research should continue to focus on the long-term release of TBT from sediment sinks, the synergistic effects of TBT with other environmental stressors, and the continued monitoring of gastropod populations for signs of recovery following global regulations. The advanced analytical and experimental frameworks detailed in this guide provide the necessary tools for scientists to continue investigating and mitigating the legacy of this potent environmental toxicant.
References
- U.S. Environmental Protection Agency. (n.d.). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. EPA.
-
Wikipedia. (n.d.). Tributyltin. [Link]
-
Oberdörster, E., & McClellan-Green, P. (2002). Mechanisms of imposex induction in the mud snail, Ilyanassa obsoleta: TBT as a neurotoxin and aromatase inhibitor. PubMed. [Link]
-
Pang, F. Y., Ng, Y. L., Phang, S. M., & Tong, S. L. (n.d.). Determination of Total Tin and Tributyltin in Biological Tissues. Taylor & Francis Online. [Link]
-
Murai, R., et al. (2008). Biomagnification profiles of tributyltin (TBT) and triphenyltin (TPT) in Japanese coastal food webs elucidated by stable nitrogen isotope ratios. PubMed. [Link]
-
EXTOXNET. (n.d.). TRIBUTYLTIN (TBT). Extension Toxicology Network. [Link]
-
Wikipedia. (n.d.). Imposex. [Link]
-
International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. [Link]
-
Janer, G., et al. (n.d.). TBT-induced imposex in marine gastropods is mediated by an increasing androgen level. ResearchGate. [Link]
-
Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Organotins. [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. [Link]
-
Lima, D., et al. (2011). Tributyltin-induced imposex in marine gastropods involves tissue-specific modulation of the retinoid X receptor. PubMed. [Link]
-
Water Quality Australia. (n.d.). Tributyltin (TBT) in freshwater and marine water. [Link]
-
Nakata, H., et al. (2004). Bioaccumulation of tributyltin and triphenyltin compounds through the food web in deep offshore water. ResearchGate. [Link]
-
ScienceDaily. (2020). Scientists find high concentrations of toxic phenyltin compounds in local Chinese white dolphins. [Link]
-
Murai, R., et al. (2008). Biomagnification profiles of tributyltin (TBT) and triphenyltin (TPT) in Japanese coastal food webs elucidated by stable nitrogen isotope ratios. ResearchGate. [Link]
-
Meador, J. P. (2000). Predicting the fate and effects of tributyltin in marine systems. PubMed. [Link]
-
Oberdörster, E., & McClellan-Green, P. (2002). Mechanisms of imposex induction in the mud snail, Ilyanassa obsoleta: TBT as a neurotoxin and aromatase inhibitor. ResearchGate. [Link]
-
UBC Wiki. (2023). Course:EOSC270/2023/The Effect of TBT on Ecosystems Within High Marine Vessel Traffic Areas. [Link]
-
U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria For Tributyltin (TBT) Final. [Link]
-
U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet: Tributyltin. [Link]
-
Takahashi, S., et al. (1999). Distribution and specific bioaccumulation of butyltin compounds in a marine ecosystem. SpringerLink. [Link]
-
Danish Environmental Protection Agency. (2005). Tributyltin compounds (TBT). [Link]
-
HELCOM. (n.d.). Tributyltin (TBT) and imposex Key Message. [Link]
-
Various Authors. (n.d.). Impact of Low Concentrations of Tributyltin (TBT) on Marine Organisms: A Review. ResearchGate. [Link]
-
Marques, M., et al. (2023). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. MDPI. [Link]
-
Meador, J. P. (2000). Predicting the fate and effects of tributyltin in marine systems. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. [Link]
-
de Castro, I. B., et al. (2012). Tributyltin in crustacean tissues: analytical performance and validation of method. SciELO. [Link]
-
CIRCABC. (2005). Tributyltin compounds (TBT-ion). [Link]
-
de Souza, A. C. S., et al. (2024). Impact of Tributyltin (TBT) on Energy Metabolism and Redox Homeostasis in Blue Crab Callinectes sapidus. PMC - NIH. [Link]
-
White, J. S., et al. (1999). Microbial Interactions With Tributyltin Compounds: Detoxification, Accumulation, and Environmental Fate. PubMed. [Link]
-
Graceli, J. B., et al. (2013). Tributyltin and Zebrafish: Swimming in Dangerous Water. PMC - NIH. [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]
-
Takahashi, S., et al. (1999). Distribution and Specific Bioaccumulation of Butyltin Compounds in a Marine Ecosystem. ResearchGate. [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). [Link]
-
Maguire, R. J. (2000). Review of the Persistence, Bioaccumulation and Toxicity of Tributyltin in Aquatic Environments in Relation to Canada's Toxic Substances Management Policy. ResearchGate. [Link]
-
Unknown Author. (n.d.). Biomagnification and Bioaccumulation Case Studies. [Link]
-
Hu, L., et al. (2009). Trophic Magnification of Triphenyltin in a Marine Food Web of Bohai Bay, North China: Comparison to Tributyltin. ResearchGate. [Link]
Sources
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. iscientific.org [iscientific.org]
- 3. healthandenvironment.org [healthandenvironment.org]
- 4. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 5. www2.mst.dk [www2.mst.dk]
- 6. Course:EOSC270/2023/The Effect of TBT on Ecosystems Within High Marine Vessel Traffic Areas. - UBC Wiki [wiki.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Microbial interactions with tributyltin compounds: detoxification, accumulation, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomagnification profiles of tributyltin (TBT) and triphenyltin (TPT) in Japanese coastal food webs elucidated by stable nitrogen isotope ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of imposex induction in the mud snail, Ilyanassa obsoleta: TBT as a neurotoxin and aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imposex - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tributyltin-induced imposex in marine gastropods involves tissue-specific modulation of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. scielo.br [scielo.br]
- 22. pjoes.com [pjoes.com]
- 23. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. arpat.toscana.it [arpat.toscana.it]
An In-Depth Technical Guide to the Hydrolysis of Tributyltin Chloride to Tributyltin Hydroxide
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of tributyltin chloride (TBT-Cl) to tributyltin hydroxide (TBT-OH). Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document details the underlying chemical principles, a robust experimental protocol for laboratory-scale synthesis, and thorough analytical characterization of both the reactant and the product. Emphasizing scientific integrity and practical applicability, this guide offers insights into the causality of experimental choices and ensures a self-validating protocol. All procedures and claims are supported by authoritative references to ensure trustworthiness and expertise.
Introduction: The Significance of Tributyltin Compounds and their Interconversion
Tributyltin (TBT) compounds have been extensively utilized as biocides in applications such as anti-fouling paints for marine vessels and wood preservatives.[1][2] Their biological activity is intrinsically linked to the chemical form of the tributyltin moiety. Tributyltin chloride (TBT-Cl), a common precursor, is a colorless to pale yellow liquid soluble in organic solvents.[3] The hydrolysis of TBT-Cl to tributyltin hydroxide (TBT-OH) is a fundamental transformation that influences its environmental fate and biological interactions. TBT-OH itself is a versatile intermediate for the synthesis of other organotin derivatives.[4] Understanding and controlling this hydrolysis is therefore of paramount importance for both synthetic applications and toxicological studies. This guide aims to provide a detailed, practical, and scientifically grounded resource for performing and validating this key chemical transformation.
Chemical Principles of Tributyltin Chloride Hydrolysis
The conversion of tributyltin chloride to tributyltin hydroxide is a nucleophilic substitution reaction at the tin center. While mechanistically complex, it can be broadly understood as the displacement of the chloride ion by a hydroxide ion.
The Hydrolysis Reaction Mechanism
The hydrolysis of trialkyltin halides, such as TBT-Cl, in an alkaline aqueous medium proceeds via a mechanism that involves the nucleophilic attack of a hydroxide ion on the electrophilic tin atom.[5][6] The reaction can be conceptualized as an S_N1-like process at the tin center, where the dissociation of the chloride ion is facilitated by the polarity of the solvent and the presence of the base.
Overall Reaction:
(C₄H₉)₃SnCl + NaOH → (C₄H₉)₃SnOH + NaCl
The reaction is typically carried out in a biphasic system, with TBT-Cl dissolved in an organic solvent and the sodium hydroxide in an aqueous solution.[7] Agitation is crucial to facilitate the reaction at the interface of the two phases.
Equilibrium with Bis(tributyltin) oxide
Tributyltin hydroxide exists in equilibrium with its dehydrated form, bis(tributyltin) oxide ((TBT)₂O).[8] This equilibrium is influenced by the presence of water.
2 (C₄H₉)₃SnOH ⇌ [(C₄H₉)₃Sn]₂O + H₂O
In many practical applications and under anhydrous conditions, the oxide is the more commonly isolated product. However, the hydroxide can be readily formed and is the primary product of hydrolysis in aqueous basic conditions.
Experimental Protocol: Laboratory-Scale Synthesis of Tributyltin Hydroxide
This protocol provides a detailed procedure for the hydrolysis of tributyltin chloride to tributyltin hydroxide in a laboratory setting. Adherence to all safety precautions is mandatory.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Comments |
| Tributyltin chloride (TBT-Cl) | ≥95% | Sigma-Aldrich or equivalent | Handle as a toxic substance. |
| Sodium hydroxide (NaOH) | Reagent grade | Fisher Scientific or equivalent | Corrosive. |
| Diethyl ether | Anhydrous | J.T. Baker or equivalent | Flammable. |
| Deionized water | |||
| Anhydrous sodium sulfate | Reagent grade | Drying agent. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolution of TBT-Cl: Add 32.5 g (0.1 mol) of tributyltin chloride to the flask and dissolve it in 100 mL of diethyl ether.
-
Preparation of NaOH solution: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water.
-
Hydrolysis Reaction: With vigorous stirring, add the sodium hydroxide solution dropwise from the dropping funnel to the tributyltin chloride solution over a period of 30 minutes at room temperature.
-
Reaction Completion: After the addition is complete, continue to stir the biphasic mixture at room temperature for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (upper) layer.
-
Wash the organic layer with two 50 mL portions of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator to yield tributyltin hydroxide as a colorless to pale yellow liquid.[4]
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the starting material and the final product.
Spectroscopic Data
The following table summarizes the key spectroscopic data for tributyltin chloride and tributyltin hydroxide.
| Technique | Tributyltin Chloride (TBT-Cl) | Tributyltin Hydroxide (TBT-OH) | Reference(s) |
| ¹H NMR (CDCl₃) | δ ≈ 0.9 (t, 9H, -CH₃), 1.2-1.4 (m, 12H, -CH₂-), 1.5-1.7 (m, 6H, -CH₂-Sn) | δ ≈ 0.9 (t, 9H, -CH₃), 1.2-1.4 (m, 12H, -CH₂-), 1.5-1.7 (m, 6H, -CH₂-Sn), variable OH signal | [9][10] |
| ¹³C NMR (CDCl₃) | δ ≈ 13.7 (-CH₃), 16.5 (-CH₂-Sn), 27.2 (-CH₂-), 28.9 (-CH₂-) | δ ≈ 13.7 (-CH₃), 16.0 (-CH₂-Sn), 27.4 (-CH₂-), 29.0 (-CH₂-) | [11][12] |
| FTIR (neat) | No significant peaks in the 3200-3700 cm⁻¹ region. | Broad peak at ~3610-3630 cm⁻¹ (O-H stretch), 880-920 cm⁻¹ (Sn-O-H bend) | [4][11] |
Interpretation of Analytical Data
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra of both compounds are dominated by the signals of the butyl groups. The chemical shifts are very similar, with minor differences in the signals of the carbons and protons closest to the tin atom, reflecting the change in the electronegativity of the substituent (Cl vs. OH). The presence of a hydroxyl proton signal in the ¹H NMR spectrum of TBT-OH can be variable and may be broad or exchange with residual water in the solvent.
-
FTIR Spectroscopy: The most significant difference in the FTIR spectra is the appearance of a broad absorption band in the 3610-3630 cm⁻¹ region for TBT-OH, which is characteristic of the O-H stretching vibration of the hydroxyl group.[4] The presence of a band around 880-920 cm⁻¹ corresponding to the Sn-O-H bending mode further confirms the formation of the hydroxide.[4]
Safety, Handling, and Waste Disposal
Organotin compounds are highly toxic and must be handled with extreme care.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[14]
Handling and Storage
-
Tributyltin chloride and hydroxide should be stored in a well-ventilated, designated area for toxic chemicals.
-
Avoid inhalation of vapors and contact with skin and eyes.[14]
-
In case of a spill, follow established laboratory procedures for cleaning up toxic chemical spills.
Waste Disposal
-
All organotin-contaminated waste, including glassware rinses and disposable materials, must be collected in a designated hazardous waste container.[3]
-
The waste should be clearly labeled as "Organotin Waste" and disposed of through an approved hazardous waste management service.[15]
-
Glassware that has been in contact with organotin compounds should be decontaminated by rinsing with a suitable solvent (e.g., acetone) with the rinsate collected as hazardous waste, followed by soaking in a bleach solution or a nitric acid bath.[16]
Conclusion
This technical guide has provided a detailed and practical framework for the hydrolysis of tributyltin chloride to tributyltin hydroxide. By integrating the fundamental chemical principles with a robust experimental protocol and comprehensive analytical characterization, researchers and scientists are equipped to perform this transformation safely and effectively. The emphasis on causality behind experimental choices and the inclusion of detailed safety and waste disposal procedures underscore the commitment to scientific integrity and responsible laboratory practice. The provided references serve as a gateway for further exploration into the rich and complex chemistry of organotin compounds.
References
-
Standard Operating Procedures - Del Valle Lab. (n.d.). University of California, Santa Cruz. [Link]
-
Standard Operating Procedures - Del Valle Lab. (n.d.). University of California, Santa Cruz. [Link]
-
H NMR and C NMR of complex 1a in CDCl3 solution. (n.d.). ResearchGate. [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (n.d.). Semantic Scholar. [Link]
-
Tributyltin Chloride | C12H27ClSn | CID 15096. (n.d.). PubChem. [Link]
-
Organotin Waste Materials Chemical Control Order 1989. (1989). NSW Environment Protection Authority. [Link]
-
Butyltin trichloride | C4H9Cl3Sn | CID 14236. (n.d.). PubChem. [Link]
-
FT-IR Spectra of samples with different TBT concentration at 40 minutes... (n.d.). ResearchGate. [Link]
-
synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids. (n.d.). UKM. [Link]
-
How should I manage glassware that came in contact with organotin compounds?. (2017). Reddit. [Link]
-
Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. (n.d.). University of Wisconsin-Madison. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. [Link]
-
Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. (n.d.). PubMed. [Link]
- US2862944A - Process for the preparation of high purity alkyltin compounds. (1958).
-
¹H- (A) and ¹³C- (B) NMR chemical shifts (CDCl3) of the title compound. (n.d.). ResearchGate. [Link]
-
tri-Butyltin Chloride - Optional[Near IR] - Spectrum. (n.d.). SpectraBase. [Link]
-
A PROCESS FOR THE PREPARATION OF TRIBUTYLTIN CHLORIDE WITH HIGH PURITY. (2021). European Patent Office. [Link]
- US2718522A - Recovery of organotin compounds. (1955).
-
Simplified transformation process for tributyltin in a chloridecontaining aqueous environment. (n.d.). ResearchGate. [Link]
-
Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. (n.d.). Analyst (RSC Publishing). [Link]
-
Electrospray mass spectra of tributyltin chloride 2 recorded with... (n.d.). ResearchGate. [Link]
-
Tributyltin oxide. (n.d.). Wikipedia. [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
1 H and 13 C NMR of complex 1a in CDCl3 solution. (n.d.). ResearchGate. [Link]
- JPH029890A - Method for removing organotin compound. (1990).
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596). (n.d.). Human Metabolome Database. [Link]
-
Tributyltin. (n.d.). Wikipedia. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
-
Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746. (n.d.). PubChem. [Link]
-
Explain Only Reaction Mechanism for Alkaline Hydrolysis of Tert-butylbromide. (2018). Chemistry Stack Exchange. [Link]
-
Write the mechanism of alkaline hydrolysis of an alkyl halide which involves formation of carbocation as an intermediate. (2021). Brainly.in. [Link]
-
What is the hydrolysis process of alkyl halides?. (2016). Quora. [Link]
-
explain only reaction mechanism for alkaline hydrolysis of tertiary butylbromide. (2021). Brainly.in. [Link]
-
What are some short writing notes on mechanism of alkaline hydrolysis of methyl bromide or mechanism of SN2 reaction?. (2021). Quora. [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. researchgate.net [researchgate.net]
- 4. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 5. brainly.in [brainly.in]
- 6. quora.com [quora.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 9. Tributyltin chloride(1461-22-9) 1H NMR spectrum [chemicalbook.com]
- 10. Dibutyltin dichloride(683-18-1) 1H NMR spectrum [chemicalbook.com]
- 11. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. delvallelab.weebly.com [delvallelab.weebly.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.nsw.gov.au [epa.nsw.gov.au]
- 16. reddit.com [reddit.com]
An In-depth Technical Guide on the Thermal Decomposition of Tributyltin Hydroxide
Preamble: Contextualizing the Thermal Behavior of Tributyltin Hydroxide
Tributyltin hydroxide (TBTH), an organotin compound with the chemical formula (C₄H₉)₃SnOH, has historically seen use as a biocide, particularly in antifouling paints and wood preservatives.[1] However, its pronounced toxicity and environmental persistence have led to stringent regulatory controls on its application.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability and decomposition pathways of TBTH is paramount. This knowledge is critical not only for ensuring safe handling and storage but also for the development of effective disposal and remediation strategies. Furthermore, in the context of drug development, where organotin compounds may be investigated for their therapeutic potential, elucidating their stability under various conditions is a fundamental aspect of preclinical characterization.
This technical guide provides a detailed exploration of the thermal decomposition of tributyltin hydroxide. Moving beyond a superficial overview, this document delves into the mechanistic intricacies of the decomposition process, supported by field-proven analytical methodologies. The content is structured to provide a logical and coherent narrative, beginning with the fundamental properties of TBTH and culminating in a detailed exposition of its thermal degradation.
Physicochemical Properties and Thermal Stability of Tributyltin Hydroxide
Tributyltin hydroxide is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] It exhibits hydrophobic characteristics, a property that contributes to its efficacy in marine environments.[1] A key aspect of its chemistry is its ability to undergo hydrolysis, forming other tin species.[1]
The thermal stability of organotin hydroxides is influenced by the nature of the organic substituents attached to the tin atom. A comparative analysis indicates that the thermal stability generally follows the trend: tributyltin hydroxide > trimethyltin hydroxide > triphenyltin hydroxide.[2] This trend can be attributed to variations in the strength of the tin-carbon bond and the steric hindrance afforded by the organic moieties.[2]
The Stepwise Thermal Decomposition of Tributyltin Hydroxide: A Mechanistic Examination
The thermal decomposition of tributyltin hydroxide is not a singular event but rather a multi-step process that occurs at elevated temperatures. The overall process can be conceptualized as an initial dehydration reaction followed by the cleavage of the butyl-tin bonds, ultimately leading to the formation of inorganic tin oxide.
Initial Dehydration: Formation of Bis(tributyltin) Oxide
This dehydration is a well-established reaction in the synthesis of TBTO, where tributyltin chloride is hydrolyzed with a base to form TBTH, which can then be dehydrated to yield TBTO.[1][4] The thermal dehydration represents the reverse of this hydrolysis.
Caption: Proposed thermal decomposition pathway of Bis(tributyltin) Oxide.
Experimental Analysis of Thermal Decomposition
A robust understanding of the thermal decomposition of tributyltin hydroxide necessitates the use of advanced analytical techniques. Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are indispensable tools for such investigations.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides quantitative information about the decomposition process, including the onset temperature of decomposition and the mass of the final residue.
Table 1: Summary of Thermal Decomposition Data for Tributyltin Hydroxide
| Parameter | Value | Reference |
| Onset of Decomposition | ~380 °C | [2] |
| Key Decomposition Event | Cleavage of the butyl-tin bond | [2] |
| Final Residue | Tin(IV) Oxide (SnO₂) | [2] |
Experimental Protocol: Thermogravimetric Analysis of Organotin Compounds
-
Sample Preparation: Ensure the tributyltin hydroxide sample is representative of the bulk material. For solid samples, a fine, free-flowing powder is ideal to ensure uniform heating and efficient escape of evolved gases. A typical sample mass for TGA is between 5 and 10 mg.
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Crucible Selection: Place the accurately weighed sample into an inert crucible, such as alumina or platinum.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to study the thermal decomposition without oxidative effects. A typical purge gas flow rate is 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 800°C to ensure complete decomposition. A linear heating rate of 10 °C/min is commonly employed.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step. The final residue mass is determined from the plateau at the end of the experiment.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Evolved Gas Analysis: TGA-MS and Py-GC-MS
To identify the volatile products of decomposition, TGA can be coupled with a mass spectrometer (TGA-MS). As the sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer for real-time analysis. This provides a profile of the gaseous species released at each stage of the decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful technique. A small amount of the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This technique is particularly useful for identifying the hydrocarbon byproducts from the cleavage of the butyl groups. For the analysis of organotin compounds, a derivatization step is often employed to increase the volatility and thermal stability of the analytes.
Scientific Integrity and Causality in Experimental Design
The choice of an inert atmosphere in TGA is a critical experimental parameter. It ensures that the observed mass loss is solely due to thermal decomposition and not oxidation. If the experiment were conducted in an oxidizing atmosphere (e.g., air), the decomposition profile would be significantly different, with the formation of various tin oxides and combustion of the organic fragments at lower temperatures.
The use of a consistent and appropriate heating rate is also crucial for obtaining reproducible and meaningful data. A slow heating rate can provide better resolution of overlapping decomposition steps, while a faster rate may shift the decomposition to higher temperatures. The selection of the heating rate should be justified based on the specific objectives of the analysis.
Concluding Remarks for the Advanced Practitioner
The thermal decomposition of tributyltin hydroxide is a complex process initiated by dehydration to form bis(tributyltin) oxide, followed by the sequential cleavage of the butyl-tin bonds at approximately 380°C, ultimately yielding inorganic tin(IV) oxide. A thorough understanding of this pathway, elucidated through techniques such as TGA-MS and Py-GC-MS, is essential for the safe handling, storage, and disposal of this hazardous compound. For professionals in drug development exploring organotin scaffolds, this knowledge is a non-negotiable component of material characterization and risk assessment. The protocols and mechanistic insights provided in this guide serve as a foundational resource for conducting rigorous and reliable thermal analysis of tributyltin hydroxide and related organometallic compounds.
References
-
Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). National Toxicology Program. [Link]
-
Synthesis of bis(tri-n-butyltin) oxide. PrepChem. [Link]
-
Triphenyltin hydroxide. PubChem. [Link]
Sources
The Degradation of Tributyltin Compounds: A Technical Guide to Abiotic and Biotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, a class of organotin chemicals, were once widely celebrated for their potent biocidal properties, leading to their extensive use in applications such as anti-fouling paints for marine vessels, wood preservatives, and as fungicides in agriculture.[1][2] However, the very effectiveness of TBT as a biocide foreshadowed its significant environmental impact. These compounds are highly toxic to a wide range of non-target aquatic organisms, even at extremely low concentrations, causing severe effects like imposex—the imposition of male sexual characteristics on female gastropods.[1][3] Due to their persistence and toxicity, TBT compounds are now recognized as priority hazardous substances in many parts of the world.[4][5]
This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of tributyltin compounds. It is designed to offer researchers, scientists, and professionals in drug development a deep understanding of the mechanisms governing TBT's fate in the environment, the factors influencing its degradation, and the methodologies employed to study these processes. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for those working to understand and mitigate the environmental risks associated with these persistent organic pollutants.
The Core Degradation Pathway: Sequential Debutylation
The primary degradation route for tributyltin is a stepwise process known as sequential debutylation. This process involves the sequential removal of the butyl groups from the tin atom, leading to the formation of progressively less toxic compounds.[6][7] The toxicity of these organotin compounds decreases in the following order: Tributyltin (TBT) > Dibutyltin (DBT) > Monobutyltin (MBT) > inorganic tin (Sn).[8]
This transformation can be driven by both abiotic and biotic factors, with the ultimate end product being inorganic tin, which is significantly less harmful than its organometallic precursors.[9] The efficiency and rate of this debutylation cascade are heavily influenced by a variety of environmental conditions.[1][9]
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of compounds through non-biological processes. For TBT, the primary abiotic degradation mechanisms are photodegradation and, to a lesser extent, hydrolysis.[8][10]
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation.[10] In aquatic environments, sunlight plays a crucial role in the initial breakdown of TBT. This process is particularly significant in clear surface waters where light penetration is high.[10] The presence of photosensitizing substances in the water can further enhance the rate of photodegradation.[10]
Studies have shown that photocatalytic degradation using titanium dioxide (TiO2) as a catalyst can dramatically accelerate the decomposition of TBT. In one study, a 99.8% degradation of TBT in water was achieved within 30 minutes of photocatalytic treatment, compared to only 10% degradation by photolysis alone under the same conditions.[11][12] This process also follows the sequential debutylation pathway, breaking TBT down into DBT, MBT, and finally inorganic tin.[13]
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. While hydrolysis can contribute to TBT degradation, it is generally a slow process under typical environmental pH conditions.[10][14] Significant hydrolysis of TBT only occurs under extreme pH conditions, which are not commonly found in natural water bodies.[10] Therefore, its contribution to the overall abiotic degradation of TBT in the environment is considered to be minor compared to photodegradation.[10]
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is considered the most significant pathway for the removal of TBT from the environment.[8][15] A diverse range of microorganisms, including bacteria, fungi, and algae, have been shown to degrade TBT.[8][9]
Microbial Degradation
Microorganisms play a pivotal role in the detoxification of TBT-contaminated environments. They can utilize TBT as a carbon source or break it down through co-metabolism.[3][9] The degradation is primarily an aerobic process, though some breakdown can occur under anaerobic conditions, albeit at a much slower rate.[16]
Numerous bacterial genera have been identified as being resistant to and capable of degrading TBT, including Pseudomonas, Achromobacter, Moraxella, Alcaligenes, and Aeromonas.[17] Fungi, such as Cunninghamella elegans, and various species of microalgae, like Chlorella vulgaris and Ankistrodesmus falcatus, also contribute to the biodegradation of TBT.[1][18]
The primary mechanism of microbial degradation is the same sequential debutylation observed in abiotic processes.[7] However, the initial step in microbial degradation often involves hydroxylation of a butyl group, catalyzed by enzymes such as cytochrome P450 monooxygenases, followed by the cleavage of the carbon-tin bond.[19][20]
Factors Influencing Biodegradation
The rate and extent of TBT biodegradation are influenced by a multitude of environmental factors:
-
Temperature: Higher temperatures generally increase microbial activity and, consequently, the rate of TBT degradation.[7]
-
pH: The optimal pH for microbial degradation varies depending on the specific microorganisms involved.[9]
-
Oxygen Availability: Aerobic conditions are generally more favorable for rapid TBT biodegradation.[16]
-
Nutrient Availability: The presence of essential nutrients can enhance microbial growth and metabolic activity, leading to faster degradation.[8]
-
Light: For photosynthetic microorganisms like algae, light is a critical factor.[21]
-
Salinity and Dissolved Organic Matter: These factors can affect the bioavailability of TBT to microorganisms.[1][9]
Experimental Methodologies for Studying TBT Degradation
The study of TBT degradation requires sensitive and specific analytical methods to accurately quantify the parent compound and its degradation products at very low concentrations. A typical workflow for analyzing TBT and its metabolites in environmental samples is outlined below.
Sample Preparation and Extraction
A crucial first step in the analysis of TBT is its extraction from the sample matrix (e.g., water, sediment, or biological tissue). This is often a complex procedure due to the tendency of TBT to adsorb to particulate matter.[2] Common extraction techniques include:
-
Liquid-Liquid Extraction: For water samples, TBT can be extracted into an organic solvent.[22]
-
Solid-Phase Extraction (SPE): This technique is also used for water samples, where TBT is first adsorbed onto a solid sorbent and then eluted with a solvent.[22]
-
Acid Extraction: For soil and sediment samples, an acid extraction method is often employed to release the bound TBT.[23]
-
Hydrolysis: For biological tissues, a hydrolysis step with a potassium hydroxide-ethanol-water solution can be used to break down the matrix and release the organotin compounds.[24]
Derivatization
Due to the low volatility of organotin compounds, a derivatization step is necessary before analysis by gas chromatography.[22] This involves converting the ionic organotin species into more volatile and thermally stable derivatives. A common derivatizing agent is sodium tetraethylborate (NaBEt4), which ethylates the butyltin compounds.[22]
Analytical Detection and Quantification
Gas chromatography (GC) coupled with a sensitive detector is the most common technique for the analysis of TBT and its degradation products.[22]
-
Gas Chromatography-Flame Photometric Detector (GC-FPD): This is a tin-selective detector that provides good sensitivity for organotin analysis.[21][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high selectivity and sensitivity and allows for the confirmation of the identity of the compounds.[23][25]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector can also be used for the determination of TBT and its degradation products.[26]
Quantitative Data on TBT Degradation
The rate of TBT degradation can vary significantly depending on the environmental matrix and conditions. The following table summarizes some reported degradation rates and half-lives.
| Environmental Matrix | Condition | Degradation Rate/Half-life | Reference(s) |
| Marine Water | - | Half-life of one to two weeks | [27] |
| Freshwater Microcosm | With biota | Biphasic removal, significantly enhanced | [28] |
| Sediments | - | Half-life of about 2 years | [27] |
| Aerobic Soil | - | 1 to 3 months | [16] |
| Anaerobic Soil | - | More than 2 years | [16] |
| Marine Bacteria Culture | Moraxella osloensis | ~80% degradation in 7 days | [19] |
| Photocatalytic Degradation | TiO2 catalyst in water | 93.8% degradation in 30 minutes | [13] |
Visualizing Degradation Pathways and Workflows
Tributyltin Degradation Pathway
Caption: Sequential debutylation of TBT to less toxic forms.
Experimental Workflow for TBT Analysis
Caption: General workflow for the analysis of TBT compounds.
Conclusion
The degradation of tributyltin compounds is a complex process involving both abiotic and biotic pathways, with microbial degradation being the predominant mechanism for their removal from the environment. The sequential debutylation of TBT to the less toxic dibutyltin, monobutyltin, and finally to inorganic tin is the central theme of this process. Understanding the factors that influence the rate of this degradation is critical for predicting the environmental fate of TBT and for developing effective bioremediation strategies for contaminated sites.
The analytical methodologies outlined in this guide provide the necessary tools for researchers to accurately monitor the presence and degradation of TBT in various environmental matrices. Continued research into the microbial communities and enzymatic pathways involved in TBT degradation will be essential for harnessing the power of bioremediation to address the legacy of TBT pollution and to safeguard aquatic ecosystems.
References
- 1. ijrar.org [ijrar.org]
- 2. iscientific.org [iscientific.org]
- 3. mdpi.com [mdpi.com]
- 4. dvsb.ivl.se [dvsb.ivl.se]
- 5. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www2.mst.dk [www2.mst.dk]
- 11. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Photocatalytic Degradation of the Tributyltin by Titanium Dioxide Photocatalysts | Scientific.Net [scientific.net]
- 14. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Review: Biodegradation of tributyltins (organotins) by marine bacteria | Semantic Scholar [semanticscholar.org]
- 16. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]
- 21. [PDF] Biodegradation of Tributyltin by Chesapeake Bay Microorganisms | Semantic Scholar [semanticscholar.org]
- 22. pjoes.com [pjoes.com]
- 23. open.icm.edu.pl [open.icm.edu.pl]
- 24. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dl.astm.org [dl.astm.org]
- 27. Tributyltin - Wikipedia [en.wikipedia.org]
- 28. (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of Organotin Compounds: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the toxicological profile of organotin compounds (OTCs), designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer field-proven insights into the causal mechanisms of organotin toxicity and the self-validating experimental systems required to assess them.
Introduction: The Double-Edged Sword of Organotin Chemistry
Organotin compounds, characterized by at least one tin-carbon bond, have seen widespread industrial and agricultural use for over half a century.[1][2] Their applications are diverse, ranging from PVC heat stabilizers (di- and mono-organotins) and catalysts in polyurethane production to potent biocides (tri-organotins) in antifouling paints, wood preservatives, and fungicides.[3][4] The biological activity and toxicity of these compounds are critically dependent on the number and nature of the organic groups attached to the tin atom.[5][6] Generally, the toxicity follows the trend: triorganotins > diorganotins > monoorganotins.[5]
The very properties that make triorganotins like Tributyltin (TBT) and Triphenyltin (TPT) effective biocides also render them significant environmental pollutants with potent endocrine-disrupting, immunotoxic, and neurotoxic effects.[2][7] This guide will dissect the toxicological profiles of key organotin classes, detail the methodologies to assess their effects, and provide a framework for interpreting the resulting data.
Core Mechanisms of Organotin Toxicity
Organotin compounds exert their toxicity through a variety of molecular mechanisms. Understanding these pathways is fundamental to designing relevant toxicological assays and interpreting their outcomes. Two of the most well-characterized mechanisms are endocrine disruption via nuclear receptor activation and the induction of apoptosis through cellular stress pathways.
Endocrine Disruption: The Role of PPARγ and RXR
Many of the adverse effects of organotins, particularly TBT and TPT, are mediated through their function as endocrine-disrupting chemicals (EDCs).[7] These compounds are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR), two nuclear receptors that form a heterodimer (RXR-PPARγ) to regulate gene expression involved in adipogenesis, metabolism, and inflammation.[8][9]
TBT has been shown to activate all three RXR-PPAR heterodimers (α, γ, δ), primarily through its interaction with RXR.[10] Structural analysis has revealed that TBT forms a covalent bond between its tin atom and a specific cysteine residue (Cys 432) in the ligand-binding domain of RXRα.[10][11] This high-affinity interaction triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of target gene transcription, even at nanomolar concentrations.[10][11] This mechanism underlies the "obesogenic" effect of TBT, where exposure can promote the differentiation of stem cells into adipocytes (fat cells).[8][9]
Induction of Apoptosis
At higher concentrations, organotin compounds, including Dibutyltin (DBT) and TBT, are potent inducers of apoptosis, or programmed cell death.[12][13] This is a primary mechanism behind their immunotoxicity, particularly the atrophy of the thymus gland.[12] The apoptotic pathway initiated by organotins is a multi-step process involving intracellular calcium dysregulation, mitochondrial stress, and the activation of caspases.[12][13]
The process begins with a rapid increase in intracellular calcium concentration ([Ca2+]i).[12] This calcium surge triggers the mitochondria to generate reactive oxygen species (ROS), leading to oxidative stress.[12] Simultaneously, the integrity of the mitochondrial membrane is compromised, resulting in the release of cytochrome c into the cytosol.[12][13] Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases (e.g., caspase-9). These initiator caspases, in turn, activate effector caspases (e.g., caspase-3), which execute the final stages of apoptosis by cleaving cellular proteins and leading to DNA fragmentation.[14]
Toxicological Profiles of Key Organotin Compounds
The toxicity of an organotin compound is highly dependent on its structure. This section details the profiles of four major classes relevant to research and industry.
| Compound Class | Primary Uses | Key Toxicological Endpoints |
| Tributyltin (TBT) | Antifouling paints (legacy), wood preservative, biocide[3][12] | High acute toxicity, potent endocrine disruptor (obesogen), immunotoxicity (thymus atrophy), neurotoxicity[11][15] |
| Triphenyltin (TPT) | Fungicide, molluscicide, antifouling paints (legacy)[16][17] | Moderate acute toxicity, endocrine disruptor, reproductive toxicant, immunotoxicity[16][18] |
| Dibutyltin (DBT) | PVC heat stabilizer, catalyst[3] | Immunotoxicity (thymus atrophy), hepatotoxicity, skin and eye irritation, developmental toxicity[8][15] |
| Dioctyltin (DOT) | PVC stabilizer[3] | Immunotoxicity, developmental toxicity[19][20] |
Table 1: Overview of Key Organotin Compounds
Acute Toxicity Data
The following table summarizes acute toxicity data (LD50) for key organotin compounds. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. It is a standard measure of acute toxicity.
| Compound | Species | Route | LD50 (mg/kg bw) | Reference(s) |
| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 234 | [10][11] |
| Tributyltin Oxide (TBTO) | Mouse | Oral | 44 - 87 | [11] |
| Tributyltin Oxide (TBTO) | Rat | Dermal | 200 | [11] |
| Triphenyltin Hydride | Rat | Oral | 491 | [21] |
| Dibutyltin Dichloride | Rat | Oral | 50 | [22] |
| Dibutyltin Dichloride | Mouse | Oral | 70 | [22] |
| Dibutyltin Dilaurate | Rat | Oral | 2,071 | [14] |
| Dibutyltin Oxide | Rat | Oral | 44.9 | [8] |
| Dioctyltin Oxide | Rat | Oral | 2,334 - 2,500 | [23] |
| Dioctyltin bis(isooctyl mercaptoacetate) | Rat | Oral | 1,255 | [24] |
Table 2: Selected Acute Toxicity (LD50) Values for Organotin Compounds
Methodologies for Toxicological Assessment
A robust assessment of organotin toxicity requires a combination of in vitro and in vivo methodologies. The choice of assay should be driven by the specific toxicological endpoint of interest and the underlying mechanism being investigated.
In Vitro Assays
In vitro assays offer a controlled environment to dissect specific cellular and molecular mechanisms of toxicity, providing a cost-effective and high-throughput means for initial screening and mechanistic studies.[17]
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[25][26]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., neuroblastoma, lymphoid, or relevant cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the organotin compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.1%).[25]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the organotin compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C.[25] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 150-180 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Principle: The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage (single-strand breaks, double-strand breaks, and alkali-labile sites) in individual cells.[27][28] Under alkaline electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[24]
Step-by-Step Methodology:
-
Cell Preparation: Treat cells in suspension or culture with the organotin compound for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x105 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[24][29] This step removes cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[27][29]
-
Electrophoresis: Apply a voltage (typically ~1 V/cm) for 20-30 minutes.[29] Fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[30] Stain the DNA with a fluorescent dye such as SYBR Gold or propidium iodide.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).
In Vivo Studies
In vivo studies are essential for understanding the systemic toxicity of organotin compounds, including their effects on organ systems, reproduction, and development, within a whole, living organism.[17] These studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotin Antifouling Compounds and Sex-Steroid Nuclear Receptor Perturbation: Some Structural Insights [ouci.dntb.gov.ua]
- 7. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pic.int [pic.int]
- 11. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 12. www2.mst.dk [www2.mst.dk]
- 13. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oxfordlabchem.com [oxfordlabchem.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. Triphenyltin Compounds (CICADS) [inchem.org]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. Triorganotin as a compound with potential reproductive toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. env.go.jp [env.go.jp]
- 20. Immunologic effects of perinatal exposure of rats to dioctyltin dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. gelest.com [gelest.com]
- 24. RTECS NUMBER-WH6723000-Chemical Toxicity Database [drugfuture.com]
- 25. govinfo.gov [govinfo.gov]
- 26. researchgate.net [researchgate.net]
- 27. Design and Statistical Analysis of Toxicology Studies* | Basicmedical Key [basicmedicalkey.com]
- 28. Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. NTP Research Report on Organotin and Total Tin Levels in Danish Women of Reproductive Age - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Detection of Tributyltin Hydroxide
Abstract
Tributyltin (TBT) compounds, including Tributyltin hydroxide (TBTH), are persistent and highly toxic organotin compounds historically used as biocides in applications like anti-fouling paints for marine vessels.[1] Their detrimental impact on aquatic ecosystems, even at ng/L concentrations, has led to stringent regulations and a critical need for sensitive and reliable analytical methods for environmental monitoring and toxicological assessment.[1][2] This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection and quantification of TBT, with a focus on preparing samples from various matrices and analysis by chromatographic techniques coupled with mass spectrometry. We will explore the causality behind key procedural steps, offering protocols for both Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS), which can often analyze the analyte more directly.
Introduction: The Analytical Challenge of Tributyltin
Tributyltin exists in aqueous environments as a cation, (C₄H₉)₃Sn⁺, which can associate with various anions, such as hydroxides (OH⁻), chlorides (Cl⁻), or oxides (O²⁻). Analytical methods are typically designed to detect the tributyltin cation, regardless of its initial salt form.[3] The primary analytical challenge stems from the compound's low volatility and its tendency to adsorb to surfaces, necessitating specific sample preparation steps to ensure accurate quantification.[2] Furthermore, the extremely low environmental quality standards (EQS) set by regulatory bodies, such as the European Union's standard of 0.2 ng/L for surface waters, demand methods with exceptional sensitivity and selectivity.[4][5]
The choice between GC- and LC-based methods represents a fundamental decision in TBT analysis.
-
Gas Chromatography (GC) offers high separation efficiency but requires a derivatization step to convert the non-volatile TBT salts into volatile, thermally stable analogues suitable for GC analysis.[6][7]
-
Liquid Chromatography (LC) can often analyze the ionic TBT directly, simplifying sample preparation.[2][8] When coupled with tandem mass spectrometry (MS/MS), it provides excellent selectivity and sensitivity.[9]
Overall Analytical Workflow
The successful analysis of TBT from any sample matrix follows a logical sequence of steps designed to isolate, concentrate, and prepare the analyte for instrumental detection. Each step is critical for achieving low detection limits and high accuracy.
Caption: General workflow for Tributyltin (TBT) analysis from sample collection to final quantification.
Sample Preparation: The Critical Foundation
The goal of sample preparation is to efficiently extract TBT from the sample matrix while removing interfering substances. The choice of method depends heavily on the matrix (water, sediment, or biological tissue). A crucial, often overlooked step for all matrices is the proper treatment of glassware. TBT compounds can adsorb to glass surfaces, leading to analyte loss. All glassware should be acid-washed (e.g., soaked in a pH 2 HCl bath for 24 hours), rinsed with deionized water and methanol, and dried before use.[3][10]
Water Samples
For aqueous samples, the primary techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Solid-Phase Extraction (SPE): This is a highly efficient method for pre-concentrating TBT from large volumes of water.[2][3] A C18 SPE cartridge is commonly used.
-
Causality: The nonpolar C18 stationary phase retains the relatively nonpolar tributyltin cation from the polar water matrix. Acidification of the sample (e.g., to pH 2.5 with HCl) ensures that TBT is in its cationic form for consistent retention.[10] Elution with a solvent like methanol effectively desorbs the analyte for subsequent analysis.[2]
-
Solid Samples (Sediment, Soil, Tissue)
Extracting TBT from solid matrices requires more vigorous techniques to overcome strong analyte-matrix interactions.
-
Solvent Extraction: This involves extracting the sample with an appropriate organic solvent, often with the aid of sonication or pressurized liquid extraction (PLE).[9][11]
-
Causality: A common extraction solvent mixture is acetic acid in methanol or hexane with tropolone.[11][12] The acid helps to leach the TBT from the sediment particles. Tropolone acts as a complexing agent, forming a neutral complex with the TBT cation, which enhances its solubility in the organic solvent and improves extraction efficiency, particularly for the more polar di- and monobutyltin species.[11]
-
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[9] The high temperature reduces solvent viscosity and enhances its penetration into the matrix, while the high pressure keeps the solvent liquid, allowing for rapid and thorough extraction.
Derivatization for Gas Chromatography
To analyze TBT by GC, its ionic form must be converted into a volatile, thermally stable tetra-substituted organotin compound.[7] This is achieved through alkylation. The two most common methods are derivatization with sodium tetraethylborate or a Grignard reagent.[7]
Ethylation with Sodium Tetraethylborate (NaBEt₄)
This is a widely used method where an ethyl group is added to the TBT cation.[7][12]
Reaction: (C₄H₉)₃Sn⁺ + NaB(C₂H₅)₄ → (C₄H₉)₃Sn(C₂H₅) + Na⁺ + B(C₂H₅)₃
-
Causality: The reaction is typically performed in an aqueous/organic biphasic system at a controlled pH (e.g., 4.5-5.4) using an acetate buffer.[7][13] The resulting ethylated TBT, (C₄H₉)₃Sn(C₂H₅), is volatile and partitions into the organic phase (e.g., hexane), ready for GC injection. This in-situ derivatization and extraction is highly efficient.[4]
Alkylation with Grignard Reagents
Grignard reagents (RMgX) are powerful alkylating agents that provide robust derivatization.[14] Pentylmagnesium bromide is a common choice.[14]
Reaction: (C₄H₉)₃SnCl + (C₅H₁₁)MgBr → (C₄H₉)₃Sn(C₅H₁₁) + MgClBr
-
Causality: This reaction is performed under anhydrous conditions in an organic solvent like ether or hexane. The Grignard reagent reacts with the TBT halide (often converted to the chloride form during acid extraction). The resulting tetra-alkylated tin compound is stable and volatile. The choice of a pentyl group over smaller alkyl groups (like methyl or ethyl) results in a derivative with a higher boiling point and a retention time that is less likely to be affected by volatile interferences in the sample matrix.[14]
Caption: Grignard reaction for derivatizing TBT into a volatile form for GC analysis.
Instrumental Analysis Protocols
Protocol 1: LC-MS/MS Analysis of TBT in Water
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a superior alternative for TBT analysis, as it generally does not require derivatization, simplifying sample preparation and shortening analysis times.[2][8]
1. Sample Preparation (SPE): a. Acidify a 1 L water sample to pH 2.5 with HCl.[10] b. Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.[2] c. Load the acidified water sample onto the cartridge at a flow rate of ~10 mL/min. d. Wash the cartridge with 5 mL of deionized water to remove salts. e. Dry the cartridge under vacuum for 15-20 minutes. f. Elute the TBT from the cartridge with 5 mL of methanol into a collection tube. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2] The sample is ready for injection.
2. LC-MS/MS Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI), Positive Mode.[2][8]
- Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for confirmation.
- Example TBT Transition: m/z 291.1 → m/z 179.1 (Quantifier), m/z 291.1 → m/z 235.1 (Qualifier).
Protocol 2: GC-MS Analysis of TBT in Sediment
This protocol uses a classic approach involving solvent extraction, Grignard derivatization, and GC-MS analysis. Isotope dilution using a labeled internal standard (e.g., TBT-d27) is highly recommended for the most accurate quantification.[11]
1. Sample Preparation and Extraction: a. Weigh ~2 g of homogenized, freeze-dried sediment into a centrifuge tube.[15] b. Add an appropriate amount of TBT-d27 internal standard.[11] c. Add 10 mL of extraction solvent (e.g., hexane containing 0.01% tropolone or methanol/acetic acid).[11][12][16] d. Sonicate for 30 minutes in an ultrasonic bath. e. Centrifuge at 3000 rpm for 10 minutes. f. Carefully transfer the supernatant to a clean reaction vial.
2. Derivatization (Grignard Reaction): a. Concentrate the extract to ~1 mL under a gentle stream of nitrogen. b. Add 0.5 mL of pentylmagnesium bromide (2 M in diethyl ether) to the vial.[17] c. Vortex for 10 seconds and let react at room temperature for 15 minutes.[17] d. Stop the reaction by carefully adding 2 mL of saturated aqueous ammonium chloride solution.[17] e. Vortex for 10 seconds and allow the phases to separate. f. Transfer the upper organic layer (hexane) to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions:
- GC System: Gas chromatograph with a split/splitless injector.
- Column: Low-bleed nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]
- Oven Program: Initial temp 60°C for 1 min, ramp at 30°C/min to 300°C, hold for 5 min.[13]
- Injector: 270°C, pulsed splitless mode.[1]
- MS System: Single or triple quadrupole mass spectrometer.
- Ionization: Electron Impact (EI), 70 eV.
- Detection: Selected Ion Monitoring (SIM) or MRM mode for enhanced sensitivity and selectivity.[6]
Performance Characteristics
The choice of analytical method significantly impacts performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). LC-MS/MS and advanced GC-MS/MS techniques are capable of reaching the low ng/L (ppt) and even pg/L (ppq) levels required by stringent environmental regulations.[4][18]
| Method | Matrix | Typical LOQ | Key Advantages | Key Disadvantages |
| LC-MS/MS | Water | 0.06 ng/L[19] | No derivatization required, high selectivity.[2] | Can be susceptible to matrix effects from salts. |
| LC-MS/MS | Sediment | 1.25 ng Sn/g[9] | Simplifies sample prep compared to GC methods. | Extraction efficiency can be matrix-dependent. |
| GC-MS/MS | Water | < 60 pg/L (with SBSE)[18] | Very high sensitivity, excellent chromatography. | Requires derivatization, potential for contamination.[18] |
| GC-MS | Sediment | ~1 µg/kg (1 ng/g)[20] | Robust, well-established method. | Multi-step process (extraction, derivatization, cleanup).[11] |
Conclusion
The reliable detection of Tributyltin hydroxide and related TBT compounds at environmentally relevant concentrations is achievable through carefully selected and optimized analytical methods. While traditional GC-MS methods involving derivatization are robust and highly sensitive, modern LC-MS/MS techniques offer a compelling alternative by simplifying sample preparation workflows without compromising sensitivity.[2][8] The choice of methodology should be guided by the specific sample matrix, required detection limits, and available instrumentation. For all methods, meticulous sample preparation, including the use of acid-washed glassware and appropriate internal standards, is paramount to achieving accurate and trustworthy results.
References
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][3][21][22][23]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link][8]
-
Ahel, M., Jeličić, I., & Radić, B. (1995). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Analytica Chimica Acta, 304(2), 183-191. [Link][6]
-
EVISA. (n.d.). US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. Speciation.net. [Link][21]
-
Nichols, D. S., Ross, A. G., & Kagi, R. I. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(13), 3091–3097. [Link][9]
-
U.S. Environmental Protection Agency. (2025). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][22]
-
British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link][11]
-
Herath, H.M.D.R., & Tissera, N.D. (2019). An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction. Proceedings of the International Forestry and Environment Symposium. [Link][1]
-
U.S. Environmental Protection Agency. (n.d.). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][23]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link][7][15]
-
Rodríguez-González, P. (2014). Response to "What is the best way to determine Tributyltin in seawater using LCMSMS?". ResearchGate. [Link][4]
-
Gorrochategui, E., et al. (2016). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Metabolomics, 12(4), 69. [Link][24]
-
Rodríguez-González, P., et al. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Analytical and Bioanalytical Chemistry, 372(3), 443-448. [Link][13]
-
Swedish Agency for Marine and Water Management. (2013). Tributyltin - TBT - SEDIMENT EQS DERIVATION. [Link][20]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT) in superficial and sea water by solid-phase derivatization and GC-MS/MS determination. [Link][5]
-
Hanć, A., & Rzonca, B. (2015). Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. Bulletin of the Maritime Institute in Gdańsk, 30(1), 189-194. [Link][25][26]
-
Kim, S. K., et al. (2007). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. Bulletin of the Korean Chemical Society, 28(9), 1547-1552. [Link][12]
-
David, F., et al. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Journal of Chromatography A, 1262, 129-135. [Link][18]
-
Kanan, S., et al. (2020). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Applied Sciences, 10(18), 6439. [Link][27]
-
Halligan, N. G., & Blaszczak, L. C. (1993). Allyltributyltin. Organic Syntheses, 71, 93. [Link][29]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link][30]
-
Furdek Turk, M., et al. (2023). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Frontiers in Marine Science, 10. [Link][19]
-
Hanć, A., & Rzonca, B. (2015). Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. Open ICM. [Link][26]
-
Suzuki, T., et al. (1994). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. The Analyst, 119(8), 1783-1788. [Link][31]
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. [Link][17]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link][15]
-
Ceccarini, A., & Fuoco, R. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A, 885(1-2), 43-55. [Link]
-
Liu, Y., et al. (2016). Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry. RSC Advances, 6(96), 93901-93908. [Link][16]
-
Hashimoto, S., et al. (1997). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 774(1-2), 301-308. [Link][14]
-
JRC Publications Repository. (n.d.). Determination of Tributyltin (TBT) in Marine Sediment using Pressurised Liquid Extraction - Gas Chromatography - Isotope Dilution Mass Spectrometry (PLE-GC-IDMS): Method Development. [Link][33]
Sources
- 1. An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpat.toscana.it [arpat.toscana.it]
- 6. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. sciex.jp [sciex.jp]
- 9. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]
- 20. diva-portal.org [diva-portal.org]
- 21. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]
- 22. epa.gov [epa.gov]
- 23. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 24. Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 25. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 26. open.icm.edu.pl [open.icm.edu.pl]
- 27. Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry [mdpi.com]
- 28. Analysis of organotin compounds [alsglobal.se]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 32. bcp-instruments.com [bcp-instruments.com]
- 33. JRC Publications Repository [publications.jrc.ec.europa.eu]
Application Note: High-Sensitivity Analysis of Tributyltin Hydroxide in Environmental Matrices using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the trace-level analysis of Tributyltin hydroxide (TBT-OH) and other tributyltin (TBT) compounds in environmental samples, such as water and sediment, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high toxicity and environmental persistence of TBT compounds, accurate and sensitive quantification is crucial for environmental monitoring and risk assessment.[1][2][3] The inherent polarity and low volatility of TBT-OH necessitate a critical derivatization step to convert it into a thermally stable and volatile compound suitable for GC analysis.[1][2] This guide provides a comprehensive workflow, from sample collection and preparation to derivatization, GC-MS analysis, and data interpretation, grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge of Tributyltin
Tributyltin compounds, historically used as biocides in anti-fouling paints for marine vessels, are potent endocrine disruptors and pose a significant threat to aquatic ecosystems even at very low concentrations.[2][3][4] TBT can accumulate in sediments, which act as a long-term reservoir, and biomagnify through the food chain.[2][5] Consequently, regulatory bodies worldwide have implemented strict controls on their use and have established environmental quality standards.
The analysis of TBT-OH by GC-MS presents a significant challenge due to its ionic nature and lack of volatility.[2][6] Direct injection into a GC system would result in poor chromatographic performance and thermal degradation. To overcome this, a derivatization step is mandatory to convert the polar TBT cation into a more volatile, nonpolar species.[6][7][8] The most common and effective approaches involve alkylation, typically through ethylation with sodium tetraethylborate (NaBEt₄) or pentylation using a Grignard reagent like pentylmagnesium bromide.[9][10][11] Ethylation with NaBEt₄ is often preferred as it is a simpler and faster in-situ reaction.[9][12]
This application note details a validated protocol employing ethylation with NaBEt₄ followed by GC-MS analysis, providing researchers with a reliable methodology for the sensitive and selective determination of TBT in complex environmental matrices.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, follows a multi-step workflow designed to ensure accuracy and minimize analyte loss. The key stages are outlined below.
Caption: High-level workflow for TBT-OH analysis by GC-MS.
Detailed Protocols
Reagents and Materials
-
Solvents: Methanol, Hexane, Dichloromethane (DCM), Toluene, Acetic Acid (all analytical or pesticide residue grade).
-
Standards: Tributyltin chloride (TBT-Cl), Dibutyltin dichloride (DBT-Cl₂), Monobutyltin trichloride (MBT-Cl₃) stock solutions (1000 mg/L in methanol).[9][13] Deuterated TBT (e.g., TBT-d27) or ¹¹⁹Sn-enriched TBT for isotope dilution.[2][13] Tripropyltin chloride (TPT-Cl) or Tripentyltin chloride (TPenT-Cl) as internal/surrogate standards.[3][14]
-
Derivatizing Agent: Sodium tetraethylborate (NaBEt₄), 1-2% (w/v) solution freshly prepared in methanol or 0.1 M NaOH.[9][13]
-
Buffers: Sodium acetate buffer (1 M, pH adjusted to 4.5-5.4 with acetic acid).[9][13]
-
Purification: Anhydrous sodium sulfate, Silica gel cartridges.[9]
-
Glassware: All glassware must be meticulously cleaned and acid-washed to prevent analyte adsorption.[15]
Sample Preparation
The choice of extraction method is highly dependent on the sample matrix.
Protocol 1: Water Sample Extraction
-
Preservation & Spiking: Acidify the water sample (e.g., 1 L) to pH ~4.5 with acetic acid.[16] Spike with an internal standard (e.g., TPT-Cl) and, for isotope dilution methods, the labeled TBT standard.[13]
-
Derivatization: Add sodium acetate buffer.[13] Add freshly prepared NaBEt₄ solution and shake vigorously for approximately 30 minutes to facilitate the in-situ ethylation of organotin compounds.[9]
-
Liquid-Liquid Extraction (LLE): Add hexane or DCM and shake for 2-5 minutes.[9] Allow the phases to separate.
-
Collection & Drying: Collect the organic (upper) layer. Repeat the extraction twice more, combining the organic extracts. Dry the combined extract by passing it through a column of anhydrous sodium sulfate.[9]
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[9] The sample is now ready for GC-MS analysis.
Protocol 2: Sediment/Soil Sample Extraction
-
Preparation & Spiking: Weigh approximately 1-5 g of freeze-dried or homogenized sediment into a centrifuge tube. Spike with internal and/or isotope dilution standards.
-
Acidic Extraction: Add a mixture of acetic acid and methanol (e.g., 3:1 v/v) or a solvent like hexane containing a complexing agent such as tropolone.[3][13][17]
-
Sonication: Sonicate the slurry in an ultrasonic bath for 15-60 minutes to facilitate the extraction of TBT from the sediment matrix.[13][14][18]
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Derivatization & Clean-up: Transfer the supernatant (extract) to a new vial. Adjust the pH with sodium acetate buffer and proceed with the NaBEt₄ derivatization as described for water samples.[14] A subsequent clean-up step using a silica gel column may be necessary to remove interferences.[9][19]
-
Concentration: Concentrate the final, cleaned extract to 1 mL under a gentle stream of nitrogen.[9]
Caption: Detailed sample preparation workflows for water and sediment.
GC-MS Instrumentation and Conditions
Accurate quantification requires optimized chromatographic separation and sensitive mass spectrometric detection.
| Parameter | Typical Setting | Rationale |
| Gas Chromatograph | Agilent 6890N or similar | A robust and widely available GC system suitable for environmental analysis.[13] |
| Injector | Split/Splitless, operated in Splitless mode | Maximizes the transfer of analyte onto the column, which is critical for trace-level analysis.[13] |
| Injector Temperature | 250-260 °C | Ensures efficient volatilization of the derivatized TBT without causing thermal degradation.[19][20] |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl methyl siloxane column provides excellent separation for the ethylated organotin compounds.[13][21] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | Inert carrier gas providing good chromatographic efficiency.[18][21] |
| Oven Program | Initial 50 °C (hold 2-4 min), ramp 10 °C/min to 300 °C (hold 5 min) | A programmed temperature ramp effectively separates the target analytes from matrix components.[21] |
| Mass Spectrometer | Agilent 5973 Network MSD (Quadrupole) or Triple Quadrupole (MS/MS) | A quadrupole MS provides good sensitivity and selectivity. MS/MS offers enhanced specificity by monitoring specific fragmentation transitions.[13][18] |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and quantification.[13] |
| Ion Source Temp. | 230 °C | Maintains the integrity of the ions generated.[13] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS.[13] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM/MRM significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the ethylated TBT, reducing background noise.[13][18] |
Table 1: Recommended GC-MS Parameters.
Mass Spectrometry - Ion Selection
For quantification in SIM mode, it is crucial to monitor characteristic ions of the ethylated TBT derivative (Tributylethyltin). The tin element has several stable isotopes, which results in a characteristic isotopic cluster in the mass spectrum. Monitoring the M-29 ion (loss of an ethyl group) is common.[13]
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethylated MBT | 177 | 149, 205 |
| Ethylated DBT | 235 | 207, 263 |
| Ethylated TBT | 291 | 235, 263 |
| Ethylated TPT | 265 | 237, 293 |
Table 2: Example SIM Ions for Ethylated Organotins. Note: Exact ions should be confirmed by analyzing a standard. The m/z 291 corresponds to the most abundant isotope of tin in the [Sn(C₄H₉)₂(C₂H₅)]⁺ fragment.
Quality Control and Validation
To ensure the trustworthiness of the results, a rigorous quality control protocol is essential.
-
Calibration: A multi-point calibration curve (5-8 points) should be generated using matrix-matched standards to account for matrix effects.[22] The linearity should be demonstrated with a correlation coefficient (r²) of ≥ 0.995.
-
Method Blank: An analyte-free matrix sample should be processed with each batch to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of TBT should be analyzed to assess method accuracy. Recoveries should typically fall within 75-125%.[16]
-
Certified Reference Material (CRM): Analysis of a CRM (e.g., sediment BCR-462 or mussel tissue ERM-CE477) provides the most reliable assessment of method accuracy and trueness.[9][13]
-
Internal Standards: The recovery of the internal standard should be monitored for each sample to assess the efficiency of the extraction and derivatization process.
Conclusion
The GC-MS method detailed in this application note, incorporating an in-situ ethylation derivatization step, provides a sensitive, selective, and robust protocol for the quantification of tributyltin hydroxide and its related compounds in environmental samples. Adherence to the described sample preparation, instrumental analysis, and quality control procedures is paramount for generating high-quality, defensible data. This methodology is well-suited for environmental monitoring programs, ecotoxicological research, and regulatory compliance testing, enabling scientists to accurately assess the extent of TBT contamination in aquatic environments.
References
- Benchchem. Application Notes and Protocols for Tributyltin Hydroxide Extraction from Sediment for GC-MS Analysis.
- Okoro, H. K., et al. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
- Tsunoi, S., et al. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. PubMed.
- Benchchem. Troubleshooting poor recovery of Tributyltin hydroxide during sample extraction.
- ARPAT. Analysis of Tributyltin (TBT).
- Agilent Technologies. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application.
- Staniszewska, M., et al. Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments.
- Huggett, R. G., et al. Determination of Tributyltin in the Marine Environment.
- Longdom Publishing. Tributyltin and its Derivative in Water Samples of National Inlan.
- PubMed. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry.
- ResearchGate. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- J-Stage. Determination of Organotin Compounds in Environmental Samples.
- ResearchGate. Derivatization methods for the determination of organotin compounds in environmental samples | Request PDF.
- MDPI. Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry.
- ResearchGate. (PDF) Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture.
- SpringerLink. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article.
- ResearchGate. The Determination of Organotins in Water Using Triple Quadrupole GC-MS-MS.
- MDPI. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.
- Benchchem. A Researcher's Guide to the Validation of New Analytical Methods for the Detection of Tributyltin Compounds.
- ARPAT. Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples.
- U.S. EPA. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me.
- PubMed. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS.
- Gov.bc.ca. Organotins in Water by GC with MS Detection - PBM.
- Shimadzu. GCMS Organotin News 03/2003en.
- Frontiers. Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern.
- University of Sri Jayewardenepura. An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction.
- PubMed. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis.
- Open ICM. Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments.
- kchem.org. Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment.
- Seoul National University of Science & Technology. Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products.
- United Chemical Technologies (UCT). Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS.
- U.S. EPA. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- screening of organotin compounds in the swedish environment.
- ResearchGate. Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products | Request PDF.
- Standard Methods For the Examination of Water and Wastewater. 6710 TRIBUTYLTIN.
- iTeh Standards. ISO/FDIS 22744-2.
- Benchchem. A Guide to Inter-laboratory Comparison for the Analysis of Tributyltin Hydroxide in Marine Samples.
-
Wikipedia. Tributyltin. Available from: [Link]
- ResearchGate. The Squeeze On Tributyltins | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. arpat.toscana.it [arpat.toscana.it]
- 3. DSpace [scholarworks.wm.edu]
- 4. standardmethods.org [standardmethods.org]
- 5. Tributyltin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pjoes.com [pjoes.com]
- 10. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dvsb.ivl.se [dvsb.ivl.se]
- 13. gcms.cz [gcms.cz]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. unitedchem.com [unitedchem.com]
- 16. www2.gov.bc.ca [www2.gov.bc.ca]
- 17. bkcs.kchem.org [bkcs.kchem.org]
- 18. analchemres.org [analchemres.org]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. longdom.org [longdom.org]
- 21. Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry [mdpi.com]
- 22. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
Application Notes & Protocols for the Ultra-Trace Analysis of Tributyltin Hydroxide by HPLC-ICP-MS
Abstract
This document provides a comprehensive guide to the speciation and quantification of Tributyltin (TBT) compounds, with a focus on Tributyltin hydroxide (TBT-OH), at ultra-trace levels using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). We delve into the causality behind methodological choices, offering detailed, field-proven protocols for sample preparation, chromatographic separation, and spectrometric detection. This application note is designed for researchers, scientists, and professionals in environmental monitoring, food safety, and toxicology who require a robust, sensitive, and reliable method for organotin analysis.
Introduction: The Imperative for TBT Speciation Analysis
Tributyltin (TBT) compounds, once widely used as biocides in antifouling paints for marine vessels, have become persistent and highly toxic environmental pollutants.[1][2][3] Their legacy is one of significant ecological damage, including imposex (the imposition of male sexual characteristics on female gastropods) and deformities in oysters, even at ng/L concentrations. TBT exhibits a tendency to accumulate in sediments, which act as long-term sinks and potential sources for renewed contamination.[4]
The toxicity of organotin compounds is highly dependent on their chemical form (speciation).[5][6] TBT is considered one of the most toxic forms to aquatic organisms.[1] Consequently, environmental and safety regulations often demand not just the total tin concentration, but a specific quantification of the individual organotin species. This necessitates an analytical technique with exceptional sensitivity and selectivity.
While Gas Chromatography (GC) based methods are common, they require a time-consuming derivatization step to make the polar organotin compounds volatile.[2][7] HPLC-ICP-MS emerges as a superior alternative, offering direct analysis of aqueous samples without derivatization.[7][8] This hyphenated technique combines the powerful separation capabilities of HPLC with the element-specific, ultra-sensitive detection of ICP-MS, making it the gold standard for organotin speciation at environmentally relevant concentrations.[9][10]
Principle of the HPLC-ICP-MS Method
The power of this technique lies in the seamless coupling of two advanced analytical systems.
-
High-Performance Liquid Chromatography (HPLC): The analytical process begins with the separation of different organotin species in the liquid phase. A reversed-phase C18 column is typically employed, where compounds are separated based on their hydrophobicity.[5][9] A mobile phase, often a gradient mixture of an aqueous buffer (like acetic acid) and an organic solvent (like methanol or acetonitrile), carries the sample through the column. TBT, being more hydrophobic than its degradation products (dibutyltin and monobutyltin), interacts more strongly with the stationary phase and thus elutes later, allowing for clear separation.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The eluent from the HPLC column is continuously introduced into the ICP-MS. It first passes through a nebulizer, creating a fine aerosol, which is then directed into the core of a high-temperature (6,000–10,000 K) argon plasma. Within the plasma, the following occurs:
-
Desolvation: The solvent is evaporated.
-
Vaporization: The analyte is converted into a gaseous state.
-
Atomization: Molecules are broken down into their constituent atoms.
-
Ionization: The atoms are stripped of an electron to form singly charged positive ions (e.g., Sn⁺).
A stream of these ions is then extracted into the mass spectrometer, which acts as a mass filter. It separates the ions based on their mass-to-charge ratio (m/z). By monitoring specific tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn), the detector provides an extremely sensitive and specific signal that is directly proportional to the amount of tin eluting from the HPLC at any given time. This generates a chromatogram where each peak corresponds to a specific tin species.
-
Experimental Protocols
3.1. Reagents and Standards
-
Reagents: Use reagents of the highest available purity (e.g., trace metal grade) to minimize background contamination.
-
Standard Preparation:
-
Stock Standard: Prepare a 1000 mg/L (as Sn) stock solution of Tributyltin chloride in methanol. TBT standards are commercially available. Store in the dark at 4°C.[11]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in the mobile phase or a suitable solvent mixture. Calibration standards typically range from the low µg/L to ~200 µg/L.[12]
-
Internal Standard: For the highest accuracy and to correct for matrix effects and instrumental drift, an internal standard is recommended. Options include isotopically enriched ¹¹⁷Sn-TBT or a different organotin compound not expected in the sample, such as Tripropyltin (TPrT).[1][13]
-
3.2. Sample Preparation: A Matrix-Dependent Approach
The goal of sample preparation is to extract the TBT from the matrix into a liquid form compatible with the HPLC system while preventing species degradation.[14]
Protocol 1: Aqueous Samples (e.g., Seawater, River Water)
-
Collect the sample in a pre-cleaned glass or fluoropolymer bottle.
-
Acidify the sample to pH < 2 with high-purity hydrochloric or acetic acid to preserve the organotin species.[12]
-
Filter the sample through a 0.22 or 0.45 µm PTFE membrane filter to remove particulate matter.[12]
-
The sample is now ready for direct injection. For ultra-trace analysis where concentrations are below the instrument's detection limit, a pre-concentration step using Solid Phase Extraction (SPE) may be required.[4][14]
Protocol 2: Solid Samples (e.g., Sediments, Soils) This protocol is adapted from established methods utilizing acidic extraction with sonication.[1][11]
-
Freeze-dry or air-dry the sediment sample and homogenize it by grinding.
-
Weigh approximately 0.5 - 1.0 g of the dry sample into a centrifuge tube.
-
Spike with the internal standard.
-
Add 5-10 mL of an extraction mixture, such as methanol/acetic acid/water (e.g., in a 1:1:1 ratio).[1] Alternatively, a mixture of diethyl ether and hexane containing tropolone can be effective.[2]
-
Vortex the mixture briefly to create a slurry.
-
Place the tube in an ultrasonic bath and sonicate for 30-60 minutes.[1][14]
-
Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.
-
Carefully collect the supernatant (the extract) and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
3.3. Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from sample preparation to final data acquisition.
Caption: Workflow for TBT analysis by HPLC-ICP-MS.
3.4. Instrumentation: Parameters and Conditions
The following table outlines typical starting conditions. These must be optimized for the specific instrument and application.
| Parameter | HPLC System | ICP-MS System |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Nebulizer |
| Mobile Phase A | 95:5 Water:Methanol with 0.1% Acetic Acid | Spray Chamber |
| Mobile Phase B | 5:95 Water:Methanol with 0.1% Acetic Acid | RF Power |
| Gradient Elution | Example: 0-2 min (100% A), 2-12 min (linear to 100% B), 12-15 min (100% B), 15-20 min (return to 100% A) | Plasma Gas Flow |
| Flow Rate | 1.0 mL/min | Auxiliary Gas Flow |
| Injection Volume | 20 - 100 µL | Carrier Gas Flow |
| Column Temperature | 30 °C | Optional Gas |
| Monitored Isotopes | ¹¹⁷Sn, ¹¹⁸Sn, ¹²⁰Sn (Analyte), ¹¹⁹Sn (Internal Std) | |
| Dwell Time | 100 ms per isotope |
Expert Insight: The addition of a small percentage (e.g., 1-5%) of oxygen to the argon carrier gas can be crucial when running organic mobile phases.[5][9] This helps to combust the organic solvent, preventing carbon buildup on the sampler and skimmer cones of the ICP-MS, which would otherwise lead to signal drift and reduced sensitivity.[9]
Data, Validation, and Quality Control
A robust analytical method requires rigorous validation to ensure the data is trustworthy and defensible, following standards such as ISO/IEC 17025.[8][15]
4.1. Typical Results
Analysis of a mixed organotin standard using the described method will produce a chromatogram showing baseline separation of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT). TBT, being the least polar, will have the longest retention time. The system demonstrates excellent linearity, with correlation coefficients (r²) for calibration curves typically exceeding 0.999.[12]
4.2. Method Performance Characteristics
The performance of a validated HPLC-ICP-MS method for TBT is summarized below. Values are indicative and can vary based on the matrix and specific instrumentation.
| Parameter | Typical Performance | Rationale & Importance |
| Linearity (r²) | > 0.999 | Ensures a proportional response of the detector to concentration across the working range.[12] |
| Limit of Detection (LOD) | 0.1 - 5 ng/L (as Sn) | The lowest concentration that can be reliably distinguished from the background noise.[5][9][16] |
| Limit of Quantification (LOQ) | 0.4 - 15 ng/L (as Sn) | The lowest concentration that can be determined with acceptable precision and accuracy.[9] |
| Precision (RSD) | < 10% | Measures the repeatability of the analysis, indicating the method's consistency.[13] |
| Accuracy / Recovery | 85 - 115% | Assessed using spiked samples and Certified Reference Materials (CRMs) to determine how close the result is to the true value.[14][17] |
Self-Validation System: The use of Certified Reference Materials, such as PACS-2 or CRM 477 (marine sediment and mussel tissue, respectively), is a cornerstone of trustworthy analysis.[7][11][13][14] Consistently obtaining results within the certified range for these materials validates the entire analytical process, from extraction to detection.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/Broad Peak Shape | 1. Column degradation. 2. Incompatible sample solvent. 3. Mobile phase issues (incorrect pH, buffer). | 1. Replace or flush the column. 2. Ensure final sample solvent is similar to the initial mobile phase. 3. Prepare fresh mobile phase; consider adding a chelating agent like tropolone or adjusting pH.[5][6] |
| Signal Instability/Drift | 1. Carbon deposition on ICP-MS cones. 2. Nebulizer clogging. 3. Unstable plasma. | 1. Clean sampler/skimmer cones. Add a small amount of O₂ to the carrier gas.[9] 2. Check and clean the nebulizer. 3. Perform ICP-MS tuning and performance checks. |
| Low Sensitivity | 1. Poor nebulization efficiency. 2. Incorrect ICP-MS tuning parameters. 3. Inefficient extraction. | 1. Optimize nebulizer gas flow. 2. Re-tune the instrument for sensitivity, focusing on lens voltages. 3. Re-evaluate the sample preparation protocol; optimize solvent choice and extraction time. |
| Contamination/Ghost Peaks | 1. Contaminated reagents or glassware. 2. Carryover from a previous high-concentration sample. | 1. Use high-purity reagents and acid-leached labware. Analyze a method blank. 2. Run a blank injection after a high sample. Increase rinse time in the autosampler method. |
Conclusion
The HPLC-ICP-MS technique offers an unparalleled combination of selectivity, sensitivity, and robustness for the ultra-trace analysis of Tributyltin hydroxide and other organotin species. By eliminating the need for chemical derivatization, it simplifies sample preparation, reduces potential sources of error, and improves sample throughput.[7] The protocols and insights provided herein constitute a self-validating system that, when properly implemented, yields highly accurate and defensible data. This methodology is exceptionally well-suited to meet the stringent demands of environmental monitoring programs and toxicological research, ensuring that regulatory limits can be confidently enforced and the environmental fate of these toxic compounds can be accurately assessed.
References
-
Speciation analysis of organotin compounds by HPLC-ICP-MS. (2005, August 5). ResearchGate. Retrieved from [Link]
-
Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. (2024, April 10). Speciation.net. Retrieved from [Link]
-
Okoro, H. K., et al. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. ResearchGate. Retrieved from [Link]
-
Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. (n.d.). Agilent. Retrieved from [Link]
-
Analysis of Tributyltin (TBT). (n.d.). ARPAT. Retrieved from [Link]
-
Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. (2015, May 11). Royal Society of Chemistry. Retrieved from [Link]
-
Speciation of Organotin compounds in workplace air samples via HPLC-ICP-MS. (n.d.). Berufsgenossenschaft der Bauwirtschaft. Retrieved from [Link]
-
A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. (n.d.). Agilent. Retrieved from [Link]
-
Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. (2015, December 15). Bulletin of the Maritime Institute in Gdańsk. Retrieved from [Link]
-
Fairman, B., & Wahlen, R. (2001). Speciation analysis of organotin compounds by HPLC-ICP-MS. Semantic Scholar. Retrieved from [Link]
-
Organotins in Sediment/Soil by GC with MS Detection. (2021, March 11). British Columbia Ministry of Environment and Climate Change Strategy. Retrieved from [Link]
-
Draft decision guidance document for tributyltin compounds. (2006, November 26). Rotterdam Convention. Retrieved from [Link]
-
Tributyltin compounds (TBT-ion). (2005, January 15). CIRCABC. Retrieved from [Link]
-
Tributyltin compounds (PIM G018). (n.d.). INCHEM. Retrieved from [Link]
-
An Overview on Toxicity of Tributyltin. (n.d.). International Scientific Organization. Retrieved from [Link]
-
Comparison of GC-ICP-MS and HPLC-ICP-MS for species-specific isotope dilution analysis of tributyltin in sediment after accelerated solvent extraction. (n.d.). PubMed. Retrieved from [Link]
-
Tributyltin (TBT) in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]
-
Optimization of the solid phase microextraction procedure for the ultra-trace determination of organotin compounds by gas chromatography-inductively coupled plasma-mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Characterization of tin species using HPLC-ICP-MS. (n.d.). The NELAC Institute. Retrieved from [Link]
-
ISO 17025:2005. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. iscientific.org [iscientific.org]
- 4. arpat.toscana.it [arpat.toscana.it]
- 5. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 6. Speciation of Organotin compounds in workplace air samples via HPLC-ICP-MS [dgm.inventum.de]
- 7. agilent.com [agilent.com]
- 8. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Speciation analysis of organotin compounds by HPLC-ICP-MS | Semantic Scholar [semanticscholar.org]
- 11. gcms.cz [gcms.cz]
- 12. apps.nelac-institute.org [apps.nelac-institute.org]
- 13. Comparison of GC-ICP-MS and HPLC-ICP-MS for species-specific isotope dilution analysis of tributyltin in sediment after accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pjoes.com [pjoes.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the solid phase microextraction procedure for the ultra-trace determination of organotin compounds by gas chromatography-inductively coupled plasma-mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Anwendungs- und Protokollleitfaden: Derivatisierungstechniken für die GC-Analyse von Tributylzinnhydroxid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung: Die analytische Herausforderung von Tributylzinnhydroxid
Tributylzinnhydroxid (TBT-OH) gehört zur Familie der Organozinnverbindungen, die aufgrund ihrer weit verbreiteten Verwendung als Biozide, insbesondere in Antifouling-Anstrichen für Schiffe, und ihrer hohen Toxizität für Nicht-Zielorganismen von erheblichem ökologischem und toxikologischem Interesse sind.[1][2] Die genaue Quantifizierung von TBT-OH in verschiedenen Matrices ist für die Umweltüberwachung und Risikobewertung von entscheidender Bedeutung. Die Gaschromatographie (GC), gekoppelt mit empfindlichen Detektoren wie dem Massenspektrometer (MS), ist eine leistungsstarke Technik für die Spurenanalyse.[2]
Die direkte Analyse von TBT-OH mittels GC ist jedoch aufgrund seiner hohen Polarität und geringen Flüchtigkeit problematisch.[3][4] Diese Eigenschaften führen zu schlechter Peakform, Peak-Tailing und möglicher thermischer Zersetzung im GC-Injektor, was die Genauigkeit und Empfindlichkeit der Analyse beeinträchtigt.[3] Um diese Hürden zu überwinden, ist ein Derivatisierungsschritt unerlässlich.[5] Bei der Derivatisierung wird die polare Hydroxylgruppe des TBT-OH chemisch in eine weniger polare, flüchtigere und thermisch stabilere Gruppe umgewandelt, wodurch die Verbindung für die GC-Analyse geeignet wird.[6][7]
Dieser Leitfaden bietet eine detaillierte Übersicht und praxiserprobte Protokolle für die beiden gängigsten Derivatisierungstechniken zur Analyse von TBT-OH: die Alkylierung mittels Grignard-Reaktion und die Hydridgenerierung.
Teil 1: Alkylierung mittels Grignard-Reaktion – Der Goldstandard
Die Alkylierung durch eine Grignard-Reaktion ist die am weitesten verbreitete Derivatisierungstechnik für die Bestimmung von Organozinnverbindungen. Diese Methode ist bekannt für ihre hohen Derivatisierungsausbeuten und ihre Reproduzierbarkeit in verschiedenen Umweltmatrices wie Wasser, Sedimenten und biologischem Gewebe.[5]
Das Prinzip der Grignard-Reaktion
Grignard-Reagenzien (R-Mg-X) sind hochreaktive metallorganische Verbindungen.[8][9] Für die Derivatisierung von TBT-OH reagiert die stark nukleophile Alkylgruppe (z. B. Pentyl) des Grignard-Reagenzes mit dem Zinnatom und ersetzt die Hydroxylgruppe. Dadurch entsteht eine stabile, unpolare und flüchtige Tetraorganozinnverbindung (in diesem Fall Tributylpentylzinn), die sich hervorragend für die GC-Trennung eignet.[10]
Abbildung 1: Workflow der Grignard-Derivatisierung für die TBT-Analyse.
Detailliertes Protokoll: Alkylierung mit Pentylmagnesiumbromid (C₅H₁₁MgBr)
Dieses Protokoll beschreibt die Derivatisierung von TBT-OH in einem organischen Extrakt. Pentylmagnesiumbromid wird als Reagenz der Wahl empfohlen, da es zu Derivaten führt, die sich gut von Matrixinterferenzen trennen lassen.[11][12]
Sicherheitshinweis: Grignard-Reagenzien sind extrem reaktiv und reagieren heftig mit Wasser, Alkoholen und anderen protischen Lösungsmitteln.[5][13] Alle Arbeiten müssen unter strikt wasserfreien Bedingungen und unter einem Schutzgas (z. B. Stickstoff oder Argon) durchgeführt werden.[10][13] Tragen Sie stets angemessene persönliche Schutzausrüstung.
Benötigte Materialien:
-
Probenextrakt in einem geeigneten wasserfreien organischen Lösungsmittel (z. B. Hexan).
-
Pentylmagnesiumbromid-Lösung (z. B. 2.0 M in Diethylether oder THF).
-
Wasserfreie Schwefelsäure (H₂SO₄) oder Salzsäure (HCl), z. B. 1 M.
-
Wasserfreies Natriumsulfat (Na₂SO₄).
-
Reaktionsgefäße (z. B. 15-ml-Glasröhrchen mit Schraubverschluss und Septum).
-
Schutzgasatmosphäre (Stickstoff oder Argon).
-
Pipetten, Spritzen.
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Stellen Sie sicher, dass alle Glasgeräte absolut trocken sind (z. B. durch Trocknen im Ofen bei >100 °C). Überführen Sie ein bekanntes Aliquot (z. B. 1-5 ml) des Probenextrakts in das Reaktionsgefäß.
-
Inertisierung: Spülen Sie das Reaktionsgefäß mit einem sanften Strom von Stickstoff oder Argon, um die Luft zu verdrängen.
-
Zugabe des Grignard-Reagenzes: Geben Sie langsam unter Rühren einen Überschuss an Pentylmagnesiumbromid-Lösung zum Extrakt hinzu (z. B. 0.3 - 1 ml einer 2.0 M Lösung).[14] Die genaue Menge hängt von der erwarteten Konzentration der Analyten und potenziellen matrixbedingten Störungen ab. Verschließen Sie das Gefäß sofort.
-
Begründung: Ein Überschuss des Reagenzes stellt sicher, dass die Reaktion vollständig abläuft, auch wenn andere Verbindungen in der Matrix mit dem Reagenz reagieren.
-
-
Reaktion: Lassen Sie die Reaktion für 30 Minuten bei Raumtemperatur ablaufen. Gelegentliches Schütteln oder Rühren kann die Effizienz verbessern.
-
Zerstörung des überschüssigen Reagenzes: Kühlen Sie das Reaktionsgefäß in einem Eisbad ab. Geben Sie anschließend sehr vorsichtig und tropfenweise die wässrige Säurelösung (z. B. 1 M H₂SO₄) hinzu, um das nicht umgesetzte Grignard-Reagenz zu neutralisieren. Es kann zu einer heftigen Gasentwicklung (Wasserstoff) kommen. Fahren Sie mit der Zugabe fort, bis keine Gasentwicklung mehr zu beobachten ist.
-
Begründung: Dieser Schritt ist entscheidend für die Sicherheit und um zu verhindern, dass das hochreaktive Reagenz die GC-Säule oder den Detektor beschädigt. Die Kühlung kontrolliert die exotherme Reaktion.
-
-
Phasentrennung: Schütteln Sie das Gefäß kräftig für ca. 1 Minute. Lassen Sie die Phasen sich trennen. Die obere organische Phase enthält das derivatisierte, nun unpolare Tributylpentylzinn.
-
Trocknung und Aufreinigung: Überführen Sie die obere organische Phase in ein sauberes Gefäß, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen. Bei komplexen Matrices kann eine zusätzliche Aufreinigung, z. B. über eine kleine Florisil- oder Kieselgel-Säule, erforderlich sein, um Störsubstanzen zu entfernen.[1][15]
-
Analyse: Die aufgereinigte organische Phase ist nun bereit für die Injektion in das GC-MS-System.
Teil 2: Hydridgenerierung – Eine Alternative für wässrige Proben
Die Hydridgenerierung ist eine weitere gängige Methode, die TBT-OH in das flüchtige Tributylzinnhydrid (TBT-H) umwandelt.[3] Als Reduktionsmittel wird typischerweise Natriumborhydrid (NaBH₄) oder Kaliumborhydrid (KBH₄) verwendet.[16][17]
Das Prinzip der Hydridgenerierung
In einer sauren wässrigen Lösung reagiert das Borhydrid-Anion ([BH₄]⁻) mit TBT-OH, wobei ein Hydridion (H⁻) auf das Zinnatom übertragen wird. Das resultierende Tributylzinnhydrid ist gasförmig und kann aus der Lösung ausgetrieben (Purge-and-Trap) und direkt in den Gaschromatographen eingeleitet werden.
Reaktionsgleichung: (C₄H₉)₃SnOH + [BH₄]⁻ + H⁺ → (C₄H₉)₃SnH + H₂ + B(OH)₃
Begründung: Die sauren Bedingungen sind notwendig, um das Natriumhydroxid zu neutralisieren, das oft zur Stabilisierung der NaBH₄-Lösung verwendet wird, und um die Zersetzung von NaBH₄ zu Wasserstoff zu fördern. Essigsäure scheint bessere Ausbeuten zu liefern als anorganische Säuren wie Salz- oder Salpetersäure.
Detailliertes Protokoll: In-situ-Hydridgenerierung
Dieses Protokoll eignet sich für die direkte Analyse von wässrigen Proben.
Benötigte Materialien:
-
Wässrige Probe, pH-Wert eingestellt (z. B. mit Acetatpuffer auf pH 4-5).
-
Natriumborhydrid (NaBH₄) Lösung (z. B. 2-4% in 0.1 M NaOH, frisch angesetzt).
-
Purge-and-Trap-System, gekoppelt an ein GC-System.
-
Inertgas (Helium oder Stickstoff).
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Geben Sie ein definiertes Volumen der wässrigen Probe in das Purge-Gefäß. Passen Sie den pH-Wert mit einem geeigneten Puffer (z. B. Acetatpuffer) auf ca. 4-5 an.
-
Begründung: Der pH-Wert ist ein kritischer Parameter, der die Effizienz der Hydridbildung stark beeinflusst.[3]
-
-
System spülen: Spülen Sie das System mit Inertgas, um Sauerstoff zu entfernen, der die flüchtigen Hydride zersetzen könnte.
-
Initiierung der Reaktion: Injizieren Sie einen Überschuss der frisch angesetzten NaBH₄-Lösung in das Purge-Gefäß.
-
Purging und Trapping: Die gebildeten flüchtigen Zinnhydride werden durch einen kontinuierlichen Inertgasstrom aus der Lösung ausgetrieben und in einer gekühlten Falle (Kryofalle) gesammelt und angereichert.
-
Begründung: Das Purge-and-Trap-Verfahren ermöglicht die Anreicherung der Analyten aus einer großen Probenmenge, was zu sehr niedrigen Nachweisgrenzen führt.
-
-
Thermische Desorption und Analyse: Nach Abschluss der Sammelphase wird die Kryofalle schnell erhitzt. Die freigesetzten Analyten werden in den Gasstrom des GC überführt und analysiert.
Vergleich der Derivatisierungstechniken
Die Wahl der Methode hängt stark von der Probenmatrix, der erforderlichen Empfindlichkeit und den verfügbaren Laborgeräten ab.
| Merkmal | Grignard-Alkylierung | Hydridgenerierung |
| Prinzip | Nukleophile Substitution mit R-Mg-X | Reduktion zu flüchtigem Hydrid mit NaBH₄ |
| Resultierendes Derivat | Stabiles Tetraalkylzinn (z.B., (C₄H₉)₃SnC₅H₁₁) | Mäßig stabiles Hydrid ((C₄H₉)₃SnH) |
| Probenmatrix | Organische Extrakte (Wasser, Sediment, Biota) | Primär wässrige Proben |
| Vorteile | Hohe Ausbeuten, hohe Stabilität der Derivate, gute Reproduzierbarkeit, robust gegenüber Matrixeffekten.[5] | Hohe Empfindlichkeit durch Purge-and-Trap, direkte Analyse aus Wasser möglich. |
| Nachteile | Erfordert strikt wasserfreie Bedingungen, Reagenzien sind gefährlich und feuchtigkeitsempfindlich, mehrstufiger Prozess.[5] | Geringere Ausbeuten, Anfälligkeit für Matrixinterferenzen, Instabilität der Hydride kann zu ungenauen Ergebnissen führen.[5] |
| Typische Anwendung | Quantitative Bestimmung in komplexen Matrices wie Sedimenten und biologischem Gewebe. | Spurenanalyse in relativ sauberen Wasserproben. |
Fehlerbehebung und Praxistipps
-
Problem: Geringe oder keine Derivatausbeute (Grignard)
-
Mögliche Ursache: Anwesenheit von Wasser oder protischen Lösungsmitteln.
-
Lösung: Stellen Sie sicher, dass alle Lösungsmittel und Glasgeräte absolut trocken sind. Verwenden Sie frisch geöffnete oder ordnungsgemäß gelagerte wasserfreie Lösungsmittel.
-
-
Problem: Geringe Reproduzierbarkeit (Hydridgenerierung)
-
Mögliche Ursache: Instabilität der NaBH₄-Lösung oder der gebildeten Hydride.
-
Lösung: Bereiten Sie die NaBH₄-Lösung immer frisch vor.[18] Optimieren Sie die Purge-Zeit und -Temperatur, um eine Zersetzung der Hydride zu minimieren.
-
-
Problem: Störpeaks im Chromatogramm (Grignard)
-
Mögliche Ursache: Co-extrahierter Schwefel aus Sedimenten kann ebenfalls derivatisiert werden und zu störenden Dialkylsulfiden führen.
-
Lösung: Führen Sie einen zusätzlichen Aufreinigungsschritt durch, z. B. mit aktiviertem Kupfer, um den Schwefel vor der Derivatisierung zu entfernen.
-
Fazit
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige GC-Analyse von Tributylzinnhydroxid. Die Grignard-Alkylierung stellt eine robuste und vielseitige Methode dar, die hohe und reproduzierbare Ausbeuten für eine Vielzahl von Probenmatrices liefert, jedoch eine sorgfältige Handhabung unter wasserfreien Bedingungen erfordert. Die Hydridgenerierung bietet eine hochempfindliche Alternative, insbesondere für wässrige Profen, ist aber anfälliger für Störungen und die Instabilität der Derivate. Die sorgfältige Auswahl und Optimierung der Derivatisierungsmethode gemäß der spezifischen analytischen Anforderung ist der Schlüssel zu genauen und verlässlichen Ergebnissen in der Spurenanalyse von Organozinnverbindungen.
Referenzen
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-117.
-
Liu, Y., et al. (2014). Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry. Journal of Analytical Atomic Spectrometry, 29(10), 1858-1865.
-
Liu, Y., et al. (2014). Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadr. RSC Publishing.
-
GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. (n.d.). ResearchGate. [Link]
-
BenchChem. (2025). Optimization of derivatization reaction for Tributyltin hydroxide analysis.
-
Derivatization methods for the determination of organotin compounds in environmental samples. (2000). ResearchGate. [Link]
-
Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Tsunoi, S., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024). Bentham Science. [Link]
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases.
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (n.d.). MDPI.
-
Determination of Butyltin Compounds in Aqueous Samples by Gas Chromatography with Flame Photometric Detector and Headspace SolidPhase Microextraction after in-situ Hydride Derivatization. (n.d.). ResearchGate. [Link]
-
Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. (n.d.). PubMed. [Link]
-
Grignard-Reaktion. (n.d.). Chem Libre.
-
EPA. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
-
Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. (n.d.). PubMed. [Link]
-
Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. (2002). ResearchGate. [Link]
-
Grignard-Verbindungen. (n.d.). Wikipedia. [Link]
-
Grignard-Reaktion. (n.d.). Wikipedia. [Link]
-
A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]
-
Analyse von Butylzinnverbindungen in Sedimenten mittels GC-AED. (2007). ediss.sub.hamburg. [Link]
-
Tributylzinn in Gesamtwasserproben. (2013). Wiley Analytical Science. [Link]
-
Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex. [Link]
-
Natriumborhydrid. (n.d.). Wikipedia. [Link]
-
Determination of Organotin Compounds in Plastic Products by GC/MS after Ethyl Derivatization with Sodium Tetraethylborate. (2001). ResearchGate. [Link]
-
Derivatisierungsmittel für die GC - Chromatographie. (n.d.). Macherey-Nagel. [Link]
-
Derivatisierung. (n.d.). Deutsche Sporthochschule Köln. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GC Technischer Tipp [discover.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 7. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 8. 格氏試劑 [sigmaaldrich.com]
- 9. Grignard-Verbindungen – Wikipedia [de.wikipedia.org]
- 10. Grignard-Reaktion – Wikipedia [de.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. download.hrz.tu-darmstadt.de [download.hrz.tu-darmstadt.de]
- 14. researchgate.net [researchgate.net]
- 15. Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Natriumborhydrid – Wikipedia [de.wikipedia.org]
- 18. gcms.labrulez.com [gcms.labrulez.com]
Application Notes & Protocols: Utilizing Tributyltin Hydroxide as a Positive Control in Toxicological Studies
Introduction: The Rationale for a Robust Positive Control
In the landscape of toxicological research, the integrity of experimental data hinges on the reliability of its controls. A positive control is not merely a procedural checkbox; it is the cornerstone of assay validation, providing a benchmark against which the effects of test articles are measured. Tributyltin hydroxide (TBTH), a well-characterized organotin compound, serves as an exemplary positive control in a variety of toxicological assays due to its potent and reproducible effects across multiple biological systems. Historically used as a biocide in antifouling paints, its extensive documentation as a toxicant provides a solid foundation for its application in a controlled laboratory setting.[1][2]
This guide provides an in-depth exploration of the use of Tributyltin hydroxide as a positive control, detailing its mechanisms of action and offering comprehensive, field-proven protocols for its application in cytotoxicity and immunotoxicity assays. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently integrate this powerful tool into their toxicological screening workflows.
Physicochemical Properties and Handling
Tributyltin hydroxide (C₁₂H₂₈OSn) is a colorless to pale yellow liquid with a molecular weight of approximately 307.1 g/mol .[1] It exhibits low solubility in water but is soluble in various organic solvents, a critical consideration for the preparation of stock solutions in in vitro studies.[3][4]
Table 1: Physicochemical Properties of Tributyltin Hydroxide
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈OSn | [1] |
| Molecular Weight | 307.1 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility in Water | 71.2 mg/L at 20°C (poor) | [1] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, hexane, toluene | [3] |
| Log Kow | 3.19 – 3.84 | [2] |
Mechanism of Action: A Multi-Faceted Toxicant
The utility of Tributyltin hydroxide as a positive control stems from its well-defined and potent mechanisms of toxicity, which include endocrine disruption and immunotoxicity.
Endocrine Disruption: TBTH is a potent endocrine-disrupting chemical (EDC). Its primary mechanism involves the inhibition of the cytochrome P450 aromatase enzyme, which is responsible for converting androgens to estrogens.[2] This disruption of steroid hormone homeostasis can lead to profound effects on reproductive and developmental processes.
Immunotoxicity: TBTH exerts significant immunotoxic effects, primarily through the induction of apoptosis in immune cells, particularly thymocytes.[5] This process is characterized by the depletion of cortical thymocytes and is a hallmark of TBT-induced immunotoxicity. Studies have shown that TBTH can trigger apoptotic signaling pathways involving the endoplasmic reticulum and mitochondria.[6] Furthermore, TBT compounds have been shown to alter the secretion of various cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), from human and murine immune cells.[7][8]
Safety and Handling Protocol
Tributyltin hydroxide is highly toxic and requires stringent safety precautions. It is crucial to handle this compound within a certified chemical fume hood at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Waste Disposal:
-
All waste materials, including contaminated PPE, pipette tips, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Preparation of Tributyltin Hydroxide Stock Solution
For in vitro experiments, a concentrated stock solution of Tributyltin hydroxide is typically prepared in dimethyl sulfoxide (DMSO).
Materials:
-
Tributyltin hydroxide (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile, positive displacement pipette or a dedicated set of pipettes for toxic compounds
-
Vortex mixer
Protocol:
-
Inside a chemical fume hood, carefully weigh the desired amount of Tributyltin hydroxide powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the TBTH powder.
-
Vortex the solution until the TBTH is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note on DMSO Concentration: When preparing working solutions for cell-based assays, it is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can induce cytotoxicity.[10] A vehicle control (medium with the same final DMSO concentration as the test wells) must always be included in the experimental design.[10]
Application Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
Materials:
-
Mammalian cell line of choice (e.g., Jurkat, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Tributyltin hydroxide (TBTH) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
Preparation of TBTH Working Solutions: Prepare a series of dilutions of the TBTH stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared TBTH dilutions. Include the following controls:
-
Untreated Control: Cells with fresh complete medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the TBTH-treated wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][13]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Table 2: Example IC50 Values for Tributyltin Compounds in Various Cell Lines
| Cell Line | Compound | Exposure Time (h) | IC50 (µM) | Reference |
| Neuroblastoma | Tributyltin (TBT) | Not specified | 0.1 - 1.0 | [15] |
| Human T-lymphocyte (Jurkat) | Tributyltin oxide (TBTO) | 24 | ~1.0 | [5] |
| Rat Thymocytes | Tributyltin oxide (TBTO) | Not specified | 0.1 - 2.0 (subnecrotic) | [5] |
| Human Breast Carcinoma (MCF-7) | Tributyltin isothiocyanate | 48 | < 0.5 | [3] |
| Human Breast Carcinoma (MDA-MB-231) | Tributyltin isothiocyanate | 48 | < 0.5 | [3] |
Application Protocol 2: In Vitro Immunotoxicity Assessment using Lymphocyte Proliferation Assay
The lymphocyte proliferation assay measures the ability of lymphocytes to undergo clonal expansion upon stimulation, a key function of the adaptive immune response.[16] TBTH can be used as a positive control for immunosuppression in this assay.
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[17]
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL.
-
Treatment and Stimulation:
-
Add 50 µL of TBTH dilutions to the appropriate wells to achieve final concentrations ranging from nanomolar to low micromolar.
-
Add 50 µL of a mitogen, such as Phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL), to stimulate lymphocyte proliferation.
-
Include controls: unstimulated cells, cells with vehicle control (DMSO), and cells with mitogen only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Pulse the cells with 1 µCi/well of [³H]-thymidine for the final 6-18 hours of incubation.[16][17] Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. A decrease in counts per minute (CPM) in TBTH-treated wells compared to the mitogen-only control indicates immunosuppression.
-
MTT/WST-1 Assay: Alternatively, cell proliferation can be assessed using a colorimetric assay like MTT or WST-1, following the protocol described previously. A decrease in absorbance indicates reduced proliferation.
-
Signaling Pathway Visualization
The immunotoxic effects of Tributyltin hydroxide, particularly the induction of apoptosis in thymocytes, can be visualized to better understand its mechanism of action.
Tributyltin-Induced Apoptotic Signaling Pathway
Caption: Simplified Pathway of TBT-Induced Apoptosis in Thymocytes.
Conclusion
Tributyltin hydroxide is a potent and well-characterized toxicant that serves as an invaluable positive control in toxicological research. Its established mechanisms of action in inducing cytotoxicity and immunotoxicity provide a reliable benchmark for validating assay performance and interpreting the effects of novel compounds. The detailed protocols and application notes provided in this guide offer a comprehensive framework for the safe and effective use of Tributyltin hydroxide, ensuring the generation of high-quality, reproducible data in toxicological screening and drug development. Adherence to these methodologies will enhance the scientific rigor of toxicological assessments and contribute to a more accurate understanding of chemical safety.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Unknown. (n.d.). Lab 15. Lymphocyte Proliferation Assay. Retrieved from [Link]
-
ChemBK. (2024). Tributyltin(IV) hydroxide. Retrieved from [Link]
- Whalen, M. M., et al. (2019). Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1β and IL-6. Toxicology Mechanisms and Methods, 29(8), 586-594.
- Pruett, S. B., & Myers, L. P. (2004). Macrophage secretory function is enhanced by low doses of tributyltin-oxide (TBTO), but not tributyltin-chloride (TBTCl). Journal of Toxicology and Environmental Health, Part A, 67(1), 53-68.
-
PubChem. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]
- Whalen, M. M., et al. (2015). Tributyltin alters secretion of interleukin 1 beta from human immune cells. Journal of Applied Toxicology, 35(4), 385-394.
- Dudimah, F. D., et al. (2016). Tributyltin exposure alters cytokine levels in mouse serum. Journal of Immunotoxicology, 13(6), 844-851.
- Jurkiewicz, A., et al. (2007). Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria. Toxicology and Applied Pharmacology, 222(1), 1-11.
- AIDS Clinical Trials Group. (2000).
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
- Nanotechnology Characterization Laboratory. (2016).
-
Reddit. (2024). Making up compound for cell culture using DMSO. Retrieved from [Link]
- Miltenyi Biotec. (n.d.). Two-color Cytokine Secretion Assays.
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
- Tan, E. L., et al. (2021). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. International Journal of Molecular Sciences, 22(16), 8881.
-
ResearchGate. (n.d.). Gating strategies for cell viability assessment. Retrieved from [Link]
- Emulate. (2019).
- Raffray, M., & Cohen, G. M. (1993). Apoptosis as a mechanism of tributyltin cytotoxicity to thymocytes: relationship of apoptotic markers to biochemical and cellular effects. Archives of Toxicology, 67(4), 231-236.
-
ResearchGate. (2025). Tributyltin (TBT) induces ultra-rapid caspase activation independent of apoptosome formation in human platelets. Retrieved from [Link]
-
ResearchGate. (n.d.). Dot plots and bar charts of the apoptosis assay using Annexin V. Retrieved from [Link]
-
ResearchGate. (n.d.). Dot plots of apoptotic cells of HepG2 cells. Retrieved from [Link]
Sources
- 1. Tributyltin hydroxide | 80883-02-9 | Benchchem [benchchem.com]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. Apoptosis as a mechanism of tributyltin cytotoxicity to thymocytes: relationship of apoptotic markers to biochemical and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin alters secretion of interleukin 1 beta from human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tributyltin exposure alters cytokine levels in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. hanc.info [hanc.info]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
Application Notes: Tributyltin Hydroxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Reagent for Modern Synthesis
Tributyltin hydroxide (Bu₃SnOH), and its anhydrous form bis(tributyltin) oxide ((Bu₃Sn)₂O, TBTO), are organotin compounds recognized for their unique reactivity in specialized organic synthesis applications. While the broader class of organotin compounds is often associated with the radical-mediated reactions of tributyltin hydride (Bu₃SnH), tributyltin hydroxide offers a distinct set of transformations governed by the Lewis acidity of the tin center and the nucleophilicity of the Sn-O bond.
Historically used as biocides and for wood preservation, the synthetic utility of tributyltin hydroxide has been harnessed for challenging transformations where traditional reagents fail.[1][2] Its most prominent role is in the mild and highly selective hydrolysis of esters, a critical deprotection step in the synthesis of complex molecules and natural products.[3] Furthermore, related organotin compounds serve as robust catalysts for industrial-scale esterification and transesterification reactions.[4]
This guide provides an in-depth look at the primary applications of tributyltin hydroxide in organic synthesis, focusing on the causality behind its use, detailed experimental protocols, and critical safety considerations.
A Note on Nomenclature and Reactivity: Tributyltin hydroxide exists in equilibrium with its dehydrated dimer, bis(tributyltin) oxide. Under many reaction conditions, particularly with heating, the two are often used interchangeably, as any trace amount of water can convert TBTO to the hydroxide. This guide will primarily refer to the hydroxide, with the understanding that TBTO is often the commercially supplied and utilized reagent for these transformations.
Core Application 1: Mild and Selective Hydrolysis of Carboxylic Esters
The cleavage of ester protecting groups is a fundamental transformation in multi-step synthesis. While common methods like saponification with strong bases (e.g., LiOH, NaOH) are effective for simple substrates, they are often incompatible with molecules containing base-sensitive functional groups, which can lead to undesired side reactions such as elimination, epimerization, or cleavage of other labile groups.[5]
Tributyltin hydroxide has emerged as a superior reagent for effecting ester hydrolysis under essentially neutral and non-nucleophilic conditions, thereby preserving the integrity of sensitive molecular architecture.[3]
Expertise in Action: Why Choose Tributyltin Hydroxide?
The decision to use tributyltin hydroxide over a standard base like lithium hydroxide is driven by the need for high chemoselectivity. The reaction is carried out in aprotic solvents (typically toluene or 1,2-dichloroethane) under thermal or microwave conditions.[3][5] This environment avoids the presence of highly nucleophilic hydroxide ions that plague aqueous saponifications.
The key advantages are:
-
High Chemoselectivity: It selectively cleaves simple alkyl esters (e.g., methyl, ethyl) while leaving more sterically hindered esters (e.g., tert-butyl) and other functional groups like amides, silyl ethers, benzyl ethers, and lactones intact.[3]
-
Preservation of Stereochemistry: The mild, non-basic conditions prevent epimerization of adjacent stereocenters, a common problem with traditional saponification.
-
Avoidance of Elimination: Substrates prone to elimination reactions (e.g., β-alkoxy esters) are cleanly hydrolyzed without forming unwanted alkenes.
Mechanism of Hydrolysis
The reaction proceeds through a mechanism distinct from base-mediated saponification. The tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the hydroxyl group of a second molecule of tributyltin hydroxide or a tributyltin oxide moiety. The reaction forms a tetracoordinate tin ester intermediate, which is then hydrolyzed during the aqueous work-up to yield the carboxylic acid and regenerate a water-soluble tin species.[3][6]
Caption: Mechanism of Ester Hydrolysis via Bis(tributyltin) Oxide.
Data Summary: Substrate Scope and Reaction Conditions
The following table summarizes the results for the hydrolysis of various esters using bis(tributyltin) oxide, as reported by Salomon, Mata, and Mascaretti.[3] This data highlights the reagent's efficacy across different ester types and its selectivity.
| Entry | Substrate (Ester) | Ester Type | Time (h) | Yield (%) |
| 1 | Methyl Phenylacetate | Methyl, Aryl | 3 | 93 |
| 2 | Ethyl Phenylacetate | Ethyl, Aryl | 5 | 92 |
| 3 | Methyl Benzoate | Methyl, Aromatic | 3 | 95 |
| 4 | Benzyl Benzoate | Benzyl | 2 | 94 |
| 5 | Methyl Stearate | Methyl, Aliphatic | 5 | 91 |
| 6 | tert-Butyl Phenylacetate | tert-Butyl | 24 | 0 (NR) |
| 7 | γ-Butyrolactone | Lactone | 24 | 0 (NR) |
| 8 | (Pivaloyloxy)methyl Phenylacetate | Double Ester | 0.5 | 93 |
| 9 | S-Ethyl Thiophenylacetate | Thiol Ester | 0.5 | 95 |
Reactions performed with 1.5 equiv of (Bu₃Sn)₂O in refluxing toluene. NR = No Reaction.
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of a Methyl Ester
This protocol is adapted from the general procedure reported by Salomon, C. J. et al.[3]
Materials:
-
Methyl ester substrate (1.0 equiv)
-
Bis(tributyltin) oxide ((Bu₃Sn)₂O) (1.5 equiv)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous potassium fluoride (KF) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the methyl ester substrate (1.0 equiv) and anhydrous toluene (to make a ~0.2 M solution).
-
Reagent Addition: Add bis(tributyltin) oxide (1.5 equiv) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling and Quenching: Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Work-up - Tin Removal: a. Concentrate the reaction mixture under reduced pressure to remove the toluene. b. Dissolve the residue in diethyl ether. c. Transfer the ether solution to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) (3 x volume of ether). A thick white precipitate of tributyltin fluoride (Bu₃SnF) will form. d. Separate the organic layer. If an emulsion or significant precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®. Wash the Celite pad with additional diethyl ether.
-
Acidification and Extraction: a. Combine the organic filtrates. b. Extract the organic layer with 1 M NaOH to move the carboxylate product into the aqueous phase. c. Separate the aqueous layer and cool it to 0 °C in an ice bath. d. Acidify the aqueous layer to pH ~2 with 1 M HCl. e. Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
Caption: Experimental Workflow for Ester Hydrolysis.
Application 2: Industrial Catalyst for (Trans)esterification
While stoichiometric amounts of organotin reagents are used for ester hydrolysis, catalytic amounts of related compounds, such as dibutyltin oxide, are workhorse catalysts in the polymer industry for high-temperature esterification and transesterification reactions.[7][8]
These reactions are typically performed at temperatures above 200 °C and are used to produce polyesters, plasticizers, and lubricants.[7] The organotin catalyst offers significant advantages over traditional strong acid catalysts by minimizing side reactions like dehydration, which leads to products with better color and odor profiles.[4]
The mechanism is believed to involve the tin center acting as a Lewis acid, activating the carbonyl group of the acid or ester towards nucleophilic attack by the alcohol.[8]
Safety and Handling
CRITICAL: Tributyltin compounds are highly toxic and pose significant health and environmental risks.[2] They are readily absorbed through the skin and can cause severe irritation and chemical burns.[9] Long-term exposure can affect the central nervous system and endocrine function.[1] All work with tributyltin hydroxide and its derivatives must be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; use heavy-duty gloves like butyl rubber or Viton), a lab coat, and chemical splash goggles.
-
Ventilation: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: Organotin waste is hazardous. It must be collected in a dedicated, clearly labeled waste container and disposed of according to institutional and environmental regulations. Do not discharge to the environment.
-
Work-up: The work-up procedure involving KF precipitation is crucial not only for product purification but also for converting the toxic, organic-soluble tributyltin species into an insoluble, more easily handled solid waste (Bu₃SnF).
References
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]
-
Vesta Chemicals bv. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Retrieved from [Link]
-
Ferreira, M. L., & Damiani, D. E. (2014). Organotin(IV) complexes as catalysts for the production of fatty acid alkyl esters. Catalysis Science & Technology, 4(9), 2856-2873. Retrieved from [Link]
-
Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1994). Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide. The Journal of Organic Chemistry, 59(24), 7259–7266. Retrieved from [Link]
-
Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Retrieved from [Link]
-
Wipf, P., & Kerekes, A. D. (2009). Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-82. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tributyltinesters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
ResearchGate. (n.d.). Tributyltin hydride (Bu3SnH). Retrieved from [Link]
-
Hoshino, O., et al. (1995). Asymmetric Hydrogen Atom Transfer. ACS Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of trialkyltin hydride.
-
Wikipedia. (n.d.). Tributyltin hydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
ChemBK. (2024). Tributyltin(IV) hydroxide. Retrieved from [https://www.chembk.com/en/chem/Tributyltin(IV) hydroxide]([Link] hydroxide)
- Google Patents. (n.d.). Process for the O-alkylation of carboxylic acids.
-
ACS Axial. (2018). Read High-Impact Highlights from Organic Letters. Retrieved from [Link]
-
UC San Diego Library. (n.d.). I, Studies directed towards the total synthesis of nocathiacin III.... Retrieved from [Link]
-
UKM Journal Article Repository. (n.d.). synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids. Retrieved from [Link]
Sources
- 1. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 2. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 3. portal.amelica.org [portal.amelica.org]
- 4. Enantiomerically pure tetrahydro-5-oxo-2-furancarboxylic esters from dialkyl 2-oxoglutarates [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Claudio Salomon - Google Académico [scholar.google.com]
- 8. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Tributyltin Hydride: A Comprehensive Guide to its Application as a Radical Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of a Classic Reagent
Tributyltin hydride (Bu₃SnH or TBT H), an organotin compound, holds a significant position in the toolkit of synthetic organic chemists.[1] Despite the emergence of numerous alternative reagents, its efficacy as a source of hydrogen atoms for mediating radical reactions remains highly valuable for intricate molecular transformations.[1][2] This guide provides an in-depth exploration of tributyltin hydride's role as a reducing agent, focusing on the causality behind experimental choices, self-validating protocols, and a critical evaluation of its limitations and modern alternatives.
The utility of tributyltin hydride stems from the relatively weak tin-hydrogen bond (approximately 74 kcal/mol), which can undergo homolytic cleavage to generate the tributyltin radical (Bu₃Sn•).[3] This radical species is the cornerstone of its reactivity, initiating radical chain reactions that enable a wide array of chemical transformations, including dehalogenations, deoxygenations, and the formation of carbon-carbon bonds through cyclization and intermolecular additions.[3][4]
Core Principles: The Radical Chain Mechanism
The majority of reactions employing tributyltin hydride proceed via a free-radical chain mechanism. A thorough understanding of this process is critical for troubleshooting and optimizing reaction conditions. The mechanism can be dissected into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, most commonly 2,2'-azobisisobutyronitrile (AIBN).[4] The initiator fragments to produce carbon-centered radicals, which then abstract a hydrogen atom from tributyltin hydride to generate the chain-carrying tributyltin radical (Bu₃Sn•).[5]
-
Propagation: This stage consists of a series of self-sustaining steps. The tributyltin radical reacts with the organic substrate (e.g., an alkyl halide) to form a new carbon-centered radical and a tributyltin byproduct (e.g., tributyltin halide).[4] This newly formed carbon radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product and regenerating the tributyltin radical, which can then participate in another cycle.[5]
-
Termination: The radical chain is terminated when two radical species combine.
References
Application Notes and Protocols for the Extraction of Tributyltin Hydroxide from Environmental Samples
Abstract
Tributyltin hydroxide (TBT-OH) and other organotin compounds are persistent environmental pollutants with significant toxicity to aquatic ecosystems.[1][2] Accurate monitoring of these compounds in various environmental matrices is crucial for assessing environmental risk and ensuring regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of tributyltin hydroxide from environmental samples, primarily focusing on water and sediment. It delves into the causality behind experimental choices, offers detailed, step-by-step protocols for prevalent extraction methodologies, and presents comparative data to aid in method selection. The protocols are designed to be self-validating systems, ensuring robustness and reproducibility.
Introduction: The Analytical Challenge of Tributyltin Hydroxide
Tributyltin (TBT) compounds were extensively used as biocides in antifouling paints for marine vessels.[1][3] Their legacy is the widespread contamination of aquatic environments, where they accumulate in sediments and biota, posing a threat to a wide range of organisms.[1][2] The analytical determination of TBT-OH is challenging due to its non-volatile and polar nature.[1] This necessitates specific extraction and, often, derivatization procedures to render it amenable to chromatographic analysis, most commonly Gas Chromatography (GC) or Liquid Chromatography (LC).[4][5]
The choice of extraction method is critically dependent on the sample matrix (e.g., water, sediment, tissue) and the subsequent analytical instrumentation. This guide will explore several robust methods, providing the technical rationale to empower researchers to select and optimize the most suitable approach for their specific application.
Overview of Extraction Methodologies
Several techniques have been developed and validated for the extraction of TBT-OH from environmental samples. The primary goal is to efficiently isolate the analyte from the complex sample matrix while minimizing interferences.
-
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of TBT-OH between an aqueous sample and an immiscible organic solvent.[3] The efficiency of LLE is highly dependent on the choice of solvent and pH of the aqueous phase.
-
Solid-Phase Extraction (SPE): A highly effective and widely used technique for the extraction and pre-concentration of organotin compounds from aqueous samples.[6][7] SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. This method offers high recovery rates and cleaner extracts compared to LLE.[8]
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples like sediments.[1][9][10]
-
Ultrasonic Sonication Extraction: This method employs ultrasonic waves to disrupt the sample matrix and enhance the extraction of TBT-OH into a solvent, commonly used for sediment and tissue samples.[5][11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for the extraction of organotin compounds from sediments.[12][13][14][15] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.
The Critical Role of Derivatization for GC Analysis
For analysis by Gas Chromatography (GC), the polar and non-volatile TBT-OH must be chemically modified to a more volatile and thermally stable form.[1][16][17] This process is known as derivatization. The most common derivatization technique is ethylation using sodium tetraethylborate (NaBEt₄), which converts the TBT cation to the more volatile tetraethyltin.[18] Another approach is propylation or the use of Grignard reagents.[3][9][19] It is crucial to understand that for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is often not required, simplifying the sample preparation workflow.[7][18]
Comparative Performance of Extraction Methods
The selection of an appropriate extraction method is a critical decision that impacts data quality. The following table summarizes typical performance data for various TBT extraction and analysis methods to guide the researcher.
| Extraction Method | Sample Matrix | Derivatization Agent | Analytical Technique | Recovery (%) | Limit of Detection (LOD) | Reference |
| Solid-Phase Extraction (SPE) | Marine Water | Sodium tetraethylborate | GC-FID | 65 | Not Specified | [20] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Marine Water | Sodium tetraethylborate | GC-FID | 111 ± 11 | Low ng/L range | [20][21] |
| Liquid-Liquid Extraction | Marine Water | Grignard Reagent | GC-MS | Not Specified | Not Specified | [20] |
| Pressurized Liquid Extraction (PLE) | Marine Sediment | Grignard Reagent | GC-IDMS | Not Specified | ~1.5 ng/g | [9][10] |
| QuEChERS | Bottom Sediments | None | LC-MS/MS | >80 | 5 ng/g | [14] |
| Solid-Phase Extraction (SPE) | Coastal Water | Not Specified | PTV-LVI GC/MS-SIM | Not Specified | 0.7 ng/L | [8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of TBT-OH from Water Samples (Adapted from US EPA Method 8323)[6][7][22][23]
This protocol describes the extraction of TBT-OH from water samples using C18 SPE cartridges, followed by derivatization and GC-MS analysis.
Materials:
-
C18 SPE Cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (reagent grade)
-
Hexane (pesticide grade)
-
Sodium tetraethylborate (NaBEt₄) solution (1% w/v in methanol, freshly prepared)
-
Sodium acetate buffer (pH 4.5)
-
Glacial acetic acid
-
Deuterated TBT internal standard (TBT-d27)
-
Glassware (silanized to prevent adsorption)[18]
-
Vacuum manifold for SPE
Procedure:
-
Sample Preparation:
-
Collect a 1 L water sample in a clean glass bottle.
-
Acidify the sample to pH ~2 with glacial acetic acid.
-
Spike the sample with an appropriate amount of TBT-d27 internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 10 mL of hexane, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained TBT-OH from the cartridge with 10 mL of hexane into a clean collection vial.
-
-
Derivatization:
-
To the eluate, add 1 mL of sodium acetate buffer (pH 4.5).
-
Add 1 mL of freshly prepared 1% NaBEt₄ solution.
-
Vortex the mixture for 2 minutes to facilitate the ethylation reaction.
-
-
Final Extraction and Concentration:
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Analyze the derivatized extract by GC-MS.
-
Protocol 2: QuEChERS Extraction of TBT-OH from Sediment Samples[12][13][14][15]
This protocol outlines a modified QuEChERS method for the extraction of TBT-OH from sediment samples for LC-MS/MS analysis.
Materials:
-
Freeze-dried and homogenized sediment sample
-
Deuterated TBT internal standard (TBT-d27)
-
Milli-Q water
-
Acetonitrile with 5% formic acid
-
Ammonium acetate
-
50 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Ultrasonicator
Procedure:
-
Sample Preparation:
-
Extraction:
-
Phase Separation:
-
Centrifuge the tube at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
-
Extract Collection:
-
Carefully collect the acetonitrile supernatant (upper layer) for analysis.
-
-
Analysis:
-
Analyze the extract directly by LC-MS/MS. A cleanup step with dispersive SPE (d-SPE) using sorbents like C18 or PSA can be considered if matrix interferences are high, although some studies have found it unnecessary for TBT analysis in sediments.[12]
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in the extraction and analysis of TBT-OH from environmental samples.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. DSpace [scholarworks.wm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pjoes.com [pjoes.com]
- 6. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase microextraction for Tributyltin hydroxide quantification
An Application Guide to the Quantification of Tributyltin Hydroxide by Solid-Phase Microextraction (SPME)
Introduction: The Analytical Challenge of Tributyltin
Tributyltin (TBT) is an organotin compound that was extensively used as a biocide in antifouling paints for marine vessels.[1][2] Despite its effectiveness, TBT is a potent environmental contaminant, exhibiting high toxicity to non-target aquatic organisms even at ultra-trace concentrations (ng/L levels).[3][4][5] Its endocrine-disrupting effects, persistence in sediment, and potential for bioaccumulation have led to global restrictions on its use.[1][6] Consequently, the accurate and sensitive quantification of TBT in environmental matrices like water, sediment, and biological tissues is paramount for environmental monitoring, toxicological assessment, and regulatory enforcement.
Tributyltin hydroxide (TBT-OH), along with other TBT species, is polar and has low volatility, making direct analysis by gas chromatography (GC) challenging.[7][8] Traditional methods involving liquid-liquid extraction are often labor-intensive and require large volumes of organic solvents. Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative that combines sampling, extraction, and concentration into a single step.[9] This application note provides a comprehensive guide to developing and validating an SPME-GC-MS method for the quantification of TBT-OH, focusing on the critical chemical principles and practical steps that ensure analytical integrity.
Principle of the Method: From Ionic Precursor to Volatile Analyte
The core of this analytical approach rests on two key processes: in-situ derivatization and headspace solid-phase microextraction (HS-SPME) .
-
In-Situ Derivatization: To overcome the low volatility of TBT-OH, it must be converted into a thermally stable, volatile analogue. This is typically achieved by ethylation using sodium tetraethylborate (NaBEt₄).[10][11][12] In an aqueous, buffered medium (typically pH 4.5-5), NaBEt₄ reacts with the TBT cation (TBT⁺) to form the volatile tetra-substituted species, tributylethyltin (TBT-Et).[11][13][14] This reaction is performed in-situ, directly within the sample vial prior to extraction.
-
Headspace SPME (HS-SPME): Following derivatization, the vial is gently heated and agitated. The volatile TBT-Et partitions from the sample matrix (e.g., water or a sediment slurry) into the gaseous phase above it, known as the headspace.[15][16] An SPME fiber, coated with a specific polymeric stationary phase, is then exposed to this headspace.[9] The volatile TBT-Et adsorbs onto the fiber. This headspace approach is crucial as it protects the fiber from direct contact with complex sample matrices, minimizing contamination and extending fiber lifetime.
-
Thermal Desorption and GC-MS Analysis: The fiber is then retracted and immediately introduced into the hot injector port of a gas chromatograph. The high temperature desorbs the trapped TBT-Et from the fiber directly onto the GC column for separation. Detection is most effectively performed by mass spectrometry (MS), which provides both high sensitivity and selectivity, confirming the analyte's identity through its mass spectrum and the characteristic isotopic pattern of tin.[7][17]
References
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. Tributyltin Environmental Effects → Area → Sustainability [esg.sustainability-directory.com]
- 4. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 5. DSpace [scholarworks.wm.edu]
- 6. iscientific.org [iscientific.org]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. 固相マイクロ抽出(SPME) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pjoes.com [pjoes.com]
- 12. Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Extraction of Tributyltin (TBT) from Marine and Estuarine Sediments using Pressurized Liquid Extraction (PLE)
Introduction: The Enduring Challenge of Tributyltin Contamination
Tributyltin (TBT), an organotin compound, was extensively used as a biocide in anti-fouling paints for marine vessels.[1][2] Its exceptional effectiveness in preventing the growth of barnacles, algae, and other organisms on ship hulls led to its widespread application. However, this efficacy is a direct result of its extreme toxicity to a broad range of non-target marine life.[1][3] Even at very low concentrations (nanograms per liter), TBT can cause severe endocrine disruption, most notably imposex—the imposition of male sexual characteristics on female gastropods—leading to population decline.[3][4]
Despite international regulations phasing out its use, TBT's legacy persists. Due to its chemical properties, TBT strongly adsorbs to particulate matter and accumulates in marine and estuarine sediments, which act as long-term sinks and potential sources of this toxicant.[3][5] Monitoring TBT concentrations in sediment is therefore critical for assessing the health of aquatic ecosystems and the long-term effectiveness of regulatory actions.
Traditional extraction methods for TBT from complex sediment matrices, such as Soxhlet or sonication, are often laborious, time-consuming, and require large volumes of organic solvents.[5] Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE®), offers a compelling alternative, providing rapid and efficient extraction with significantly reduced solvent consumption.[5][6] This application note provides a detailed protocol for the extraction of TBT from sediment samples using PLE, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The Principle of Pressurized Liquid Extraction (PLE)
PLE leverages the power of elevated temperatures and pressures to enhance the extraction process. By maintaining the extraction solvent in a liquid state above its atmospheric boiling point, PLE achieves several key advantages:
-
Increased Solute Solubility: Higher temperatures increase the solubility of the target analyte (TBT) in the solvent.
-
Reduced Solvent Viscosity: Elevated temperatures decrease the viscosity of the solvent, allowing it to penetrate the sample matrix more effectively.
-
Disruption of Matrix Interactions: The combination of high temperature and pressure helps to disrupt the strong analyte-matrix interactions (e.g., van der Waals forces, hydrogen bonds) that bind TBT to sediment particles.
This synergy results in faster extraction times, higher extraction efficiencies, and lower solvent usage compared to conventional techniques.[5][6]
Analytical Workflow: From Sediment to Signal
The complete analytical procedure involves several critical stages, from sample preparation to final quantification. The overall workflow is designed to ensure the accurate and reproducible measurement of TBT.
Caption: Workflow for TBT analysis in sediment samples.
Detailed Application Protocol
This protocol is based on established methodologies for the extraction of TBT from marine sediments, employing a hexane/tropolone extraction mixture followed by Grignard derivatization.[7][8]
Materials and Reagents
-
Solvents: Hexane (pesticide residue grade), Methanol (HPLC grade).
-
Reagents: Tropolone, Hydrochloric acid (HCl, trace metal grade), Sodium sulfate (anhydrous, analytical grade, baked at 400°C for 4h), n-Hexylmagnesium bromide solution (Grignard reagent, 2.0 M in diethyl ether), Sulfuric acid (H₂SO₄, concentrated).
-
Standards: Tributyltin chloride (TBT-Cl), Isotopically labeled TBT (e.g., ¹¹⁹Sn-TBT or d₂₇-TBT) for isotope dilution, Tetrabutyltin (TeBT) or Tripentyltin chloride as an internal standard.
-
Sample Preparation: Freeze-dryer, mortar and pestle or grinder, 250 µm sieve.
-
PLE System: An Accelerated Solvent Extractor (ASE®) or equivalent PLE system with 11 mL or 22 mL stainless steel extraction cells.
-
Glassware: Volumetric flasks, centrifuge tubes, GC vials.
Sample Preparation
-
Freeze-Drying: Freeze-dry the wet sediment samples until a constant weight is achieved. This removes water, which can interfere with the extraction and derivatization steps.[5]
-
Homogenization: Gently disaggregate the dried sediment using a mortar and pestle. Sieve the sample through a 250 µm stainless steel sieve to ensure homogeneity and a consistent particle size.
-
Moisture Content: Determine the moisture content of a separate subsample by drying at 105°C to allow for final results to be reported on a dry weight basis.
Pressurized Liquid Extraction (PLE)
-
Cell Preparation: Place a glass fiber filter at the outlet end of an 11 mL PLE extraction cell.
-
Sample Weighing: Weigh approximately 2-5 g of the homogenized, freeze-dried sediment and mix it thoroughly with a dispersing agent like anhydrous sodium sulfate or sand (approximately 1:1 w/w) to prevent cell clogging.[5]
-
Spiking: Spike the sample directly in the cell with an appropriate amount of isotopically labeled TBT standard solution. This is a critical step for the isotope dilution mass spectrometry (IDMS) approach, which provides the highest accuracy by correcting for extraction and derivatization inefficiencies.[7][9]
-
Cell Assembly: Add a small amount of anhydrous sodium sulfate to the top of the sample mixture and place another glass fiber filter on top. Securely cap the cell.
-
Extraction Parameters: Place the cell in the PLE system and extract using the conditions outlined in Table 1.
| Parameter | Recommended Setting | Rationale |
| Extraction Solvent | Hexane with 0.1% (w/v) Tropolone | Tropolone acts as a chelating agent to complex with TBT, improving its solubility and extraction from the sediment matrix.[7][8] |
| Temperature | 100 °C | Increases extraction efficiency by enhancing solubility and disrupting matrix interactions. |
| Pressure | 1500 psi (10.3 MPa) | Maintains the solvent in a liquid state well above its boiling point. Pressure has been shown to be a non-critical parameter above this level for this application.[5] |
| Static Time | 5 minutes | Allows for sufficient time for the heated, pressurized solvent to interact with the sample matrix. |
| Number of Cycles | 2 | Multiple cycles ensure a more exhaustive extraction of the analyte. |
| Flush Volume | 60% of cell volume | Rinses the sample and lines to ensure complete transfer of the extract. |
| Purge Time | 90 seconds | A nitrogen purge clears the remaining extract from the cell and tubing. |
Table 1: Recommended PLE Instrument Parameters
Post-Extraction Derivatization (Grignard Reaction)
Causality: Organotin compounds like TBT are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization with a Grignard reagent (e.g., n-hexylmagnesium bromide) replaces the chloride or other counter-ion with a non-polar alkyl group (hexyl), creating a more volatile and thermally stable compound (hexyl-TBT) suitable for GC.[2][7]
-
Extract Transfer: Transfer the PLE extract to a centrifuge tube.
-
Derivatization: Carefully add 1-2 mL of n-hexylmagnesium bromide solution to the extract. Caution: Grignard reagents are highly reactive with water and protic solvents. The reaction should be performed in a fume hood.
-
Reaction: Shake the mixture vigorously for 10-15 minutes.
-
Quenching: Slowly and carefully add 5 mL of 0.5 M sulfuric acid (H₂SO₄) to quench the excess Grignard reagent.
-
Phase Separation: Centrifuge the sample to achieve a clean separation of the organic (hexane) and aqueous layers.
-
Collection: Transfer the upper hexane layer containing the derivatized TBT to a clean vial for analysis.
GC-MS Analysis and Method Performance
The derivatized extract is analyzed by GC-MS, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Typical GC-MS Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Splitless, 250 °C
-
Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium
-
Mass Spectrometer: Electron Ionization (EI), SIM mode
-
Monitored Ions: Select characteristic ions for native TBT derivative and the labeled internal standard.
Performance Characteristics
The use of PLE combined with IDMS (Isotope Dilution Mass Spectrometry) provides a robust and reliable method. The following table summarizes typical performance data based on published studies.
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | ~1.5 ng/g as Sn | [7][9] |
| Recovery (using CRM PACS-2) | 103.6% ± 3.1% | [9] |
| Repeatability (RSD) | 1.9% | [7][9] |
| Intermediate Precision (RSD) | 3.2% | [7][9] |
| Expanded Uncertainty (k=2) | 6.2% | [7][9] |
Table 2: Method Performance Data
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by a multi-faceted approach to quality control:
-
Isotope Dilution: The use of an isotopically labeled TBT standard added before extraction is the cornerstone of this method's accuracy.[7][9] The labeled standard experiences the exact same extraction, derivatization, and analytical conditions as the native analyte. By measuring the ratio of the native to the labeled compound, any losses during sample processing are inherently corrected for, making the quantification highly reliable.
-
Certified Reference Materials (CRMs): Regular analysis of a sediment CRM (e.g., PACS-2) is essential to validate the entire analytical procedure, from extraction to final measurement.[9] Consistent results within the certified range confirm the accuracy and traceability of the method.
-
Method Blanks: A procedural blank (a cell containing only the dispersing agent) should be run with every batch of samples to monitor for potential contamination from solvents, reagents, or the system itself.
Caption: Quality control components of the TBT analysis method.
Conclusion and Field-Proven Insights
Pressurized Liquid Extraction has demonstrated itself to be a superior technique for the determination of TBT in sediment samples. It significantly reduces extraction time and solvent consumption while providing excellent accuracy and precision, especially when paired with isotope dilution GC-MS.[5][7][9]
Expert Insights:
-
Matrix Matters: While this protocol is robust, highly organic sediments may require optimization, such as adding a second static cycle or modifying the solvent composition.
-
Grignard Reagent Quality: The purity and activity of the Grignard reagent are paramount for successful derivatization. Always use fresh, high-quality reagent and protect it from moisture. Contaminated Grignard reagents have been identified as a source of TBT in the past.[2]
-
Alternative Analysis: For laboratories without GC-MS, PLE can also be coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach eliminates the need for the derivatization step, offering a more direct analysis of the TBT cation.[10][11]
By implementing this detailed protocol and adhering to the principles of self-validation, researchers and environmental monitoring professionals can confidently generate high-quality data on TBT contamination in sediments, contributing to a better understanding and management of this persistent environmental pollutant.
References
-
Konieczka, P., Sejeroe-Olsen, B., Linsinger, T., & Schimmel, H. (2007). Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture. Analytical and Bioanalytical Chemistry, 388(4), 975-978. [Link]
-
Konieczka, P., Sejeroe-Olsen, B., Linsinger, T., & Schimmel, H. (2007). Determination of Tributyltin (TBT) in Marine Sediment using Pressurised Liquid Extraction - Gas Chromatography - Isotope Dilution Mass Spectrometry (PLE-GC-IDMS): Method Development. JRC Publications Repository. [Link]
-
Moreda-Piñeiro, J., Alonso-Rodríguez, E., Muniategui-Lorenzo, S., Prada-Rodríguez, D., Bermejo-Barrera, P., & Moreda-Piñeiro, A. (2003). Speciation of butyl- and phenyltin compounds in sediments using pressurized liquid extraction and liquid chromatography-inductively coupled plasma mass spectrometry. Journal of Chromatography A, 998(1-2), 97-108. [Link]
-
ResearchGate. (2007). Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. [Link]
-
Wurl, O., Hyland, S., & Nichols, P. D. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(13), 3125-3132. [Link]
-
Chromatography Forum. (2009). Organotin/TBT analysis. [Link]
-
Nichols, D., Wurl, O., Hyland, S., & Nichols, P. D. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Fisher Scientific. (n.d.). Pollutants; and Poisons from Animal Tissue Using Accelerated Solvent Extraction (ASE). [Link]
-
Chromatography Forum. (2011). TBT analysis. [Link]
-
ResearchGate. (2020). How I can stabilize derivatization solution of SodiumTetraEthylBorate for TriButylTin analysis in GC? [Link]
-
PubMed. (2012). Optimization of selective pressurized liquid extraction for extraction and in-cell clean-up of PCDD/Fs in soils and sediments. [Link]
-
Huggett, R. J., Unger, M. A., Seligman, P. F., & Valkirs, A. O. (1992). The marine biocide tributyltin. Environmental Science & Technology, 26(2), 232-237. [Link]
-
Unger, M. A., MacIntyre, W. G., Greaves, J., & Huggett, R. J. (1986). Determination of tributyltin in the marine environment. Oceans '86, 1181-1184. [Link]
-
U.S. Environmental Protection Agency. (2013). Sediment Quality Assessment Report. [Link]
-
U.S. Environmental Protection Agency. (2001). Methods for Collection, Storage and Manipulation of Sediments for Chemical and Toxicological Analyses: Technical Manual. EPA 823-B-01-002. [Link]
-
ResearchGate. (2013). Optimization of pressurized liquid extraction for simultaneous analysis of polycyclic aromatic hydrocarbons and alkylated polycyclic aromatic hydrocarbons in sediments. [Link]
-
OSPAR Commission. (2017). Status and Trends of Organotin in Sediments in the Southern North Sea. [Link]
-
SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. [Link]
Sources
- 1. DSpace [scholarworks.wm.edu]
- 2. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]
- 4. sednet.org [sednet.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Speciation of butyl- and phenyltin compounds in sediments using pressurized liquid extraction and liquid chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tropolone-Assisted Extraction of Organotin Compounds for Environmental and Toxicological Analysis
Abstract
Organotin compounds (OTCs) are a class of organometallic chemicals used in a wide range of industrial and agricultural applications, leading to their prevalence as environmental contaminants. Their varying polarity and speciation present significant analytical challenges for extraction and quantification from complex matrices. This application note provides a comprehensive guide to the use of tropolone as a highly effective chelating agent for the extraction of a broad range of organotin compounds, including the more polar and difficult-to-extract mono- and disubstituted species. Detailed protocols for sample preparation from sediment and biological tissues are provided, along with an in-depth discussion of the underlying chemical principles and subsequent analytical methodologies.
Introduction: The Analytical Challenge of Organotin Compounds
Organotin compounds have been widely utilized as biocides in antifouling paints, PVC stabilizers, and agricultural pesticides.[1] This extensive use has resulted in their ubiquitous presence in aquatic and terrestrial environments, raising significant ecotoxicological concerns. The toxicity and environmental fate of OTCs are highly dependent on their speciation, i.e., the number and nature of the organic groups attached to the tin atom. For instance, tributyltin (TBT) and triphenyltin (TPT) are known to be highly toxic to aquatic organisms, while their degradation products, such as dibutyltin (DBT) and monobutyltin (MBT), exhibit different toxicity profiles.[2]
Accurate risk assessment necessitates the precise quantification of individual organotin species. However, the analysis of OTCs is complicated by the diverse physicochemical properties of the different species. While fully alkylated organotins like tetrabutyltin (TeBT) are nonpolar and readily extractable into organic solvents, the ionic and more polar species, such as DBT and MBT, have a strong affinity for the aqueous phase and are challenging to extract efficiently.[1] This is where the strategic use of a chelating agent becomes crucial.
The Role of Tropolone: A Powerful Chelating Agent
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a non-benzenoid aromatic compound that acts as a potent bidentate ligand.[3][4][5] Its unique structure, featuring adjacent hydroxyl and ketone functional groups on a seven-membered ring, enables it to form stable chelate complexes with metal ions, including tin.[1]
The primary function of tropolone in organotin analysis is to neutralize the charge and increase the hydrophobicity of the polar organotin cations (e.g., MBT⁺, DBT²⁺). By forming a neutral, lipophilic complex, tropolone facilitates the transfer of these otherwise water-soluble compounds into an organic solvent phase during liquid-liquid or solid-phase extraction.[6][7] The adjacent hydroxy-ketone groups on the tropolone ring bind with the tin atom, enhancing the extraction efficiency, particularly for dibutyltin and monobutyltin.[1]
Mechanism of Chelation
The chelation of an organotin cation by tropolone involves the deprotonation of the hydroxyl group and the coordination of both the resulting alkoxide and the carbonyl oxygen to the tin center. This forms a stable five-membered ring structure.
Caption: Chelation of an organotin cation by tropolone.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the tropolone-assisted extraction of organotin compounds from environmental matrices. These protocols are designed to be self-validating through the inclusion of internal standards and certified reference materials.
Protocol 1: Extraction of Organotins from Sediment/Soil
This protocol is adapted from established methods for the analysis of organotins in solid matrices.[1]
3.1.1. Materials and Reagents
-
Sediment/Soil Sample (wet or freeze-dried)
-
Glacial Acetic Acid
-
1 M Sodium Acetate (NaOAc) Buffer (pH 4.5)
-
30% (w/v) Sodium Chloride (NaCl) solution
-
Extraction Solvent: 80:20 Diethyl Ether:Hexane with 0.2% (w/v) Tropolone
-
Internal Standard Spiking Solution (e.g., deuterated TBT (TBT-d27), Tripropyltin, Tripentyltin)
-
Sodium Tetraethylborate (NaBEt₄) derivatizing agent
-
2 M Potassium Hydroxide (KOH)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Methanol
3.1.2. Extraction Procedure
-
Accurately weigh 10-15 g of the wet soil or sediment sample into a 60 mL glass vial with a PTFE-lined cap.
-
Spike the sample with a known amount of the internal standard solution (e.g., 1.0 mL of 0.25 ppm TBT-d27).[1]
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M NaOAc buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[1] The acidic conditions aid in the release of organotins from the sample matrix.
-
Add 5 mL of the extraction solvent (80:20 Diethyl Ether:Hexane containing 0.2% tropolone).[1]
-
Cap the vial tightly and shake vigorously on a mechanical shaker for 1 hour.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean 15 mL test tube.
-
Repeat the extraction (steps 4-7) with a fresh 5 mL aliquot of the extraction solvent and combine the organic extracts.[1]
3.1.3. Derivatization and Clean-up
For analysis by Gas Chromatography (GC), the ionic organotin species must be derivatized to form more volatile and thermally stable compounds. Ethylation with sodium tetraethylborate is a common and effective method.[1][2]
-
Concentrate the combined organic extract to approximately 2 mL under a gentle stream of nitrogen.
-
Add 1 mL of 1% NaBEt₄ in methanol and vortex the mixture.[1]
-
Add an additional 0.5 mL of 1% NaBEt₄ in methanol and mix.[1]
-
Add 2 mL of 2 M KOH to stop the reaction and neutralize the excess acid. Add 5 mL of 20:80 Diethyl Ether:Hexane and shake for 1 minute.[1]
-
Allow the layers to separate and transfer the organic layer to a new test tube.
-
Repeat the extraction of the aqueous layer with a second aliquot of 20:80 Diethyl Ether:Hexane.[1]
-
Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
For further purification, a silica gel column cleanup can be employed.[1] The extract is loaded onto the column and eluted with hexane.
-
Concentrate the final extract to a suitable volume (e.g., 1 mL) and add a recovery standard (e.g., Tetrapropyltin) prior to instrumental analysis.[1]
Protocol 2: Extraction of Organotins from Biological Tissues
This protocol is a general guideline for the extraction of OTCs from biological samples like mussels or fish tissue.[8][9]
3.2.1. Materials and Reagents
-
Biological Tissue (homogenized)
-
Methanol with 0.05% (w/v) Tropolone[9]
-
Hexane
-
Internal Standard Spiking Solution
-
Derivatizing agent (e.g., Sodium Tetraethylborate or a Grignard reagent like n-pentylmagnesium bromide)[8]
-
Florisil for column cleanup[8]
3.2.2. Extraction Procedure
-
Weigh approximately 2-5 g of homogenized tissue into a centrifuge tube.
-
Spike the sample with the internal standard.
-
Add 10 mL of methanol containing 0.05% tropolone.
-
Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) or sonicate for 15-30 minutes.[9]
-
Centrifuge at high speed to pellet the solid material.
-
Decant the methanolic extract into a separatory funnel.
-
Repeat the extraction of the tissue pellet with a fresh aliquot of tropolone-methanol.
-
Combine the methanolic extracts in the separatory funnel.
-
Add an equal volume of NaCl solution and extract the organotins into hexane (perform two extractions).
3.2.3. Derivatization and Clean-up
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract and proceed with derivatization as described in section 3.1.3, or using a Grignard reagent if preferred.[6][8]
-
A Florisil column cleanup is often recommended for biological extracts to remove lipids and other co-extractives.[8]
Instrumental Analysis
Following extraction and derivatization, the samples are ready for instrumental analysis. The most common and robust technique is Gas Chromatography coupled with a sensitive and selective detector.
| Analytical Technique | Abbreviation | Key Features |
| Gas Chromatography-Mass Spectrometry | GC-MS | Provides structural information and high selectivity. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.[1] |
| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Offers higher specificity and reduced background interference, leading to lower detection limits.[1] |
| Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry | GC-ICP-MS | An element-specific detector that provides excellent sensitivity and is less prone to matrix interferences. It is considered a technique of choice for speciation analysis.[2] |
| Gas Chromatography-Flame Photometric Detector | GC-FPD | A less expensive alternative, but can be susceptible to interferences, especially from sulfur-containing compounds in the sample matrix.[9] |
Quantitation: Isotope dilution using deuterated standards (e.g., TBT-d27) is the preferred method for quantitation as it corrects for matrix effects and variations in extraction and derivatization efficiency.[1]
Workflow Visualization
The overall analytical workflow for the determination of organotin compounds using tropolone-assisted extraction is summarized in the following diagram.
Caption: General workflow for organotin analysis.
Conclusion
The use of tropolone as a chelating agent is a cornerstone of modern analytical methods for the determination of organotin compounds in a variety of complex matrices. Its ability to form stable, extractable complexes with polar organotin species significantly improves recovery and allows for the comprehensive analysis of a wide range of these environmentally important contaminants. The protocols outlined in this application note, when coupled with appropriate derivatization and sensitive instrumental techniques, provide a robust framework for researchers, scientists, and drug development professionals to accurately quantify organotin compounds for environmental monitoring, toxicological studies, and regulatory compliance.
References
-
Organotins in Sediment/Soil by GC with MS Detection - PBM. (2021, March 11). Gov.bc.ca. [Link]
-
screening of organotin compounds in the swedish environment. (n.d.). IVL Swedish Environmental Research Institute. [Link]
-
Lisicio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. [Link]
-
Determination of Organotin Compounds in Environmental Samples. (n.d.). J-Stage. [Link]
-
Use of cartridges for speciation of organotin compounds in environmental samples. (n.d.). ResearchGate. [Link]
-
Determination of organotin compounds in environmental samples. (n.d.). SciSpace. [Link]
-
Sampling and sample treatment in the analysis of organotin compounds in environmental samples. (n.d.). ResearchGate. [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of the Brazilian Chemical Society. [Link]
-
Bermejo-Barrera, P., et al. (1998). Column preconcentration of organotin with tropolone-immobilized and their determination by electrothermal atomization absorption spectrometry. PubMed. [Link]
-
Tropolone. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Sample preparation protocol for extraction of organotin compounds from sediment and biota. (n.d.). ResearchGate. [Link]
-
What is Tropolone? (n.d.). BYJU'S. [Link]
-
Muetterties, E. L., & Alegranti, C. W. (1972). Chelate chemistry. VI. Solution behavior of tropolonates. Journal of the American Chemical Society. [Link]
-
Tropone & Tropolones Aromaticity. (n.d.). Slideshare. [Link]
-
Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. (n.d.). ResearchGate. [Link]
Sources
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. dvsb.ivl.se [dvsb.ivl.se]
- 3. Tropolone - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Tropone & Tropolones Aromaticity | PDF [slideshare.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Grignard Derivatization for Sensitive and Reliable Analysis of Volatile Organotins
Introduction: The Analytical Challenge of Organotin Compounds
Organotin compounds (OTCs) are a class of organometallic chemicals used extensively in various industrial and agricultural applications, from anti-fouling paints for marine vessels to stabilizers in PVC plastics and as pesticides.[1][2] Their widespread use has led to their ubiquitous presence in the environment, raising significant concerns due to their high toxicity to a wide range of organisms, even at low concentrations.[1] Tributyltin (TBT) and triphenyltin (TPhT), in particular, are known endocrine disruptors and have caused severe ecological damage in aquatic ecosystems. Consequently, monitoring the levels of these compounds and their degradation products (dibutyltin, monobutyltin, etc.) in environmental matrices like water, sediment, and biota is of paramount importance for environmental protection and regulatory compliance.[3][4][5]
The analysis of organotins presents a significant challenge due to their polarity and low volatility in their native state, making them unsuitable for direct analysis by gas chromatography (GC), a technique favored for its high resolution and sensitivity.[1][6] To overcome this, a derivatization step is necessary to convert the polar organotin species into more volatile and thermally stable analogues.[7] Among the various derivatization techniques, alkylation using Grignard reagents is a robust and widely employed method that offers high derivatization yields and reproducibility across different matrices.[7]
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the principles, protocols, and best practices for the Grignard derivatization of organotin compounds for subsequent analysis by GC.
The Principle of Grignard Derivatization
The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of organic synthesis involving the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom.[8][9][10] In the context of organotin analysis, the ionic organotin halides (R'nSnX(4-n)) are reacted with a Grignard reagent (RMgX) to form fully substituted, tetraorganotin compounds (R'nSnR(4-n)).[11] These newly formed compounds are significantly more volatile and less polar, making them amenable to separation and detection by GC.
The general reaction can be represented as:
R'nSnX(4-n) + (4-n) RMgX → R'nSnR(4-n) + (4-n) MgX₂
Where:
-
R' represents the alkyl or aryl group(s) already attached to the tin atom (e.g., butyl, phenyl).
-
Sn is the tin atom.
-
X is a halide (typically chloride).
-
n is the number of organic groups already attached to the tin (1, 2, or 3).
-
R is the alkyl group from the Grignard reagent (e.g., ethyl, pentyl, propyl).[12]
-
Mg is magnesium.
The choice of the Grignard reagent (and thus the 'R' group) is a critical parameter that influences the volatility and chromatographic behavior of the resulting derivatives.[12][13] Shorter alkyl groups from the Grignard reagent lead to more volatile derivatives, while longer chains can improve chromatographic separation from potential interferences. Pentylmagnesium bromide is often a preferred reagent as it provides a good balance of derivatization yield, volatility, and chromatographic properties for a wide range of organotins.[12][13]
Workflow of Organotin Analysis using Grignard Derivatization
The overall analytical workflow involves several key stages, from sample collection and preparation to the final instrumental analysis. Each step is crucial for obtaining accurate and reliable results.
Caption: General workflow for organotin analysis.
Comparative Analysis of Derivatization Reagents
While Grignard reagents are highly effective, other derivatization agents are also used for organotin analysis. Sodium tetraethylborate (NaBEt₄) is a common alternative, particularly for aqueous samples where it allows for in-situ derivatization.[14] The choice of reagent depends on the specific application, sample matrix, and target analytes.
| Feature | Grignard Reagents (e.g., PeMgBr) | Sodium Tetraethylborate (NaBEt₄) |
| Reaction Principle | Nucleophilic alkylation | Ethylation |
| Applicability | Broad range of organotins in various matrices (water, sediment, biota) | Primarily for aqueous samples; can be used for solid matrices with modifications[15] |
| Derivatization Yield | Generally high and reproducible[7] | Can be lower, especially in complex matrices, due to side reactions |
| Handling | Hazardous; reacts violently with water and protic solvents. Requires anhydrous conditions and careful handling.[7][16] | Less hazardous than Grignard reagents, but still requires careful handling. |
| Interferences | Co-extracted sulfur in sediments can be alkylated, causing interference. | Less prone to sulfur interference but can be affected by other matrix components. |
| Solvent Compatibility | Requires non-protic, non-polar solvents (e.g., hexane, diethyl ether).[6][7] | Can be used directly in aqueous solutions. |
Experimental Protocols
PART 1: Synthesis and Standardization of Grignard Reagent (Pentylmagnesium Bromide)
CAUTION: Grignard reagents are highly reactive and pyrophoric. This procedure must be performed by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves). All glassware must be rigorously dried before use.[16]
Materials:
-
Magnesium turnings
-
1-Bromopentane, anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, three-necked, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Nitrogen or argon gas inlet
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the dry glassware in a fume hood. The three-necked flask should be equipped with the dropping funnel, reflux condenser, and a gas inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: Add a small portion of the 1-bromopentane dissolved in anhydrous ether/THF to the magnesium.
-
Reaction Start: The reaction is initiated by gentle warming with a heating mantle or a hot water bath.[16] The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling the flask in an ice bath.[17]
-
Completion: Once the reaction has started, add the remaining 1-bromopentane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Storage: The resulting Grignard reagent solution should be stored under an inert atmosphere and away from moisture.
Standardization: The concentration of the prepared Grignard reagent should be determined before use. This can be done by titration against a standard solution of a known acid (e.g., HCl) using an indicator, or by back-titration methods.
PART 2: Sample Preparation and Derivatization
A. Water Samples (Based on ISO 17353 principles with Grignard modification)
-
Extraction: Acidify the water sample (e.g., 500 mL) with HCl. Extract the organotin compounds into a non-polar solvent like hexane or toluene containing a chelating agent such as tropolone.
-
Derivatization: Transfer the organic extract to a clean, dry reaction vial. Add a calculated excess of the standardized pentylmagnesium bromide solution dropwise while stirring. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Quenching: Carefully quench the excess Grignard reagent by the slow, dropwise addition of dilute sulfuric acid or an ammonium chloride solution while cooling the vial in an ice bath.[7] This step is highly exothermic and must be performed with extreme caution.
-
Phase Separation: After quenching, the aqueous and organic layers will separate. Collect the organic layer containing the derivatized, volatile organotins.
-
Clean-up: Pass the organic extract through a small column of activated silica gel to remove polar interferences.
-
Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen before GC analysis.
B. Sediment/Soil Samples
-
Extraction: Weigh a known amount of the dried sediment sample (e.g., 5-10 g) into an extraction vessel. Extract the organotins using a suitable solvent system, such as a mixture of hexane and tropolone, often with the aid of sonication or accelerated solvent extraction (ASE).[1][18]
-
Derivatization, Quenching, and Clean-up: Follow the same steps (2-6) as described for water samples, applying them to the sediment extract.
Gas Chromatographic Analysis
Instrumentation:
-
Gas Chromatograph (GC)
-
Detector: Mass Spectrometer (MS), Flame Photometric Detector (FPD) with a tin-selective filter, or Atomic Emission Detector (AED). GC-MS is often preferred for its high selectivity and ability to provide structural information for confirmation.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of the derivatized organotins.
Typical GC Conditions:
-
Injector: Splitless or on-column injection at a temperature of 250-280°C.
-
Oven Program: A temperature gradient program is used to separate the different organotin derivatives. For example: initial temperature of 60°C for 1 minute, ramp at 10°C/min to 250°C, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280-300°C for FPD or the transfer line to the MS.
Data Analysis and Quantification: Quantification is typically performed using an internal standard method. A suitable internal standard (e.g., a tetraalkyltin compound not expected in the samples, like tetrapropyltin) is added to the sample before extraction. Calibration curves are generated by analyzing standard solutions of the derivatized organotin compounds at different concentrations.
Troubleshooting and Expert Insights
-
Low Derivatization Yield: This can be caused by the presence of moisture or other protic substances in the sample extract or reagents, which will consume the Grignard reagent.[19] Ensure all solvents and glassware are scrupulously dry. Incomplete extraction of the organotins from the matrix can also lead to apparent low yields.
-
Interferences: For sediment samples with high sulfur content, elemental sulfur can be co-extracted and alkylated by the Grignard reagent, leading to the formation of dialkyl sulfides that can interfere with the GC analysis. A clean-up step with copper powder or a silica gel column can help to remove these interferences.
-
Reagent Stability: Grignard reagents are unstable in the presence of air and moisture.[10] It is recommended to use freshly prepared and standardized reagent for each batch of samples.
-
Violent Quenching Reaction: The reaction of excess Grignard reagent with the quenching solution is highly exothermic. Always add the quenching solution slowly and with cooling to prevent loss of volatile derivatives.
Conclusion
Grignard derivatization is a powerful and reliable technique for the analysis of volatile organotin compounds in a variety of environmental matrices. When performed with care and attention to detail, this method provides the high sensitivity and specificity required for regulatory monitoring and environmental research. By understanding the underlying chemistry and following robust protocols, researchers can achieve accurate and defensible data on the extent of organotin contamination.
References
-
EN ISO 17353:2005 - Water quality - Determination of selected organotin compounds - Gas chromatographic method. ([Link])
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. ([Link])
-
ISO 17353:2004 Water Quality — Determination of selected organotin compounds — Gas chromatographic method. ([Link])
-
Investigating the Environmental Impact of Organotins | LCGC International. (2022). ([Link])
-
Tsunoi, S., Matano, Y., & Shigeoka, T. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. ([Link])
-
Organotin analysis | BCP Instruments. (2022). ([Link])
-
DS/EN ISO 17353:2005 - Water quality - Determination of selected organotin compounds - Gas chromatographic method. ([Link])
-
Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Request PDF on ResearchGate. ([Link])
-
Tsunoi, S., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. ([Link])
-
Determination of organotin compounds in environmental samples. SciSpace. ([Link])
-
Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD). ([Link])
-
Grignard Reaction - Organic Chemistry Portal. ([Link])
-
Automated headspace-solid-phase micro extraction - retention time locked-isotope dilution gas chromatography - mass spectrometry for the analysis of organotin compounds in water and sediment samples. ResearchGate. ([Link])
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. ([Link])
-
The Grignard Reaction Mechanism - Chemistry Steps. ([Link])
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me - EPA. ([Link])
-
Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry - MDPI. ([Link])
-
Headspace sorptive extraction for the analysis of organotin compounds using thermal desorption and gas chromatography with mass spectrometry. ([Link])
-
METHOD DEVELOPMENT FOR THE DETERMINATION OF TIN IN A MARINE SEDIMENT AND A PRELIMINARY STUDY OF TIN DISTRIBUTION FROM LA PAZ, B. ([Link])
-
Organic Chemistry: Synthesis of a Grignard Reagent - YouTube. ([Link])
-
Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID | LCGC International - Chromatography Online. ([Link])
-
Reactions of Grignard Reagents - Master Organic Chemistry. ([Link])
-
The Grignard Reagents | Organometallics - ACS Publications. ([Link])
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. ([Link])
-
Grignard Reagents - Chemistry LibreTexts. ([Link])
-
Chapter 1 - DSpace. ([Link])
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences - ResearchGate. ([Link])
-
Ecological-Evaluation of Organotin-Contaminated Sediment. - DTIC. ([Link])
-
Organotins in Sediment/Soil by GC with MS Detection - PBM - Gov.bc.ca. ([Link])
-
5 Sample preparation protocol for extraction of organotin compounds from sediment and biota. - ResearchGate. ([Link])
-
Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates | Organic Letters - ACS Publications. ([Link])
-
Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. ([Link])
Sources
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bcp-instruments.com [bcp-instruments.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mt.com [mt.com]
- 18. www2.gov.bc.ca [www2.gov.bc.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Ethylation of Organotin Compounds using Sodium Tetraethylborate
Introduction: The Analytical Imperative for Organotin Speciation
Organotin compounds (OTCs), a class of organometallic chemicals, have seen widespread use as biocides in antifouling paints, PVC stabilizers, and agricultural pesticides.[1][2] Their persistence and toxicity in aquatic ecosystems, even at low concentrations, have raised significant environmental and health concerns.[2] The biological effects of organotins are highly dependent on the number and nature of the organic groups attached to the tin atom. For instance, trisubstituted organotins (like tributyltin, TBT) are generally more toxic than di- and monosubstituted ones.[2] This necessitates analytical methods that can not only detect the presence of tin but also differentiate between its various organic forms—a process known as speciation analysis.
Gas chromatography (GC) is a powerful technique for separating different organotin species due to its high resolution.[3][4] However, most environmentally relevant organotin compounds are ionic, polar, and have low volatility, making them unsuitable for direct GC analysis.[4] To overcome this, a derivatization step is required to convert the polar OTCs into more volatile, thermally stable, and less polar analogues.[5] Ethylation using sodium tetraethylborate (NaBEt₄) is a widely adopted derivatization strategy, particularly for aqueous samples, due to its efficiency and the possibility of performing the reaction in situ.[5]
This guide provides a comprehensive overview of the principles and a detailed protocol for the ethylation of organotin compounds using sodium tetraethylborate, tailored for researchers and analytical scientists.
Chemical Principles: The Ethylation Reaction
The ethylation of organotin compounds with sodium tetraethylborate is a nucleophilic substitution reaction. The tetraethylborate anion ([BEt₄]⁻) acts as an ethyl group (Et⁻, ethyl carbanion) donor. The reaction proceeds by the transfer of an ethyl group from the boron atom to the positively charged tin atom in the organotin cation, displacing a halide or other leaving group. This results in the formation of a fully alkylated, neutral, and volatile tetraorganotin compound that is amenable to GC analysis.
The general reaction can be represented as:
RₙSnX₄₋ₙ + (4-n) NaBEt₄ → RₙSnEt₄₋ₙ + (4-n) NaX + (4-n) BEt₃
Where:
-
R represents an alkyl or aryl group (e.g., butyl, phenyl)
-
X is a halide or other anion
-
n is the number of organic groups already attached to the tin atom
The yield of the ethylated products is influenced by several factors, including the pH of the solution, the concentration of the derivatizing agent, and the reaction time.[5] For organotin compounds, a slightly acidic pH, typically between 4 and 5.5, has been found to be optimal for the ethylation reaction.[5][6] An excess of sodium tetraethylborate is often used to ensure complete derivatization, as the reagent can also be consumed by other reactive species present in the sample matrix.[5]
Experimental Workflow Overview
The overall analytical workflow for the determination of organotin compounds using sodium tetraethylborate derivatization involves several key stages, from sample collection to final instrumental analysis.
Caption: Workflow for Organotin Analysis.
Detailed Protocol: Ethylation of Organotins in Aqueous Samples
This protocol outlines the in situ derivatization of organotin compounds in water samples followed by extraction and preparation for GC analysis.
Materials and Reagents
-
Sodium tetraethylborate (NaBEt₄): ≥97% purity. Caution: Pyrophoric and moisture-sensitive.[5] Handle under an inert atmosphere (e.g., in a glovebox).
-
Organotin Standards: Certified standards of monobutyltin (MBT), dibutyltin (DBT), tributyltin (TBT), and other relevant organotins.
-
Solvents: Hexane (pesticide residue grade), Methanol (HPLC grade), Dichloromethane (pesticide residue grade).
-
Acids/Bases: Glacial acetic acid, Sodium hydroxide (for preparing NaBEt₄ solution).
-
Buffer Solution: Acetate buffer (e.g., 1 M or 5 M), pH adjusted to 4.5 - 5.4.[1][6]
-
Drying Agent: Anhydrous sodium sulfate.
-
Water: Deionized, ultrapure water.
-
Glassware: Separatory funnels (1 L), volumetric flasks, vials with Teflon-lined caps.
Reagent Preparation
-
Sodium Tetraethylborate Solution (1% w/v): Work in a fume hood and under an inert atmosphere if possible. Carefully dissolve 100 mg of NaBEt₄ in 10 mL of 0.1 M NaOH.[6] This solution is not stable and should be prepared fresh daily or stored for a limited time under inert gas.[1] Alternatively, solutions in tetrahydrofuran (THF) can be stored for longer periods at 4°C in the dark.[7]
-
Acetate Buffer (5 M, pH 4.5): Prepare a 5 M sodium acetate solution and adjust the pH to 4.5 using glacial acetic acid.[1]
Sample Preparation and Derivatization
-
Sample Collection: Collect approximately 0.5 L to 1 L of the water sample in an amber glass bottle with a Teflon-lined cap. Preserve the sample by adding 5-10 mL of glacial acetic acid per liter of sample within three days of collection.[1]
-
pH Adjustment: Accurately measure 500 mL of the water sample and transfer it to a 1 L separatory funnel. Add 10 mL of the 5 M acetate buffer to adjust the sample pH to approximately 4.5.[1] Shake to mix thoroughly.
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard, such as deuterated TBT (TBT-d₂₇), to correct for matrix effects and variations in extraction efficiency.[1]
-
Ethylation Reaction: Add 1-2 mL of the freshly prepared 1% sodium tetraethylborate solution to the separatory funnel.[1] Cap the funnel and shake gently to mix.
-
Reaction Time: Allow the reaction to proceed for a period of time. Some protocols suggest waiting for 1 hour before proceeding.[1] The optimal reaction time can depend on the specific organotin compounds and the sample matrix.[5]
-
Second Reagent Addition: After the initial reaction time, add another 1 mL of the 1% sodium tetraethylborate solution and mix again.[1] This helps to ensure the reaction goes to completion.
Extraction and Cleanup
-
Liquid-Liquid Extraction (LLE): Add 50 mL of dichloromethane (or hexane) to the separatory funnel.[1] Cap and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. The organic layer (bottom layer for dichloromethane) contains the ethylated, nonpolar organotin derivatives.
-
Collect Organic Phase: Drain the organic layer into a flask.
-
Repeat Extraction: Perform a second extraction with another 50 mL portion of the organic solvent to ensure quantitative recovery. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1-2 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Cleanup (if necessary): For complex matrices that may contain interferences, a cleanup step using a silica gel column may be required.[1] The concentrated extract is loaded onto the column and eluted with hexane.[1]
-
Final Volume Adjustment: Adjust the final volume of the cleaned extract to a precise volume (e.g., 1.0 mL) before GC analysis.
Instrumental Analysis
The derivatized organotin compounds are analyzed by gas chromatography coupled with a suitable detector. Common detection methods include:
-
Mass Spectrometry (MS): Provides high selectivity and structural information for positive identification.[3][5][8]
-
Flame Photometric Detector (FPD): Offers good sensitivity for tin-containing compounds.[3]
-
Atomic Absorption Spectroscopy (AAS): A highly selective detector for metals.[3][5]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides very low detection limits.[3]
Safety and Handling Considerations
Sodium Tetraethylborate:
-
Pyrophoric: Catches fire spontaneously if exposed to air.[9][10]
-
Water-Reactive: Reacts with water to release flammable gases which may ignite spontaneously.[10][11]
-
Handling: Must be handled in a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[9][12] Use spark-proof tools.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition and moisture.[9][11][12]
-
Personal Protective Equipment (PPE): Wear fire/flame resistant clothing, protective gloves, and tightly fitting safety goggles.[11]
Organotin Compounds:
-
Toxicity: Many organotin compounds are highly toxic, particularly to the nervous system.[2] They can be destructive to mucous membranes, the upper respiratory tract, eyes, and skin.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
PPE: Wear appropriate protective gloves, clothing, and eye protection.
Quantitative Data Summary
The efficiency of the ethylation and the overall analytical method performance are critical for accurate quantification. The following table summarizes typical performance data.
| Parameter | Butyltins (MBT, DBT, TBT) | Phenyltins (MPhT, DPhT, TPhT) | Reference |
| Optimal pH | 4.0 - 5.5 | 4.0 - 5.5 | [2][5] |
| Derivatization Yield | 40 - 100% | 40 - 100% | [7] |
| Method Detection Limit (MDL) | 6-10 ng(Sn)/g (dry weight) | 7-17 ng(Sn)/g (dry weight) | [13] |
| Relative Standard Deviation (RSD) | 3 - 10% | 3 - 10% | [7] |
Troubleshooting
-
Low Derivatization Yield:
-
Incorrect pH: Verify the pH of the sample after adding the buffer.
-
Degraded NaBEt₄: The reagent is sensitive to air and moisture.[5] Prepare fresh solution or use a properly stored one.
-
Insufficient Reagent: The sample matrix may contain interfering substances that consume the reagent. Try increasing the amount of NaBEt₄.[5]
-
-
Poor Chromatographic Peaks:
-
Incomplete Derivatization: See above.
-
Presence of Water: Ensure the final extract is thoroughly dried with sodium sulfate.
-
Interferences: Employ the silica gel cleanup step to remove interfering compounds from the sample extract.[1]
-
-
Contamination:
-
Glassware: Thoroughly clean all glassware.
-
Reagents: Use high-purity reagents and solvents. Run a reagent blank to check for contamination.
-
Conclusion
Ethylation with sodium tetraethylborate is a robust and widely used derivatization technique for the speciation analysis of organotin compounds by gas chromatography. Its ability to be performed in situ simplifies sample preparation, especially for aqueous matrices. By carefully controlling reaction parameters such as pH and reagent concentration, and by adhering to strict safety protocols for handling the pyrophoric derivatizing agent, researchers can achieve reliable and sensitive quantification of toxic organotin species in environmental and biological samples. The protocol detailed herein provides a solid foundation for developing and validating methods for organotin analysis in a research or regulatory setting.
References
-
Toxicological Profile for Tin and Tin Compounds. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]
-
Material Safety Data Sheet - Sodium tetraethylborate. (n.d.). Cole-Parmer. [Link]
-
Chiavarini, S., Cremisini, C., Ferri, T., & Morabito, R. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-121. [Link]
-
Rodríguez-González, P., García-Alonso, J. I., & Sanz-Medel, A. (2005). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. LCGC North America, 23(6). [Link]
-
Organotins in Water by GC with MS Detection. (2021). British Columbia Ministry of Environment & Climate Change Strategy. [Link]
-
Analytical conditions of the ethylation of organotin compounds, as determined by GC-MS with CI and EI modes. (n.d.). ResearchGate. [Link]
-
Antizar-Ladislao, B. (2008). Toxicity and speciation analysis of organotin compounds. Environment International, 34(2), 238-249. [Link]
-
Tin and organotin compounds (EHC 15, 1980). (1980). International Programme on Chemical Safety (IPCS), INCHEM. [Link]
-
Mizuishi, K. (2002). Determination of organotin compounds in environmental samples. Journal of Health Science, 48(5), 349-359. [Link]
-
Krupczyńska, K., Radecka, I., & Radecki, J. (2004). Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection. Analytical and Bioanalytical Chemistry, 378(5), 1357-1363. [Link]
-
Rapsomanikis, S. (1994). Derivatization by ethylation with sodium tetraethylborate for the speciation of metals and organometallics in environmental samples. A review. Analyst, 119(7), 1429-1439. [Link]
-
Rapsomanikis, S. (1994). Derivatization by Ethylation With Sodium Tetraethylborate for the Speciation of Metals and Organometallics in Environmental Samples. A Review. Analyst, 119, 1429. [Link]
-
Rapsomanikis, S. (1994). Derivatization by Ethylation With Sodium Tetraethylborate for the Speciation of Metals and Organometallics in Environmental Samples — A Review. Analyst, 119, 1429-1439. [Link]
-
Heisterkamp, M., Adams, F. C., De Kimpe, J., & Rapsomanikis, S. (2000). Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples. Fresenius' Journal of Analytical Chemistry, 366(4), 356-360. [Link]
-
Sodium tetraethylborate ≥ 98%. (n.d.). Synthese Nord. [Link]
-
Sodium Tetraethylborate CAS #: 15523-24-7. (n.d.). American Elements. [Link]
Sources
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. resources.strem.com [resources.strem.com]
- 6. gcms.cz [gcms.cz]
- 7. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Tributyltin (TBT) Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Tributyltin (TBT). This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter challenges with complex matrices during the quantification of TBT. As an organotin compound, TBT's analysis is notoriously susceptible to interferences from the sample matrix, leading to inaccurate and unreliable results. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and mitigate these matrix effects.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What exactly are "matrix effects," and why are they such a significant issue in TBT analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, Tributyltin. Matrix effects are the alteration of the analytical signal (either suppression or enhancement) caused by these co-extracted components.[1] In TBT analysis, this is a critical issue because TBT is often measured at trace levels in highly complex samples like sediment, biological tissues, and wastewater.
The primary mechanisms of matrix effects depend on the analytical technique:
-
LC-MS/MS: The most common issue is ion suppression . During the electrospray ionization (ESI) process, co-eluting matrix components compete with TBT for the available charge on the droplet surface. This reduces the efficiency of TBT ionization, leading to a weaker signal and artificially low quantification.[1]
-
GC-MS: Matrix effects in GC-MS can manifest in several ways. Non-volatile matrix components can accumulate in the injector port, creating active sites that trap or degrade the derivatized TBT analyte.[2] Furthermore, co-eluting matrix components can interfere with the mass spectrometer's ability to accurately detect the target ion fragments.
-
ICP-MS: While highly sensitive for tin, ICP-MS is prone to polyatomic interferences where ions from the argon plasma and sample matrix combine to form species with the same mass-to-charge ratio as the target tin isotopes (e.g., ¹²⁰Sn).[3][4] Organic matrices can also cause signal drift or suppression due to carbon deposition on the instrument's interface cones.[5]
Q2: What are the most common sample matrices for TBT analysis and their typical interfering components?
A: Understanding your matrix is the first step to overcoming its effects. The table below summarizes common matrices and their primary sources of interference.
| Sample Matrix | Key Interfering Components | Primary Analytical Challenge | Recommended Mitigation Strategy |
| Water (especially wastewater) | Humic acids, fulvic acids, dissolved organic carbon, salts, surfactants | Ion suppression in LC-MS; competition for derivatizing agents in GC-MS. | Solid Phase Extraction (SPE), dilution, matrix-matched calibration.[6][7][8][9] |
| Sediment & Soil | High content of organic matter, clays, lipids, sulfur compounds | Strong binding of TBT, leading to low extraction recovery; co-extraction of interferences that consume derivatization reagents or suppress MS signal.[2][10][11][12][13] | Vigorous extraction (e.g., sonication, pressurized liquid extraction), use of a complexing agent (tropolone), extensive cleanup (e.g., silica gel, Florisil), QuEChERS.[14][15] |
| Biological Tissues (e.g., mussels, fish) | Lipids, proteins, phospholipids, salts | Very high potential for ion suppression in LC-MS; low extraction recovery; formation of emulsions during liquid-liquid extraction.[2][11][12][13] | Lipid removal (e.g., freeze-out, saponification), protein precipitation, Gel Permeation Chromatography (GPC), QuEChERS with d-SPE cleanup.[10] |
| Drug Substances / Formulations | Excipients (polymers, surfactants like polysorbate 80), active pharmaceutical ingredients (APIs) | Co-elution of excipients causing severe ion suppression; potential for TBT to be residual from synthesis catalysts. | Method-specific sample preparation (e.g., precipitation, liquid-liquid extraction), use of isotopically labeled internal standards.[16] |
Q3: For GC-MS analysis, why is derivatization required for TBT, and how does the matrix interfere with this critical step?
A: TBT compounds like the hydroxide (TBT-OH) or chloride (TBT-Cl) are polar and have low volatility, making them unsuitable for direct analysis by Gas Chromatography (GC).[17][18] Derivatization is a chemical reaction that converts these polar TBT species into less polar, more volatile, and thermally stable tetra-substituted organotin compounds. Common methods include:
-
Ethylation: Using sodium tetraethylborate (NaBEt₄).[8][17][18]
-
Alkylation: Using Grignard reagents (e.g., pentylmagnesium bromide).[11][12][18]
-
Hydride Generation: Using sodium borohydride (NaBH₄).[16]
The matrix poses a significant threat to the derivatization step. Co-extracted compounds from matrices like sediment or wastewater can react with or consume the derivatization reagent, leading to incomplete or failed derivatization of TBT.[19][20] This results in low or no recovery of the analyte, giving the false impression that TBT is not present in the sample. It is one of the most common, yet often overlooked, sources of error in GC-based TBT analysis.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your analysis.
Problem Area 1: Low or Inconsistent TBT Recovery
Q4: My TBT recovery is poor and erratic in sediment samples. What are the likely causes and how can I improve it?
A: This is a classic problem with sediment analysis. The primary causes are inefficient extraction and strong adsorption of TBT to the sediment matrix.
-
Causality: TBT, being a cation, strongly binds to negatively charged sites on clay minerals and particulate organic matter. Simple solvent extraction is often insufficient to break these interactions.
-
Solutions:
-
Acidify the Extraction Solvent: Use an acidic solvent, such as acetic acid in methanol, to protonate binding sites on the sediment and release the TBT cation.[21]
-
Use a Complexing Agent: Add tropolone to your extraction solvent (e.g., diethyl ether:hexane with 0.2% tropolone). Tropolone is a strong chelating agent that forms a neutral, stable complex with TBT, which is then much more easily extracted into an organic solvent.[14]
-
Increase Extraction Energy: Employ high-energy extraction techniques like sonication or Pressurized Liquid Extraction (PLE) to physically disrupt the sediment structure and improve solvent penetration.[15][17]
-
Verify with a Certified Reference Material (CRM): Always process a sediment CRM (e.g., PACS-3, BCR-646) with your samples to validate your extraction efficiency.[10][19]
-
Q5: I'm analyzing fish tissue and getting very low recovery. What specific sample preparation steps are needed for such a complex matrix?
A: Biological tissues are rich in lipids and proteins, which are major sources of interference and can physically trap TBT.
-
Causality: Lipids are co-extracted with TBT and can cause severe ion suppression in LC-MS and column fouling.[2][13] Proteins can bind TBT, preventing its efficient extraction.
-
Solutions:
-
QuEChERS Approach: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[10][22]
-
d-SPE Cleanup: For lipidic matrices, the d-SPE cleanup step is crucial. Use a combination of sorbents like C18 (to remove lipids) and Primary Secondary Amine (PSA) (to remove fatty acids and other interferences).[10][23]
-
Matrix-Matched Calibration: Even with cleanup, some matrix components will remain. Prepare your calibration standards in a blank matrix extract (from a similar, TBT-free tissue) that has been through the entire sample preparation process. This ensures that the standards and samples experience similar levels of matrix effects.[11][12]
-
Problem Area 2: Chromatography & Signal Integrity (LC-MS/MS)
Q6: In my LC-MS/MS analysis, the TBT peak is broad and tails significantly. What's causing this?
A: Poor peak shape for organometallics like TBT is often due to unwanted interactions with the analytical system.
-
Causality: TBT can interact with active sites on silica-based columns and with metal components in the LC system (e.g., stainless steel tubing, frits), leading to peak tailing.
-
Solutions:
-
Optimize Mobile Phase: Ensure your mobile phase is sufficiently acidic (e.g., using 0.1-0.5% formic acid) and contains a competing salt (e.g., 5-10 mM ammonium formate). The acid keeps TBT protonated and minimizes interaction with silanol groups, while the ammonium ions can help shield active sites.[9][22]
-
Use a High-Quality Column: Employ a modern, high-purity silica C18 column or a hybrid particle column. Core-shell columns can also provide excellent peak shape and efficiency.[9]
-
Consider a PEEK or MP35N Flow Path: If problems persist, consider using an LC system with a metal-free or bio-inert flow path to eliminate metal interactions.
-
Q7: I'm seeing severe signal suppression for TBT when analyzing industrial wastewater. How can I overcome this?
A: Wastewater is a challenging matrix due to its high and variable content of dissolved organic matter and surfactants.
-
Causality: Co-eluting organic compounds are the primary cause of ion suppression in the ESI source.
-
Solutions:
-
Dilute and Conquer: The simplest approach is to dilute the final extract. A 10x or even 100x dilution can significantly reduce the concentration of interfering matrix components while potentially leaving TBT within the instrument's detection range.[9]
-
Isotopically Labeled Internal Standard: This is the most robust solution. Use a tin-isotope-enriched TBT standard (e.g., ¹¹⁹Sn-TBT). This standard is added to the sample at the very beginning of the preparation process. Since it is chemically identical to the native TBT, it will experience the exact same extraction losses and ion suppression. Quantification is based on the response ratio of the native TBT to the labeled standard, providing highly accurate results.[21]
-
Effective Cleanup: Use Solid Phase Extraction (SPE) for cleanup. A mixed-mode cation-exchange cartridge can be very effective at retaining the cationic TBT while allowing neutral and anionic interferences to be washed away.[24]
-
Problem Area 3: Derivatization & Interferences (GC-MS)
Q8: My derivatization with sodium tetraethylborate (NaBEt₄) is inefficient for sediment extracts. What's the problem?
A: Incomplete derivatization in complex matrices is a frequent issue, often caused by matrix components that are more reactive than TBT.
-
Causality: Co-extracted acidic compounds, sulfur species, or other electrophiles in the sediment extract can rapidly consume the NaBEt₄ reagent before it has a chance to react with TBT.[19][20] The pH of the reaction is also critical.
-
Solutions:
-
Increase Reagent Concentration: Try increasing the amount of NaBEt₄ solution added. However, be aware that excess reagent can sometimes create analytical artifacts.
-
Perform a Cleanup Before Derivatization: This is the most effective strategy. Use a silica gel column to remove polar interferences from the initial extract.[8][14] Only after this cleanup step should you proceed with derivatization.
-
Buffer the Reaction: Ensure the reaction is buffered to the optimal pH (typically pH 4-5) using an acetate buffer. This ensures the stability of both the TBT and the reagent.[17][18]
-
Q9: My GC-MS chromatogram for a soil sample is full of interfering peaks. How can I get a cleaner extract?
A: Complex soil and sediment matrices require multi-step cleanup procedures to remove the vast number of co-extractable compounds.
-
Causality: Solvents used for TBT extraction will also extract a wide range of other organic compounds (lipids, hydrocarbons, etc.) that can interfere with the GC-MS analysis.
-
Solutions:
-
Silica Gel Chromatography: This is the most common and effective cleanup method. After extraction, pass the concentrated extract through a column of activated silica gel. Elute with a non-polar solvent like hexane first to remove non-polar interferences. Then, switch to a slightly more polar solvent or solvent mixture to elute the derivatized TBT.[8][14]
-
Sulfur Removal: If your samples are from anoxic sediments, elemental sulfur can be a major interference. You can remove it by passing the extract through a small column of activated copper powder or by adding copper turnings to the extract and shaking.
-
Problem Area 4: Accurate Quantification
Q10: How should I construct my calibration curve to ensure accurate quantification in the presence of matrix effects?
A: Using a simple calibration curve made in pure solvent is almost always inaccurate for complex matrices. You must account for the matrix.
-
Causality: A solvent-based curve does not account for any signal suppression or enhancement caused by the sample matrix. This leads to systematic errors (under or over-estimation).[2][13]
-
Solutions:
-
Matrix-Matched Calibration (Recommended): This involves preparing your calibration standards in a blank matrix extract. Find a source of matrix (e.g., sediment, tissue) that is known to be free of TBT. Process this blank matrix through your entire analytical method. Use the final blank extract as the solvent to prepare your series of calibration standards. This method effectively cancels out consistent matrix effects.[2][11][12][13]
-
Standard Addition (For Unique/Variable Matrices): This method is more labor-intensive but is the gold standard when you don't have a blank matrix or when the matrix effect varies significantly from sample to sample. It involves splitting a single sample into several aliquots and spiking each with a different, known concentration of TBT. The concentration of TBT in the original sample is determined by extrapolating the linear regression of the measured signal vs. the spiked concentration back to a zero signal.[11][12]
-
Visualized Workflows & Logic
A logical approach is key to troubleshooting. The following diagrams illustrate decision-making processes and workflows for robust TBT analysis.
Caption: Troubleshooting Decision Tree for Low TBT Recovery.
Caption: General Workflow for TBT Analysis with Matrix Mitigation.
Detailed Experimental Protocols
Protocol 1: QuEChERS Extraction and d-SPE Cleanup for Biological Tissue
This protocol is adapted from methods developed for organotin analysis in complex biological matrices.[10]
-
Homogenization: Homogenize ~2 g of wet tissue sample until a uniform paste is achieved.
-
Extraction:
-
Transfer the homogenized sample to a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add an appropriate amount of isotopically labeled internal standard (e.g., ¹¹⁹Sn-TBT).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at >5000 x g for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. For GC-MS, the solvent must be exchanged to hexane before derivatization.
-
Protocol 2: Derivatization (Ethylation) for GC-MS Analysis of Water Samples
This protocol is based on the principles outlined in ISO 17353 for water quality analysis.[6][7][8][25]
-
Sample Preparation:
-
To a 100 mL water sample in a separatory funnel, add an internal standard.
-
Add 2 mL of acetate buffer (1 M, pH 4.5).
-
Add 5 mL of hexane.
-
-
Derivatization Reaction:
-
Add 1 mL of a freshly prepared 1% (w/v) sodium tetraethylborate (NaBEt₄) solution in methanol.
-
Immediately cap and shake the funnel vigorously for 2 minutes.
-
Allow the mixture to react for 30 minutes at room temperature.
-
-
Extraction:
-
Shake the funnel again for 2 minutes to extract the derivatized (ethylated) TBT into the hexane layer.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Drying and Concentration:
-
Collect the upper hexane layer and dry it by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
References
-
Kawai, S., et al. (2007). Derivatization of Tributyltin with Sodium Tetrakis(4-fluorophenyl)- borate for Sensitivity Improvement of Tandem Mass Spectrometry. Analytical Sciences, 23(5), 569-573. [Link]
-
International Organization for Standardization. (2005). ISO 17353:2005 Water quality — Determination of selected organotin compounds — Gas chromatographic method. [Link]
-
EUROLAB. ISO 17353 Water Quality - Determination of Selected Organotin Compounds - Gas Chromatographic Method. [Link]
-
EU Reference Laboratories for Residues of Pesticides. Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. [Link]
-
iTeh Standards. (2004). ISO 17353:2004(E). [Link]
-
Jankowska, M., et al. (2018). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. Molecules, 23(11), 2919. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]
-
iTeh Standards. (2004). ISO-17353-2004.pdf. [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Analytical Methods in Chemistry, 2012, 982493. [Link]
-
Jankowska, M., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(15), 4785. [Link]
-
Agilent Technologies. (2003). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Application Note. [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Ecotoxicology and Environmental Contamination, 10(1), 47-53. [Link]
-
Plzak, Z., & Hepsulf, S. (2001). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 969-976. [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Ecotoxicology and Environmental Contamination, 10(1). [Link]
-
Santos, J. H., et al. (2013). Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD. Journal of the Brazilian Chemical Society, 24(7), 1128-1135. [Link]
-
Santos, J. H., et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Journal of the Brazilian Chemical Society. [Link]
-
Agilent Technologies. (2001). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Application Note. [Link]
-
AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Technical Note. [Link]
-
British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link]
-
Santos, J. H., et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Journal of the Brazilian Chemical Society, 24, 1128-1135. [Link]
-
ResearchGate. (2019). Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography–tandem mass spectrometry. [Link]
-
Chromatography Online. (2012). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. [Link]
-
ResearchGate. (2007). Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. [Link]
-
ResearchGate. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. [Link]
-
ResearchGate. (2012). Determination of total tin and organotin compounds in shellfish by ICP-MS. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
U.S. Environmental Protection Agency. EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). [Link]
-
Hashimoto, S., & Otsuki, A. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of High Resolution Chromatography, 21(1), 55-59. [Link]
-
LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. [Link]
-
Chemistry For Everyone. (2024). What Are Common Interferences In ICP-MS?. YouTube. [Link]
-
ResearchGate. (2019). GC/MS conditions used for the analysis of organotin compounds. [Link]
-
Agilent Technologies. (2014). Analysis of U. S. EPA Method 8270D — Semivolatile Org a n i c Compounds by GC/MS. [Link]
-
Spectroscopy Online. (2013). A Pragmatic Approach to Managing Interferences in ICP-MS. [Link]
-
Royal Society of Chemistry. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. [Link]
-
Springer. (2022). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. laboratuar.com [laboratuar.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. sciex.jp [sciex.jp]
- 10. Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Environmental matrices effect in butyltin determinations by GC/MS | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 13. scielo.br [scielo.br]
- 14. www2.gov.bc.ca [www2.gov.bc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pjoes.com [pjoes.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. gcms.cz [gcms.cz]
- 22. eurl-pesticides.eu [eurl-pesticides.eu]
- 23. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.cn]
- 24. researchgate.net [researchgate.net]
- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Optimizing Tributyltin Hydroxide (TBT-OH) Extraction from Sediment
<
Welcome to the technical support center for the optimization of Tributyltin Hydroxide (TBT-OH) extraction from sediment samples. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the analysis of organotin compounds in environmental matrices. Here, we will address common challenges and provide in-depth troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of TBT-OH from sediment so challenging?
A1: The primary challenges stem from the complex nature of sediment matrices and the chemical properties of TBT-OH. Sediments are heterogeneous mixtures of organic matter, clays, and minerals, which can strongly adsorb TBT-OH, making its removal difficult. Additionally, TBT-OH is a polar and non-volatile compound, necessitating a derivatization step to convert it into a more volatile and thermally stable form suitable for gas chromatography (GC) analysis.[1][2][3] The entire analytical process, from sample handling to final measurement, involves several critical steps where errors can be introduced.
Q2: What is derivatization and why is it essential for TBT-OH analysis by GC?
A2: Derivatization is a chemical modification process that converts a compound into a product with different chemical and physical properties, making it suitable for a specific analytical technique. For TBT-OH, which is not volatile enough for direct GC analysis, derivatization is crucial.[2][3][4] Common methods include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents (e.g., pentylmagnesium bromide).[2][3][4][5][6] This process replaces the hydroxyl group with an alkyl group, creating a less polar and more volatile tetra-substituted organotin compound that can be readily analyzed by GC.[4][7]
Q3: I'm seeing low and inconsistent recoveries of TBT-OH. What are the most likely causes?
A3: Low and inconsistent recoveries are a frequent issue. The most common culprits include:
-
Inefficient Extraction: The chosen solvent system may not be effectively desorbing TBT-OH from the sediment particles. The presence of high organic matter can exacerbate this issue.
-
Incomplete Derivatization: The derivatization reaction may be incomplete due to issues with reagent purity, reaction time, pH, or the presence of interfering substances in the extract.
-
Analyte Loss During Clean-up: The clean-up step, designed to remove matrix interferences, can sometimes lead to the loss of the derivatized TBT.
-
Matrix Effects: Co-extracted compounds from the sediment can interfere with the analytical signal, leading to either suppression or enhancement of the TBT peak.[8][9][10][11]
Q4: What is the optimal pH for extracting TBT-OH?
A4: An acidic pH, typically around 4-5, is generally recommended for the extraction of TBT from aqueous samples to ensure it is in its cationic form, which is more readily extracted by organic solvents.[12] For sediment extraction, acidic conditions created by adding agents like acetic acid or hydrochloric acid are often employed to facilitate the release of TBT from the sediment matrix.[2][6][13]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the extraction and analysis of TBT-OH from sediment.
Problem 1: Low Extraction Efficiency and Poor Recovery
Symptoms:
-
Consistently low recovery of TBT-OH in spiked samples and certified reference materials (CRMs).
-
High variability in recovery across replicate samples.
Causality and Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting Step | Expected Outcome |
| Inadequate Solvent Polarity | TBT-OH is moderately polar. The extraction solvent must have an appropriate polarity to effectively solvate the TBT-OH and overcome its adsorption to the sediment matrix. A solvent mixture is often more effective than a single solvent. | Optimize the solvent system. Consider using a mixture of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., methanol, dichloromethane) with a complexing agent like tropolone.[2][14] | Improved and more consistent recovery of TBT-OH. |
| Insufficient Extraction Energy | Strong interactions between TBT-OH and the sediment matrix may require additional energy to break. | Employ mechanical agitation techniques such as shaking, sonication, or pressurized liquid extraction (PLE).[15][16][17][18][19] Ultrasound-assisted extraction can significantly reduce extraction time and improve efficiency.[15][18][20] | Increased extraction efficiency and higher analyte recovery. |
| Matrix Interference | High organic matter content in the sediment can lead to strong binding of TBT-OH. | Perform a pre-treatment step to reduce organic matter, such as digestion with an acidic methanol solution.[2] | Enhanced release of TBT-OH from the sediment matrix. |
| Presence of Paint Flakes | If the sediment contains flakes of anti-fouling paint, standard extraction methods may not fully recover the TBT.[21] | A more aggressive extraction method may be necessary. A study by Okoro et al. (2012) found methanol-acid digestion to yield good recoveries.[2][22] | More complete extraction of TBT from all sources within the sediment. |
Problem 2: Incomplete or Inconsistent Derivatization
Symptoms:
-
Low or absent peaks for derivatized TBT in the chromatogram.
-
Poor linearity in the calibration curve.
Causality and Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting Step | Expected Outcome |
| Degraded Derivatizing Reagent | Grignard reagents and sodium tetraethylborate are sensitive to moisture and air. | Use freshly prepared or properly stored derivatizing reagents. Handle pyrophoric reagents like sodium tetraethylborate under an inert atmosphere.[23] | Complete and reproducible derivatization reaction. |
| Incorrect pH | The pH of the reaction mixture can significantly affect the efficiency of the derivatization reaction. For ethylation with NaBEt₄, a pH of around 4.5-5 is often optimal.[6][23][24] | Buffer the sample extract to the optimal pH before adding the derivatizing agent. | Maximized yield of the derivatized TBT. |
| Insufficient Reaction Time | The derivatization reaction may not have gone to completion. | Optimize the reaction time. Allow sufficient time for the reaction to complete, which can range from 30 minutes to several hours depending on the method.[2] | Consistent and complete derivatization. |
| Presence of Interfering Substances | Co-extracted matrix components can consume the derivatizing reagent or inhibit the reaction. | Perform a clean-up step on the extract before derivatization.[2] | Removal of interfering substances, leading to a more efficient derivatization. |
Problem 3: Matrix Effects in GC Analysis
Symptoms:
-
Signal suppression or enhancement of the TBT peak.
-
Poor peak shape and resolution.
-
Inaccurate quantification when using external calibration.
Causality and Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting Step | Expected Outcome |
| Co-eluting Matrix Components | Other compounds extracted from the sediment can co-elute with the derivatized TBT, affecting the ionization process in the mass spectrometer or the response of other detectors.[8][9][10][11] | Implement a more effective clean-up procedure for the extract. This can include solid-phase extraction (SPE) with silica gel or florisil.[2][25] | Removal of co-eluting interferences, leading to a cleaner chromatogram and more accurate quantification. |
| Non-volatile Residues in the GC Inlet | Accumulation of non-volatile material in the GC inlet can lead to peak tailing and loss of sensitivity. | Perform regular maintenance of the GC inlet, including changing the liner and trimming the column.[23] | Improved peak shape and restored sensitivity. |
| Calibration Mismatch | The calibration standards prepared in a clean solvent do not account for the matrix effects present in the sample extracts. | Use matrix-matched calibration or the standard addition method.[9][11] This involves preparing calibration standards in a blank sediment extract to mimic the matrix of the samples. | More accurate quantification by compensating for matrix-induced signal changes. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction and Ethylation Derivatization
This protocol is a general guideline and may require optimization for specific sediment types.
1. Sample Preparation: a. Freeze-dry the sediment sample to a constant weight. b. Homogenize the dried sediment by grinding and sieving.
2. Extraction: a. Weigh approximately 1-2 g of the homogenized sediment into a centrifuge tube. b. Add an internal standard (e.g., tripropyltin). c. Add 10 mL of an extraction solvent mixture (e.g., hexane:tropolone in methanol or acetic acid in methanol).[2] d. Place the tube in an ultrasonic bath and sonicate for 30 minutes.[2][15] e. Centrifuge the sample to separate the solvent from the sediment. f. Carefully transfer the supernatant to a clean tube. g. Repeat the extraction (steps c-f) two more times, combining the supernatants.
3. Derivatization: a. Adjust the pH of the combined extract to ~4.5 using a sodium acetate buffer.[23][24] b. Add 1 mL of freshly prepared 1% (w/v) sodium tetraethylborate (NaBEt₄) in methanol.[23][24] c. Shake the mixture for 30-60 minutes to allow for complete derivatization.[2]
4. Clean-up: a. Prepare a small column packed with anhydrous sodium sulfate and activated silica gel.[2] b. Pass the derivatized extract through the column to remove polar interferences. c. Elute the derivatized organotins with a suitable solvent like hexane or a hexane:toluene mixture.[2] d. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
5. GC-MS Analysis: a. Analyze the final extract using a gas chromatograph coupled with a mass spectrometer (GC-MS). b. Use a suitable capillary column (e.g., DB-5ms). c. Set up a temperature program that allows for good separation of the derivatized organotins. d. Monitor characteristic ions for the ethylated TBT to ensure selective and sensitive detection.
Visualizations
Workflow for TBT-OH Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of TBT-OH from sediment.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low TBT-OH recovery.
References
-
Santos, D., et al. (2013). Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Harino, H., et al. (2007). Derivatization of Tributyltin with Sodium Tetrakis(4-fluorophenyl)- borate for Sensitivity Improvement of Tandem Mass Spectrometry. Analytical Sciences. Available at: [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Ecotoxicology and Environmental Contamination. Available at: [Link]
-
Santos, D., et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. ScienceOpen. Available at: [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Revista de Ecotoxicologia e Meio Ambiente. Available at: [Link]
-
Santos, D., et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Journal of the Brazilian Chemical Society. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Tributyltin Hydroxide Extraction from Sediment for GC-MS Analysis. BenchChem.
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. Available at: [Link]
- Dirkx, W. M. R., et al. (1989). Tributyltin determination in marine sediments: a comparative study of methods. Applied Organometallic Chemistry.
- ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. ALS Environmental.
- OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical.
-
K. A. Schug, et al. (2003). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Agilent Technologies. (n.d.).
-
Mizuishi, K., & Horiguchi, S. (2003). Determination of Organotin Compounds in Environmental Samples. Journal of Health Science. Available at: [Link]
-
Quintas, P. Y., et al. (2018). Fast and Feasible Ultrasound-Assisted Pretreatment for the Determination of Organotin Compounds in Environmental Samples. Archives of Environmental Contamination and Toxicology. Available at: [Link]
-
Dowling, D. N., et al. (2014). GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. ResearchGate. Available at: [Link]
- BenchChem. (2025). Troubleshooting poor recovery of Tributyltin hydroxide during sample extraction. BenchChem.
- British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Gov.bc.ca.
- C. F. Harrington, et al. (n.d.).
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA.
-
Konieczka, P., et al. (2007). Determination of Tributyltin (TBT) in Marine Sediment using Pressurised Liquid Extraction - Gas Chromatography - Isotope Dilution Mass Spectrometry (PLE-GC-IDMS): Method Development. JRC Publications Repository. Available at: [Link]
- Saniewska, D., et al. (2015). Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. Inżynieria Morska i Geotechnika.
-
Du, Y., et al. (2014). Detoxification of tributyltin contaminated sediments by an electrochemical process. ResearchGate. Available at: [Link]
-
Caricchia, A. M., et al. (1993). Analytical Methods for the Determination of Organotins in the Marine Environment. ResearchGate. Available at: [Link]
- Bandara, K. R. V., et al. (2021). Modified, optimized method of determination of Tributyltin (TBT) contamination in coastal water, sediment and biota in Sri Lanka. Marine Pollution Bulletin.
-
Abalos, M., et al. (1997). Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. Journal of Chromatography A. Available at: [Link]
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
-
Szpunar, J., et al. (2000). Analytical methods and problems related to the determination of organotin compounds in marine sediments. ResearchGate. Available at: [Link]
- Van der Meulen, M., et al. (n.d.). Development of an integrated approach for the removal of tributyltin (TBT)
- Vrije Universiteit Brussel. (n.d.). Development of an integrated approach for the removal of tributyltin (TBT) from waterways and harbors. Vrije Universiteit Brussel.
- La Colla, G., et al. (2022). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
- Shumilin, E., et al. (2000). METHOD DEVELOPMENT FOR THE DETERMINATION OF TIN IN A MARINE SEDIMENT AND A PRELIMINARY STUDY OF TIN DISTRIBUTION FROM LA PAZ, B.C.S., MEXICO. Universidad Autónoma de Baja California Sur.
-
Lo, K. S., & Kwan, W. K. (2017). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Talanta. Available at: [Link]
-
Evans, O., et al. (1991). Liquid–solid extraction of tributyltin from marine samples. The Analyst. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Organotin Compounds in Sediments Using Accelerated Solvent Extraction (ASE). Thermo Fisher Scientific.
-
Pérez-Mayán, L., et al. (2023). Ultrasound-assisted extraction methods for the determination of organic contaminants in solid and liquid samples. ResearchGate. Available at: [Link]
- Le, T. H. (2018).
- Ivey, G. A. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study.
-
O'Malley, E. (2018). Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments. ResearchGate. Available at: [Link]
- Lastra-Mejías, M., et al. (2021). Organotin compounds in seafood by ultrasonic assisted extraction and gas chromatography-triple quadrupole tandem mass spectrometry. Food Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pjoes.com [pjoes.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD – ScienceOpen [scienceopen.com]
- 11. Environmental matrices effect in butyltin determinations by GC/MS | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 12. benchchem.com [benchchem.com]
- 13. sednet.org [sednet.org]
- 14. researchgate.net [researchgate.net]
- 15. Fast and Feasible Ultrasound-Assisted Pretreatment for the Determination of Organotin Compounds in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 17. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Organotin compounds in seafood by ultrasonic assisted extraction and gas chromatography-triple quadrupole tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 23. ysi.com [ysi.com]
- 24. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 25. alsenvironmental.co.uk [alsenvironmental.co.uk]
Technical Support Center: Enhancing Tributyltin Hydroxide (TBT-OH) Detection in Seawater
Welcome to the technical support center for the analysis of Tributyltin hydroxide (TBT-OH) in seawater. This resource is designed for researchers, scientists, and professionals in drug development who are working to achieve ultra-trace detection limits for this persistent environmental contaminant. Here, we will address common challenges and provide in-depth, field-proven guidance to optimize your analytical methods. Our approach is grounded in scientific principles to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the analysis of TBT-OH in seawater.
Q1: Why is my recovery of TBT-OH from spiked seawater samples consistently low?
A1: Low recovery of TBT-OH is a frequent challenge, often stemming from several factors during sample preparation and extraction. Here are the primary causes and their solutions:
-
Incorrect Sample pH: The extraction efficiency of the tributyltin (TBT) cation is highly pH-dependent. For optimal results, the seawater sample should be acidified to a pH of 4-5 using an acetate buffer before extraction. This ensures that the TBT is in a form that can be efficiently partitioned into an organic solvent or retained on a solid-phase extraction (SPE) cartridge.[1][2]
-
Inefficient Extraction Method: For liquid-liquid extraction (LLE), ensure the use of a non-polar solvent such as hexane or toluene.[1] For SPE, C18 sorbents are commonly used and should be verified for their suitability in retaining TBT.[1][3]
-
Analyte Loss due to Adsorption: TBT has a high affinity for glass surfaces.[3] To mitigate this, it is crucial to use silanized glassware and rinse all equipment with a solvent like methanol or hexane before use.[1][3] Minimizing the number of transfer steps during your procedure will also reduce opportunities for analyte loss.[1]
-
Suboptimal SPE Flow Rate: The flow rate during sample loading and elution in SPE is critical. If the flow rate is too high, it can lead to analyte breakthrough. For a 6mL reversed-phase SPE cartridge, a sample loading rate of 10-15 mL/min is a good starting point. Elution should be slower, around 3-5 mL/min, to ensure complete desorption of the analyte.
Q2: I am observing inconsistent results and poor linearity in my calibration curve. What could be the cause?
A2: Inconsistent results and poor linearity often point to issues with matrix effects, derivatization, or contamination.
-
Matrix Effects: The high salt content of seawater can significantly interfere with the analysis, particularly in LC-MS, where salt buildup on the electrospray interface can suppress the signal.[3] In GC-MS, co-extracted matrix components can also interfere with the detection of TBT.[4][5][6] To address this, it is highly recommended to incorporate a sample clean-up step using SPE or LLE to remove salts and other interferences.[3] Preparing calibration standards in a matrix that closely matches the final sample extract can also help to compensate for matrix effects.
-
Incomplete or Inconsistent Derivatization: For GC-based analysis, derivatization to a more volatile form of TBT is essential.[7] Incomplete or variable derivatization will lead to inconsistent results. Ensure that the derivatizing agent, most commonly sodium tetraethylborate (NaBEt4), is fresh and properly prepared.[7] The reaction is also pH-sensitive, so maintaining the optimal pH is critical.[2]
-
Contamination: TBT is a ubiquitous contaminant, and contamination can be introduced from various sources, including laboratory glassware, reagents, and even the laboratory environment. Some commercial Grignard reagents, used in older derivatization methods, have been found to contain organotin impurities.[8] Rigorous cleaning of glassware and the use of high-purity reagents are essential.
Q3: Is derivatization always necessary for TBT analysis?
A3: The necessity of derivatization depends on the analytical technique employed.
-
Gas Chromatography (GC): For GC-based methods (GC-MS, GC-FPD, GC-ICP-MS), derivatization is mandatory. TBT-OH is not sufficiently volatile to be analyzed directly by GC. Ethylation with sodium tetraethylborate (NaBEt4) is the most common approach to convert TBT to the more volatile tetraethyltin.[1][7]
-
Liquid Chromatography (LC): For LC-MS analysis, derivatization is not always required, as the analyte is introduced into the mass spectrometer in a liquid mobile phase.[1] However, direct injection of seawater can lead to significant matrix effects and salt buildup in the MS interface.[3][9] Therefore, even with LC-MS, an extraction and clean-up step is highly recommended.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during your experiments.
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of TBT-OH when using SPE for sample clean-up and pre-concentration, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. This typically involves rinsing with a sequence of solvents, such as methanol followed by reagent water, to activate the sorbent. | Improved retention of TBT on the SPE sorbent. |
| Sample Breakthrough | Reduce the sample loading flow rate. A slower flow rate allows for better interaction between the analyte and the sorbent. Consider using a larger sorbent mass if you are processing a large sample volume. | Increased retention of TBT and reduced loss in the sample effluent. |
| Inefficient Elution | Optimize the elution solvent and volume. Ensure the elution solvent is strong enough to desorb TBT from the sorbent. You can also try a soak step, where the elution solvent is allowed to sit in the cartridge for a few minutes before elution, to improve desorption.[10] | More complete recovery of TBT from the SPE cartridge. |
| Analyte Loss During Drying | If your method includes a cartridge drying step, be cautious of excessive drying, which can lead to the loss of volatile compounds. Optimize the drying time and nitrogen flow rate. | Minimized loss of the derivatized TBT during the drying step.[10] |
Guide 2: Overcoming Challenges in Derivatization with Sodium Tetraethylborate (NaBEt4)
Derivatization is a critical step in GC-based TBT analysis. Here’s how to troubleshoot common problems:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Derivatizing Reagent | Sodium tetraethylborate (NaBEt4) is sensitive to air and moisture.[2] Always use a freshly prepared solution of NaBEt4 for each batch of samples.[7] Storing the solid reagent under an inert atmosphere can prolong its shelf life. | Consistent and complete derivatization of TBT to tetraethyltin. |
| Incorrect Reaction pH | The ethylation reaction with NaBEt4 is optimal in a pH range of 4-5.[2] Use an acetate buffer to maintain the correct pH during the reaction. | Maximized yield of the derivatized product. |
| Interference from Sample Matrix | Components in the seawater matrix can consume the derivatizing reagent, leading to incomplete derivatization of TBT.[2] Using a sufficient excess of NaBEt4 can help to overcome this. | Complete derivatization of TBT even in the presence of matrix interferences. |
| Side Reactions | Ensure that the sample extract is free from strong acids before adding NaBEt4, as they can cause the reagent to decompose. | Minimized degradation of the derivatizing reagent and improved derivatization efficiency. |
Experimental Protocols
The following is a detailed, step-by-step methodology for the determination of TBT-OH in seawater at ultra-trace levels using Solid-Phase Extraction followed by GC-MS analysis.
Protocol: Ultra-Trace Analysis of TBT-OH in Seawater by SPE-GC-MS
1. Sample Collection and Preservation:
-
Collect seawater samples in pre-cleaned, silanized amber glass bottles.
-
Immediately after collection, acidify the sample to a pH between 1 and 2 with high-purity hydrochloric acid to prevent degradation of TBT.
-
Store the samples at 4°C in the dark until analysis.
2. Sample Preparation and Extraction (SPE):
-
Allow the seawater sample to come to room temperature.
-
Adjust the pH of a 100 mL aliquot of the sample to 4.5 with an acetate buffer.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Load the seawater sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water to remove salts.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
3. Derivatization and Elution:
-
Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt4) in methanol.[7]
-
Elute the TBT from the SPE cartridge with 5 mL of hexane.
-
To the hexane eluate, add 100 µL of the freshly prepared NaBEt4 solution.
-
Shake the mixture vigorously for 30 minutes to facilitate the derivatization reaction.
-
Add 5 mL of reagent water and shake to partition the derivatized TBT into the hexane layer.
-
Carefully collect the hexane layer and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent.
-
Injection: 1 µL of the final extract in splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 30°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI).
-
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for ethylated TBT.
-
Data Presentation
Table 1: Comparison of Analytical Methods for TBT Detection in Seawater
| Analytical Method | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| GC-FPD | 0.5 - 6 ng/L[4] | Good sensitivity for tin compounds. | Less selective than MS; potential for interferences. |
| GC-MS | 0.01 - 0.5 ng/L | High selectivity and sensitivity, especially in SIM mode. | Requires derivatization; potential for matrix effects.[4][5][6] |
| GC-ICP-MS | < 0.1 ng/L | Extremely sensitive and element-specific. | High instrument cost and complexity. |
| LC-MS/MS | 0.1 - 50 ng/L[9] | No derivatization required. | Susceptible to matrix effects from seawater salts.[3] |
Visualizations
Diagram 1: Workflow for TBT-OH Analysis in Seawater
Caption: Workflow for the analysis of TBT-OH in seawater using SPE and GC-MS.
Diagram 2: Troubleshooting Logic for Low TBT Recovery
Caption: Troubleshooting guide for low TBT recovery in seawater analysis.
References
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
- Troubleshooting poor recovery of Tributyltin hydroxide during sample extraction. Benchchem.
-
What is the best way to determine Tributyltin in seawater using LCMSMS? ResearchGate. [Link]
- Derivatization methods for the determination of organotin compounds in environmental samples. Analytica Chimica Acta.
- Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin, -lead, and -mercury. Strem.
- AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX.
- Improving the measurement of butyltin compounds in environmental samples. University of Southampton.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
- Environmental matrices effect in butyltin determin
-
Environmental matrices effect in butyltin determinations by GC/MS. ResearchGate. [Link]
-
Environmental matrices effect in butyltin determinations by GC/MS. SciSpace. [Link]
-
Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A. [Link]
- Determination of tributyltin in the marine-environment. Oceans '88 Proceedings.
-
Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. [Link]
-
Determination of Tributyltin in the Marine Environment. Proceedings of the Oceans '88 Conference. [Link]
- Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Applic
-
7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom Technologies. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. resources.strem.com [resources.strem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pjoes.com [pjoes.com]
- 8. DSpace [scholarworks.wm.edu]
- 9. sciex.jp [sciex.jp]
- 10. promochrom.com [promochrom.com]
Technical Support Center: Ensuring the Integrity of Tributyltin Hydroxide Analytical Standards
Welcome to the Technical Support Center for Tributyltin hydroxide (TBTH) analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the degradation of TBTH standards and troubleshooting common issues encountered during analysis. As a Senior Application Scientist, my goal is to combine technical precision with field-tested experience to ensure the accuracy and reliability of your experimental results.
Introduction: The Challenge of Tributyltin Hydroxide Stability
Tributyltin hydroxide (TBTH) is a reactive organotin compound known for its biocidal properties.[1] However, the very characteristics that make it effective also contribute to its instability as an analytical standard. Degradation can lead to inaccurate quantification, compromising environmental monitoring, toxicological studies, and regulatory compliance. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Tributyltin hydroxide?
A1: The primary degradation pathway for TBTH is sequential debutylation, where the butyl groups attached to the tin atom are progressively lost. This process can be influenced by both biological and non-biological factors. The degradation proceeds as follows:
-
Tributyltin (TBT) degrades to Dibutyltin (DBT)
-
Dibutyltin (DBT) further degrades to Monobutyltin (MBT)
-
Monobutyltin (MBT) is ultimately broken down into inorganic tin (Sn).
It is crucial to understand this pathway as the toxicity of the degradation products is significantly lower than that of the parent TBT compound.
Additionally, TBTH can undergo hydrolysis, leading to the formation of other tin species.[1]
Caption: Primary degradation pathway of Tributyltin (TBT).
Q2: What are the optimal storage conditions for TBTH analytical standards?
A2: Proper storage is the first line of defense against degradation. Based on stability studies and manufacturer recommendations, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage of both neat material and solutions.[2] For short-term storage (up to 7 months for aqueous solutions), 4°C in the dark is acceptable.[2][3] | Lower temperatures slow down chemical and biological degradation processes. |
| Solvent | For stock solutions, high-purity methanol or acetonitrile is commonly used.[4][5] TBTH is also soluble in other organic solvents like hexane, toluene, and dichloromethane.[6] | The choice of solvent can impact stability; using a well-characterized, high-purity solvent minimizes contaminants that could catalyze degradation. |
| Container | Use amber, silanized glass vials with PTFE-lined caps. Polycarbonate bottles are also a suitable alternative for aqueous solutions.[2][3] | Amber glass protects the standard from photodegradation.[6] Silanization of glassware minimizes the adsorption of organotin compounds to active sites on the glass surface. PTFE-lined caps prevent contamination and analyte loss through adsorption. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the neat standard. | This minimizes oxidation, which can contribute to degradation. |
Q3: I am observing low recovery of TBTH during my sample extraction. What are the likely causes and how can I troubleshoot this?
A3: Low recovery is a common and frustrating issue. The problem can usually be traced back to one of several key steps in the sample preparation process.
Caption: Troubleshooting workflow for low TBTH recovery.
Troubleshooting Guide: Low Recovery in Water Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sample pH | Adjust the sample pH to a range of 4-5 using an appropriate buffer (e.g., acetate buffer) before extraction.[7] | Improved extraction efficiency of the TBT cation. |
| Inefficient Extraction Solvent | For Liquid-Liquid Extraction (LLE), ensure you are using a non-polar solvent like hexane or toluene. For Solid-Phase Extraction (SPE), verify that the sorbent chemistry (e.g., C18) is appropriate for retaining TBT.[8][9] | Increased partitioning of TBT into the organic phase or better retention on the SPE sorbent. |
| Analyte Breakthrough during SPE | If the analyte is found in the fraction that flows through the SPE column during sample loading, it indicates that the analyte is not being retained effectively. This could be due to an inappropriate sorbent, incorrect sample pH, or a sample solvent that is too strong.[8][10] | Modify the SPE method by selecting a more suitable sorbent, adjusting the sample pH, or diluting the sample with a weaker solvent to enhance retention.[10] |
| Adsorption to Labware | Use silanized glassware for all sample preparation steps. Rinse all glassware with a solvent like methanol or hexane before use. Minimize the number of transfer steps in your procedure. | Reduced loss of analyte due to adsorption on active sites of the glassware. |
Q4: My GC analysis of TBTH shows significant peak tailing. What could be causing this and how can I resolve it?
A4: Peak tailing in the gas chromatography (GC) analysis of organotins is a frequent problem that can compromise resolution and quantification.[11] The primary causes are typically related to active sites within the GC system or issues with the derivatization process.
Common Causes and Solutions for Peak Tailing:
-
Active Sites in the GC System: Polar organotin compounds can interact with active sites, such as silanol groups, in the injector liner, on the column, or in the packing material.[12] This leads to secondary interactions that delay the elution of a portion of the analyte, causing the peak to tail.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly trim the inlet side of the column (a few centimeters) to remove accumulated non-volatile residues and active sites.[13]
-
-
Incomplete Derivatization: For GC analysis, organotin compounds require derivatization to increase their volatility. Incomplete derivatization leaves behind more polar, underivatized or partially derivatized organotins that interact strongly with the stationary phase.
-
Solution: Optimize the derivatization reaction conditions. Ensure the derivatizing agent (e.g., sodium tetraethylborate) is fresh and used in sufficient excess.[7] The pH of the reaction is critical and should be maintained in the optimal range (typically 4-5 for ethylation with sodium tetraethylborate).[7]
-
-
Column Overload: Injecting too much sample can lead to peak tailing for all compounds in the chromatogram.[14]
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[14]
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak tailing.[15]
-
Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector.
-
Q5: Are there alternatives to derivatization for TBTH analysis?
A5: Yes, while GC analysis typically requires derivatization, High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector like a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS) can often be used for the direct analysis of organotin compounds without derivatization.[16][17] This approach can simplify sample preparation and avoid potential issues associated with derivatization reactions.
Experimental Protocols
Protocol 1: Preparation of TBTH Working Standards
-
Stock Solution (1000 ppm): Accurately weigh the neat TBTH standard in a clean, silanized amber glass vial. Dissolve in high-purity methanol to the desired volume. Store at -20°C.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution in the same solvent as the final sample extract (e.g., hexane).[18] This helps to minimize matrix effects. Prepare fresh working standards daily if possible.[5]
Protocol 2: Derivatization of TBTH with Sodium Tetraethylborate (for GC analysis)
This is a general guideline; specific conditions may need to be optimized for your sample matrix.
-
To your aqueous sample or extract, add an appropriate buffer to adjust the pH to approximately 4.5-5.0 (e.g., acetate buffer).[7]
-
Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) in an appropriate solvent (e.g., methanol or water) in excess.[19]
-
Vortex the mixture for a specified time (e.g., 30 minutes) to allow the derivatization reaction to proceed.[19]
-
Extract the derivatized, now more volatile, tetraalkyltin compounds into a non-polar solvent like hexane or isooctane.[19]
-
The organic layer can then be concentrated if necessary and is ready for GC analysis.
Conclusion
The successful analysis of Tributyltin hydroxide relies on a thorough understanding of its inherent instability and the implementation of meticulous handling, storage, and analytical procedures. By proactively addressing the potential pitfalls of degradation, adsorption, and analytical interferences, researchers can ensure the generation of high-quality, reliable data. This guide serves as a foundational resource, and it is always recommended to consult specific product documentation and relevant scientific literature for the most up-to-date and application-specific information.
References
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Gómez-Ariza, J. L., Giráldez, I., Morales, E., Ariese, F., Cofino, W., & Quevauviller, Ph. (1999). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(3), 197-202.
- Gómez-Ariza, J. L., Giráldez, I., Morales, E., Ariese, F., Cofino, W. P., & Quevauviller, P. (1999). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(3), 197–202.
- Padro, A., & Triszcz, J. M. (2003). Determination of butyltins in environmental samples using sodium tetraethylborate derivatisation: Characterisation and minimisation of interferences. Analytica Chimica Acta, 481(2), 235-244.
- Van der Veen, I. T., de Boer, J., & Brinkman, U. A. T. (2005). Redistribution reactions of butyl- and phenyltin species during storage in methanol. Journal of Environmental Monitoring, 7(4), 354-358.
- Di Carro, M., Sbrana, A., & Magi, E. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 20(5), 444-452.
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]
- Chiavarini, S., Cremisini, C., Ferri, T., Morabito, R., & Ubaldi, C. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Trends in Analytical Chemistry, 19(2-3), 123-132.
-
LCGC International. (2017, January 1). Three Common SPE Problems. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1994). Organotin Compounds (as Sn) 5504. Retrieved from [Link]
- Harino, H., Fukushima, M., & Tanaka, M. (1998). Determination of Organotin Compounds in Environmental Samples. Analytical Sciences, 14(1), 83-91.
-
U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
- Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT) in superficial and sea water by solid-phase derivatization and GC-MS/MS determination. Retrieved from [Link]
- Mimura, H., Sato, R., Furuyama, Y., Taniike, A., Yagi, M., Yoshida, K., & Kitamura, A. (2008). Adsorption of tributyltin by tributyltin resistant marine Pseudoalteromonas sp. cells. Marine Pollution Bulletin, 57(6-12), 877-882.
-
Eurofins. (2023, October). Organotins Analysis. Retrieved from [Link]
- dos Santos, F. N., de Andrade, C. K., Daniel, D., & Rocha, G. O. (2015). Chemometric optimization of an extraction procedure using tartaric acid for butyltin compounds from sediment samples by GC-PFPD. Journal of the Brazilian Chemical Society, 26(10), 2095-2103.
-
Shimadzu. (2022, November 17). GC Troubleshooting guide. Retrieved from [Link]
-
Swedish Environmental Protection Agency. (n.d.). Screening of organotin compounds in the Swedish environment. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
- Wang, Y., Zhang, L., & Li, Y. (2008). Synthesis and Adsorbability of Molecular Imprinted Polymer of Tributyltin. Journal of Applied Polymer Science, 109(5), 3144-3149.
- Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology, 26(1), 3-117.
- Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021, March 11). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]
-
ChemBK. (2024, April 9). Tributyltin(IV) hydroxide. Retrieved from [Link]
- Meador, J. P., & Chadwick, D. B. (1992). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. Environmental Toxicology and Chemistry, 11(7), 927-938.
-
World Health Organization. (1990). Tributyltin compounds. (Environmental Health Criteria 116). Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
-
LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
- Unger, M. A., MacIntyre, W. G., & Huggett, R. J. (1988). Sorption and desorption behavior of tributyltin with natural sediments. Environmental Toxicology and Chemistry, 7(11), 907-912.
Sources
- 1. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 2. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 7. resources.strem.com [resources.strem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. acdlabs.com [acdlabs.com]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. eurofins.com.au [eurofins.com.au]
- 18. Tributyltin hydroxide | 80883-02-9 | Benchchem [benchchem.com]
- 19. pjoes.com [pjoes.com]
Technical Support Center: Troubleshooting Low Recovery of Tributyltin Hydroxide in SPE
Introduction: The Challenge of Quantifying Tributyltin Hydroxide
Tributyltin hydroxide (TBTH), an organotin compound historically used as a biocide in antifouling paints, is a significant environmental pollutant monitored for its high toxicity to aquatic organisms.[1][2] Accurate quantification is crucial, and Solid-Phase Extraction (SPE) is a cornerstone technique for isolating and concentrating TBTH from complex matrices like water and tissue.[3] However, researchers frequently encounter frustratingly low and inconsistent recoveries.
This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals facing challenges with TBTH recovery in SPE. We will delve into the physicochemical properties of TBTH, the mechanics of SPE, and a logical, step-by-step process to diagnose and resolve common issues.
Understanding the Analyte: Key Properties of Tributyltin Hydroxide (TBTH)
Success in SPE begins with a deep understanding of the target analyte. TBTH is a moderately hydrophobic molecule, a property that is central to its retention on reversed-phase sorbents.[2][4]
Key Physicochemical Properties:
| Property | Value / Description | Significance for SPE |
| Molecular Formula | C₁₂H₂₈OSn[5] | Influences molecular weight and potential interactions. |
| Log Kₒw | 3.19 - 3.84[2][4] | Indicates moderate hydrophobicity, making it ideal for reversed-phase SPE. |
| Solubility | Low water solubility.[2][6] | Affects sample preparation; requires careful solvent choice for standards. |
| Stability | Susceptible to degradation via dealkylation.[7][8] Hydrolysis can occur, especially under extreme pH conditions.[9][10] | pH control of the sample is critical to prevent analyte loss before extraction. |
The covalent bond between the three butyl groups and the tin atom defines its organometallic nature.[10] The hydroxyl group provides a site for potential interactions and influences its polarity.
Troubleshooting Low Recovery: A Question & Answer Guide
Low recovery is the most common failure mode in SPE. This section addresses specific user issues in a logical sequence, from sample preparation to final elution.
FAQ 1: My recovery is low and inconsistent. Where do I even start?
Answer: Start by systematically evaluating each step of your SPE method. It's often helpful to "track" your analyte by collecting the flow-through from each step (sample load, wash, and elution fractions) and analyzing them separately.[11] This will tell you exactly where you are losing your TBTH.
Below is a troubleshooting decision tree to guide your investigation.
Caption: Troubleshooting Decision Tree for Low TBTH Recovery.
FAQ 2: How critical is the sample pH, and what should it be?
Answer: The pH of your aqueous sample is one of the most critical parameters for successful TBTH extraction. The speciation of organotin compounds is pH-dependent. Studies have shown that for derivatization and extraction of many organotins, a slightly acidic pH around 5 is optimal.[12][13][14] At this pH, TBTH is in a stable, neutral form that maximizes its hydrophobic interaction with a C18 sorbent.
-
Too Acidic (pH < 3): While TBTH is relatively stable, extreme acidity is generally not required and may not be optimal.[15]
-
Too Alkaline (pH > 8): TBTH degradation can be accelerated in alkaline conditions, potentially leading to the formation of other tin species and loss of the target analyte.[4]
Actionable Advice: Adjust your sample pH to ~5 using a suitable acid like hydrochloric or acetic acid before loading it onto the SPE cartridge.[16]
FAQ 3: I'm using a C18 cartridge, but my TBTH is breaking through during sample loading. What's wrong?
Answer: Breakthrough, where the analyte fails to bind to the sorbent, is a common issue.[11] If you've already optimized the pH, consider these causes:
-
Improper Conditioning/Equilibration: The sorbent must be properly "activated." First, wet the sorbent with a water-miscible organic solvent like methanol to activate the C18 chains. Then, equilibrate with reagent water (or a buffer matching your sample's pH) to prepare the sorbent for an aqueous sample.[17][18] Crucially, do not let the sorbent bed dry out between equilibration and sample loading. [11] A dry sorbent will not retain the analyte effectively.
-
High Flow Rate: Loading the sample too quickly reduces the contact time between TBTH and the C18 sorbent, preventing efficient binding.[18] A slow, steady flow rate (e.g., a fast drip, ~10-15 mL/min) is recommended.
-
Sorbent Overload: Every SPE cartridge has a finite capacity, typically around 1-5% of the sorbent mass.[19] If your sample contains a high concentration of TBTH or other interfering hydrophobic compounds, you may be exceeding the cartridge's binding capacity.
-
Solution: Reduce the sample volume or increase the sorbent mass (use a larger cartridge).[20]
-
-
Sample Solvent is Too Strong: If your sample is not purely aqueous and contains a significant percentage of organic solvent, the TBTH will prefer to stay in the solution rather than adsorbing to the sorbent.[11]
-
Solution: Dilute the sample with reagent water to reduce the organic content to less than 5%.
-
FAQ 4: I'm losing my analyte during the wash step. How do I fix this?
Answer: This indicates that your wash solvent is too strong, prematurely eluting the bound TBTH.[21] The purpose of the wash step is to remove weakly bound, more polar interferences, not your target analyte.
-
The Problem: A common mistake is using a wash solvent with too high a percentage of organic solvent (e.g., 20% methanol).
-
The Solution: Use a weaker wash solvent. Start with 100% reagent water (at the correct pH). If a stronger wash is needed to remove interferences, use a very low percentage of organic solvent, such as 5% methanol in water, and test to ensure your analyte is not eluting.[11]
FAQ 5: My analyte seems to be stuck on the cartridge. How can I improve my elution?
Answer: If you've confirmed that TBTH is not in the load or wash fractions, it means it is successfully retained but not efficiently eluted.[11] This points to an issue with your elution solvent or procedure.
-
Elution Solvent is Too Weak: TBTH is moderately non-polar. The elution solvent must be strong enough to disrupt the hydrophobic interactions with the C18 sorbent.
-
Solution: Use a strong, water-miscible organic solvent. Methanol is a common choice.[16] If methanol alone is insufficient, try acetonitrile or a mixture. Ensure the solvent is of high purity to avoid introducing contaminants.
-
-
pH Modification: Acidifying the elution solvent can improve recovery. A common choice is methanol containing a small amount of acetic acid (e.g., 1%).[16][22]
-
Insufficient Volume: Ensure you are using enough solvent to completely pass through and elute the entire sorbent bed. It's often better to elute with multiple, smaller aliquots (e.g., 2 x 5 mL) rather than a single large one (1 x 10 mL).[21]
-
Incomplete Drying: For efficient elution with a non-aqueous solvent, residual water in the cartridge should be removed after the wash step. Draw a full vacuum on the cartridge for 5-10 minutes to dry the sorbent bed before adding the elution solvent.[16]
Recommended Protocol: SPE of TBTH from Water Samples
This protocol provides a robust starting point for extracting TBTH from aqueous matrices using a reversed-phase C18 cartridge.
Sources
- 1. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. pjoes.com [pjoes.com]
- 4. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. ijrar.org [ijrar.org]
- 7. benchchem.com [benchchem.com]
- 8. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]
- 9. www2.mst.dk [www2.mst.dk]
- 10. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 11. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 12. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. unitedchem.com [unitedchem.com]
- 17. agilent.com [agilent.com]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 20. interchim.fr [interchim.fr]
- 21. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Contamination in Ultra-Trace Organotin Analysis
Welcome to the Technical Support Center for ultra-trace organotin analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing contamination in their analytical workflows. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your results.
Introduction: The Challenge of Ubiquitous Contaminants
Organotin compounds are utilized in a wide range of industrial and agricultural applications, including as stabilizers in PVC plastics, as biocides in antifouling paints, and as catalysts.[1][2][3][4] This widespread use has led to their presence as environmental contaminants, even in laboratory settings.[5][6] At ultra-trace levels, even minute amounts of contamination from laboratory equipment, reagents, or the environment can lead to significantly skewed results, manifesting as high blanks, poor reproducibility, and inaccurate quantification. This guide will equip you with the knowledge to identify and mitigate these contamination sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of organotin contamination in a typical laboratory environment?
A1: Contamination can originate from several sources that are often overlooked. Understanding these is the first step toward effective control.
-
Laboratory Hardware and Consumables: Many common lab materials can be sources of organotin contamination.
-
Plastics: PVC-based items are a significant source, as organotins (particularly dibutyltin and monobutyltin) are used as heat stabilizers.[1][5] This includes tubing, plastic containers, and even some components within analytical instruments.
-
Glassware: Organotins have a high affinity for glass surfaces and can adsorb onto them.[7][8] If not rigorously cleaned, glassware can become a source of cross-contamination between samples.
-
Septa and Caps: Septa from vials or gas chromatography (GC) inlets, and the liners of bottle caps, can leach organotins. It is crucial to use Teflon-lined caps where possible.[5]
-
-
Reagents and Solvents:
-
Purity: The purity of solvents and reagents is paramount. Even high-purity grades can contain trace levels of organotins.[5] It is advisable to test new batches of solvents and reagents by running procedural blanks.
-
Derivatization Agents: Reagents used for derivatization in GC analysis, such as sodium tetraethylborate, must be of the highest purity and prepared fresh daily to avoid degradation and contamination.[9]
-
-
Environmental and Cross-Contamination:
-
Dust and Air: Laboratory dust can contain organotin compounds from various sources.[2] Working in a clean, controlled environment, such as a laminar flow hood, is recommended for sample preparation.
-
Previous Analyses: High-concentration samples can contaminate autosamplers, injection ports, and GC columns, leading to carryover in subsequent analyses.
-
Q2: I'm observing high background levels of organotins in my procedural blanks. What are the immediate troubleshooting steps?
A2: High blanks are a clear indicator of contamination. A systematic approach is necessary to identify and eliminate the source.
-
Isolate the Source: Begin by systematically excluding potential sources.
-
Solvent Blank: Inject the final solvent used for sample reconstitution directly into the instrument. If the blank is still high, the contamination may be within the instrument itself (e.g., syringe, injection port, column).
-
Reagent Blank: Prepare a blank sample that includes all reagents (e.g., buffers, derivatizing agents) but no sample matrix. This will help identify contaminated reagents.
-
Full Procedural Blank: If the solvent and reagent blanks are clean, the contamination is likely being introduced during the sample preparation steps (e.g., from glassware, extraction cartridges).
-
-
Instrument Decontamination:
-
Injector Maintenance: Clean or replace the GC inlet liner and septum.
-
Column Bake-out: Bake the GC column at a high temperature (according to the manufacturer's specifications) to remove contaminants.
-
Syringe Cleaning: Thoroughly rinse the autosampler syringe with multiple solvents of varying polarity.
-
-
Re-evaluate Consumables:
-
Fresh Reagents: Prepare fresh solutions and derivatization agents.
-
New Vials and Caps: Use new, unopened vials and caps to rule out contamination from these sources.
-
Troubleshooting Guides
Guide 1: Glassware Cleaning and Preparation
The affinity of organotins for glass surfaces makes proper cleaning essential to prevent cross-contamination.[7][8]
Problem: Persistent organotin contamination despite standard washing procedures.
Root Cause Analysis: Standard laboratory detergents may not be sufficient to remove adsorbed organotins. A more aggressive cleaning protocol is required.
Step-by-Step Protocol for Cleaning Glassware:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., hexane or acetone) to remove the bulk of the organic residue.[10][11][12]
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[11] Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Acid Bath: Immerse the glassware in a hydrochloric acid bath (pH < 2) for at least 24 hours.[7] This helps to desorb any remaining organotin compounds.
-
Deionized Water Rinse: Rinse multiple times with deionized water to remove all traces of acid.
-
Solvent Rinse: Rinse with high-purity methanol or acetone to facilitate drying and remove any remaining organic traces.[7]
-
Drying: Dry in an oven at a temperature of at least 60°C for several hours.[7]
-
Storage: Store in a clean, dust-free environment, covered with aluminum foil.
For particularly stubborn contamination, soaking in an oxidizing solution like bleach or a nitric acid bath overnight can be effective at breaking down organotin compounds.[13]
Guide 2: Sample Preparation and Extraction
The sample preparation stage is highly susceptible to the introduction of contaminants.
Problem: Inconsistent recoveries and high variability between replicate samples.
Root Cause Analysis: This often points to issues with the extraction and derivatization steps, or adsorption of analytes to container walls.
Workflow for Minimizing Contamination During Sample Preparation:
Sources
- 1. eurofins.com.au [eurofins.com.au]
- 2. Laboratories for the analysis of organotins in air samples - Analytice [analytice.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. scispace.com [scispace.com]
- 7. epa.gov [epa.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. delvallelab.weebly.com [delvallelab.weebly.com]
- 11. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Addressing Interferences from Sulfur Compounds in Sediment Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sediment analysis. This guide is designed to provide you with expert, field-tested insights into one of the most common challenges in the analysis of organic compounds in sediments: interference from elemental sulfur and its related compounds. My goal is to equip you with the causal understanding and practical methodologies needed to diagnose, troubleshoot, and resolve these issues effectively, ensuring the integrity and accuracy of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding sulfur interference. Understanding the "what" and "why" is the first step toward an effective solution.
Q1: What exactly is "sulfur interference" in sediment analysis?
Sulfur interference refers to the analytical problems caused by the presence of elemental sulfur (predominantly the cyclic S₈ molecule) and other reactive sulfur compounds in sediment extracts.[1][2] These compounds are naturally abundant in anoxic sediment environments.[3] Because elemental sulfur has similar solubility to many target organic analytes (like pesticides, PCBs, and PAHs), it gets co-extracted during sample preparation.[1][4] When this extract is analyzed, typically by gas chromatography (GC), the sulfur can cause significant issues.[1][5]
Q2: How does elemental sulfur interfere with my chromatographic analysis?
The interference is multi-faceted and depends on the detector being used:
-
For Electron Capture Detectors (ECD): Elemental sulfur is highly responsive to ECDs. It produces large, broad peaks that can completely obscure the signals of target analytes, particularly those eluting in the early-to-mid region of the chromatogram (e.g., from the solvent peak through aldrin).[1]
-
For Mass Spectrometry (MS) Detectors: While MS is more selective, high concentrations of sulfur can still be problematic. Sulfur can co-elute with target compounds, potentially causing ion suppression or enhancement in the source.[6] More critically, it can contaminate the ion source, leading to signal drift, increased background noise, and the need for more frequent instrument maintenance.[5][7]
-
For Sulfur-Specific Detectors (FPD, SCD, PFPD): While designed to detect sulfur, these detectors can be overwhelmed by the high concentrations of elemental sulfur from sediment extracts. This can lead to signal quenching, where the response to target sulfur-containing analytes is suppressed by the co-eluting bulk hydrocarbons and elemental sulfur.[8][9] It can also lead to fouling of detector components.[10]
-
General Instrument Health: High levels of sulfur can deposit in the GC inlet liner and the head of the analytical column, creating active sites that can degrade sensitive analytes and impair chromatographic performance over time.[7]
Q3: My GC-MS analysis of a sediment extract shows a series of repeating peaks at m/z 64, 96, 128... up to 256. What am I seeing?
You are likely observing the fragmentation pattern of elemental sulfur (S₈) under the thermal conditions of your GC inlet. At temperatures above 180°C, the S₈ ring can thermally decompose into smaller allotropes like S₂, S₃, S₄, etc.[11] Each of these will produce a distinct peak in your chromatogram, leading to a characteristic "picket fence" of interfering peaks, making quantification of nearby analytes impossible.[11] The peak at m/z 256 corresponds to the molecular ion of S₈.
Part 2: Troubleshooting Guide & Mitigation Protocols
This section provides a problem-oriented approach to identifying and solving specific issues related to sulfur interference.
Issue 1: My GC-ECD or GC-MS chromatogram has a large, broad, unresolved hump or multiple interfering peaks in the pesticide/PCB elution range.
-
Probable Cause: This is the classic signature of elemental sulfur (S₈) contamination in your extract.[1] The broadness is due to the high concentration and poor chromatographic behavior of sulfur on many standard capillary columns.
-
Solution: Implement a sulfur cleanup step prior to instrumental analysis. The most common and effective methods are treatment with activated copper or a tetrabutylammonium (TBA) sulfite reagent.[12][13]
Workflow for Sediment Extraction and Sulfur Cleanup
The following diagram illustrates a typical workflow, incorporating the decision point for sulfur removal.
Caption: General workflow for sediment analysis with an integrated sulfur cleanup step.
Detailed Protocol 1: Sulfur Removal with Acid-Activated Copper
This is the most widely used technique due to its efficiency and simplicity.[5][11] The principle is the reaction of elemental sulfur with copper to form copper sulfide (CuS), which precipitates out of the solvent extract.
Causality: The activation step using acid is critical because it removes the passivating layer of copper oxides from the metal surface, exposing fresh, highly reactive copper that can readily react with sulfur.[1][4]
Materials & Reagents:
-
Copper powder or granules (fine, non-oily).[1]
-
Concentrated Hydrochloric Acid (HCl) or Nitric Acid (HNO₃), reagent grade.
-
Deionized water.
-
Methanol, pesticide grade.
-
Dichloromethane (DCM) or Hexane, pesticide grade.
-
Glass vials with PTFE-lined caps.
-
Vortex mixer.[1]
-
Pasteur pipettes.
Safety Precautions:
-
Work in a fume hood and wear appropriate PPE (gloves, safety glasses, lab coat) when handling concentrated acids and solvents.
-
Ensure all traces of acid are removed from the copper before use, as residual acid can degrade certain analytes, like some organochlorine pesticides.[1]
Step-by-Step Methodology:
-
Activation of Copper: a. Place a desired amount of copper powder/granules into a glass beaker in a fume hood. b. Add concentrated HCl dropwise while swirling until the copper surface becomes bright and shiny. This indicates the oxide layer has been removed. c. Immediately decant the acid into an appropriate waste container. d. Rinse the activated copper repeatedly with deionized water until the rinsate is pH neutral (check with pH paper). This step is crucial to prevent analyte degradation. e. Perform subsequent rinses: 2-3 times with methanol, followed by 2-3 times with your extraction solvent (e.g., DCM or hexane) to remove water. f. The activated copper should be used immediately or stored under solvent to prevent re-oxidation.[14]
-
Sulfur Cleanup of Extract: a. Transfer your concentrated sample extract (e.g., 1-2 mL) to a clean glass vial. b. Add a small amount (e.g., 0.5 - 1 gram) of the freshly activated copper. c. Cap the vial and vortex vigorously for at least 1-2 minutes.[4][15] d. Allow the vial to stand. A successful reaction is indicated by the copper turning from a bright, shiny color to a dull black as copper sulfide forms. e. If the copper is completely blackened and the extract still appears cloudy or has a yellow tint (indicative of sulfur), add more activated copper and repeat the process. f. Once the reaction is complete (the copper remains shiny), carefully transfer the cleaned extract to a new vial using a Pasteur pipette, leaving the copper and black precipitate behind.
Quality Control (Self-Validation):
-
Visual Check: A properly cleaned extract should be clear and colorless (unless naturally pigmented by other co-extractives).
-
Method Blank: Process a solvent blank through the entire extraction and cleanup procedure to ensure no contamination is introduced.
-
Spike Recovery: Analyze a matrix spike (a sample spiked with known concentrations of your target analytes) that has undergone copper cleanup. Low recovery of certain pesticides may indicate overly aggressive cleaning or residual acid.[1][15]
Issue 2: Analyte recoveries are low after using the activated copper cleanup method.
-
Probable Cause: While effective for sulfur removal, copper can sometimes cause degradation or adsorption of certain sensitive analytes, particularly some organophosphorus and organochlorine pesticides.[1][4] This can also be caused by residual acid on improperly rinsed copper.
-
Solution: Consider using the Tetrabutylammonium (TBA) Sulfite method, which is generally considered milder and less likely to degrade a broad range of organic compounds.[1][12]
Detailed Protocol 2: Sulfur Removal with TBA-Sulfite Reagent
Causality: This method works via a phase-transfer catalyzed reaction. The tetrabutylammonium ion transfers the sulfite ion (SO₃²⁻) from the aqueous reagent phase into the organic solvent phase containing the sample extract. The sulfite then reacts with elemental sulfur (S₈) to form thiosulfate (S₂O₃²⁻), which is water-soluble and partitions back into the aqueous phase, effectively removing the sulfur from your organic extract.[5]
Materials & Reagents:
-
Tetrabutylammonium hydrogen sulfate.[1]
-
Sodium sulfite (Na₂SO₃), anhydrous.[1]
-
2-Propanol, pesticide grade.
-
Hexane, pesticide grade.
-
Deionized water.
-
Vials with PTFE-lined caps.
Step-by-Step Methodology:
-
Preparation of TBA-Sulfite Reagent (as per EPA Method 3660B): [1] a. Dissolve 3.39 g of tetrabutylammonium hydrogen sulfate in 100 mL of deionized water. b. To remove organic impurities, extract this solution three times with 20 mL portions of hexane. Discard the hexane layers. c. Add 25 g of sodium sulfite to the aqueous solution and mix until saturated (a solid residue of sodium sulfite should remain). d. Store this reagent in an amber glass bottle at room temperature. It is stable for at least one month.[1][16]
-
Sulfur Cleanup of Extract: a. Adjust your sample extract to a known volume (e.g., 1.0 mL) in hexane.[1] b. Transfer the extract to a larger vial (e.g., 10-20 mL). c. Add 1.0 mL of the TBA-sulfite reagent and 2.0 mL of 2-propanol (as a co-solvent to improve mixing).[1] d. Cap the vial and shake vigorously for at least 1 minute. e. Check for the presence of clear, precipitated sodium sulfite crystals. If they are all dissolved, add more crystalline sodium sulfite in small portions until a solid residue remains after shaking.[1] f. Add 5 mL of deionized water and shake for another minute. g. Allow the layers to separate (5-10 minutes). The top layer is your cleaned hexane extract. h. Carefully transfer the top hexane layer to a concentration tube for final volume adjustment before analysis.
Part 3: Method Comparison and Troubleshooting Logic
Choosing the right cleanup method involves trade-offs. The following table summarizes the key characteristics of the most common approaches.
| Method | Principle | Advantages | Disadvantages | Best For |
| Activated Copper | Chemical Reaction (S₈ + Cu → CuS) | Fast, inexpensive, highly effective for elemental sulfur.[5][11] | Can degrade some sensitive analytes (e.g., certain pesticides); requires careful preparation to avoid acid contamination.[1][15] | Routine analysis of robust compounds like PCBs and PAHs. |
| TBA-Sulfite | Phase-Transfer Catalysis (S₈ + SO₃²⁻ → S₂O₃²⁻) | Milder conditions, less analyte degradation.[1][12] | More complex reagent preparation; introduces a multi-phase system that requires careful separation.[5] | Analysis of a broad range of pesticides and other sensitive compounds. |
| Gel Permeation Chromatography (GPC) | Size Exclusion | Removes sulfur and high molecular weight interferences (lipids, humic acids) simultaneously.[17][18] | Requires dedicated instrumentation; can be time-consuming and use large solvent volumes.[18][19] | Complex matrices with both sulfur and lipid interferences (e.g., biota, oily sediments). |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving sulfur-related analytical problems.
Caption: A decision tree for troubleshooting sulfur interference in sediment analysis.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 3660B: Sulfur Cleanup. EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3660B: Sulfur Cleanup. EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3660B: Sulfur Cleanup. EPA. [Link]
-
PrepChem.com. (n.d.). Preparation of activated copper bronze. [Link]
-
Rogowska, J., & Wolska, L. (2016). Elemental sulfur in sediments: analytical problems. Environmental Science and Pollution Research, 24(2), 1935-1943. [Link]
-
Schubert, P., et al. (1998). Evaluation of desulfurization procedures for the elimination of sulfur interferences in the organotin analysis of sediments. Journal of Chromatography A, 810(1-2), 245-251. [Link]
-
Wolska, L. (2011). Removal of sulfur from a solvent extract. TrAC Trends in Analytical Chemistry, 30(9), 130-136. [Link]
-
Chemetrix. (n.d.). An automated system for the routine cleanup of environmental samples prior to instrument analysis. [Link]
-
Rieke, R. D., & Rhyne, L. D. (1979). Preparation of highly reactive metal powders. Activated copper and uranium. The Ullmann coupling and preparation of organometallic species. Journal of Organic Chemistry, 44(19), 3445-3446. [Link]
-
ResearchGate. (n.d.). Tetrabutylammonium (TBA) - Sulfite reagent. [Link]
-
Azarova, I. N., et al. (2007). Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. Journal of Analytical Chemistry, 62(8), 758-763. [Link]
-
ResearchGate. (n.d.). Comparison of several desulfurization methods. [Link]
-
MDPI. (n.d.). Coal to Clean: Comparing Advanced Electrodes for Desulfurization and Copper Recovery. [Link]
-
Gilson. (n.d.). A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC). [Link]
-
Rieke, R. D., & Rhyne, L. D. (1979). Preparation of highly reactive metal powders. Activated copper and uranium. The Ullmann coupling and preparation of organometallic species. Journal of Organic Chemistry, 44(19), 3445-3446. [Link]
-
UCT, Inc. (2014). Removal of Sulfur from Environmental Samples Using Copper Beads. [Link]
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. [Link]
-
AGAT Laboratories Ltd. (n.d.). Reduced Sulfur Compounds in Sediments and Soil. [Link]
-
Jin, M., et al. (2009). Note on sulfur removal with metallic copper. Chinese Journal of Chemistry, 27(3), 597-600. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3660A. [Link]
-
Spectroscopy Online. (n.d.). Using GC–ICP-MS for Speciation of Sulfur in Reformulated Fuels. [Link]
-
Wang, L., et al. (2017). Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue. Scientific Reports, 7(1), 43431. [Link]
-
ResearchGate. (2020). Could anyone explain the interference of sulfer element on POPs analysis using GC-MS?. [Link]
-
ResearchGate. (2023). A Comparison of Soil Sulfur Extraction Methods. [Link]
-
Rieke, R. D., & Rhyne, L. D. (1979). Preparation of highly reactive metal powders. Activated copper and uranium. The Ullmann coupling and preparation of organometallic species. The Journal of Organic Chemistry, 44(19), 3445-3446. [Link]
-
Agilent Technologies. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube. [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. [Link]
-
Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. [Link]
-
Chromatography Forum. (2017). Sulfur contamination help. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8—Determination of Sulfuric Acid and Sulfur Dioxide Emissions from Stationary Sources. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrabutylammonium sulfite. PubChem. [Link]
-
Richard, J. J., & Vick, R. D. (1977). Determination of elemental sulfur by gas chromatography. OSTI.GOV. [Link]
-
ResinTech. (n.d.). Sulfur Reduction. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Sulfur Reduction | ResinTech [resintech.com]
- 3. researchgate.net [researchgate.net]
- 4. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur contamination help - Chromatography Forum [chromforum.org]
- 8. silcotek.com [silcotek.com]
- 9. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 10. agilent.com [agilent.com]
- 11. Elemental sulfur in sediments: analytical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SW-846 Test Method 3660B: Sulfur Cleanup | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 13. epa.gov [epa.gov]
- 14. prepchem.com [prepchem.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. researchgate.net [researchgate.net]
- 17. chemetrix.co.za [chemetrix.co.za]
- 18. gilson.com [gilson.com]
- 19. americanlaboratory.com [americanlaboratory.com]
Selecting the appropriate SPME fiber for TBT hydride extraction
Technical Support Center: SPME Analysis of Tributyltin (TBT)
Welcome to the technical support guide for the analysis of tributyltin (TBT) using Solid-Phase Microextraction (SPME). This document is designed for researchers and analytical chemists encountering challenges with SPME fiber selection and method optimization for TBT analysis following hydride derivatization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of TBT necessary before SPME-GC analysis?
Tributyltin (TBT) and other organotin compounds are typically non-volatile or semi-volatile salts. Gas chromatography (GC) requires analytes to be thermally stable and sufficiently volatile to be transported through the analytical column.[1] Direct injection of TBT would lead to poor chromatographic performance, thermal degradation in the hot injector, and strong adsorption to active sites in the GC system.
To overcome this, a derivatization step is essential. For this application, we convert TBT into its more volatile and thermally stable hydride form, tributyltin hydride (TBT-H), using a reducing agent like sodium borohydride (NaBH₄).[2][3] This conversion is critical for successful analysis by GC-based techniques.
The overall workflow is visualized below.
Caption: General experimental workflow for TBT analysis.
Q2: Which SPME fiber is recommended for extracting TBT hydride from the headspace?
The selection of an SPME fiber is dictated by the chemical properties of the target analyte. The derivatization process converts ionic TBT into tributyltin hydride (Sn(C₄H₉)₃H), a volatile and non-polar compound. Based on the fundamental principle of "like-dissolves-like," a non-polar SPME fiber coating is the most effective choice.
Primary Recommendation: 100 µm Polydimethylsiloxane (PDMS) Fiber
-
Why it works: PDMS is a non-polar liquid phase that extracts analytes via absorption.[4] Its non-polar nature has a high affinity for the non-polar TBT hydride, leading to efficient partitioning from the headspace onto the fiber. The 100 µm thickness provides a high capacity for volatile compounds, making it ideal for trace-level analysis.[5] Multiple studies have successfully used the 100 µm PDMS fiber for the analysis of various organotin compounds following derivatization.[6][7][8]
Viable Alternative: 65 µm PDMS/Divinylbenzene (DVB) Fiber
-
Why it works: This is a mixed-phase fiber that combines the absorptive properties of PDMS with the adsorptive properties of a porous DVB polymer.[9] DVB provides a high surface area for trapping a wide range of volatile and semi-volatile compounds. One study identified the PDMS/DVB fiber as the most appropriate for TBT hydride extraction and pre-concentration.[10] It can be particularly useful if you are analyzing for a broader range of organotin compounds with varying polarities.
The decision logic is outlined in the diagram below.
Caption: Logic for selecting the appropriate SPME fiber.
| Fiber Coating | Polarity | Extraction Mechanism | Primary Application for TBT-H |
| 100 µm PDMS | Non-polar | Absorption | Recommended. Ideal for volatile, non-polar compounds like TBT-H.[5] |
| 65 µm PDMS/DVB | Bipolar (Non-polar/Medium) | Absorption & Adsorption | Alternative. Good for a broader range of volatiles, may offer different selectivity.[11] |
| 85 µm Polyacrylate (PA) | Polar | Absorption | Not Recommended. Best for polar semi-volatiles; poor affinity for non-polar TBT-H. |
Troubleshooting Guide
Q3: My TBT-H signal is low or non-existent. What are the common causes?
Low signal is a frequent issue that can stem from multiple stages of the process. Systematically check the following points.
| Symptom | Possible Cause(s) | Suggested Remedy / Validation Step |
| Low or No Peak | 1. Incomplete Derivatization: The conversion of TBT to TBT-H is inefficient. The hydride generation reaction is sensitive to pH and reagent stability. | • Ensure the Sodium Borohydride (NaBH₄) solution is freshly prepared. • Verify the sample pH is acidic (typically pH 4.5-5.0) using an acetate buffer.[7] • Increase reaction time or gently agitate the sample during derivatization. |
| 2. Sub-optimal SPME Parameters: Extraction temperature is too low, or extraction time is too short. | • Temperature: Gently heat the sample (e.g., 40-50°C) to increase the vapor pressure of TBT-H.[12] Caution: Excessively high temperatures can reduce extraction efficiency for absorptive fibers like PDMS.[13] • Time: Ensure equilibrium is approached. Perform a time-course study (e.g., 15, 30, 45, 60 min) to find the optimal extraction time. 30 minutes is a common starting point.[7][14] | |
| 3. Inefficient Desorption: The analyte is not transferring completely from the fiber to the GC column. | • Use a narrow-bore (e.g., 0.75 mm I.D.) inlet liner designed for SPME. This increases the linear velocity of the carrier gas across the fiber, ensuring rapid and complete desorption.[15] • Check desorption temperature (typically 250-270°C) and time (2-3 min).[7][10] | |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Fiber Positioning: The fiber is placed at different depths in the headspace for each run. | • If using a manual holder, use the depth gauge to ensure consistent positioning.[13] Automated systems provide the best reproducibility. |
| 2. Temperature/Time Variation: Sample incubation temperature or extraction time is not consistent between samples. | • Use a temperature-controlled agitator or water bath. • Precisely control the extraction and desorption times. | |
| 3. Matrix Effects: Variations in sample composition (e.g., salinity, organic content) affect the headspace equilibrium. | • Use an internal standard, such as Tripropyltin (TPrT), added before derivatization to correct for variations.[6][8] • For highest accuracy, consider using an isotope-labeled TBT standard (isotope dilution mass spectrometry), which dramatically improves precision.[16] | |
| Peak Tailing or Splitting | 1. GC Inlet Issues: This is the most common cause. The analyte band is broadening before it reaches the column. | • Liner: Confirm you are using a narrow-bore SPME liner. A standard split/splitless liner has too much dead volume. • Septum Coring: Pieces of the inlet septum may fall into the liner, creating active sites. Use pre-drilled septa or a Merlin Microseal to prevent this.[15] |
| 2. Column Contamination: Active sites at the front of the GC column are causing adsorption. | • "Clip" the first 10-15 cm from the front of the column and re-install. | |
| Fiber Breakage | 1. Bent Syringe Needle: A bent needle can cause the fiber to scrape against the inlet liner wall. | • Inspect the SPME holder needle. Replace if bent. |
| 2. Incorrect Inlet Setup: A liner blocked by septum cores or an improperly installed column can obstruct the fiber. | • Perform regular inlet maintenance.[17] • Consider using more durable StableFlex™ or Nitinol core fibers if breakage is frequent.[13] |
Experimental Protocol: HS-SPME for TBT-H
This protocol provides a robust starting point. Optimization is required for your specific matrix and instrumentation.
Materials:
-
SPME Fiber: 100 µm PDMS fiber assembly (manual or autosampler).
-
Reagents: Sodium borohydride (NaBH₄), Sodium Acetate, Acetic Acid, Methanol, Internal Standard (e.g., Tripropyltin chloride in methanol).
-
Vials: 20 mL headspace vials with PTFE/Silicone septa.
Procedure:
-
Fiber Conditioning: Before first use, condition the PDMS fiber in a GC inlet at the manufacturer's recommended temperature (typically 250°C) for 30-60 minutes.
-
Sample Preparation: a. Place 10 mL of your aqueous sample into a 20 mL headspace vial. b. Add your internal standard (e.g., Tripropyltin) to the desired concentration. c. Add 1 mL of 1 M Sodium Acetate buffer to adjust the pH to ~5.0.[7]
-
Derivatization & Extraction: a. Add 1 mL of freshly prepared 2% (w/v) NaBH₄ in 0.1 M NaOH. Immediately cap and seal the vial. b. Place the vial in an agitator or water bath set to 45°C.[7] c. Allow the derivatization to proceed for 5 minutes with gentle agitation. d. Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation.[7]
-
Desorption and Analysis: a. Retract the fiber into the needle, remove it from the vial, and immediately insert it into the GC inlet. b. The GC inlet should be in splitless mode and set to 260°C.[7] c. Expose the fiber for 2-3 minutes to desorb the TBT hydride onto the GC column.[7][12] d. After desorption, retract the fiber and start the GC-MS analysis program.
-
Fiber Cleaning: After analysis, place the fiber back into a clean, hot GC inlet for 5-10 minutes to ensure no carryover before the next sample.
References
-
Aguilar, C., et al. (2005). Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD). Analytical and Bioanalytical Chemistry, 383(7-8), 1082-1089. [Link]
-
Cortés-Francisco, N., & Caixach, J. (2013). Headspace sorptive extraction for the analysis of organotin compounds using thermal desorption and gas chromatography with mass spectrometry. Analytica Chimica Acta, 766, 68-76. [Link]
-
Chou, C. C., & Lee, M. R. (2005). Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 1064(1), 1-8. [Link]
-
Snell, J., et al. (2000). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 801-807. [Link]
-
Aguilar, C., et al. (2005). Determination of organotin compounds by headspace solid-phase microextraction–gas chromatography–pulsed flame-photometric detection (HS-SPME–GC–PFPD). ResearchGate. [Link]
-
Jayasundara, H. (n.d.). Tributyltin. University of Sri Jayewardenepura. [Link]
-
Amajoud, N., et al. (2017). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Molecules, 22(12), 2139. [Link]
-
Ceccarini, A., & Fuoco, R. (1998). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A, 793(1), 1-15. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
-
Yang, L., et al. (2001). Improvement of measurement precision of SPME-GC/MS determination of tributyltin using isotope dilution calibration. Journal of Analytical Atomic Spectrometry, 16(1), 88-92. [Link]
-
Application Note. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Agilent. [Link]
-
Harino, H., et al. (2004). Derivatization of tributyltin with sodium tetrakis(4-fluorophenyl)-borate for sensitivity improvement of tandem mass spectrometry. Analytical Sciences, 20(1), 101-105. [Link]
-
Hooper, A. M., et al. (2024). Solvent Extraction of PDMS Tubing as a New Method for the Capture of Volatile Organic Compounds from Headspace. Journal of Chemical Ecology. [Link]
-
Agilent. (n.d.). SPME Fibers. Agilent. [Link]
-
Campíns-Falcó, P., et al. (2007). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. LCGC International. [Link]
-
Scientific Laboratory Supplies. (n.d.). SPME fiber assembly Carboxen/P. SLS. [Link]
-
ResearchGate. (n.d.). Optimization of the main parameters used in SPME extraction procedure. ResearchGate. [Link]
-
Adis International. (n.d.). Derivatization reagents for GC - Chromatography. Adis International. [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. University of Colorado Boulder. [Link]
-
Merck Millipore. (n.d.). Selection Guide for Supelco SPME Fibers. Merck Millipore. [Link]
-
ResearchGate. (2000). Solid phase microextraction (SPME): A new procedure for the control of butyl- and phenyltin pollution in the environment by GC-FPD. ResearchGate. [Link]
-
Al-Ghamdi, S., & Se-Kim, J. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Heliyon, 10(16), e33456. [Link]
-
LEAP PAL Parts. (n.d.). Getting Started with SPME. LEAP PAL Parts. [Link]
-
Chicago Chromatography Discussion Group. (2015). Optimizing SPME for a Variety of Applications. YouTube. [Link]
-
Quantanalitica. (n.d.). CUSTODION® SPME Syringe User Guide. Quantanalitica. [Link]
-
ResearchGate. (2015). Which solid phase microextraction (SPME) fibre is most suitable for plant volatile analysis?. ResearchGate. [Link]
-
Sert, D., et al. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology, 56(8), 3875–3884. [Link]
-
Garde-Cerdán, T., et al. (2022). Optimization of thin film-microextraction (TF-SPME) method in order to determine musts volatile compounds. Food Chemistry, 389, 133083. [Link]
-
CABI Digital Library. (n.d.). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. CABI Digital Library. [Link]
-
Chromatography Forum. (2008). SPME-GC-MS problems, help. Chromatography Forum. [Link]
-
Fumes, B. H., et al. (2022). Multivariate Optimization of an SPME Technique for GC-MS Analysis of Urinary BTX. Journal of Chromatographic Science, 60(2), 163–171. [Link]
-
ResearchGate. (n.d.). Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS. ResearchGate. [Link]
-
Grupo Biomaster. (n.d.). Automated Extraction, Derivatization and GC/MS Determination of Tetrahydrocannabinol and Metabolites in Whole Blood Using. Grupo Biomaster. [Link]
-
Florida International University Digital Commons. (2018). DETECTION OF ILLICIT DRUGS IN VARIOUS MATRICES VIA TOTAL VAPORIZATION SOLID-PHASE MICROEXTRACTION (TV-SPME). Florida International University. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selectscience.net [selectscience.net]
- 5. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 6. Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selection Guide for Supelco SPME Fibers [merckmillipore.com]
- 10. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]
- 11. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. quantanalitica.com [quantanalitica.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. Improvement of measurement precision of SPME-GC/MS determination of tributyltin using isotope dilution calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing pH for Headspace Analysis of Tributyltin Hydroxide
Welcome to the technical support center for the analysis of Tributyltin (TBT) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your analytical methods. Here, we will delve into the critical role of pH in the headspace analysis of Tributyltin hydroxide (TBT-OH), offering troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.
The Critical Role of pH in TBT Headspace Analysis: A Mechanistic Overview
Tributyltin hydroxide is a polar and non-volatile organotin compound, making its direct analysis by gas chromatography (GC) challenging. To overcome this, a derivatization step is employed to convert TBT-OH into a more volatile and thermally stable analogue that can be readily analyzed in the gas phase. The most common in-situ derivatization technique is ethylation using sodium tetraethylborate (NaBEt₄).
The efficiency of this derivatization reaction is fundamentally governed by the pH of the sample solution. TBT-OH exists in different chemical forms (species) depending on the pH of the aqueous environment. The speciation of TBT is dictated by its acidity constant (pKa), which is approximately 6.25.[1][2]
-
At pH < pKa (acidic conditions): TBT exists predominantly as the tributyltin cation (TBT⁺). This cationic form is electrophilic and readily reacts with the ethyl groups from sodium tetraethylborate to form the volatile tetraethylated derivative (TBT-Et).
-
At pH > pKa (alkaline conditions): TBT is primarily in its neutral hydroxide form (TBT-OH). This species is less reactive towards NaBEt₄, leading to incomplete derivatization and, consequently, inaccurate and unreliable analytical results.
Therefore, precise control of the sample's pH is paramount for achieving complete and reproducible derivatization, which is the cornerstone of accurate TBT quantification by headspace GC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the headspace analysis of Tributyltin hydroxide?
For the ethylation of tributyltin with sodium tetraethylborate (NaBEt₄), the optimal pH range is between 4.0 and 5.5.[3][4] Within this acidic window, TBT is predominantly in its cationic form (TBT⁺), which is essential for an efficient reaction with the derivatizing agent.[5] Several studies have demonstrated that the highest derivatization efficiency and analytical signal are achieved within this pH range.[5][6][7]
Q2: What happens if the pH of my sample is too high or too low?
-
pH too high (> 6.0): As the pH increases above the pKa of TBT (around 6.25), the equilibrium shifts towards the less reactive tributyltin hydroxide (TBT-OH) species.[1][2] This results in incomplete derivatization, leading to significantly lower analytical signals, poor reproducibility, and underestimation of the TBT concentration in your sample.
-
pH too low (< 4.0): While an acidic pH is necessary, excessively low pH can lead to the degradation of the derivatizing agent, sodium tetraethylborate. This can also result in incomplete derivatization and potentially create interfering byproducts.
Q3: How do I properly adjust the pH of my samples?
It is crucial to use a buffer solution to maintain a stable pH throughout the derivatization process. An acetate buffer is commonly used to maintain the pH within the optimal 4.0-5.5 range.[4][8]
Q4: Can the sample matrix affect the optimal pH?
Yes, the sample matrix can have a significant impact on the derivatization process.[9][10][11] Complex matrices, such as sediment, tissue, or wastewater, may contain components that can alter the sample pH or consume the derivatizing agent. Therefore, it is essential to perform matrix-matched calibration or standard addition to compensate for these effects. It is also good practice to verify the pH of the final sample mixture after the addition of all reagents.
Q5: What are the common derivatization agents for TBT analysis?
Besides sodium tetraethylborate for ethylation, Grignard reagents (e.g., pentylmagnesium bromide) can be used for alkylation.[12][13] However, ethylation with NaBEt₄ is often preferred for aqueous samples as it can be performed in-situ, simplifying the sample preparation workflow.[3][8]
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Recommended Solution |
| Low or No TBT Peak | Incorrect pH: The sample pH is outside the optimal 4.0-5.5 range, leading to incomplete derivatization. | Prepare a fresh acetate buffer and verify its pH. Re-prepare the sample, ensuring the final pH is within the optimal range. |
| Degraded Derivatizing Agent: The NaBEt₄ solution may have degraded due to improper storage or exposure to acidic conditions before reacting with the sample. | Prepare a fresh solution of sodium tetraethylborate. Store the stock solution appropriately. | |
| Poor Reproducibility (High %RSD) | Unstable pH: The sample matrix lacks sufficient buffering capacity, leading to pH shifts during the analysis. | Increase the buffer concentration in your sample preparation protocol. Consider a matrix modification study to find the optimal buffer strength. |
| Matrix Effects: Components in the sample matrix are interfering with the derivatization reaction.[9][10] | Employ matrix-matched standards or the method of standard additions for quantification. Perform a sample cleanup step if necessary. | |
| Peak Tailing or Splitting | Incomplete Derivatization: A portion of the TBT remains underivatized or partially derivatized due to suboptimal pH. | Re-optimize the pH and ensure complete mixing of the sample, buffer, and derivatizing agent. |
| Active Sites in the GC System: The polar, underivatized TBT-OH can interact with active sites in the GC inlet or column. | Ensure proper deactivation of the GC inlet liner and use a high-quality, inert GC column. |
Experimental Protocols
Protocol 1: pH Optimization for TBT Derivatization
This protocol outlines the steps to determine the optimal pH for the ethylation of Tributyltin hydroxide in your specific sample matrix.
Materials:
-
Tributyltin hydroxide standard solution
-
Sodium tetraethylborate (NaBEt₄) solution (e.g., 2% in ethanol, freshly prepared)
-
Acetate buffer solutions at various pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0)
-
Your specific sample matrix (e.g., water, sediment extract)
-
Headspace vials with caps and septa
-
Vortex mixer
-
Headspace Autosampler coupled to a GC-MS system
Procedure:
-
Prepare a series of headspace vials for each pH to be tested.
-
To each vial, add a known volume of your sample matrix.
-
Spike each vial with a known amount of TBT-OH standard solution to a final concentration relevant to your analytical range.
-
Add a sufficient volume of the respective acetate buffer to each vial to achieve the target pH.
-
Add the freshly prepared NaBEt₄ solution to initiate the derivatization reaction.
-
Immediately cap and seal the vials.
-
Vortex the vials for a consistent amount of time (e.g., 30 seconds) to ensure thorough mixing.
-
Allow the derivatization reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).[6]
-
Analyze the headspace of each vial using your established HS-GC-MS method.
-
Plot the peak area of the derivatized TBT against the pH of the buffer. The pH that yields the highest and most consistent peak area is the optimum pH for your analysis.
Data Presentation
| pH | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Average Peak Area | %RSD |
| 4.0 | 1.25E+06 | 1.28E+06 | 1.22E+06 | 1.25E+06 | 2.4% |
| 4.5 | 1.45E+06 | 1.48E+06 | 1.51E+06 | 1.48E+06 | 2.0% |
| 5.0 | 1.55E+06 | 1.58E+06 | 1.52E+06 | 1.55E+06 | 1.9% |
| 5.5 | 1.40E+06 | 1.42E+06 | 1.38E+06 | 1.40E+06 | 1.4% |
| 6.0 | 9.80E+05 | 9.50E+05 | 1.01E+06 | 9.80E+05 | 3.1% |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific analytical conditions and sample matrix.
Visualizing the Workflow
TBT Speciation as a Function of pH
Caption: TBT speciation is pH-dependent.
Optimized Headspace Analysis Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.strem.com [resources.strem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Ensuring the Stability of Derivatized Organotin Compounds for GC-MS Analysis
Welcome to the Technical Support Center for the analysis of organotin compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the derivatization and subsequent analysis of these environmentally and toxicologically significant compounds. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the integrity and stability of your derivatized samples, leading to accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for organotin analysis by GC-MS?
Organotin compounds, particularly the more polar mono-, di-, and tri-substituted species, are not sufficiently volatile for direct analysis by gas chromatography. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, allowing them to be readily separated and detected by GC-MS.[1][2][3][4]
Q2: What are the most common derivatization agents for organotin compounds?
The two most widely used classes of derivatization agents are:
-
Grignard Reagents: Such as pentylmagnesium bromide (PeMgBr) or ethylmagnesium bromide (EtMgBr). These reagents alkylate the organotin compounds, forming tetra-substituted, nonpolar derivatives. Pentylation is often preferred as it yields less volatile derivatives, minimizing potential losses during sample work-up.[1][3][5][6]
-
Sodium Tetraethylborate (NaBEt₄): This reagent ethylates the organotin compounds in an aqueous or buffered solution. It is a popular choice due to its ease of use and the possibility of in-situ derivatization.[3][7]
Q3: How long are my derivatized organotin samples stable?
The stability of derivatized organotin samples is a critical concern and depends on several factors, including the specific derivative, storage temperature, solvent, and exposure to light and air. While there is no single answer, a general best practice is to analyze derivatized samples as soon as possible .[8][9] For short-term storage, keep the samples in tightly sealed vials at low temperatures (e.g., -20°C) and protected from light. Some studies suggest that under these conditions, some derivatives may be stable for a few days to weeks, but stability studies are recommended for your specific application.[8]
Q4: What are the common signs of derivative instability in my GC-MS results?
Instability of your derivatized organotin compounds can manifest in several ways in your chromatogram:
-
Decreasing peak areas over time for your target analytes.
-
Poor peak shape , including tailing or fronting.[2]
-
The appearance of unexpected peaks , which may be degradation products.
-
Inconsistent or non-reproducible results between injections of the same sample.
Troubleshooting Guide: From Derivatization to Data
This section addresses specific issues you may encounter during your experiments, linking them back to the stability of the derivatized compounds.
Issue 1: Low or No Analyte Response
Potential Cause: Incomplete or failed derivatization.
-
Causality: Both Grignard reagents and sodium tetraethylborate are highly reactive and sensitive to moisture and air. Contamination of your reagents or reaction environment with water can quench the derivatization agent, leading to low or no derivatization of your target organotins.[1] Similarly, NaBEt₄ solutions are not stable and should be prepared fresh daily.[3][7]
Troubleshooting Steps:
-
Reagent Quality Check:
-
Grignard Reagents: Ensure you are using anhydrous solvents and glassware. The Grignard reagent solution should be clear and free of precipitates.
-
Sodium Tetraethylborate: Prepare the NaBEt₄ solution fresh before each batch of derivatizations.
-
-
Reaction Conditions:
-
Verify the pH of the reaction mixture for NaBEt₄ derivatization; it is a critical parameter for optimal reaction efficiency.
-
Ensure thorough mixing during the reaction to facilitate contact between the analyte and the derivatizing agent.
-
-
Matrix Effects: Complex sample matrices can consume the derivatization reagent, leading to incomplete derivatization of the target analytes.[1][10] Consider increasing the amount of derivatizing agent for complex matrices, but be mindful that excess reagent can sometimes interfere with the analysis.
Issue 2: Tailing Peaks for Derivatized Organotins
Potential Cause: Presence of underivatized or partially derivatized compounds.
-
Causality: If the derivatization reaction is incomplete, the remaining polar, underivatized organotin compounds will interact strongly with active sites in the GC system (e.g., injector liner, column), leading to peak tailing.[2]
Troubleshooting Steps:
-
Optimize Derivatization: Revisit the troubleshooting steps for "Low or No Analyte Response" to ensure complete derivatization.
-
GC System Inertness:
-
Use a deactivated injector liner.
-
Ensure your GC column is in good condition and has not become active. If necessary, condition the column or trim a small portion from the injector end.
-
-
Injection Parameters: A hot injector can sometimes cause on-column degradation of thermally labile derivatives. Consider using a programmed temperature vaporization (PTV) injector to introduce the sample at a lower initial temperature.[11]
Issue 3: Appearance of Unexpected Peaks
Potential Cause: Degradation of derivatized organotins.
-
Causality: Derivatized organotin compounds can degrade over time, especially if not stored properly. The primary degradation pathway is often the cleavage of the tin-carbon bonds, leading to the formation of less substituted organotin species. For example, a derivatized tributyltin (TBT) may degrade to a derivatized dibutyltin (DBT) species.[5] Hydrolysis of the derivatives can also occur if moisture is present.[12][13]
Troubleshooting Steps:
-
Storage Conditions:
-
Temperature: Store derivatized extracts at -20°C or lower.
-
Light: Protect samples from light by using amber vials.
-
Solvent: Ensure the final extract is in a non-polar, aprotic solvent like hexane.
-
-
Analyze Promptly: The most effective way to avoid degradation is to analyze the samples as soon as possible after derivatization.[8][9]
-
Mass Spectral Analysis: Carefully examine the mass spectra of the unexpected peaks. The isotopic pattern of tin can help confirm if the unknown peak is an organotin compound. Compare the fragmentation pattern to that of suspected degradation products.
Best Practices for Derivatization and Sample Handling
To ensure the stability and integrity of your derivatized organotin compounds, adhere to the following best practices:
-
High-Purity Reagents and Solvents: Use high-purity, anhydrous solvents for Grignard reactions. For NaBEt₄ derivatization, use high-purity water and buffer components.
-
Inert Atmosphere: When working with Grignard reagents, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.
-
Fresh Reagents: Always prepare NaBEt₄ solutions fresh. Do not store and reuse them.
-
Optimal pH: For NaBEt₄ derivatization, carefully control the pH of the reaction mixture as it significantly impacts the derivatization efficiency.
-
Proper Storage: Store derivatized samples in tightly capped amber vials at -20°C or below and analyze them as quickly as possible.
-
Use of Internal Standards: Employing a suitable internal standard (e.g., a deuterated or isotopically labeled organotin compound) can help to correct for variations in derivatization efficiency and sample work-up.[14]
Experimental Protocols
Protocol 1: Ethylation with Sodium Tetraethylborate (NaBEt₄)
This protocol is adapted for aqueous samples.
-
Sample Preparation: To 100 mL of the aqueous sample in a separatory funnel, add a suitable internal standard.
-
Buffering: Add 5 mL of a 1 M acetate buffer to adjust the pH to approximately 4.5-5.0.
-
Derivatization: Add 1 mL of a freshly prepared 1% (w/v) solution of NaBEt₄ in water. Swirl gently to mix.
-
Reaction: Allow the reaction to proceed for 30 minutes at room temperature.
-
Extraction: Add 10 mL of hexane to the separatory funnel and shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate.
-
Collection: Drain the aqueous (lower) layer. Collect the hexane (upper) layer in a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried hexane extract to an autosampler vial for immediate GC-MS analysis.
Protocol 2: Pentylation with Pentylmagnesium Bromide (Grignard Reagent)
This protocol is for a solvent extract of organotins.
-
Sample Preparation: Concentrate the sample extract (e.g., in hexane) to a final volume of 1 mL in a reaction vial. Add a suitable internal standard.
-
Inert Atmosphere: Purge the vial with nitrogen or argon.
-
Derivatization: While stirring, slowly add 0.5 mL of a 2 M solution of pentylmagnesium bromide in diethyl ether.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
Quenching: Carefully quench the excess Grignard reagent by slowly adding 5 mL of 0.5 M sulfuric acid. Caution: This reaction is exothermic and may produce flammable gases. Perform this step in a fume hood.
-
Extraction and Phase Separation: Shake the vial, allow the layers to separate, and transfer the hexane (upper) layer to a clean vial.
-
Drying and Analysis: Dry the hexane extract with anhydrous sodium sulfate and transfer it to an autosampler vial for immediate GC-MS analysis.
Visualizations
Derivatization and Analysis Workflow
Caption: General workflow for the derivatization and analysis of organotin compounds.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical approach to troubleshooting low signal intensity for derivatized organotins.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Storage Stability | Derivatized standards in hexane at 4°C, in the dark | Stable for up to 6 months | [15] |
| Reagent Stability | 1% NaBEt₄ solution | Should be prepared fresh daily | [3][7] |
| Recovery | Ethylation with NaBEt₄ in beverage samples | 70.0% - 120.0% for most organotins | [7] |
| Recovery | Grignard pentylation in water samples | 71% - 109% (calibrated with surrogates) | [5][6] |
References
-
Van Der Kerk, G. J. M., & Luijten, J. G. A. (1956). Tetraethyltin. Organic Syntheses, 36, 86. [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
-
Gomez-Ariza, J. L., Giraldez, I., Morales, E., & Velasco-Arjona, A. (2003). Environmental matrices effect in butyltin determinations by GC/MS. Química Nova, 26(5), 629-634. [Link]
-
Wikipedia contributors. (2023). Tetraethyltin. In Wikipedia, The Free Encyclopedia. [Link]
-
Luijten, J. G. A., & van der Kerk, G. J. M. (1961). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 80(1), 89-96. [Link]
-
Lisec, J. (2017). Answer to "How long and under what conditions can I store my derivatized GCMS samples?". ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Tetraethyltin. [Link]
-
Akyildiz, İ. E. (2021). Answer to "How long we can keep our samples after derivatization prior to GC-MS analysis?". ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. [Link]
-
Gelest Inc. (n.d.). Introduction to Organotin Chemistry and Applications. [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]
-
Gelest Inc. (2015). Safety Data Sheet: TETRAETHYLTIN. [Link]
-
Tsunoi, S., Matano, Y., & Tanaka, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2), 113-119. [Link]
-
Koek, J. H., Muilwijk, B., van der Schee, H. A., & Hankemeier, T. (2011). Matrix effects in GC-MS profiling of common metabolites after trimethylsilyl derivatization. Metabolomics, 7(4), 509-521. [Link]
-
Al-Nahrain University. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 48-56. [Link]
-
Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. [Link]
-
Shimadzu. (2022). GC Troubleshooting Guide. [Link]
-
Sneddon, J. (2002). Determination of organotin compounds in environmental samples. Applied Spectroscopy Reviews, 37(3), 259-281. [Link]
-
Tsunoi, S., Matano, Y., & Tanaka, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Asymmetric Synthesis. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Tekmar. (n.d.). Reduction of Endrin and DDT Breakdown Using a PTV Injector. [Link]
-
Tobias, R. S., & Yasuda, M. (1964). Studies on the Soluble Intermediates in the Hydrolysis of Dimethyltin Dichloride: Equilibrium Constant Fitting with a High Speed Digital Computer. Inorganic Chemistry, 3(3), 408-412. [Link]
-
De Stefano, C., Foti, C., Gianguzza, A., & Sammartano, S. (1999). Hydrolysis of methyltin(IV) trichloride in aqueous NaCl and NaNO3 solutions at different ionic strengths and temperatures. Applied Organometallic Chemistry, 13(11), 805-811. [Link]
-
Ščančar, J., Milačič, R., Stupar, J., & Kožuh, N. (2004). Rapid and sensitive analytical method for monitoring of 12 organotin compounds in natural waters. Analytica Chimica Acta, 502(1), 77-87. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
Valdez, C. A., Leif, R. N., & Hok, S. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. [Link]
-
Heisterkamp, M., Adams, F. C., & De Smaele, T. (2000). The transformation of phenyltin species during sample preparation of biological tissues using multi-isotope spike SSID-GC-ICPMS. Analytical and Bioanalytical Chemistry, 368(2-3), 258-264. [Link]
-
Okoro, H. K., Fatoki, O. S., Opeolu, B. O., Ximba, B. J., & Oputu, O. U. (2012). Development of an analytical method for determining tributyltin and triphenyltin in seawater, sediment, and mussel samples using gas chromatography-flame photometric detection. Polish Journal of Environmental Studies, 21(5), 1373-1380. [Link]
-
Valdez, C. A., Leif, R. N., & Hok, S. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. [Link]
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]
-
Carraher Jr, C. E. (2017). Organotin Polyethers as Biomaterials. Materials, 10(11), 1272. [Link]
-
Swedish Environmental Protection Agency. (2001). Screening of organotin compounds in the Swedish environment. [Link]
-
Falandysz, J., & Raccanelli, S. (2001). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus de l'Académie des Sciences-Series IIA-Chemistry, 4(1), 59-64. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. arpat.toscana.it [arpat.toscana.it]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Tributyltin (TBT) Hydroxide Analysis
A Guide to Identifying and Eliminating Blank Contamination
Welcome to the technical support center for Tributyltin (TBT) analysis. As a Senior Application Scientist, I understand that achieving accurate, low-level quantification of TBT is critically dependent on controlling background contamination. TBT is a ubiquitous environmental contaminant, and its presence can be inadvertently introduced into your analytical workflow from numerous sources, leading to elevated and variable procedural blanks. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you ensure the integrity of your results.
This center is structured to help you quickly diagnose issues and implement robust, preventative solutions. We will delve into the causality behind contamination events and provide scientifically-grounded protocols that are self-validating, aligning with the rigorous standards of ISO 17025 for laboratory competence.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What exactly is "blank contamination" in the context of TBT analysis?
A: Blank contamination refers to the detection of Tributyltin (TBT) or other organotin compounds in your "blank" samples—such as reagent blanks or procedural blanks—which should theoretically be free of the analyte. A procedural blank is a sample that goes through the entire analytical process (extraction, derivatization, cleanup, and analysis) but contains no added sample matrix (e.g., water, sediment).[5] Its purpose is to measure any contamination introduced by the laboratory environment, reagents, or apparatus. The presence of TBT in these blanks indicates a systematic issue that can lead to the overestimation of TBT concentrations in your actual samples.[6]
Q2: I'm seeing TBT peaks in my procedural blanks. What are the most common sources of this contamination?
A: TBT contamination in a laboratory setting is insidious and can originate from multiple sources. The most common culprits include:
-
Laboratory Plastics: Many plastics, especially Polyvinyl Chloride (PVC), contain organotin compounds as heat stabilizers.[7][8] These compounds can leach from tubing, sample containers, pipette tips, and even the housing of laboratory equipment into your samples or reagents.[9][10][11][12][13]
-
Reagents and Solvents: Impurities in solvents, acids, buffers, and even derivatizing agents can introduce TBT.[14][15] Even high-purity solvents may contain trace levels of tin compounds.
-
Glassware: Improperly cleaned or dedicated glassware can be a major source of cross-contamination from previous, more concentrated samples.[16][17][18][19]
-
Atmospheric Deposition: Dust and airborne particles in the lab can settle into open containers, carrying trace amounts of TBT, especially in labs with a history of organotin analysis.
-
Derivatization Step: The derivatization agents used in GC-based methods (e.g., Grignard reagents, sodium tetraethylborate) can be a source of contamination or can react with other trace impurities to form interfering compounds.[20][21][22]
Q3: What is considered an "acceptable" level for a TBT blank?
A: The definition of an acceptable blank level is method- and project-dependent, but it is fundamentally tied to your method's Limit of Quantification (LOQ). A common rule of thumb is that the concentration of TBT in the procedural blank should be less than 10% of the concentration of the lowest calibration standard or the reporting limit. For highly sensitive analyses aiming for quantification at the parts-per-trillion (ng/L) or parts-per-quadrillion (pg/L) level, the blank must be virtually indistinguishable from baseline noise.[6] Regulatory frameworks often provide specific criteria for blank acceptance.[23]
Troubleshooting Guide: Isolating the Source of Contamination
When high blanks occur, a systematic approach is required to pinpoint the source. The following Q&A guide and the accompanying flowchart are designed to help you methodically isolate the contamination.
Q4: My instrument (GC-MS or LC-MS) solvent blanks look clean, but my full procedural blanks are contaminated. Where should I start looking?
A: This is a classic sign that the contamination is being introduced during the sample preparation stage. Since the instrument itself is clean, you can rule out the final injection solvent and the autosampler. The contamination must be coming from one of the reagents or materials used before the final reconstitution step.
Action Plan:
-
Reagent Blanks: Prepare a series of simplified blanks, each testing a different part of your process. For example:
-
Solvent Blank: Mix all extraction solvents together without any other reagents and run the analysis.
-
Acid Blank: Take your "clean" water or solvent and add only the acid used for extraction or pH adjustment.
-
Derivatization Blank: Prepare a blank using only the solvent and the derivatization agent.[20]
-
-
Glassware Check: Take a piece of glassware that has gone through your full cleaning protocol, rinse it with a small amount of high-purity solvent (one known to be clean), and inject that solvent. This directly tests the efficacy of your cleaning procedure.
-
Plastics Audit: Systematically replace all plastic components in your workflow (pipette tips, centrifuge tubes, SPE cartridges) with alternatives made from glass or polypropylene, which are generally safer choices than PVC or polystyrene for organotin analysis.[12]
Q5: I suspect my derivatization agent is the source of TBT contamination. How can I confirm this and what can I do?
A: Contamination from derivatization agents, such as Grignard reagents, is a known issue.[22] These reagents can be complex to manufacture and may contain organotin impurities.
Confirmation Protocol:
-
Prepare a "derivatization blank" by taking a clean vial, adding the reaction solvent (e.g., hexane or diethyl ether), and then adding the Grignard reagent.
-
Quench the reaction as you normally would (e.g., with an acidic solution).
-
Analyze the organic layer directly. A significant TBT peak confirms the agent is contaminated.
Mitigation Strategies:
-
Source a New Lot: Purchase a new bottle of the reagent, preferably from a different manufacturing lot or a different supplier. Test the new lot with the confirmation protocol before using it for samples.
-
Purify the Reagent: While complex, distillation of the solvent used to make the Grignard reagent can sometimes help, but this is often impractical.
-
Change Derivatization Method: Consider switching to an alternative derivatization agent like sodium tetraethylborate, which may be available at higher purity.[23][24] However, you must fully re-validate your method for derivatization efficiency and recovery.
Q6: The contamination appears randomly. Some batches are clean, while others are high. What could cause this inconsistency?
A: Intermittent contamination is often the hardest to diagnose and frequently points to procedural or environmental factors rather than a single contaminated source.
Key Areas to Investigate:
-
Cross-Contamination: Are you analyzing high-level standards or samples on the same day or with the same equipment as low-level samples? The autosampler syringe can be a source of carryover. Implement rigorous syringe rinsing protocols between injections.[25]
-
Environmental Exposure: Are sample extracts or reagents left open to the air for extended periods? Airborne dust can introduce TBT. Always keep vials and containers capped.
-
"Hot Spots" in the Lab: A specific piece of equipment (e.g., a specific sonicator bath, a contaminated section of benchtop) could be the source. Try preparing blanks in different locations within the lab to see if the problem is localized.
-
Analyst Technique: Slight variations in technique between different analysts (e.g., how a pipette is used, how glassware is handled) can sometimes be a factor. Review standard operating procedures (SOPs) with all staff. Adherence to a documented quality system like ISO 17025 helps ensure consistency.[1][3][26]
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree to help guide your troubleshooting process when you detect a high blank signal.
Caption: A flowchart for systematically troubleshooting TBT blank contamination.
Data Summary: Common Contamination Sources
The table below summarizes the primary sources of TBT contamination and effective mitigation strategies.
| Contamination Source | Common Materials / Causes | Mitigation Strategy & Verification |
| Plastics & Tubing | PVC, Polystyrene, Silicone tubing[12] | Replace with borosilicate glass, polypropylene, or Teflon (PTFE) where possible. Verify by soaking new material in clean solvent and analyzing the leachate. |
| Solvents & Reagents | Methanol, Hexane, Acetic Acid, Water[5] | Purchase highest purity available (e.g., pesticide grade, HPLC grade). Test new bottles by concentrating a large volume and analyzing the residue. |
| Glassware | Cross-contamination from previous samples.[16] | Implement a rigorous, dedicated cleaning protocol (see Protocol 1). Verify by rinsing a "clean" vessel with solvent and analyzing the rinse. |
| Derivatization Agents | Grignard Reagents (e.g., pentylmagnesium bromide)[21] | Test new lots before use. If contaminated, source from a different supplier. |
| Sample Vials & Caps | Septa in vial caps | Use vials with bonded PTFE-lined septa. Pre-rinse vials and caps with a clean solvent before use. |
| Laboratory Environment | Airborne dust, contaminated surfaces | Maintain a clean work area. Keep all samples and solutions covered. Prepare blanks and standards in a designated clean area. |
Preventative Protocols
Proactive contamination control is more effective than reactive troubleshooting. Implementing the following standardized protocols will significantly reduce the likelihood of blank contamination.
Protocol 1: Rigorous Glassware Cleaning for Ultra-Trace Organotin Analysis
This protocol is designed to remove both organic residues and inorganic tin species from borosilicate glassware.
Materials:
-
Laboratory-grade, phosphate-free detergent (e.g., Alconox)[17]
-
High-purity Acetone and Hexane
-
Reagent-grade Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)
-
High-purity deionized water (18 MΩ·cm)
Procedure:
-
Initial Decontamination: As soon as possible after use, disassemble glassware and rinse 3 times with a suitable solvent (e.g., acetone, hexane) to remove gross organic residues.[18] Dispose of the rinse waste appropriately.
-
Detergent Wash: Soak the glassware in a warm solution of laboratory-grade detergent for at least 30 minutes. Use appropriate brushes to scrub all surfaces.[27]
-
Tap Water Rinse: Rinse thoroughly with hot tap water (at least 5-7 times) to remove all traces of detergent.
-
Acid Bath: Submerge the glassware in a 10% (v/v) HCl or HNO₃ bath and allow it to soak for a minimum of 4 hours, or preferably overnight.[16][19] This step is crucial for leaching any adsorbed tin ions from the glass surface.
-
Deionized Water Rinse: Remove glassware from the acid bath and rinse extensively with deionized water (at least 7-10 times). The final rinse water should have a neutral pH.
-
Solvent Rinse: Perform a final rinse with high-purity acetone or hexane to remove any remaining organic traces and to aid in drying.
-
Drying: Place glassware in an oven set to 105-120°C for at least 2 hours. Do not use paper towels to dry glassware as they can introduce fibers and contaminants.[17]
-
Storage: Once cool, immediately cover the openings of the glassware with solvent-rinsed aluminum foil or PTFE film and store in a clean, dedicated cabinet to prevent atmospheric contamination.
Protocol 2: Preparation and Verification of "Contamination-Free" Reagent Water
This protocol ensures the water used for blanks, standards, and extractions is free from TBT.
Procedure:
-
Source Water: Start with commercially available HPLC-grade or Milli-Q (18 MΩ·cm) deionized water.
-
Solvent Wash: In a large, clean separatory funnel (cleaned per Protocol 1), add 1 liter of the high-purity water. Add 50 mL of high-purity hexane.
-
Extraction: Cap the funnel and shake vigorously for 2 minutes, periodically venting pressure. This will extract non-polar contaminants, including organotins, into the hexane layer.
-
Separation: Allow the layers to separate completely and discard the upper hexane layer. Repeat the extraction process two more times with fresh aliquots of hexane.
-
Verification (Self-Validation):
-
Take 500 mL of the final cleaned water.
-
Perform your entire analytical method on this water sample as if it were an unknown.
-
The resulting chromatogram should be free of any TBT peaks, confirming the water is suitable for use.
-
-
Storage: Store the cleaned water in a tightly sealed borosilicate glass bottle that has been cleaned according to Protocol 1.
Analytical Workflow and Contamination Entry Points
The following diagram illustrates a typical sample preparation workflow for TBT analysis, highlighting the key stages where contamination can be introduced.
Sources
- 1. getenviropass.com [getenviropass.com]
- 2. cloudtheapp.com [cloudtheapp.com]
- 3. youtube.com [youtube.com]
- 4. ISO 17025 – Quality System for Laboratories ⚕️ Pure Clinical [pureclinical.eu]
- 5. gcms.cz [gcms.cz]
- 6. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bisleyinternational.com [bisleyinternational.com]
- 8. changshengmaterial.com [changshengmaterial.com]
- 9. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Organotin Release from Polyvinyl Chloride Microplastics and Concurrent" by Chunzhao Chen, Ling Chen et al. [digitalcommons.njit.edu]
- 11. Item - Leaching of Organotin Compounds from Polyvinyl Chloride Pipe - American Chemical Society - Figshare [acs.figshare.com]
- 12. The unexpected sources of organotin contamination in aquatic toxicological laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. analchemres.org [analchemres.org]
- 15. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 16. reddit.com [reddit.com]
- 17. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 18. How To [chem.rochester.edu]
- 19. radnoti.com [radnoti.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. www2.gov.bc.ca [www2.gov.bc.ca]
- 24. pjoes.com [pjoes.com]
- 25. agilent.com [agilent.com]
- 26. unido.org [unido.org]
- 27. nist.gov [nist.gov]
Technical Support Center: Improving Chromatographic Resolution of Organotin Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of organotin compounds (OTCs). This guide is designed for researchers, scientists, and drug development professionals who are working to improve the chromatographic resolution and overall data quality of their organotin speciation analysis. Given the unique challenges these compounds present—ranging from their varying polarity and volatility to their tendency to interact with analytical hardware—achieving robust and reproducible separation is paramount.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will explore the causality behind common issues and provide field-proven solutions for both Gas Chromatography (GC) and Liquid Chromatography (LC) based methods.
Part 1: Gas Chromatography (GC) Methods - Troubleshooting & FAQs
Gas chromatography, known for its exceptional resolving power, is a preferred technique for organotin analysis.[1][2] However, its application is contingent on a critical, and often problematic, sample preparation step: derivatization. Because organotin compounds in their salt forms are generally not volatile enough for GC analysis, they must be converted into more volatile, thermally stable species.[3]
Common GC Resolution & Sensitivity Problems
Question: My chromatogram shows broad, tailing peaks for organotin derivatives. What are the likely causes and how can I fix this?
Answer: Peak tailing in GC analysis of organotins often points to active sites within the system or issues with the derivatization process.
-
Causality: Organotin compounds, even after derivatization, can have residual polarity. They can interact with active sites (e.g., free silanol groups) in the GC inlet liner, column, or even glass wool packing. This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a tailing peak. Incomplete derivatization can also leave behind more polar, underivatized species that exhibit poor chromatography.
-
Troubleshooting Steps:
-
Inlet Maintenance: Deactivate the inlet liner. Use a fresh, silanized liner for every new batch of samples. If you are using glass wool, ensure it is also properly deactivated.
-
Column Health: Condition your column according to the manufacturer's instructions to remove contaminants. If the column is old, active sites may have developed; consider trimming the first 10-15 cm from the inlet side or replacing the column entirely.
-
Optimize Derivatization: Review your derivatization protocol. Low yields or incomplete reactions are a common source of problems. Ensure reagents are fresh and reaction conditions (temperature, time) are optimal.
-
Glassware Treatment: Organotins are notorious for adsorbing to glass surfaces.[4] All glassware used for standards and sample preparation must be meticulously acid-washed and then silanized to passivate active sites.[4][5]
-
Question: I'm experiencing poor resolution between dibutyltin (DBT) and tributyltin (TBT) derivatives. How can I improve their separation?
Answer: Improving the separation between closely eluting peaks like DBT and TBT requires optimizing both the stationary phase chemistry and the temperature program.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. To separate two compounds, the system must exploit differences in their physicochemical properties. While derivatized DBT and TBT are chemically similar, their boiling points and interaction potentials with the stationary phase differ enough to allow for separation.
-
Troubleshooting Steps:
-
Temperature Program Optimization: Decrease the initial ramp rate of your oven temperature program. A slower ramp provides more time for the analytes to interact with the stationary phase, enhancing separation. For example, reduce the ramp from 10°C/min to 5°C/min in the elution window for your target compounds.
-
Column Selection: Ensure you are using a column with appropriate selectivity. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a standard choice. If resolution is still poor, consider a column with a different stationary phase to alter selectivity.
-
Carrier Gas Flow: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity for your column's internal diameter. This maximizes column efficiency (the number of theoretical plates), leading to sharper peaks and better resolution.
-
FAQs: Derivatization for GC Analysis
Question: What are the main derivatization methods for organotins, and how do I choose the right one?
Answer: The two most common methods are alkylation with a Grignard reagent and ethylation with sodium tetraethylborate (NaBEt4).
-
Grignard Derivatization: This method uses reagents like pentylmagnesium bromide to form stable, fully alkylated tetra-organotin compounds (e.g., RxSn(C5H11)4-x).[6] It is known for high derivatization yields and good reproducibility across various matrices (water, sediment, biota).[3] However, Grignard reagents are hazardous, react violently with water, and require strictly anhydrous conditions and expert handling.[3]
-
Sodium Tetraethylborate (NaBEt4): This reagent ethylates the organotin compounds. The reaction can be performed directly in the aqueous phase, simplifying the workflow.[1][7] However, NaBEt4 is unstable in the presence of strong acids, which are often used for sample extraction from solids. In such cases, the organotins must be extracted into an organic solvent before derivatization.
Choice depends on your sample matrix and laboratory capabilities. For complex matrices like sediment or tissue, the robustness of Grignard derivatization is often preferred. For cleaner aqueous samples, the simplicity of NaBEt4 is advantageous.[1]
Question: My derivatization yields seem low and inconsistent. What could be going wrong?
Answer: Low and variable yields are a frequent challenge and a primary source of poor quantitative accuracy.
-
Causality: The derivatization reaction is a sensitive chemical transformation. Incomplete reactions can occur due to reagent degradation, improper pH, presence of interfering substances, or analyte loss through adsorption.
-
Troubleshooting Workflow:
-
Reagent Quality: Grignard reagents are highly sensitive to moisture. Use fresh reagents and anhydrous solvents. NaBEt4 solutions should also be freshly prepared.
-
pH Control: The pH of the reaction medium is critical. Ensure it is buffered and optimized for your specific reaction.
-
Matrix Effects: Co-extracted substances from your sample can interfere with the reaction. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interferences.[2]
-
Analyte Loss: As mentioned, organotins adsorb to untreated glassware. Use silanized glassware throughout the procedure to minimize this loss.[4]
-
Reaction Quenching: When using Grignard reagents, the quenching step to destroy excess reagent must be performed carefully (e.g., dropwise addition of water in a cold bath) to prevent violent reactions and loss of the volatile derivatives.
-
Part 2: Liquid Chromatography (LC) Methods - Troubleshooting & FAQs
LC-based methods, particularly when coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) or Electrospray Ionization Mass Spectrometry (LC-ESI-MS), offer a significant advantage: they can analyze organotin compounds in their native, ionic form without derivatization.[8][9] This eliminates a complex and error-prone step, simplifying the overall analytical workflow.[9][10]
Common LC Resolution & Peak Shape Problems
Question: I am observing severe peak tailing for monobutyltin (MBT) and other mono-substituted species using a C18 column. Why is this happening?
Answer: This is a classic problem caused by strong, undesirable interactions between the highly polar organotin cations and the silica backbone of the stationary phase.
-
Causality: Reversed-phase C18 columns are made of silica particles with long hydrocarbon chains (C18) bonded to the surface. However, some residual, un-capped silanol groups (Si-OH) are always present. These silanol groups are acidic and can become deprotonated (Si-O-), creating negatively charged sites. Highly polar cationic species like MBT3+ can then interact strongly with these sites via ion exchange, leading to significant peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Additives (Complexing Agents): The most effective solution is to add a complexing agent, such as tropolone , to the mobile phase.[11][12][13] Tropolone forms neutral complexes with the organotin cations. These neutral complexes no longer interact with the charged silanol groups and will partition cleanly onto the C18 stationary phase, resulting in sharp, symmetrical peaks.
-
Mobile Phase pH and Acidification: Lowering the pH of the mobile phase by adding an acid like acetic acid is crucial.[8][9] The excess protons (H+) in the mobile phase will suppress the ionization of the silanol groups (keeping them in the Si-OH form), which reduces the ionic interaction with the organotin cations. A typical mobile phase might contain 6% acetic acid.[8]
-
Use a Polymer-Based Column: As an alternative to silica-based columns, consider using a column with a polymer-based stationary phase (e.g., polystyrene-divinylbenzene). These columns do not have silanol groups and are more stable across a wider pH range, thus eliminating the primary cause of the tailing.[14]
-
Question: My resolution between all organotin species is poor, and they elute very early. How can I increase retention and improve the separation?
Answer: Early elution and poor resolution indicate that the mobile phase is too strong (too eluting) or the stationary phase is not providing sufficient retention.
-
Causality: In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the stationary phase. Organotins, especially the mono- and di-substituted forms, are quite polar and have limited interaction with the C18 phase. A mobile phase with a high organic content will further reduce this interaction, causing the compounds to elute quickly near the solvent front.
-
Troubleshooting Steps:
-
Reduce Organic Content: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase. This makes the mobile phase more polar (weaker), which forces the analytes to interact more with the non-polar stationary phase, thereby increasing retention time and providing more opportunity for separation.
-
Implement Gradient Elution: A gradient elution program is highly effective for separating compounds with a wide range of polarities, like the mono-, di-, and tri-substituted organotins.[8] Start with a low percentage of organic solvent to retain and separate the more polar species (MBT, DBT) and gradually increase the organic content to elute the more retained, less polar species (TBT, TPhT).
-
Choose the Right Stationary Phase: While C18 is common, other stationary phases can offer different selectivity.[15][16] For instance, an embedded polar group (EPG) phase can provide alternative interactions and may improve the retention of more polar organotins.[17]
-
Part 3: Advanced Topics & Protocols
Detector-Specific Issues
Question: When using LC-ICP-MS, my plasma becomes unstable or extinguishes when the organic gradient reaches a high percentage. How can I prevent this?
Answer: This is a common issue when coupling LC with ICP-MS, as the plasma is not inherently tolerant to high loads of organic solvent.
-
Causality: Organic solvents introduce a large carbon load into the argon plasma. This can cool the plasma, lead to carbon deposition on the interface cones, and cause instability or even complete extinction.
-
Solutions:
-
Cool the Spray Chamber: Use a Peltier-cooled spray chamber and set the temperature to between -5°C and 5°C.[9][12] This reduces the amount of solvent vapor reaching the plasma.
-
Add Oxygen: Introduce a small amount of oxygen (e.g., 0.1 L/min) into the carrier gas post-nebulization.[9][12] Oxygen helps to combust the organic carbon into CO2, preventing carbon buildup and stabilizing the plasma. This can also significantly enhance the signal for tin.[12]
-
Use Platinum Cones: Standard nickel cones are quickly damaged by organic solvents. Use more robust platinum-tipped sampler and skimmer cones for routine organic solvent applications.[12][13]
-
Optimize Gas Flows: Carefully optimize the nebulizer and makeup gas flow rates to ensure a stable plasma under your gradient conditions.[12]
-
Experimental Protocols
Protocol 1: Grignard Derivatization of Organotins in Sediment for GC-MS Analysis
This protocol is a generalized procedure. Always consult specific validated methods and perform your own optimization.
-
Sample Preparation:
-
Freeze-dry the sediment sample and grind to a fine powder.
-
Accurately weigh ~1 g of dried sediment into a silanized glass centrifuge tube.
-
Add an internal standard (e.g., Tripropyltin).
-
Add 10 mL of extraction solvent (e.g., hexane containing 0.1% tropolone) and 1 mL of glacial acetic acid.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes. Carefully transfer the supernatant to a clean, silanized reaction vial. Repeat the extraction twice more and combine the supernatants.
-
-
Derivatization:
-
WARNING: This step must be performed in a fume hood. Grignard reagents are hazardous.
-
Concentrate the combined extract to ~1 mL under a gentle stream of nitrogen.
-
Slowly add 1 mL of 2M pentylmagnesium bromide in diethyl ether (Grignard reagent) to the extract.
-
Seal the vial and allow it to react for 30 minutes at room temperature.
-
-
Quenching and Cleanup:
-
Place the reaction vial in an ice bath.
-
Carefully and slowly , add 5 mL of 0.5 M sulfuric acid dropwise to quench the excess Grignard reagent. The reaction can be vigorous.
-
Vortex for 1 minute. The derivatized (now non-polar) organotins will be in the upper hexane layer.
-
Transfer the upper hexane layer to a new tube containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the final extract to the desired volume (e.g., 0.5 mL) for GC-MS injection.
-
Protocol 2: Mobile Phase Optimization for LC-ICP-MS Analysis
This protocol outlines a strategy for developing a robust gradient separation on a C18 column.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): 94% HPLC-grade water, 6% glacial acetic acid, 0.1% tropolone (w/v).[8] Filter and degas.
-
Mobile Phase B (Organic): 100% Methanol. Filter and degas.
-
-
Initial Scouting Gradient:
-
Column: C18, 2.1 mm x 150 mm, 3 µm particle size.
-
Flow Rate: 0.2 mL/min.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% B to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 10% B
-
19-25 min: Equilibrate at 10% B
-
-
-
Evaluation and Optimization:
-
Inject a standard mix containing MBT, DBT, TBT, and TPhT.
-
Assess Resolution:
-
If early eluting peaks (MBT, DBT) are poorly resolved, flatten the initial part of the gradient. For example, change the ramp to go from 10% to 50% B over 10 minutes instead of 13.
-
If late-eluting peaks are co-eluting, increase the hold time at a high organic percentage or make the latter part of the gradient steeper.
-
-
Assess Peak Shape: If peak tailing is observed, ensure the tropolone and acetic acid concentrations are correct. Poor peak shape is almost always a mobile phase issue for LC analysis of organotins.[10][13]
-
Part 4: Summary Tables & Diagrams
Data Presentation
Table 1: Comparison of GC and LC Techniques for Organotin Analysis
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Derivatization | Required . Converts polar OTCs to volatile, thermally stable species.[3] | Not required . Analyzes ionic species directly.[8][9] |
| Primary Advantage | Excellent separation efficiency and high resolution.[1] | Simplified sample preparation, reduced error source.[9] |
| Primary Disadvantage | Derivatization is complex, hazardous, and prone to error. | Susceptible to matrix effects and analyte-column interactions. |
| Common Detectors | MS, MS/MS, FPD, ICP-MS.[2][18] | ICP-MS, ESI-MS.[8][19] |
| Typical Analytes | Butyltins, Phenyltins, Octyltins. | Butyltins, Phenyltins. |
| Key Optimization | Derivatization reaction conditions, GC temperature program. | Mobile phase composition (pH, complexing agents), gradient.[11][20] |
Table 2: Example Mobile Phase for Reversed-Phase LC of Organotins
| Component | Concentration/Percentage | Purpose | Reference |
| Solvent A | |||
| HPLC-Grade Water | ~80-94% | Main solvent | [8] |
| Methanol | ~0-14% | Organic modifier (in some isocratic setups) | [8] |
| Acetic Acid | ~6% | Suppresses silanol ionization, improves peak shape. | [8] |
| Tropolone | ~0.1% (w/v) | Forms neutral complexes with OTCs to prevent tailing. | [8][11] |
| Solvent B | |||
| Methanol or ACN | 100% | Organic modifier for gradient elution. | [11] |
Diagrams
Caption: General troubleshooting workflow for poor chromatographic resolution.
Caption: Conversion of ionic organotins to volatile species for GC analysis.
References
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link]
-
Ščančar, J., & Milačič, R. (1997). Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. Journal of Chromatography A, 788(1-2), 1-49. [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-124. [Link]
-
Carro, N., García, I., & Mouteira, A. (2004). Speciation of organotin compounds in waters and marine sediments using purge-and-trap capillary gas chromatography with atomic emission detection. Analytica Chimica Acta, 521(1), 61-69. [Link]
-
EVISA. (n.d.). US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. Speciation.net. [Link]
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]
-
Bianchini, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical Letters. [Link]
-
ResearchGate. (n.d.). Derivatization methods for the determination of organotin compounds in environmental samples. [Link]
-
U.S. EPA. (2003). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
Takeuchi, M., et al. (2000). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin Eiseigaku Zasshi, 41(5), 346-353. [Link]
-
Tsunoi, S., Matano, Y., & Shigeoka, T. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Adebayo, I. A., et al. (2020). Speciation and quantification of organotin compounds in Lagos harbour, Nigeria. SN Applied Sciences, 2(12), 2119. [Link]
-
Kumar, U. T., et al. (1993). Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection. Journal of Chromatography A, 654(2), 261-268. [Link]
-
U.S. EPA. (n.d.). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
-
ResearchGate. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
Varian, Inc. (n.d.). GC/MS Analysis of Organotin Compounds in the Environment. [Link]
-
Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]
-
Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. [Link]
-
Cefas Technology Limited. (2018). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Journal of Marine Science and Engineering, 6(4), 131. [Link]
-
LCGC International. (2010). Analysis of Organotins Using Large Volume Injection Gas Chromatography-Mass Spectrometry Selected Ion Monitoring. [Link]
-
ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]
-
Bianchini, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical Letters. [Link]
-
Malvern Panalytical. (2024). Optimizing Analysis Conditions, Part 1: Mobile Phase. [Link]
-
ResearchGate. (n.d.). Comparison of different liquid chromatography conditions for the separation and analysis of organotin compounds in mussel and oyster tissue by liquid chromatography-inductively coupled plasma mass spectrometry. [Link]
-
ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. [Link]
-
Staniszewska, M., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(3), 963. [Link]
-
University of British Columbia. (n.d.). Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. [Link]
-
LCGC International. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?. [Link]
-
SlideShare. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
Sources
- 1. um.es [um.es]
- 2. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. analchemres.org [analchemres.org]
- 19. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]
- 20. Optimizing Analysis Conditions, Part 1: Mobile Phase | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Navigating Co-elution Challenges in Organotin Speciation Analysis
Welcome to the technical support center for organotin analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during the speciation of organotin compounds. As analytical chemists, we understand that achieving baseline separation of these compounds is critical for accurate quantification and toxicological assessment. This resource provides in-depth, field-proven insights and solutions in a direct question-and-answer format.
Troubleshooting Guide: Resolving Co-elution in Your Chromatograms
Co-elution, the overlapping of chromatographic peaks, is a significant challenge in the analysis of complex mixtures like organotin compounds.[1][2] It can lead to inaccurate identification and quantification, compromising the integrity of your results.[1][2] This section provides a systematic approach to diagnosing and resolving these issues.
Question 1: My chromatogram shows poor separation between butyltin species (e.g., TBT, DBT, MBT). What are the likely causes and how can I fix this?
Answer:
Poor separation of butyltin compounds is a frequent issue, often stemming from suboptimal chromatographic conditions or improper sample preparation. The key is to manipulate the factors that influence chromatographic resolution: selectivity, efficiency, and retention.[1]
Underlying Causes & Step-by-Step Solutions:
-
Inadequate Chromatographic Selectivity: The stationary phase and mobile phase composition are not providing sufficient chemical differentiation between the analytes.[1][3]
-
Solution A: Modify the Mobile Phase Gradient (for LC methods). A shallow gradient elution can enhance separation. For reversed-phase LC-MS, a gradient of water and methanol or acetonitrile, often with additives like formic acid and ammonium formate, can be optimized.[4] Experiment with the gradient slope and duration to increase the separation window for your target compounds.
-
Solution B: Change the Stationary Phase. If mobile phase optimization is insufficient, the column chemistry may be the issue. For GC analysis, a non-polar or mid-polarity column like a 5% phenyl-methylpolysiloxane is common.[5] For LC, a C18 column is a good starting point, but if co-elution persists, consider a column with a different stationary phase, such as a biphenyl or polar-embedded phase, to alter the selectivity.[1]
-
-
Suboptimal Derivatization (for GC methods): Incomplete or inconsistent derivatization can lead to peak tailing and broadening, contributing to co-elution.[6]
-
Solution: Optimize the Derivatization Reaction. The choice of derivatizing agent is crucial. Grignard reagents (e.g., pentylmagnesium bromide) and sodium tetraethylborate are commonly used.[7] Ensure the reaction conditions (e.g., temperature, reaction time, pH) are optimized for your specific analytes and matrix. For instance, Grignard reactions require anhydrous conditions for optimal yield.[6]
-
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the separation and detection of organotins, sometimes causing peak distortion and co-elution.[8][9][10]
-
Solution: Enhance Sample Cleanup. Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[11] The choice of SPE sorbent should be tailored to the sample matrix and the target analytes.
-
Question 2: I am observing co-elution between phenyltin and butyltin compounds. How can I resolve this?
Answer:
Simultaneous analysis of different classes of organotins, such as butyltins and phenyltins, presents a significant chromatographic challenge due to their differing polarities and volatilities.
Underlying Causes & Step-by-Step Solutions:
-
Inappropriate Derivatization for Mixed Analytes: The chosen derivatization method may not be equally efficient for both butyltin and phenyltin species, leading to varied reaction yields and poor chromatography for some compounds.
-
Solution: Evaluate and Select a Broadly Applicable Derivatization Reagent. While Grignard reagents are versatile, their reactivity can vary with different organotin species.[7][12] Sodium tetraethylborate is another effective agent for a range of organotins.[13][14][15] It may be necessary to perform a comparative study to determine the optimal derivatizing agent for your specific mix of analytes.
-
-
Insufficient Chromatographic Resolution for Diverse Compounds: A single chromatographic method may not have the resolving power to separate compounds with significantly different chemical properties.
-
Solution A: Optimize the GC Oven Temperature Program. A carefully designed temperature program is critical for separating a wide range of analytes. Start with a lower initial temperature to retain and separate the more volatile compounds, followed by a gradual ramp to elute the less volatile phenyltins.
-
Solution B: Employ a Longer Capillary Column. Increasing the column length can enhance separation efficiency and resolution, providing more opportunity for the analytes to separate.
-
Question 3: My LC-MS analysis shows ion suppression and what appears to be co-elution. How can I confirm and mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS where co-eluting compounds compete with the analytes for ionization, reducing the analyte signal.[8][9] This can be mistaken for or exacerbate co-elution issues.
Underlying Causes & Step-by-Step Solutions:
-
Co-elution with Matrix Components: Endogenous compounds from the sample matrix are eluting at the same time as your target organotins and interfering with their ionization.[8]
-
Solution A: Post-Column Infusion Analysis. To diagnose ion suppression, perform a post-column infusion experiment. A constant flow of your analyte solution is introduced into the mobile phase after the analytical column, while a blank matrix extract is injected. Dips in the baseline signal of your analyte indicate regions of ion suppression.
-
Solution B: Improve Chromatographic Separation from Matrix. Adjust the mobile phase gradient or change the stationary phase to shift the retention time of your analytes away from the regions of ion suppression identified in the post-column infusion experiment.
-
Solution C: Utilize Isotope-Labeled Internal Standards. Isotope-labeled internal standards that co-elute with the native analytes will experience the same degree of ion suppression. By monitoring the ratio of the analyte to its labeled internal standard, accurate quantification can be achieved even in the presence of matrix effects.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization in organotin analysis by GC?
Derivatization is a critical step in the analysis of organotin compounds by gas chromatography (GC).[6] Organotins in their native, often salt, forms are not sufficiently volatile or thermally stable for GC analysis.[16][17][18] Derivatization converts them into more volatile and thermally stable forms, typically by alkylation or hydride generation, allowing them to be separated and detected by GC.[6][19]
Q2: Can I analyze organotins without derivatization?
Yes, it is possible to analyze organotins without derivatization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).[11] These methods are particularly useful for non-volatile or thermally sensitive organotin compounds.[20] EPA Method 8323, for instance, is designed for the detection of organotin compounds as cations without the need for derivatization.[20][21][22][23]
Q3: What are the advantages and disadvantages of common derivatization reagents?
| Derivatization Reagent | Advantages | Disadvantages |
| Grignard Reagents (e.g., pentylmagnesium bromide) | High derivatization yields and reproducibility for a wide range of organotins.[6] Forms stable tetra-alkyltin derivatives suitable for GC separation. | Highly reactive with water and protic solvents, requiring anhydrous conditions.[6] Can be hazardous to handle. |
| Sodium tetraethylborate (NaBEt4) | Effective for a variety of organotins in aqueous samples.[13][14][15] The reaction can be performed in situ.[15] | Can have lower derivatization yields for some species compared to Grignard reagents. May require careful pH control for optimal reaction. |
| Sodium borohydride (NaBH4) (Hydride Generation) | A well-established method for generating volatile tin hydrides. | The resulting hydrides can be unstable. The reaction can be prone to interferences. |
Q4: How can I visually represent the challenge of co-elution and the goal of chromatographic separation?
The following diagram illustrates the concept of co-elution and the desired outcome of chromatographic method optimization.
Caption: A logical workflow for systematically troubleshooting co-elution problems in organotin analysis.
References
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
-
International Organization for Standardization. (2004). ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas-chromatographic method. [Link]
-
European Committee for Standardization. (2005). EN ISO 17353:2005 Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). [Link]
-
U.S. Environmental Protection Agency. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
EVISA. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. [Link]
-
ResearchGate. Derivatization methods for the determination of organotin compounds in environmental samples | Request PDF. [Link]
-
U.S. Environmental Protection Agency. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
Swedish Institute for Standards (SIS). Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). [Link]
-
Swedish Institute for Standards (SIS). Water quality - Determination of selected organotin compounds - Gas chromatographic method ISO 17353:2004. [Link]
-
EUROLAB. ISO 17353 Water Quality - Determination of Selected Organotin Compounds - Gas Chromatographic Method. [Link]
-
ResearchGate. Analytical Methods for Speciation of Organotins in the Environment. [Link]
-
Asian Journal of Chemistry. Organotin Speciation Analysis Based on Liquid or Gas Chromatography. [Link]
-
PubMed. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
ResearchGate. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
PubMed. Sampling and Analysis of Butyltin Compounds in Air Using Gas Chromatography and Flame Photometric Detection. [Link]
-
AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
-
Agilent. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
ResearchGate. Detection techniques in speciation analysis of organotin compounds by liquid chromatography | Request PDF. [Link]
-
Analytical and Bioanalytical Chemistry Research. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
-
Analytical and Bioanalytical Chemistry Research. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
-
PubMed. Determination of butyltin and phenyltin compounds in biological and sediment samples by electron-capture gas chromatography. [Link]
-
Frontiers. Monitoring and modelling of butyltin compounds in Finnish inland lake. [Link]
-
PubMed. Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry. [Link]
-
Agilent. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. [Link]
-
ResearchGate. Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography–tandem mass spectrometry | Request PDF. [Link]
-
ARPAT. Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]
-
Speciation.net. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
LCGC North America. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]
-
SciSpace. Environmental matrices effect in butyltin determinations by GC/MS. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
ResearchGate. Assessment of the co-elution problem in gas chromatography-mass spectrometry using non-linear optimization techniques | Request PDF. [Link]
-
Agilent. Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. [Link]
-
National Institutes of Health. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]
-
Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. [Link]
-
Jack Westin. Chromatography Basic Principles Involved In Separation Process. [Link]
-
Chemistry LibreTexts. 9.3: Chromatographic Separation Procedures. [Link]
-
MDPI. Applications of Chromatographic Separation Techniques in Food and Chemistry. [Link]
-
JournalAgent. Separation techniques: Chromatography. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. jackwestin.com [jackwestin.com]
- 4. sciex.jp [sciex.jp]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. analchemres.org [analchemres.org]
- 18. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry [analchemres.org]
- 19. asianpubs.org [asianpubs.org]
- 20. epa.gov [epa.gov]
- 21. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 22. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]
- 23. epa.gov [epa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tributyltin Hydroxide
This guide provides an in-depth comparison of analytical methodologies for the quantification of Tributyltin hydroxide (TBTH), a persistent and highly toxic organotin compound. For decades, TBTH was extensively used as a biocide in antifouling paints for marine vessels.[1] Its legacy is a challenging environmental concern due to its endocrine-disrupting effects on aquatic organisms at exceedingly low concentrations, often in the nanogram-per-liter range.[2][3] Consequently, robust and validated analytical methods are paramount for accurate environmental monitoring, regulatory compliance, and toxicological research.
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a critical evaluation of the predominant analytical techniques, grounded in the principles of scientific integrity and supported by experimental data. We will explore the nuances of sample preparation, the rationale behind derivatization strategies, and the comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Challenge: Why Tributyltin Demands Methodological Rigor
Tributyltin's chemical properties present a unique set of analytical hurdles. As an organometallic compound, it exhibits both organic and inorganic characteristics. While its tributyl groups confer lipophilicity, allowing it to bioaccumulate in fatty tissues, the tin atom introduces polarity.[4] This dual nature complicates extraction from complex matrices such as sediments, tissues, and water. Furthermore, the need to detect TBTH at ultra-trace levels necessitates highly sensitive and selective analytical instrumentation.[5]
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent water quality criteria for TBT, underscoring the need for methods with very low detection limits.[3][6] International standards, such as those from the International Organization for Standardization (ISO), provide frameworks for the determination of organotin compounds in various environmental samples, emphasizing the global importance of standardized and validated methods.[7][8]
A Comparative Analysis of Leading Analytical Techniques
The two primary instrumental techniques for the determination of TBTH are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is often dictated by the sample matrix, the required sensitivity, and laboratory resources.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been the cornerstone of organotin analysis due to its high resolving power and sensitivity.[9] However, a significant consideration for GC-based methods is the low volatility of TBTH. To address this, a derivatization step is typically required to convert the polar TBTH into a more volatile and thermally stable compound suitable for gas chromatographic separation.[10][11]
The Critical Role of Derivatization in GC-MS Analysis
The causality behind derivatization lies in the need to modify the analyte's chemical properties to be compatible with the analytical system. Common derivatization strategies for TBTH include:
-
Ethylation: This is a widely used method that employs reagents like sodium tetraethylborate (NaBEt4) to replace the hydroxyl group of TBTH with an ethyl group.[2][12]
-
Hydride Generation: This technique involves the conversion of TBTH to the volatile tributyltin hydride using a reducing agent like sodium borohydride.[13]
-
Phenylation: Reagents such as sodium tetraphenylborate can be used to introduce a phenyl group.[12]
-
Grignard Reaction: This classic organometallic reaction can be used to introduce various alkyl groups, such as pentyl or hexyl groups, to the tin atom.[1][10]
The choice of derivatization agent can impact the reaction efficiency, the potential for side products, and the overall sensitivity of the method.[12] For instance, ethylation is often favored for its relatively clean reaction and good yields for a range of butyltin compounds.[12]
Sample Preparation for GC-MS: A Multi-Step Process
A typical workflow for the GC-MS analysis of TBTH from a solid matrix like sediment involves several critical steps, each with a specific purpose aimed at isolating and concentrating the analyte while minimizing interferences.
Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alternative
LC-MS has emerged as a compelling alternative to GC-MS for organotin analysis, primarily because it often circumvents the need for derivatization.[14][15] This simplifies sample preparation, reduces the potential for analytical errors, and can decrease sample turnaround time.[16]
LC-MS is particularly well-suited for analyzing polar and thermally labile compounds, making it a natural fit for the direct analysis of TBTH.[17] The separation is typically achieved using reversed-phase chromatography, and detection is performed with a tandem mass spectrometer (MS/MS), which provides excellent selectivity and sensitivity.[18]
Direct Analysis: The Key Advantage of LC-MS
The ability to directly analyze TBTH without derivatization is a significant advantage of LC-MS. This is because the analyte is already in a liquid mobile phase and can be directly introduced into the mass spectrometer's ion source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[19][20]
Sample Preparation for LC-MS: A More Streamlined Approach
The sample preparation for LC-MS analysis of TBTH is generally less complex than that for GC-MS. A typical workflow for a water sample is illustrated below.
Performance Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for TBTH analysis often comes down to a trade-off between established protocols and streamlined workflows. Both techniques can achieve the low detection limits required for environmental monitoring.
| Parameter | GC-MS | LC-MS/MS | Rationale & Considerations |
| Derivatization | Required | Not typically required | GC-MS requires derivatization to increase the volatility of TBTH.[10] LC-MS can directly analyze the polar TBTH molecule.[14] |
| Sample Preparation | More complex and time-consuming | Simpler and faster | The derivatization and cleanup steps in GC-MS add to the complexity.[21] LC-MS often involves a straightforward solid-phase extraction.[18] |
| Selectivity | High (with MS detection) | Very High (with MS/MS) | Tandem mass spectrometry (MS/MS) in LC-MS provides an extra dimension of selectivity, reducing matrix interferences.[20] |
| Sensitivity (LOD/LOQ) | Can achieve sub-ng/L levels | Can achieve sub-ng/L levels | Both techniques are capable of reaching the low detection limits required by regulatory agencies.[5][18] |
| Throughput | Lower | Higher | The simpler sample preparation of LC-MS allows for higher sample throughput.[16] |
| Cost | Generally lower instrument cost | Higher instrument cost | The cost of derivatizing agents for GC-MS can add to the per-sample cost.[15] |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of tributyltin in various matrices, compiled from published studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
Table 1: Performance Characteristics for TBTH Analysis in Water
| Analytical Technique | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| GC-MS/MS (Heart-cut) | 0.011 | ~0.060 | Not Specified | [5] |
| GC-MS (SPME) | 0.03 | 0.1 | Not Specified | [4] |
| LC-MS/MS (SBSE) | 0.8 | 2.5 | 92-102 | [18] |
| GC-FPD (SPE) | Not Specified | Not Specified | 65 | [11] |
Table 2: Performance Characteristics for TBTH Analysis in Sediment
| Analytical Technique | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| GC-MS | Not Specified | 10 | ~90 | [22] |
| GC-AED | Not Specified | Not Specified | Not Specified | [16] |
| GC-ICP-MS | 0.006 (as ng/mL) | Not Specified | Not Specified | [15] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of TBTH in water and sediment, synthesized from established methods.
Protocol 1: GC-MS Analysis of TBTH in Sediment
1. Sample Preparation and Extraction
- Weigh approximately 1 g of homogenized, dry sediment into a centrifuge tube.
- Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated TBT or Tripropyltin).[22][23]
- Add 10 mL of an extraction solvent mixture, such as 10% acetic acid in methanol containing tropolone.[12] Tropolone acts as a complexing agent to improve extraction efficiency.[21]
- Vortex the sample for 1 minute and then sonicate for 30 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process (steps 3-6) on the sediment pellet and combine the supernatants.
2. Derivatization (Ethylation)
- To the combined extract, add a buffer to adjust the pH to approximately 5.[24]
- Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt4) in methanol.[11]
- Add 5 mL of hexane, cap the tube, and shake vigorously for 30 minutes to facilitate the derivatization and extraction of the ethylated TBT into the hexane layer.
- Allow the layers to separate.
3. Cleanup
- Prepare a small column packed with activated silica gel.[21]
- Carefully transfer the hexane layer (top layer) onto the silica gel column.
- Elute the column with an appropriate solvent, such as hexane, to remove polar interferences.
- Collect the eluate containing the derivatized TBTH.
4. Concentration and Analysis
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial.
- Analyze the sample by GC-MS, typically using a capillary column such as a DB-5ms and operating the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]
Protocol 2: LC-MS/MS Analysis of TBTH in Water
1. Sample Preparation and Extraction
- Collect a 100 mL water sample in a clean glass bottle.
- Acidify the sample to a pH of approximately 2 with an acid such as hydrochloric acid to preserve the analyte.
- Spike the sample with a known amount of a suitable internal standard (e.g., Tri-n-propyltin chloride).[18]
- Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by deionized water.
- Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with deionized water to remove any salts or polar interferences.
- Dry the cartridge under vacuum or with a stream of nitrogen.
2. Elution and Analysis
- Elute the TBTH from the SPE cartridge with a small volume (e.g., 2 x 2 mL) of methanol into a clean collection tube.
- Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
- Analyze the sample by LC-MS/MS using a C18 column and a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of an acid like formic acid to promote ionization.[19] Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for TBTH and the internal standard.[18]
Conclusion: A Self-Validating System for Trustworthy Results
The validation of an analytical method for Tributyltin hydroxide is not merely a procedural formality; it is the bedrock of data integrity. A properly validated method is a self-validating system, incorporating internal standards to correct for variations, and employing highly selective detection techniques to ensure that the reported concentration is unequivocally that of TBTH.
For laboratories engaged in the routine analysis of TBTH, LC-MS/MS offers a compelling combination of high throughput, simplified sample preparation, and excellent sensitivity and selectivity. However, GC-MS remains a robust and reliable technique, particularly in laboratories with established expertise and instrumentation for this method.
Ultimately, the choice of methodology should be guided by a thorough validation process that demonstrates the method's fitness for its intended purpose. This includes a rigorous evaluation of linearity, accuracy, precision, limits of detection and quantification, and robustness, as outlined by international guidelines.[25][26] By adhering to these principles, researchers can ensure the generation of high-quality, defensible data that is essential for protecting environmental and human health.
References
-
Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. [Link]
-
Derivatization of Tributyltin with Sodium Tetrakis(4-fluorophenyl)- borate for Sensitivity Improvement of Tandem Mass Spectrometry. J-Stage. [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Regular Article. [Link]
-
Organotins in Sediment/Soil by GC with MS Detection. PBM - Gov.bc.ca. [Link]
-
Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). SIS. [Link]
-
Organotin analysis. BCP Instruments. [Link]
-
An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction. University of Sri Jayewardenepura. [Link]
-
Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. ResearchGate. [Link]
-
Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. PubMed. [Link]
-
Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Agilent. [Link]
-
ISO/FDIS 22744-2. iTeh Standards. [Link]
-
GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. ResearchGate. [Link]
-
INTERNATIONAL STANDARD ISO 22744-1. ISO. [Link]
-
Soil quality - Determination of selected organotin compounds - Gas-chromatographic method (ISO 23161:2009). SIS. [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. J. Appl. Sci. Environ. Manage. [Link]
-
Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. ResearchGate. [Link]
-
A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. PubMed. [Link]
-
Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX. [Link]
-
A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent. [Link]
-
Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. Open ICM. [Link]
-
Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. PMC. [Link]
-
Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS. ResearchGate. [Link]
-
A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds. ResearchGate. [Link]
-
Detection techniques in speciation analysis of organotin compounds by liquid chromatography. ResearchGate. [Link]
-
Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. MDPI. [Link]
-
Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Agilent. [Link]
-
Table 3 . Results for linearity, LOD, LOQ, precision and accuracy tests. ResearchGate. [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. ATSDR. [Link]
-
Comparison of LC/MS and GC/MS Techniques. Shimadzu. [Link]
-
Validation of Analytical Methods. SciSpace. [Link]
-
Aquatic Life Criteria - Tributyltin (TBT). US EPA. [Link]
-
Tributyltin compounds (EHC 116, 1990). INCHEM. [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]
-
Determination of Tributyltin in the Marine Environment. PMC - NIH. [Link]
-
Tributyltin - Position Document 4. EPA NEPS. [Link]
-
Fact Sheet - Notice of Ambient Water Quality Criteria Document for Tributyltin (TBT) - Draft. EPA. [Link]
-
How to Validate a Biochemical Method per ICH Guidelines. Patsnap Synapse. [Link]
-
Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 5. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Standard - Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004) SS-EN ISO 17353:2005 - Swedish Institute for Standards, SIS [sis.se]
- 8. Standard - Soil quality - Determination of selected organotin compounds - Gas-chromatographic method (ISO 23161:2009) SS-EN ISO 23161:2011 - Swedish Institute for Standards, SIS [w.sis.se]
- 9. analchemres.org [analchemres.org]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. agilent.com [agilent.com]
- 16. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 18. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sciex.jp [sciex.jp]
- 21. www2.gov.bc.ca [www2.gov.bc.ca]
- 22. DSpace [open.icm.edu.pl]
- 23. benchchem.com [benchchem.com]
- 24. gcms.cz [gcms.cz]
- 25. scispace.com [scispace.com]
- 26. jddtonline.info [jddtonline.info]
A Senior Application Scientist's Guide to Utilizing Certified Reference Materials for Robust Tributyltin (TBT) Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of tributyltin (TBT) is paramount. A persistent environmental pollutant with significant toxicological implications, TBT's presence, even at trace levels, necessitates analytical methods of the highest precision and reliability. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for TBT analysis, grounded in experimental data and established scientific principles. The objective is to empower you to make informed decisions in method validation, quality control, and data interpretation.
The Indispensable Role of CRMs in TBT Analysis
The analytical journey for TBT is fraught with potential pitfalls, from sample extraction and derivatization to instrumental detection.[1] Each step introduces a risk of systematic error. Certified Reference Materials are the cornerstone of a robust quality assurance program, providing a benchmark of known concentration and matrix composition against which analytical performance can be rigorously assessed.[2][3] The use of CRMs is not merely a suggestion but a fundamental requirement for laboratories seeking accreditation under standards such as ISO/IEC 17025 and for ensuring the international comparability of results.[4][5]
CRMs serve several critical functions in the analytical workflow:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.[5]
-
Calibration: While not their primary use, in some instances, CRMs can be used for the calibration of instruments, especially when high-purity standards are unavailable.[6]
-
Quality Control: Routine analysis of CRMs provides ongoing verification that the analytical system is performing within acceptable limits.[7]
-
Trueness Assessment: CRMs are essential for evaluating the trueness of a measurement procedure by comparing the measured value to the certified value.[6]
Comparative Analysis of Commercially Available TBT CRMs
The selection of an appropriate CRM is contingent on the specific matrix being analyzed and the expected concentration range of TBT. Several national metrology institutes and commercial suppliers offer a range of CRMs for organotin analysis. Below is a comparison of some commonly utilized CRMs.
| CRM Designation | Matrix | Certified TBT Concentration (as TBT cation) | Uncertainty | Producer |
| ERM-CE477 | Mussel Tissue | 2.20 mg/kg | ± 0.19 mg/kg | European Reference Materials (ERM®) |
| PACS-3 | Marine Sediment | 0.98 mg Sn/kg (equivalent to ~2.4 mg TBT/kg) | ± 0.13 mg Sn/kg | National Research Council Canada (NRCC) |
| SOPH-1 | Marine Sediment | Value derived from blending PACS-2 and HISS-1 | See certificate | National Research Council Canada (NRCC) |
| NMIJ CRM 7306-a | Marine Sediment | 44 µg/kg as Sn (equivalent to ~0.11 mg TBT/kg) | ± 3 µg/kg as Sn | National Metrology Institute of Japan (NMIJ) |
| BCR-646 | Freshwater Sediment | Certified for butyltins | See certificate | Community Bureau of Reference (BCR) |
Key Considerations When Selecting a CRM:
-
Matrix Matching: The CRM matrix should closely resemble that of the unknown samples to account for potential matrix effects during extraction and analysis.
-
Concentration Level: The certified TBT concentration should be relevant to the expected levels in the samples being tested.
-
Uncertainty: The uncertainty associated with the certified value should be sufficiently small to meet the data quality objectives of the analysis.
Experimental Workflow for TBT Analysis Using CRMs
A validated analytical method is crucial for obtaining reliable TBT data. The following outlines a typical workflow for the analysis of TBT in a sediment CRM, such as PACS-3, using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust technique.[10][11]
Diagram of the TBT Analytical Workflow
Caption: A typical experimental workflow for the analysis of TBT in a certified reference material using GC-MS.
Detailed Experimental Protocol:
-
Sample Preparation and Extraction:
-
Accurately weigh approximately 0.5 g of the sediment CRM (e.g., PACS-3) into a centrifuge tube.[12]
-
Spike the sample with a known amount of an appropriate internal standard, such as deuterated tripropyltin (TPT-d15), to correct for extraction inefficiencies and instrumental variability.
-
Add an extraction solvent, typically a mixture of methanol and an acid (e.g., acetic or hydrochloric acid), containing a chelating agent like tropolone to improve the extraction of organotin compounds.[10][13]
-
Extract the TBT from the sample matrix using ultrasonication or mechanical shaking.
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Derivatization:
-
Due to the low volatility of TBT, a derivatization step is necessary for GC analysis.[14]
-
Transfer an aliquot of the extract to a new vial and buffer the solution to a pH of approximately 4.5.
-
Add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), to convert the ionic TBT into a volatile ethylated derivative.[10][13]
-
-
Clean-up and Concentration:
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane to isolate the derivatized TBT.
-
Carefully concentrate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
The separation is typically achieved on a capillary column with a non-polar stationary phase.[11]
-
The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to enhance selectivity and sensitivity for the target TBT derivative.[11][15]
-
-
Data Analysis and Quality Assurance:
-
Quantify the TBT concentration based on the response of the analyte relative to the internal standard using a calibration curve prepared from high-purity standards.
-
Calculate the recovery of TBT from the CRM by comparing the measured concentration to the certified value. The acceptance criteria for recovery are typically within a range of 80-120%.
-
Assess the precision of the method by analyzing multiple replicates of the CRM. The relative standard deviation (RSD) should ideally be less than 15%.
-
Alternative Analytical Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
While GC-MS is a powerful tool, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers an alternative, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[16][17][18]
Advantages of HPLC-ICP-MS:
-
Direct Analysis of Ionic Species: HPLC-ICP-MS can directly analyze the ionic forms of TBT, eliminating the need for a derivatization step.[17]
-
High Sensitivity: ICP-MS provides excellent sensitivity, enabling the detection of TBT at ultra-trace levels.[18][19]
-
Speciation Analysis: This technique allows for the simultaneous determination of different organotin species (e.g., monobutyltin, dibutyltin, and TBT).[17]
Logical Hierarchy of Calibration and Quality Control
Caption: The hierarchical relationship of standards and reference materials in ensuring data quality for TBT analysis.
Conclusion: Ensuring Data Integrity through Proper CRM Utilization
The accurate and defensible analysis of tributyltin is non-negotiable in scientific research and development. Certified Reference Materials are not just a component of the analytical process; they are the bedrock of data integrity. By carefully selecting a matrix-appropriate CRM and integrating it into a robust, validated analytical workflow, researchers can have the utmost confidence in their results. This guide has provided a framework for understanding and comparing available CRMs, along with a detailed experimental protocol. The consistent and correct use of these materials is the hallmark of sound scientific practice and is essential for producing data that is reliable, reproducible, and fit for purpose.
References
-
A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. PubMed. [Link]
-
A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment. PubMed. [Link]
-
Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. ResearchGate. [Link]
-
SOPH-1 Sediment certified reference materials for the determination of tributyltin and dibutyltin. Speciation.net. [Link]
-
Chemical Ionization GC/MS For The Analysis of Tributyltin Oxide. Scribd. [Link]
-
Development and Application of an Analytical Method for the Determination of Partition Coefficients of Tributyltin in the Forth and Clyde Canal, Glasgow, Scotland. ASTM Digital Library. [Link]
-
Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. Infrastruktura i Ekologia Terenów Wiejskich. [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. pjoes.com. [Link]
-
Uses of certified reference materials. iTeh Standards. [Link]
-
Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. Korean Chemical Society. [Link]
-
Marine Sediment Certified Reference Material for Tin Speciation. J-Stage. [Link]
-
Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]
-
HPLC-ICP-MS spectrum for TBT standard substance (flow rate 1.2 mL/min). ResearchGate. [Link]
-
Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. Agilent. [Link]
-
Speciation of Tin in Tobacco by High-Performance Liquid Chromatography – Inductively Coupled Plasma – Mass Spectrometry (HPLC-ICP-MS). ResearchGate. [https://www.researchgate.net/publication/313865612_Speciation_of_Tin_in_Tobacco_by_High-Performance_Liquid_Chromatography_-Inductively_Coupled_Plasma-Mass_Spectrometry_HPLC-ICP-MS]([Link] Chromatography_-Inductively_Coupled_Plasma-_Mass_Spectrometry_HPLC-ICP-MS)
-
GC-MS quantification analysis of TBT (100 ng/g) spiked sedimentary microcosms inoculated with. ResearchGate. [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical Science. [Link]
-
Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized Sn-118-enriched organotin compounds. ResearchGate. [Link]
-
NMIJ CRM 7306-a: Organotins in Marine Sediment. EVISA's Materials Database. [Link]
-
Organotin compounds. CPAchem. [Link]
-
Certified Reference Materials a few guidelines. ResearchGate. [Link]
-
Introduction on how ISO 17034 ensures CRM quality. ARO Scientific. [Link]
-
HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. NIST. [Link]
-
Determination of butyltin species in a sediment certified reference material by HPLC- and GC-ICP-MS. ResearchGate. [Link]
-
Inductively Coupled Plasma Mass Spectrometry: Techniques, Applications, and Future Prospects. Longdom Publishing. [Link]
-
Single Particle Inductively Coupled Plasma Time-of-Flight Mass Spectrometry—A Powerful Tool for the Analysis of Nanoparticles in the Environment. MDPI. [Link]
-
Method validation using Certified Reference Materials (CRMs). ARO Scientific. [Link]
-
Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. National Institutes of Health. [Link]
-
CRM in Quality Assurance of Testing Laboratories. Scribd. [Link]
-
Commutability study on three CRMs evaluating their suitability for calibration, trueness verification and statistical quality control of methods measuring metal concentrations in human blood. National Institutes of Health. [Link]
Sources
- 1. A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. scribd.com [scribd.com]
- 8. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analchemres.org [analchemres.org]
- 12. researchgate.net [researchgate.net]
- 13. bkcs.kchem.org [bkcs.kchem.org]
- 14. pjoes.com [pjoes.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. mdpi.com [mdpi.com]
A Comprehensive Comparison of GC-MS and LC-MS for Organotin Speciation Analysis
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one covalent bond between tin (Sn) and a carbon atom.[1] Their versatile properties have led to widespread use as PVC stabilizers, catalysts, agricultural pesticides, and, most notoriously, as biocides in antifouling paints for marine vessels.[1][2] However, the environmental persistence and high toxicity of certain OTCs, particularly tri-substituted species like tributyltin (TBT) and triphenyltin (TPT), have raised significant environmental and health concerns.[3][4] These compounds can leach into aquatic ecosystems, accumulate in sediments, and biomagnify through the food chain, acting as potent endocrine disruptors even at ng/L concentrations.[5][6]
The toxicity of organotins is highly dependent on the number and nature of the organic groups attached to the tin atom.[3] For instance, tributyltin is significantly more toxic than its degradation products, dibutyltin (DBT) and monobutyltin (MBT).[7] Therefore, simply measuring the total tin concentration is insufficient for a proper risk assessment. Speciation analysis —the separation, identification, and quantification of the individual chemical forms of an element—is absolutely critical.
This guide provides an in-depth comparison of the two premier analytical techniques for organotin speciation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to move beyond a simple list of pros and cons, explaining the fundamental reasons behind the analytical choices researchers must make and providing the practical data needed to select the appropriate methodology for their specific application.
GC-MS for Organotin Speciation: The High-Resolution Standard
Gas chromatography-based methods have long been the workhorse for organotin analysis due to their excellent chromatographic resolution and the sensitivity of available detectors.[3][8] However, the inherent chemical properties of most toxicologically relevant organotins—which are often ionic, polar, and non-volatile—present a primary challenge that must be overcome.[7]
The Critical Step: Derivatization
Ionic organotin compounds cannot be analyzed directly by GC because they lack the necessary volatility and thermal stability to traverse the heated GC system.[6][7] Consequently, a chemical derivatization step is mandatory. This process converts the polar analytes into more volatile, thermally stable, and fully alkylated tetra-organotin species that are amenable to GC separation.
The two most common derivatization strategies are:
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is a widely used aqueous derivatization reaction. NaBEt₄ reacts with the organotin halides (e.g., TBT-Cl) to replace the anionic group with an ethyl group. This reaction is often performed in-situ in the aqueous sample, followed by extraction of the now-volatile ethylated derivatives into an organic solvent like hexane.[7][9][10]
-
Alkylation with Grignard Reagents (e.g., pentylmagnesium bromide): This classic organometallic reaction involves treating the sample extract with a Grignard reagent (R-MgX) to form new tin-carbon bonds.[11][12] For example, pentylmagnesium bromide will convert MBT, DBT, and TBT into their corresponding pentylated derivatives. This method is highly effective but requires strictly anhydrous conditions, as Grignard reagents react violently with water.
The choice of derivatization reagent is critical as it dictates the final volatility and chromatographic behavior of the analytes.[11] For example, using NaBEt₄ to ethylate butyltins results in an elution order of MBT < DBT < TBT, which is convenient for analysis.[7] While essential, derivatization is also the main drawback of the GC-MS approach; it adds time, complexity, and potential sources of error or contamination to the workflow.[13]
GC-MS Workflow and Instrumentation
The analytical process for organotin speciation by GC-MS follows a well-defined path.
Caption: Typical workflow for organotin speciation analysis using GC-MS.
-
Instrumentation: A typical setup involves a gas chromatograph equipped with a capillary column (e.g., HP-5 or equivalent) coupled to a mass spectrometer.[14] Mass analyzers like single quadrupoles (operating in selected ion monitoring, SIM, mode for enhanced sensitivity) or triple quadrupoles (MS/MS) are common.[9][15] The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by virtually eliminating background interferences.[15]
Performance Characteristics
GC-MS methods are well-established and capable of achieving very low detection limits, often in the low ng/L or ng/g range.[2] The high resolving power of capillary GC columns allows for excellent separation of different organotin species, minimizing potential cross-reactivity.[2]
Table 1: Performance of GC-MS for Organotin Analysis
| Organotin Compound | Derivatization Reagent | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|
| Monobutyltin (MBT) | Sodium tetraethylborate (NaBEt₄) | 0.07 ng Sn/g | Biota | [2] |
| Dibutyltin (DBT) | Sodium tetraethylborate (NaBEt₄) | 0.09 ng Sn/g | Biota | [2] |
| Tributyltin (TBT) | Sodium tetraethylborate (NaBEt₄) | 0.10 ng Sn/g | Biota | [2] |
| Various (17 compounds) | Sodium tetraethylborate (NaBEt₄) | 0.27 - 0.39 µg/L | Water | [2] |
| Butyltins & Phenyltins | Pentylmagnesium bromide | 0.26 - 0.84 pg Sn (absolute) | Water |[12] |
LC-MS for Organotin Speciation: The Direct Approach
Liquid chromatography coupled with mass spectrometry has emerged as a powerful alternative that directly addresses the primary limitation of GC-MS: the need for derivatization.[2][8] By analyzing the compounds in the liquid phase, LC-MS can handle polar, thermolabile, and ionic species in their native form, significantly simplifying sample preparation.[3][5]
Principle and Chromatographic Separation
LC-MS separates organotin compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. Reversed-phase chromatography using C18 columns is the most common approach.[5][16]
A key challenge in LC is achieving good peak shape and retention for the cationic organotin species. This is typically managed by using mobile phase additives:
-
Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are added to the mobile phase. They form a neutral ion-pair with the cationic organotin, improving its retention on the nonpolar C18 stationary phase.
-
Acidified Mobile Phases: Using volatile acids like formic acid or acetic acid in the mobile phase helps to ensure the organotins remain in their protonated, cationic form, which is essential for efficient ionization.[5][17]
LC-MS Workflow and Instrumentation
The LC-MS workflow is more streamlined than its GC-MS counterpart, primarily due to the omission of the derivatization and subsequent cleanup steps.[18]
Caption: Streamlined workflow for organotin speciation analysis using LC-MS.
-
Instrumentation: An HPLC or UHPLC system is coupled to a mass spectrometer, typically a triple quadrupole or a high-resolution instrument like an Orbitrap or Q-TOF. The interface between the LC and MS is crucial. Electrospray Ionization (ESI) is the universal choice for organotins, operating in positive ion mode (ESI+) to detect the cationic species.[5][19] Tandem mass spectrometry (MS/MS) is almost always used to enhance selectivity and sensitivity, effectively separating the analyte signal from complex matrix components.[5][18]
Performance Characteristics
LC-MS/MS provides excellent sensitivity and selectivity, often rivaling or exceeding that of GC-MS, especially in complex matrices.[5] The simplified sample preparation, often involving a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction, allows for higher sample throughput.[16][18] However, LC-MS can be susceptible to matrix effects (ion suppression or enhancement) where co-eluting compounds from the sample interfere with the ionization efficiency of the target analyte. This is typically managed by using matrix-matched calibration standards or stable isotope-labeled internal standards.
Table 2: Performance of LC-MS/MS for Organotin Analysis
| Organotin Compound | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|
| Tributyltin (TBT) | 0.02 - 0.08 µg/L | Water | [20] |
| Fentin | < 0.1 µg/kg | Apple, Potato | [5] |
| Cyhexatin | < 0.1 µg/kg | Apple, Potato | [5] |
| Fenbutatin oxide | < 0.1 µg/kg | Apple, Potato | [5] |
| TBT, DBT, MBT | 0.13 - 1.46 µg/L (as standards) | N/A |[21] |
Head-to-Head Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS depends on the specific analytical goals, available instrumentation, sample matrices, and desired throughput. Neither technique is universally superior; they offer complementary strengths.
Table 3: Feature Comparison of GC-MS and LC-MS for Organotin Speciation
| Feature | GC-MS | LC-MS | Causality & Insight |
|---|---|---|---|
| Derivatization | Mandatory | Not Required | GC requires volatile analytes; LC separates compounds in the liquid phase, accommodating polar/ionic species directly. This is the single most significant difference in workflow.[8][13] |
| Compound Amenability | Volatile, thermally stable compounds. Limited for very polar or large molecules. | Excellent for polar, ionic, and thermally labile compounds. | The derivatization step in GC is designed to overcome its inherent limitations with non-volatile species. LC is naturally suited for these compounds.[3] |
| Sample Preparation | Multi-step: Extraction, derivatization, cleanup. More complex and time-consuming.[14] | Streamlined: Often simple extraction and dilution (e.g., QuEChERS). Higher throughput.[5][18] | The absence of a derivatization requirement in LC-MS dramatically simplifies the upfront workflow. |
| Chromatography | High resolution with capillary columns, excellent separation of isomers. | Good resolution, but can be lower than capillary GC for some compounds. | The physics of gas-phase separation in long, narrow capillary columns often yields higher theoretical plate counts than liquid-phase separation. |
| Matrix Effects | Less prone to ionization issues, but derivatization can be affected by matrix. | Prone to ion suppression/enhancement in the ESI source. | In GC, ionization (typically EI) occurs in a high vacuum, isolating it from the matrix. In LC, ionization (ESI) happens at atmospheric pressure, where co-eluting matrix components can compete for charge and interfere with the process. |
| Robustness | Well-established, robust methods. Derivatization can introduce variability.[11] | ESI source can be susceptible to contamination from complex matrices, requiring more frequent cleaning. | The direct introduction of complex sample extracts into the ESI source can lead to build-up and performance degradation over time. |
| Selectivity | High, especially with MS/MS (MRM) detectors.[15] | Excellent, especially with MS/MS (MRM) detectors.[5] | Both techniques achieve outstanding selectivity through the use of tandem mass spectrometry, which isolates specific precursor-to-product ion transitions. |
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and LC-MS are powerful, highly capable techniques for the challenging task of organotin speciation.[2] The choice is not about which is "better," but which is better suited for the specific analytical problem at hand.
Choose GC-MS when:
-
You are analyzing a wide range of organotin compounds with varying polarities in a single run.[13]
-
The highest possible chromatographic resolution is required to separate complex mixtures or isomers.
-
Your laboratory has well-established and validated derivatization protocols.
Choose LC-MS when:
-
High sample throughput and simplified sample preparation are primary goals.[5]
-
The target analytes are thermally labile, highly polar, or non-volatile, making derivatization difficult or impossible.
-
You need to minimize the use of hazardous derivatization reagents like Grignard reagents.
Ultimately, the accurate speciation of organotin compounds is achievable with either platform. By understanding the fundamental principles, strengths, and weaknesses of each technique, researchers can confidently select and implement a robust, reliable method to generate high-quality data in this environmentally critical field of analysis.
References
- BenchChem. (2025).
- Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus Chimie, 12.
- AB SCIEX. (n.d.).
- Agilent Technologies. (n.d.).
- Sasaki, K., et al. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. PubMed.
- British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection.
- Unknown Author. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Astefanei, A., et al. (n.d.). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.
- EU Reference Laboratory for Single Residue Methods. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS.
- J-Stage. (n.d.). Determination of Organotin Compounds in Environmental Samples.
- British Columbia Ministry of Environment and Climate Change Strategy. (2021).
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- González-Toledo, M., et al. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography.
- Eurofins Australia. (n.d.). Organotins Analysis.
- ResearchGate. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms.
- Royal Society of Chemistry. (2014). A Comparison of GC–ICP-MS and HPLC–ICP-MS.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS.
- Morabito, R. (2003). Sampling and sample treatment in the analysis of organotin compounds in environmental samples.
- Quevauviller, P., & Donard, O. F. (n.d.).
- ChemInform. (2010).
- ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples.
- Analytical and Bioanalytical Chemistry Research. (n.d.). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
Sources
- 1. eurofins.com.au [eurofins.com.au]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. arpat.toscana.it [arpat.toscana.it]
- 5. sciex.jp [sciex.jp]
- 6. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry [analchemres.org]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. agilent.com [agilent.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. researchgate.net [researchgate.net]
- 18. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Toxicological Guide: Tributyltin Hydroxide vs. Tributyltin Oxide for Researchers
For researchers and drug development professionals navigating the complex landscape of organotin compounds, understanding the nuanced differences between closely related molecules is paramount for experimental design and data interpretation. This guide provides an in-depth, objective comparison of Tributyltin hydroxide (TBTH) and Tributyltin oxide (TBTO), two potent biocides with significant toxicological profiles. While often grouped under the umbrella term "Tributyltin" (TBT), subtle distinctions in their chemical nature may influence their biological activity and experimental handling.
Introduction to Tributyltin Hydroxide and Tributyltin Oxide
Tributyltin compounds are organometallic chemicals characterized by three butyl groups covalently bonded to a tin atom.[1] Both TBTH ((C₄H₉)₃SnOH) and TBTO ([(C₄H₉)₃Sn]₂O) have been extensively used as biocides, particularly in anti-fouling paints for marine vessels and as wood preservatives, owing to their high toxicity to a wide range of organisms.[2][3] However, this very toxicity has led to significant environmental concerns and stringent regulations on their use.[1]
From a chemical standpoint, TBTH is a hydroxide, while TBTO is an oxide, also known as hexabutyldistannoxane. This structural difference, though seemingly minor, can influence their physicochemical properties, such as solubility and reactivity.
The Principle of Toxicological Equivalence
In the realm of toxicology, the biological activity of tributyltin compounds is largely attributed to the tributyltin cation, (C₄H₉)₃Sn⁺.[2] This cation is the primary bioactive moiety responsible for the toxic effects observed across different biological systems. Consequently, TBTH and TBTO are often considered to be toxicologically equivalent, and much of the scientific literature groups them together as TBT.[1][3] This equivalence is based on the assumption that both compounds readily dissociate or are metabolized to release the active TBT cation.
However, it is crucial to recognize that the anionic component (hydroxide or oxide) can influence factors such as absorption, distribution, metabolism, and excretion (ADME), potentially leading to subtle differences in their toxicological potency and profile. For instance, a comparative study on TBTO and tributyltin chloride (TBTC) revealed that TBTC resulted in lower tin levels in tissues and consequently, less immunotoxicity, highlighting the potential role of the anion in the overall toxicological outcome.
Comparative Toxicological Data
A direct, head-to-head comparative study of the acute toxicity of TBTH and TBTO is not extensively available in the published literature. However, by compiling available data for each compound, we can draw some comparisons, albeit with necessary caution.
| Parameter | Tributyltin Hydroxide (TBTH) | Tributyltin Oxide (TBTO) | References |
| Oral LD₅₀ (Rat) | Data not available | 127 - 234 mg/kg | [4][5] |
| Oral LD₅₀ (Mouse) | Data not available | 55 - 203 mg/kg | [4] |
| Dermal LD₅₀ (Rabbit) | Data not available | 900 mg/kg | [6] |
Note: The lack of directly comparable, peer-reviewed acute toxicity data for TBTH underscores the prevalent practice of extrapolating toxicological data from TBTO to other TBT compounds.
Mechanisms of Toxicity: A Shared Path of Disruption
The toxicological effects of TBTH and TBTO are multifaceted and impact several key biological systems. The primary mechanisms of action are consistent between the two compounds, stemming from the activity of the TBT cation.
Immunotoxicity
TBT compounds are potent immunotoxicants, with the thymus being a primary target organ. Exposure leads to thymus atrophy, characterized by the depletion of lymphocytes.[7] This thymolytic effect compromises cell-mediated immunity. The immunotoxicity is a critical effect observed in both short-term and long-term studies.[7]
Neurotoxicity
TBT compounds are neurotoxic, capable of inducing neuronal cell death and disrupting nervous system function.[7] The proposed mechanisms for TBT-induced neurotoxicity include the induction of oxidative stress, disruption of calcium homeostasis, and initiation of apoptotic pathways in neuronal cells.
Endocrine Disruption
Perhaps one of the most well-documented effects of TBT is its role as an endocrine-disrupting chemical (EDC). TBT is known to interfere with the endocrine system in both invertebrates and vertebrates. In some marine snails, it causes a phenomenon known as "imposex," where females develop male sexual characteristics.[3] In vertebrates, TBT can disrupt hormone synthesis and signaling pathways. A key mechanism of endocrine disruption involves the inhibition of the aromatase enzyme, which is responsible for converting androgens to estrogens.
Caption: TBT-mediated endocrine disruption via aromatase inhibition.
Environmental Fate and Metabolism
The environmental persistence and degradation pathways are critical considerations for toxicological studies. Both TBTH and TBTO are subject to degradation in the environment, primarily through microbial action and photolysis.[8] The degradation process involves the sequential removal of butyl groups, leading to the formation of less toxic dibutyltin (DBT) and monobutyltin (MBT), and ultimately inorganic tin.[8]
In biological systems, TBT compounds are metabolized by cytochrome P-450 enzymes in the liver.[9] This metabolic process also involves the hydroxylation of the butyl chains, facilitating excretion.
Caption: Simplified metabolic pathway of Tributyltin in vertebrates.
Experimental Protocols for Toxicological Assessment
For researchers investigating the toxicology of TBTH or TBTO, a range of in vitro and in vivo assays are available. The choice of methodology will depend on the specific research question and the toxicological endpoint of interest.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxicity of TBTH or TBTO in a relevant cell line.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., a hepatoma cell line like HepG2 for general toxicity, or a neuroblastoma cell line like SH-SY5Y for neurotoxicity) in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of TBTH and TBTO in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the cell culture medium.
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD₅₀) of TBTH or TBTO in a rodent model.
Methodology:
-
Animal Model: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).
-
Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil).
-
Dosing: Administer the test substance by oral gavage to a group of animals at a starting dose level.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Step-wise Dosing: Depending on the outcome of the initial dose, administer a higher or lower dose to another group of animals in a step-wise manner to determine the dose that causes mortality in 50% of the animals.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Estimate the LD₅₀ value based on the mortality data.
Conclusion: A Unified but Nuanced Perspective
However, researchers should remain cognizant of the potential for the anionic moiety to influence the ADME properties of these compounds, which could lead to subtle but significant differences in their in vivo effects. When designing experiments, particularly those involving comparative analysis or requiring high precision, it is advisable to use the specific compound of interest and to clearly report which form of tributyltin was used. The choice between TBTH and TBTO may ultimately depend on factors such as commercial availability, purity, and the specific requirements of the experimental system. As with all potent toxicants, appropriate safety precautions and handling procedures are of the utmost importance.
References
-
Comparison of hepatotoxicity and metabolism of butyltin compounds in the liver of mice, rats and guinea pigs. (n.d.). PubMed. Retrieved from [Link]
-
Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). (1991, September 30). National Toxicology Program. Retrieved from [Link]
-
Predicting the fate and effects of tributyltin in marine systems. (n.d.). PubMed. Retrieved from [Link]
-
Tributyltin - Wikipedia. (n.d.). Retrieved from [Link]
-
Toxicity and speciation analysis of organotin compounds. (n.d.). Retrieved from [Link]
-
Tributyltin oxide - Wikipedia. (n.d.). Retrieved from [Link]
-
TRIBUTYLTIN (TBT) - EXTOXNET PIP. (n.d.). Retrieved from [Link]
-
Immunotoxicity of tri-n-butyltin oxide (TBTO) and tri-n-butyltin chloride (TBTC) in the rat. (n.d.). PubMed. Retrieved from [Link]
-
TRIBUTYLTIN OXIDE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. (1989, May 15). PubMed. Retrieved from [Link]
-
In vitro metabolism of tributyltin and triphenyltin by human cytochrome P-450 isoforms. (n.d.). PubMed. Retrieved from [Link]
-
Tributyltin compounds (PIM G018) - INCHEM. (n.d.). Retrieved from [Link]
-
CAS 1067-97-6 MFCD01683650-Tributyl Tin Hydroxide -LabNovo. (n.d.). Retrieved from [Link]
-
Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide | Inorganic Chemistry. (n.d.). Retrieved from [Link]
-
Molecular properties that influence the oral bioavailability of drug candidates. (n.d.). PubMed. Retrieved from [Link]
-
An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.). Retrieved from [Link]
-
Bis(tributyltin) Oxide MSDS.pdf. (n.d.). Retrieved from [Link]
-
Tributyltin and triphenyltin induce 11β-hydroxysteroid dehydrogenase 2 expression and activity through activation of retinoid X receptor α. (2020, April 1). PubMed. Retrieved from [Link]
-
Tributyltin (TBT) and mitochondrial respiration in mussel digestive gland. (n.d.). PubMed. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. (n.d.). Retrieved from [Link]
-
Laboratory Analysis of Tributyltin (TBT + TBTO); Triphenyltin (TPT) - Analytice. (n.d.). Retrieved from [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (n.d.). Retrieved from [Link]
-
Comparison of two analytical methods for the determination of organotin compounds in marine organisms. (2008, December 27). ScienceDirect. Retrieved from [Link]
-
Organotins Analysis - Eurofins Australia. (n.d.). Retrieved from [Link]
-
Pesticide Fact Sheet: Tributyltin - epa nepis. (n.d.). Retrieved from [Link]
-
Long term behaviour and degradation kinetics of tributyltin in a marina sediment. (n.d.). PubMed. Retrieved from [Link]
-
Degradation of tributyltin in San Diego Bay, California, waters (Journal Article) | OSTI.GOV. (1986, November 30). Retrieved from [Link]
-
Data on degradation of tributyltin and triphenyltin | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparative toxicokinetics of tributyltin in five marine species and its utility in predicting bioaccumulation and toxicity - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Tributylstannane | C12H28Sn | CID 5948 - PubChem. (n.d.). Retrieved from [Link]
-
Toxicological Profile for Tin and Tin Compounds - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]
-
Tributyltin compounds (TBT) - Miljøstyrelsen. (n.d.). Retrieved from [Link]
Sources
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. www2.mst.dk [www2.mst.dk]
- 3. iscientific.org [iscientific.org]
- 4. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicity of Organotin Compounds for Researchers and Drug Development Professionals
Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have seen widespread use in various industrial and agricultural applications, from serving as PVC stabilizers and catalysts to acting as potent biocides in antifouling paints and pesticides.[1][2][3][4][5] However, their extensive use has led to significant environmental contamination and raised serious health concerns due to their inherent toxicity.[1][3][5][6][7] This guide provides an in-depth, objective comparison of the toxicity of different organotin compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative risks and mechanisms of action.
The toxicity of organotin compounds is fundamentally dictated by the number and nature of the organic groups attached to the tin atom.[1][2] Generally, the toxicity follows the order: triorganotins > diorganotins > monoorganotins.[1] Tetraorganotins are relatively stable and exhibit low toxicity but can metabolize into more toxic tri-substituted compounds.[3] This guide will focus on the comparative toxicity of some of the most environmentally and toxicologically significant organotins: Tributyltin (TBT), Triphenyltin (TPT), Dibutyltin (DBT), and Monobutyltin (MBT).
Comparative Toxicity: A Quantitative Overview
The acute toxicity of organotin compounds varies significantly. The following table summarizes LD50 (median lethal dose) and LC50 (median lethal concentration) values from various studies to provide a quantitative basis for comparison. Lower values are indicative of higher toxicity.
| Compound | Chemical Formula | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | 48h LC50 (Daphnia magna, µg/L) | 96h LC50 (Rainbow Trout, µg/L) |
| Triorganotins | |||||
| Tributyltin (TBT) Chloride | (C₄H₉)₃SnCl | 171-234[2] | 127[2] | 0.95[2] | 8 - 18[2] |
| Triphenyltin (TPT) Hydroxide | (C₆H₅)₃SnOH | 156 - 160[2] | 127 - 500[2] | - | 18[2] |
| Diorganotins | |||||
| Dibutyltin (DBT) Dichloride | (C₄H₉)₂SnCl₂ | 50 - 100[2] | >2000[2] | 843[2] | >4000 (Sheepshead minnow)[2] |
| Monoorganotins | |||||
| Monobutyltin (MBT) Trichloride | C₄H₉SnCl₃ | >2000[2] | - | - | - |
Note: Toxicity values can vary based on the specific salt and experimental conditions. The data presented here is for comparative purposes.
Mechanistic Insights into Organotin Toxicity
Organotin compounds exert their toxic effects through a variety of mechanisms, often targeting fundamental cellular processes. The primary modes of toxicity are discussed below.
Mitochondrial Dysfunction: The Energy Crisis
A primary target for triorganotins like TBT and TPT is the mitochondrion.[2][8][9] These compounds are potent inhibitors of mitochondrial ATP synthase, the enzyme complex responsible for the final step of cellular respiration.[8][9] By binding to the F0 subunit of ATP synthase, they disrupt the proton gradient across the inner mitochondrial membrane, leading to uncoupling of oxidative phosphorylation.[8] This results in a collapse of the mitochondrial membrane potential, a severe depletion of cellular ATP, and ultimately, cell death.
Caption: Endocrine disruption pathway of organotins via RXR and PPARγ activation.
Neurotoxicity: A Multifaceted Assault on the Nervous System
Organotin compounds, particularly trialkyltins, are potent neurotoxins. [8][9][10][11]Trimethyltin and triethyltin are known to be more toxic to the central nervous system in mammals than their longer-chain counterparts like TBT. [10][11]The neurotoxic effects are diverse and include:
-
Induction of Neuronal Apoptosis: TBT and DBT have been shown to induce cell death in neuroblastoma cell lines, even at low micromolar concentrations. [12][13]* Disruption of Calcium Homeostasis: Organotins can cause an elevation in intracellular calcium levels, leading to excitotoxicity. [8][9]* Glutamate Excitotoxicity: TBT has been reported to decrease the expression of the AMPA receptor subunit GluR2, making neurons more vulnerable to glutamate-induced excitotoxicity. [8][9]* Cerebral Edema: Triethyltin is particularly known for causing cerebral edema. [10]
Immunotoxicity
Dibutyltin (DBT) compounds are recognized for their immunotoxic effects. [14]DBT can induce thymic atrophy and suppress T-cell-mediated immune functions. [15][16]This immunotoxicity is a significant concern for human health, as exposure can occur through various routes, including the consumption of contaminated seafood and leaching from PVC plastics. [5][14][17]
Experimental Protocols for Assessing Organotin Toxicity
To ensure the reliability and reproducibility of toxicity data, standardized experimental protocols are crucial. Below are outlines for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of organotin compounds on a cell line (e.g., human neuroblastoma SH-SY5Y).
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Organotin compounds (TBT, TPT, DBT, MBT) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the organotin compounds in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of organotins. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure with the use of a minimal number of animals to obtain information on the acute oral toxicity of a substance.
Animals:
-
Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the organotin compound orally by gavage in a single dose. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure: The decision to dose animals at the next higher or lower dose level is dependent on the outcome of the previous dose level.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD50 value based on the mortality data.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ysi.com [ysi.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals [jstage.jst.go.jp]
- 9. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. oregon.gov [oregon.gov]
- 16. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of a Potent Biocide: A Comparative Guide to Tributyltin Hydroxide and its Alternatives
For decades, Tributyltin (TBT) compounds, including Tributyltin hydroxide, were the undisputed champions in the battle against biofouling on marine vessels. Their unparalleled efficacy in preventing the growth of barnacles, algae, and other marine organisms made them a cornerstone of the shipping and boating industries. However, the very properties that made TBT so effective also rendered it an environmental menace, leading to widespread regulations and a global ban on its use in antifouling paints.[1][2] This guide provides an in-depth technical comparison of the biocidal efficacy of Tributyltin hydroxide against its most common alternatives, supported by available experimental data and standardized testing protocols. We will explore the mechanisms of action, comparative performance, and the critical environmental considerations that have shaped the landscape of modern antifouling technologies.
Tributyltin Hydroxide: A Legacy of Potency and Peril
Tributyltin hydroxide is an organotin compound that functions as a broad-spectrum biocide. Its primary application was in antifouling paints, where it would slowly leach into the surrounding water, creating a toxic barrier for marine organisms.[1] TBT was also utilized as a wood preservative and in some industrial applications due to its fungicidal and bactericidal properties.[3]
Mechanism of Action: A Multi-pronged Attack
The high efficacy of TBT stems from its ability to disrupt multiple critical cellular processes in a wide range of organisms. The primary mechanism of its toxicity is the inhibition of oxidative phosphorylation in the mitochondria. TBT disrupts the proton gradient across the inner mitochondrial membrane, effectively uncoupling the electron transport chain from ATP synthesis. This deprives the organism of its primary energy source, leading to cell death.
Furthermore, TBT is a potent endocrine disruptor, interfering with hormone signaling pathways in various marine species.[1] This can lead to severe developmental and reproductive abnormalities, most notably the imposition of male characteristics on female gastropods (imposex), even at extremely low concentrations.[2]
Caption: Mechanism of Tributyltin (TBT) toxicity.
The Rise of Alternatives: A Shift Towards Reduced Environmental Impact
The severe ecotoxicological effects of TBT, including its persistence in sediments and bioaccumulation in the food chain, prompted the International Maritime Organization (IMO) to ban its use in antifouling paints.[1][4] This spurred the development and adoption of a range of alternative biocides. The most prominent of these are copper-based systems, often supplemented with "booster" organic biocides to enhance their spectrum of activity.
Copper-Based Biocides: The Workhorse of Modern Antifouling
Cuprous oxide (Cu₂O) is the most widely used alternative to TBT.[5] Copper-based paints release copper ions into the water, which are toxic to a broad range of fouling organisms. The mechanism of copper toxicity involves the disruption of enzymatic functions and interference with cellular metabolism.
While significantly less toxic to marine ecosystems than TBT, the extensive use of copper has raised concerns about its accumulation in harbors and marinas, and its potential effects on non-target species.[4] To improve performance and reduce the overall copper load, modern antifouling paints often employ a combination of cuprous oxide with other biocides.
Booster Biocides: Enhancing the Spectrum of Efficacy
To combat organisms that have a higher tolerance to copper, "booster" biocides are added to copper-based paints. Common booster biocides include:
-
Zinc Pyrithione: A broad-spectrum biocide effective against algae and fungi.[6]
-
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT or Sea-Nine™ 211): An organic biocide that is effective against a wide range of fouling organisms and is considered to be less persistent in the environment than TBT.[5]
-
Diuron and Irgarol 1051: Herbicides that are particularly effective against algae. However, their persistence and potential for long-range transport in the marine environment have also raised environmental concerns.[6][7]
Comparative Efficacy and Toxicity: A Quantitative Look
Quantitative Toxicity Data
The following table summarizes the acute toxicity (LC50/EC50) of Tributyltin and several common alternative biocides to a range of marine organisms. It is important to note that these values can vary depending on the specific test conditions and species.
| Biocide | Organism Type | Species | Endpoint (Duration) | Concentration (µg/L) |
| Tributyltin (TBT) | Algae | Skeletonema costatum | EC50 (72h) | 0.33 |
| Invertebrate | Crassostrea gigas (Oyster larvae) | LC50 (48h) | 1.5 | |
| Invertebrate | Balanus amphitrite (Barnacle larvae) | LC50 (24h) | 0.5 - 1.0 | |
| Fish | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 1.9 - 7.6 | |
| Cuprous Oxide (as Cu²⁺) | Algae | Dunaliella tertiolecta | EC50 (72h) | 20 - 50 |
| Invertebrate | Mytilus edulis (Mussel larvae) | LC50 (48h) | 15 - 30 | |
| Fish | Cyprinodon variegatus (Sheepshead minnow) | LC50 (96h) | 600 | |
| Zinc Pyrithione | Algae | Skeletonema costatum | EC50 (72h) | 5 |
| Invertebrate | Acartia tonsa (Copepod) | LC50 (48h) | 12 | |
| Fish | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 26 | |
| DCOIT (Sea-Nine™ 211) | Algae | Skeletonema costatum | EC50 (72h) | 8 |
| Invertebrate | Crassostrea gigas (Oyster larvae) | LC50 (48h) | 3 | |
| Fish | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 28 | |
| Diuron | Algae | Scenedesmus subspicatus | EC50 (72h) | 14 |
| Invertebrate | Daphnia magna | LC50 (48h) | 1400 | |
| Fish | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 2300 | |
| Irgarol 1051 | Algae | Skeletonema costatum | EC50 (72h) | 0.025 |
| Invertebrate | Daphnia magna | LC50 (48h) | 7100 | |
| Fish | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 2100 |
Disclaimer: The data in this table is compiled from various scientific sources and is intended for comparative purposes only. Actual values may vary based on experimental conditions.
From this data, it is evident that Tributyltin exhibits significantly higher toxicity to a broad range of marine organisms compared to most of its alternatives. While this high toxicity is the basis for its potent antifouling properties, it is also the primary reason for its environmental unsuitability. Irgarol 1051 shows very high toxicity to algae, which is its intended target as a booster biocide.
Experimental Protocols for Efficacy Evaluation
The evaluation of antifouling coating efficacy is a multi-faceted process involving both laboratory-based assays and field testing. Standardized protocols are crucial for obtaining reliable and comparable data.
Laboratory-Based Assays
The MIC is the lowest concentration of a biocide that will inhibit the visible growth of a microorganism. This is a fundamental laboratory test to determine the intrinsic biocidal activity of a compound.
Step-by-Step Methodology (Broth Microdilution):
-
Prepare Stock Solution: Dissolve the biocide in a suitable solvent to create a concentrated stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in a liquid growth medium in a 96-well microtiter plate to create a range of biocide concentrations.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., marine bacteria or algae) to each well.
-
Incubation: Incubate the plate under controlled conditions (temperature, light) for a specified period.
-
Observation: After incubation, visually assess the wells for turbidity (growth). The MIC is the lowest concentration of the biocide in a well with no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
This test quantifies the rate at which the biocide is released from a coated surface into the water. This is a critical parameter for predicting the long-term performance and environmental impact of an antifouling coating. ASTM D6442 and D6903 provide standardized methods for measuring the release rates of copper and organic biocides, respectively.
Step-by-Step Methodology (ASTM D6442/D6903):
-
Coat Test Cylinders: Apply the antifouling paint to cylindrical test specimens.
-
Immersion: Place the coated cylinders in a tank with flowing, controlled-temperature artificial seawater.
-
Sample Collection: At specified intervals, transfer the cylinders to individual containers with a known volume of fresh artificial seawater and rotate them at a constant speed for a set duration.
-
Analysis: Analyze the water from the individual containers to determine the concentration of the leached biocide using appropriate analytical techniques (e.g., atomic absorption spectroscopy for copper, chromatography for organic biocides).
-
Calculate Leaching Rate: Calculate the leaching rate in µg/cm²/day based on the biocide concentration, the volume of water, the surface area of the cylinder, and the duration of the test.
Caption: Workflow for biocide leaching rate measurement.
Field Testing
Static immersion tests are the most common method for evaluating the real-world performance of antifouling coatings. ASTM D3623 provides a standard method for this type of testing.
Step-by-Step Methodology (Static Immersion Test):
-
Panel Preparation: Prepare test panels (typically made of fiberglass or steel) and apply the antifouling coatings to be tested, including a control panel with no antifouling paint.
-
Deployment: Mount the panels on a raft or other submerged structure in a marine environment with known fouling pressure.
-
Periodic Inspection: At regular intervals (e.g., monthly), retrieve the panels and assess the extent and type of biofouling.
-
Fouling Rating: Quantify the fouling using a standardized rating system, such as the percentage of the surface covered by different types of organisms (e.g., slime, algae, barnacles).
-
Data Analysis: Compare the fouling ratings of the test coatings to the control to determine their efficacy.
Conclusion: A Balancing Act of Efficacy and Environmental Responsibility
Tributyltin hydroxide remains a benchmark for biocidal efficacy in the history of antifouling technology. Its potent, broad-spectrum activity was highly effective at keeping marine surfaces clean. However, the severe and lasting damage it inflicted on marine ecosystems serves as a critical lesson in the importance of environmental stewardship in chemical design.
The alternatives to TBT, primarily copper-based systems with booster biocides, have been developed to provide comparable antifouling performance with a significantly reduced environmental footprint. While they are not without their own environmental considerations, the ongoing research and development in this field are focused on creating even more sustainable solutions, including biocide-free foul-release coatings.
For researchers and professionals in drug and chemical development, the story of Tributyltin hydroxide is a powerful case study. It underscores the necessity of a holistic approach to product design, where high performance is balanced with a thorough understanding and mitigation of potential environmental and toxicological risks. The future of antifouling technology lies in the development of solutions that are not only effective but also inherently benign to the marine environment.
References
- Soon, Y. T., et al. (2019). List of alternative biocides approved or registered in Europe, Japan, and New Zealand.
-
Qian, P. Y., et al. (2010). Current and emerging environmentally-friendly systems for fouling control in the marine environment. PubMed. [Link]
-
Omae, I. (2003). Organotin Antifouling Paints and Their Alternatives. ResearchGate. [Link]
-
Taylor & Francis. Tributyltin oxide – Knowledge and References. [Link]
-
Wikipedia. Tributyltin. [Link]
-
Collaborative for Health & Environment. Tributyltin. [Link]
-
da Silva, E. M., et al. (2020). Substances used to replace TBT in antifouling paints. ResearchGate. [Link]
Sources
- 1. Comparative toxicological effects of two antifouling biocides on the marine diatom Chaetoceros lorenzianus: Damage and post-exposure recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifouling processes and toxicity effects of antifouling paints on marine environment. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of tributyltin and copper antifoulants on recruitment of non-indigenous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative toxicity of alternative antifouling biocides on embryos and larvae of marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
A Comparative Guide to Tributyltin-Free Antifouling Coatings: Performance, Mechanisms, and Standardized Evaluation
Introduction: The Imperative for TBT-Free Marine Coatings
For decades, tributyltin (TBT)-based antifouling paints were the gold standard for protecting marine vessels and structures from the costly and performance-degrading effects of biofouling.[1][2] TBT's exceptional biocidal efficacy, however, came at a severe environmental cost.[2][3] Leachates from TBT-coated hulls were found to be highly toxic to a wide range of non-target marine organisms, causing severe ecological damage, including endocrine disruption in mollusks and bioaccumulation up the food chain.[2][3][4]
This widespread environmental damage prompted international regulatory action, culminating in the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention).[5] The AFS Convention, which entered into force in 2008, effectively banned the application of TBT-containing paints on ships and mandated the eventual removal or sealing of existing TBT coatings.[5][6] This regulatory shift catalyzed extensive research and development into effective and environmentally benign alternatives to TBT.
This guide provides a comprehensive comparison of the leading alternatives to TBT-based antifouling paints, with a focus on copper-based biocidal coatings and biocide-free foul-release technologies. We will delve into the mechanisms of action, present comparative performance data from experimental studies, and provide detailed protocols for standardized efficacy testing. This guide is intended for researchers, scientists, and professionals in marine coatings development and evaluation, offering the technical depth necessary to make informed decisions in this critical field.
I. Copper-Based Antifouling Coatings: The Workhorse Alternative
Copper-based antifouling paints are currently the most widely used alternative to TBT.[2][7] Their efficacy relies on the controlled release of copper ions, which are toxic to a broad spectrum of fouling organisms.[8]
Mechanism of Action
The primary active ingredient in most copper-based paints is cuprous oxide (Cu₂O).[9] This compound is embedded within a paint matrix that is designed to slowly dissolve or "polish" in seawater, releasing copper ions at a controlled rate.[8][9] These copper ions interfere with cellular processes in marine organisms, such as enzyme function and respiration, thereby preventing their settlement and growth on the coated surface.[8]
Modern copper-based paints often employ self-polishing copolymer (SPC) or ablative technologies.[8] In SPCs, the binder is chemically engineered to hydrolyze in seawater at a predictable rate, ensuring a consistent release of the copper biocide over the coating's lifespan. Ablative coatings, on the other hand, erode more slowly as the vessel moves through the water, exposing fresh layers of biocide.[8]
Caption: Mechanism of copper-based antifouling coatings.
Performance Data
The performance of copper-based coatings is influenced by factors such as the copper content, the type of paint matrix, and the operating conditions of the vessel. The following table summarizes typical performance data from various studies.
| Performance Metric | Typical Values/Observations | Source(s) |
| Fouling Resistance (FR) Rating | FR 70-90 (where 100 is completely free of fouling) over 12-24 months. | [2] |
| Effective Lifespan | 2 to 5 years, depending on the coating formulation and vessel activity. | [8][10] |
| Copper Leaching Rate | Varies significantly depending on formulation and environmental conditions. Can range from 5 to over 20 µg/cm²/day. | [4][10] |
| Impact of Salinity | Copper release rates tend to increase with higher salinity. | [4] |
Note: While effective, the environmental impact of copper is still a concern, and regulations in some regions are becoming stricter regarding copper emissions from antifouling paints.[6][11]
II. Biocide-Free Foul-Release Coatings: A Non-Toxic Approach
Foul-release coatings represent a paradigm shift in antifouling technology, moving from a biocidal to a biocide-free approach.[9] Instead of killing fouling organisms, these coatings create a low-friction, non-stick surface to which organisms have difficulty attaching.[12][13] Any organisms that do manage to attach are typically removed by the water flow over the hull as the vessel moves.[13]
Mechanism of Action
The most common foul-release coatings are based on silicone or fluoropolymer technologies.[14] These materials have very low surface energy, which minimizes the adhesion strength of the biological glues produced by fouling organisms.[14] The smooth, slippery nature of the surface makes it difficult for barnacles, algae, and other organisms to gain a firm foothold.[9][12]
Caption: Mechanism of biocide-free foul-release coatings.
Performance Data
The effectiveness of foul-release coatings is highly dependent on the vessel's speed and activity profile. They generally perform best on vessels that are frequently in motion.
| Performance Metric | Typical Values/Observations | Source(s) |
| Fouling Adhesion Strength | Significantly lower than conventional paints. For example, barnacle adhesion strength can be as low as 0.04 MPa. | [6] |
| Performance at Speed | Excellent fouling prevention on vessels that regularly exceed 15 knots. | [15] |
| Static Performance | Can be susceptible to slime and some algal fouling during extended stationary periods. | [8] |
| Durability | Generally good, with lifespans of 5 years or more being common. | [8] |
| Fuel Efficiency | The smooth surface can lead to improved hydrodynamic performance and fuel savings. |
III. Other Emerging Biocide-Free Technologies
Research into non-toxic antifouling solutions is a dynamic field, with several other technologies under development and in the early stages of commercialization.
-
Ultrasonic Antifouling: These systems use transducers attached to the inside of the hull to generate high-frequency sound waves. These vibrations create a microscopic layer of moving water molecules on the hull's surface, which disrupts the settlement of microorganisms.
-
Biomimetic Coatings: Inspired by the natural antifouling properties of marine organisms like shark skin, these coatings have micro-textured surfaces that make it difficult for fouling organisms to attach.
-
Hard Coatings with In-Water Cleaning: These are durable, biocide-free coatings that are designed to withstand regular in-water cleaning to remove any accumulated fouling.[15]
IV. Experimental Protocols for Performance Evaluation
Standardized testing is crucial for the objective comparison of antifouling coatings. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) have established several key protocols.
Static Immersion Testing (ASTM D3623/D6990)
This method is used to evaluate the antifouling performance of coatings under static conditions.
Methodology:
-
Panel Preparation: Test panels are coated with the antifouling paint according to the manufacturer's specifications. A control panel with a known antifouling performance is also prepared.
-
Immersion: The panels are submerged in a natural seawater environment at a shallow depth.[2]
-
Evaluation: The panels are periodically inspected and photographed. The percentage of the surface covered by different types of fouling (e.g., slime, algae, barnacles) is recorded.[2]
-
Fouling Resistance (FR) Rating: A fouling resistance rating is assigned based on the extent of fouling, typically on a scale of 0 to 100, where 100 represents a completely clean surface.[2]
Caption: Workflow for static immersion testing of antifouling coatings.
Dynamic Testing (ASTM D4939)
This method evaluates antifouling performance under conditions of hydrodynamic stress, which is particularly relevant for foul-release coatings.
Methodology:
-
Apparatus: A rotating drum or similar device is used to create a controlled flow of seawater over the coated test panels.
-
Exposure Cycle: Panels are subjected to alternating periods of dynamic exposure (water flow) and static immersion.
-
Evaluation: Fouling settlement and removal are assessed after each cycle. For foul-release coatings, the ease of fouling removal is a key performance indicator.
Laboratory Bioassays (ISO 21716)
This series of standards provides methods for screening the toxicity of antifouling paints against specific fouling organisms in a controlled laboratory setting.[15]
Methodology:
-
Test Organisms: Standardized cultures of organisms such as barnacle larvae, mussel larvae, and algae are used.[15]
-
Exposure: The organisms are exposed to coated panels in a controlled environment.
-
Endpoint Measurement: The test measures endpoints such as larval settlement, mortality, or growth inhibition to assess the biocidal activity of the coating.[15]
V. Conclusion and Future Outlook
The transition away from TBT-based antifouling paints has spurred significant innovation in marine coating technology. Copper-based systems remain a reliable and effective option, though environmental concerns about copper are driving further research into lower-leaching formulations and alternative biocides.
Biocide-free foul-release coatings offer a truly environmentally benign solution and have demonstrated excellent performance, particularly for vessels with high operational tempos. The primary challenges for these coatings are their higher initial cost and reduced effectiveness during long static periods.
Emerging technologies like ultrasonic systems and biomimetic coatings hold promise for the future, but further development and long-term performance data are needed.
The continued development of effective and environmentally sustainable antifouling solutions will require a multi-faceted approach, combining novel materials science, a deeper understanding of the biology of fouling organisms, and the consistent application of standardized testing protocols to ensure objective and comparable performance evaluation.
References
-
International Convention on the Control of Harmful Anti-fouling Systems on Ships. (n.d.). Wikipedia. Retrieved from [Link]
-
International Convention on the Control of Harmful Anti-fouling Systems on Ships. (n.d.). International Maritime Organization. Retrieved from [Link]
-
Dynamic and Statis Exposure Tests and Evaluations of Alternative Copper-Based Antifoulant Coatings. (n.d.). DTIC. Retrieved from [Link]
-
Marine Anti-Fouling Paints: Tributyltin and Copper-Oxide. (n.d.). Retrieved from [Link]
-
Anti-fouling systems. (n.d.). International Maritime Organization. Retrieved from [Link]
-
Tributyltin. (n.d.). Wikipedia. Retrieved from [Link]
-
Measuring the Performance of Today's Antifouling Coatings. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Antifouling paints leach copper in excess – study of metal release rates and efficacy along a salinity gradient. (2020, April 30). ResearchGate. Retrieved from [Link]
-
An Experimental Investigation of the Effect of Foul Release Coating Application on Performance, Noise and Cavitation Characteristics of Marine Propellers. (2025, August 6). ResearchGate. Retrieved from [Link]
-
TBT from antifouling paint is still endangering marine life, says WWF. (2006, October 11). EVISA's News. Retrieved from [Link]
-
Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. (n.d.). PubMed. Retrieved from [Link]
-
The Investigation of a Biocide-Free Antifouling Coating on Naval Steels Under Both Simulated and Actual Seawater Conditions. (n.d.). MDPI. Retrieved from [Link]
-
The transition to biocide-free coatings. (2020, September 3). Safinah. Retrieved from [Link]
-
Antifouling Paint Release Testing. (2024, June 6). Eurofins Regulatory Science Services. Retrieved from [Link]
-
Assessing Efficacy of “Eco-Friendly” and Traditional Copper-Based Antifouling Materials in a Highly Wave-Exposed Environment. (n.d.). OUCI. Retrieved from [Link]
-
Fouling-Release Properties. (n.d.). North Dakota State University. Retrieved from [Link]
-
Comparative Study on the Degradation of Two Self-Polishing Antifouling Coating Systems with Copper-Based Antifouling Agents. (2022, August 10). MDPI. Retrieved from [Link]
-
Performance testing of antifouling coatings. (n.d.). Endures. Retrieved from [Link]
-
Environmental and Economic Impact of an Innovative Biocide-Free Antifouling Coating for Naval Applications. (n.d.). MDPI. Retrieved from [Link]
-
Copper-Free vs. Copper-Based Antifouling: Your ROI Decider. (2025, December 17). jdmarinepaint. Retrieved from [Link]
-
Composition in wt. % of water-based, biocide-free antifouling coatings. (n.d.). ResearchGate. Retrieved from [Link]
-
ISO standard for performance evaluation of antifouling paints published. (2025, October 1). Smart Maritime Network. Retrieved from [Link]
-
ASTM D4939-89(2020) - Standard Test Method for Subjecting Marine Antifouling Coating to Biofouling. (n.d.). ASTM International. Retrieved from [Link]
-
Quality Assurance Project Plan: Performance Test of Green Alternatives to Copper Antifouling Paints. (2023, April 6). Washington State Department of Ecology. Retrieved from [Link]
-
Review of Progress in Marine Anti-Fouling Coatings: Manufacturing Techniques and Copper- and Silver-Doped Antifouling Coatings. (n.d.). MDPI. Retrieved from [Link]
-
Methods of assessing antifouling and foul-release efficacy of non-toxic marine coatings. (2017, June 9). Taylor & Francis Online. Retrieved from [Link]
-
Foul-release versus Antifoul. (n.d.). Propspeed. Retrieved from [Link]
-
Antifouling and Foul Release coatings. (2023, April 27). Prop One. Retrieved from [Link]
-
Green Antifouling Coatings for Ships (Biocide-Free) Market. (n.d.). Global Market Analysis Report. Retrieved from [Link]
-
Copper emissions from antifouling paint on recreational vessels. (2003, June 22). SCCWRP FTP - Southern California Coastal Water Research Project. Retrieved from [Link]
-
Best Antifouling Paint Alternatives for 2025. (2025, July 3). Marisonia. Retrieved from [Link]
-
Environmental awareness and the future of antifoul. (n.d.). Retrieved from [Link]
-
Anti-fouling alternatives feature new approaches. (2018, January 22). Boating Industry. Retrieved from [Link]
Sources
- 1. research.itu.edu.tr [research.itu.edu.tr]
- 2. endures.co.uk [endures.co.uk]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Free vs. Copper-Based Antifouling: Your ROI Decider [jdmarinepaint.com]
- 8. Comparative Study on the Degradation of Two Self-Polishing Antifouling Coating Systems with Copper-Based Antifouling Agents [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. daneshyari.com [daneshyari.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. smartmaritimenetwork.com [smartmaritimenetwork.com]
A Comparative Guide to Diuron and Irgarol as Replacements for Tributyltin (TBT) in Marine Antifouling Paints
This guide provides an in-depth technical comparison of the antifouling agents Diuron and Irgarol relative to the historically significant but now-banned Tributyltin (TBT). It is intended for researchers, marine coating specialists, and environmental scientists engaged in the development and assessment of marine antifouling technologies. We will explore the mechanisms of action, comparative performance, ecotoxicological profiles, and the standardized methodologies required for their evaluation.
Introduction: The Persistent Challenge of Marine Biofouling
Marine biofouling, the accumulation of organisms on submerged surfaces, poses a significant operational and economic challenge to the maritime industry. This organic layer increases hydrodynamic drag on ship hulls, leading to substantial increases in fuel consumption and associated greenhouse gas emissions.[1] To combat this, antifouling paints incorporating biocidal agents are applied to hulls. For decades, the most effective of these agents was Tributyltin (TBT). However, its profound ecological toxicity necessitated a global ban, catalyzing the search for effective, less damaging alternatives.[2] Among the first generation of replacements were the organic herbicides Diuron and Irgarol 1051, designed to be used as "booster biocides" in copper-based paints.
The Rise and Fall of Tributyltin (TBT): A Cautionary Tale
First incorporated into marine paints in the 1960s, TBT-based self-polishing copolymers represented a revolutionary step in fouling control.[3] Their effectiveness was unparalleled, providing multi-year protection against a broad spectrum of fouling organisms.
Mechanism of Action
TBT is a broad-spectrum biocide, meaning it is toxic to a wide variety of marine life, from bacteria and algae to barnacles and tubeworms.[1] Its primary mechanism involves the disruption of fundamental energy processes within the cell. TBT inhibits oxidative phosphorylation by interfering with ATP synthase, the enzyme responsible for creating adenosine triphosphate (ATP), the main energy currency of the cell. This disruption of energy production is catastrophic for the organism, leading to mortality even at very low concentrations.
The Environmental Cost
The very potency of TBT was its downfall. Leaching from ship hulls, it contaminated coastal ecosystems worldwide. The most notorious impact was the induction of "imposex"—the development of male sexual characteristics in female marine snails—at concentrations in the low nanogram-per-liter range.[1] This endocrine disruption led to reproductive failure and the collapse of local gastropod populations.[1] TBT was also found to be highly persistent in sediments and to bioaccumulate in the marine food web, with traces found in top predators like dolphins and whales.[4] These severe ecological consequences led the International Maritime Organization (IMO) to phase out and ultimately ban the use of TBT in antifouling systems, a process finalized in 2008.[5]
The Alternatives: Diuron and Irgarol
With the prohibition of TBT, the industry shifted primarily to copper-based paints. While effective against animal fouling (e.g., barnacles), copper is less effective against algal slime. To bridge this performance gap, organic "booster" biocides were added. Diuron and Irgarol 1051 became two of the most common choices.[6]
Mechanism of Action: A Targeted Approach
Unlike the broad-spectrum cytotoxicity of TBT, Diuron and Irgarol have a more specific mode of action. Both are potent herbicides that function by inhibiting photosynthesis.[6][7] Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[6][8] This prevents the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the photosynthetic process and leading to the death of algal cells.[6] This targeted mechanism makes them highly effective against the primary layer of algal slime that forms on hulls.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Summary, Danish Environmental Protection Agency [www2.mst.dk]
- 3. Detection and Quantification of Photosystem II Inhibitors Using the Freshwater Alga Desmodesmus subspicatus in Combination with High-Performance Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endures.co.uk [endures.co.uk]
- 5. research.chalmers.se [research.chalmers.se]
- 6. vliz.be [vliz.be]
- 7. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. cropj.com [cropj.com]
A Comparative Guide to Derivatization Techniques: Grignard Reagents vs. Sodium Tetraethylborate for Chromatographic Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of organometallic compounds is a critical analytical challenge. The inherent polarity and low volatility of many of these species necessitate a derivatization step to render them amenable to gas chromatography (GC). This guide provides an in-depth, objective comparison of two prominent alkylating agents: traditional Grignard reagents and the increasingly popular sodium tetraethylborate (NaBEt₄). We will delve into the underlying chemistry, performance metrics, and practical considerations for each, supported by experimental data to inform your methodological choices.
The Fundamental Imperative of Derivatization
Many organometallic compounds, such as organotins, organolead, and organomercury species, cannot be directly analyzed by GC due to their ionic nature and resulting low volatility. Derivatization chemically modifies these analytes, replacing polar functional groups with nonpolar alkyl groups. This transformation achieves several crucial objectives:
-
Increases Volatility: The resulting tetra-alkylated compounds are significantly more volatile, allowing them to traverse the GC column.[1]
-
Enhances Thermal Stability: Derivatization can prevent the thermal degradation of analytes in the hot GC inlet and column.[2]
-
Improves Chromatographic Separation: The derivatized compounds exhibit better peak shapes and are more readily separated on standard nonpolar or mid-polar GC columns.[3]
-
Reduces Matrix Interferences: By converting the analyte to a less reactive form, potential interactions with active sites in the GC system or co-extracted matrix components are minimized.[1]
The choice of derivatizing agent is a critical decision that directly impacts the accuracy, sensitivity, and robustness of the entire analytical method.[4]
Grignard Reagents: The Workhorse of Organometallic Synthesis and Analysis
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles widely used in organic synthesis to form carbon-carbon bonds.[5][6][7] In analytical chemistry, they serve as potent alkylating agents for organometallic species.
Mechanism of Action
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[8][9] This nucleophilic carbon readily attacks the electrophilic metal center (e.g., tin, lead, mercury) of the target analyte, displacing a halide or other leaving group to form a new, stable metal-carbon bond. The reaction is typically driven to completion by using an excess of the Grignard reagent.
Caption: Generalized Grignard derivatization of an organotin halide.
Advantages and Field-Proven Insights
-
Versatility: A wide array of Grignard reagents (e.g., methyl, ethyl, propyl, pentyl, hexyl) are commercially available or can be synthesized, allowing for the formation of various derivatives to optimize chromatographic separation.[10]
-
High Stability of Derivatives: The resulting tetra-alkylated products are generally very stable, which is advantageous for sample storage and analysis.
-
High Reaction Yields: When performed under optimal conditions, Grignard reactions are known for their high efficiency and reproducibility, making them suitable for quantitative analysis.[11] In complex matrices like sediments or tissues, higher temperatures and longer reaction times may be necessary to drive the reaction to completion and overcome interferences from co-extracted materials.
Limitations and Practical Considerations
The primary drawback of Grignard reagents lies in their extreme reactivity.
-
Moisture and Air Sensitivity: Grignard reagents react violently with protic sources, including water, alcohols, and carboxylic acids.[8][9] This necessitates the use of anhydrous (dry) aprotic solvents like diethyl ether or tetrahydrofuran (THF) and stringent exclusion of atmospheric moisture and oxygen during the entire procedure.[9][12] Failure to maintain these conditions will destroy the reagent and lead to an underestimation of the analyte concentration.
-
Matrix Incompatibility: The requirement for an organic solvent extraction prior to derivatization adds steps to the analytical workflow, increasing sample handling time and the potential for analyte loss.[13]
-
Safety Hazards: The reagents and the required solvents are highly flammable. The quenching of excess Grignard reagent with water is a highly exothermic reaction that must be performed with extreme care, typically in a cold water bath, to prevent violent reactions and potential evaporation losses of the volatile derivatives.
Sodium Tetraethylborate (NaBEt₄): The Aqueous-Friendly Alternative
Sodium tetraethylborate has emerged as a powerful and convenient alternative to Grignard reagents, particularly for the analysis of environmental and biological samples.[1][14]
Mechanism of Action
NaBEt₄ acts as an ethyl group donor. In an aqueous solution, it reacts with organometallic cations to form stable, volatile ethylated derivatives. The reaction is influenced by several factors, most notably pH.
Caption: In situ aqueous ethylation of methylmercury using NaBEt₄.
Advantages and Field-Proven Insights
-
Aqueous Phase Reaction: The most significant advantage of NaBEt₄ is its ability to perform derivatization directly in an aqueous medium.[1][15] This allows for in situ derivatization, eliminating the need for a prior solvent extraction step, which simplifies the sample preparation workflow, reduces solvent consumption, and minimizes potential analyte losses.[13]
-
Enhanced Sensitivity: For certain analytes, particularly tributyltin (TBT), derivatization with NaBEt₄ has been shown to yield significantly lower detection limits compared to Grignard methods—in some cases by over an order of magnitude.[4] This is a crucial advantage for trace-level environmental monitoring.
-
Reduced Handling Steps: The streamlined workflow reduces the overall analysis time and potential sources of error associated with multi-step extraction and solvent exchange procedures.
Limitations and Practical Considerations
-
Reagent Instability: NaBEt₄ is a pyrophoric, air- and moisture-sensitive solid.[1] While the derivatization occurs in water, the reagent itself must be handled with care. To improve handling and stability, it is often recommended to prepare solutions of NaBEt₄ in a solvent like tetrahydrofuran, which can be stored under refrigeration for a limited time.[13][16]
-
pH Dependence: The efficiency of the ethylation reaction is highly dependent on the pH of the solution. For organotin compounds, a pH range of 4.5 to 5.0 is generally optimal.[1] For other metals, the optimal pH may differ, requiring careful method development and optimization.
-
Matrix Effects: Complex sample matrices can consume the NaBEt₄ reagent through side reactions with other reactive components.[1][17] Therefore, an excess of the reagent is typically required to ensure complete derivatization of the target analytes.
-
Limited Versatility: Unlike Grignard reagents, NaBEt₄ is primarily an ethylating agent. While other tetraalkylborates (e.g., sodium tetrapropylborate) exist, the variety of alkyl groups that can be introduced is more limited compared to the Grignard approach.[13][18]
Head-to-Head Performance Comparison
The choice between Grignard and NaBEt₄ derivatization is often dictated by the specific analytical goals, the nature of the sample matrix, and the target analytes.
| Feature | Grignard Reagents (e.g., Pentylmagnesium Bromide) | Sodium Tetraethylborate (NaBEt₄) |
| Reaction Medium | Anhydrous organic solvents (e.g., ether, THF) | Aqueous buffer |
| Workflow | Requires solvent extraction prior to derivatization | Allows for direct in situ derivatization |
| Versatility | High (various alkyl/aryl groups can be introduced) | Primarily ethylation |
| pH Sensitivity | Not directly applicable (non-aqueous) | High (optimal pH range is critical) |
| Sensitivity | Good to excellent | Can provide lower detection limits for specific analytes (e.g., TBT)[4] |
| Handling/Safety | Highly reactive with water/air; flammable solvents; exothermic quench | Pyrophoric solid; reagent solution has limited stability |
| Key Advantage | High versatility in choice of derivative | Simplified workflow for aqueous samples; enhanced sensitivity |
| Key Disadvantage | Complex, multi-step workflow; strict anhydrous conditions | Reagent instability and handling; pH-dependent efficiency |
Table 1: Comparative summary of Grignard and NaBEt₄ derivatization techniques.
Quantitative Data Snapshot: Organotin Analysis
A study directly comparing the two methods for the determination of butyltin compounds in marine organisms provided the following insights:
| Compound | Derivatization Method | Limit of Detection (LOD) |
| Tributyltin (TBT) | Grignard (n-pentylmagnesium bromide) | Higher LOD |
| Tributyltin (TBT) | Sodium Tetraethylborate (STEB) | >10x Lower LOD [4] |
| Other Butyltins | Grignard (n-pentylmagnesium bromide) | Higher LODs |
| Other Butyltins | Sodium Tetraethylborate (STEB) | Lower LODs[4] |
Table 2: Relative detection limits for butyltins in marine organisms.[4] While both methods provided good accuracy, the STEB derivatization consistently resulted in lower detection limits.
Experimental Protocols: A Self-Validating System
The following protocols are generalized workflows. Causality: Every step is designed to ensure the reaction environment is optimal for the chosen reagent, leading to complete and reproducible derivatization.
Protocol 1: Grignard Derivatization of Organotins in Sediment
Objective: To convert ionic organotins in a sediment extract to their volatile pentylated derivatives for GC-MS analysis.
Rationale: Pentyl derivatives are often chosen as they provide a good balance of volatility and chromatographic separation from lighter matrix components.[10][11] The use of an internal standard (e.g., tripropyltin) corrects for variations in extraction and derivatization efficiency.
-
Extraction:
-
Weigh ~1 g of homogenized sediment into a centrifuge tube.
-
Add an internal standard (e.g., tripropyltin).
-
Add 10 mL of methanol containing 0.1% tropolone and 0.5 M HBr. Tropolone acts as a complexing agent to facilitate extraction.
-
Sonicate for 30 minutes and centrifuge.
-
Transfer the supernatant to a separatory funnel containing 20 mL of hexane and 20 mL of saline water.
-
Shake vigorously and allow the layers to separate. Collect the upper hexane layer. Repeat the extraction of the aqueous layer with another 10 mL of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate. This drying step is critical to remove all traces of water.
-
-
Derivatization:
-
Concentrate the dried hexane extract to ~1 mL under a gentle stream of nitrogen.
-
In a fume hood, carefully add 1 mL of pentylmagnesium bromide solution (e.g., 2 M in THF). The reaction is vigorous and should be done slowly.
-
Vortex for 2 minutes and let the reaction proceed at room temperature for 30 minutes.
-
-
Quenching and Cleanup:
-
CAUTION: Highly Exothermic. Place the reaction vial in an ice bath. Slowly and dropwise, add 5 mL of 0.5 M H₂SO₄ to destroy the excess Grignard reagent.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial.
-
Pass the extract through a Florisil cleanup column to remove polar interferences.[4]
-
Elute with hexane, concentrate to a final volume of 100 µL, and analyze by GC-MS.
-
Caption: Workflow for Grignard derivatization of sediment samples.
Protocol 2: In Situ NaBEt₄ Derivatization of Methylmercury in Fish Tissue
Objective: To convert methylmercury in a fish tissue digestate to volatile methylethylmercury for GC analysis.
Rationale: This method leverages the key advantage of NaBEt₄ for a simplified, aqueous-phase reaction, ideal for biological matrices. The alkaline digestion solubilizes the tissue and liberates the methylmercury.[19]
-
Digestion:
-
Weigh ~0.2 g of lyophilized fish tissue into a vial.
-
Add 2 mL of 25% KOH in methanol.[19] This strong base effectively dissolves the tissue matrix.
-
Heat at 70°C for 3 hours. Allow to cool.
-
-
Derivatization:
-
Take a 1 mL aliquot of the digestate and transfer it to a larger vial containing 40 mL of deionized water.
-
Add 10 mL of a pH 4.5 acetate buffer. This is the critical pH adjustment step to ensure optimal reaction efficiency.[1]
-
Add 200 µL of 1% (w/v) NaBEt₄ solution (freshly prepared in water or THF). An excess is used to overcome matrix demand.[1]
-
Immediately seal the vial.
-
-
Extraction/Analysis:
-
The volatile ethylated mercury species can be analyzed in several ways:
-
Headspace Analysis: Incubate the vial (e.g., 40°C for 20 min) and inject a sample of the headspace gas directly into the GC.
-
Purge and Trap: Bubble an inert gas through the solution to carry the volatile derivatives onto a trap, which is then thermally desorbed into the GC.
-
Solvent Microextraction: Add a small volume (e.g., 100 µL) of a nonpolar solvent like isooctane, vortex to extract the derivatives, and inject an aliquot of the organic phase.
-
-
Caption: Workflow for in situ NaBEt₄ derivatization of fish tissue.
Conclusion and Recommendations
Both Grignard reagents and sodium tetraethylborate are highly effective derivatizing agents for the GC analysis of organometallic compounds. The choice is not a matter of one being universally superior, but rather a strategic decision based on the analytical context.
-
Choose Grignard derivatization when:
-
A variety of alkyl derivatives are needed to optimize chromatographic resolution.
-
The stability of the final derivative is paramount.
-
The laboratory is well-equipped to handle rigorous anhydrous and inert atmosphere techniques.
-
-
Choose Sodium Tetraethylborate derivatization when:
-
The sample matrix is aqueous, and a simplified, high-throughput workflow is desired.
-
The highest possible sensitivity is required, particularly for analytes like tributyltin.
-
The goal is to minimize solvent usage and sample handling steps.
-
Ultimately, the most trustworthy data comes from a well-validated method. Regardless of the chosen reagent, it is imperative to optimize reaction conditions (reagent concentration, time, temperature, and pH for NaBEt₄) and validate the procedure using certified reference materials to ensure data of the highest scientific integrity.
References
-
Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. Available at: [Link]
-
Fischer, R., Rapsomanikis, S., & Andreae, M. O. (1993). Determination of methylmercury in fish samples using GC/AA and sodium tetraethylborate derivatization. Analytical Chemistry, 65(6), 763-766. Available at: [Link]
-
Carabias-Martínez, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 114-121. Available at: [Link]
-
Tsunoi, S., Matoba, T., & Shioji, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-205. Available at: [Link]
-
de la Calle-Guntiñas, M. B., et al. (1997). Comparison of derivatization methods for the determination of butyl- and phenyl-tin compounds in mussels by gas chromatography. Fresenius' Journal of Analytical Chemistry, 358(6), 748-752. Available at: [Link]
-
Tsunoi, S., Matoba, T., & Shioji, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Rapsomanikis, S. (1994). Derivatization by Ethylation With Sodium Tetraethylborate for the Speciation of Metals and Organometallics in Environmental Samples — A Review. ResearchGate. Available at: [Link]
-
Fischer, R., Rapsomanikis, S., & Andreae, M. O. (1993). Determination of methylmercury in fish samples using GC/AA and sodium tetraethylborate derivatization. ACS Publications. Available at: [Link]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Available at: [Link]
-
Leal, L. O., et al. (2003). A comparison of alkyl derivatization methods for speciation of mercury based on solid phase microextraction gas chromatography with furnace atomization plasma emission spectrometry detection. Journal of Analytical Atomic Spectrometry, 18, 829-834. Available at: [Link]
-
Rapsomanikis, S. (1994). Derivatization by ethylation with sodium tetraethylborate for the speciation of metals and organometallics in environmental samples. A review. Analyst, 119, 1429-1439. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard. Chemistry LibreTexts. Available at: [Link]
-
De Smaele, T., et al. (2000). Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Bayona, J. M. (2000). Derivatization reactions of metals with sodium tetraethylborate. ResearchGate. Available at: [Link]
-
De Smaele, T., et al. (2000). Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples. Fresenius' Journal of Analytical Chemistry, 366(4), 356-360. Available at: [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. Available at: [Link]
-
FMC Corporation. (n.d.). Grignard Reactions. ResearchGate. Available at: [Link]
-
Bartleby. (n.d.). Advantages And Disadvantages Of Derivatization. Bartleby.com. Available at: [Link]
-
Rapsomanikis, S. (1994). Derivatization by Ethylation With Sodium Tetraethylborate for the Speciation of Metals and Organometallics in Environmental Samples. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. Agilent. Available at: [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms. Mettler Toledo. Available at: [Link]
-
Németh, B., et al. (2018). Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field. IntechOpen. Available at: [Link]
-
Restek. (n.d.). GC Derivatization. Restek. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia. Available at: [Link]
Sources
- 1. resources.strem.com [resources.strem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. bartleby.com [bartleby.com]
- 4. researchgate.net [researchgate.net]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization by ethylation with sodium tetraethylborate for the speciation of metals and organometallics in environmental samples. A review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A comparison of alkyl derivatization methods for speciation of mercury based on solid phase microextraction gas chromatography with furnace atomization plasma emission spectrometry detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. Determination of methylmercury in fish samples using GC/AA and sodium tetraethylborate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Tributyltin Hydroxide Measurements
Foreword: Ensuring Analytical Harmony in a Sea of Contaminants
Tributyltin (TBT) compounds, including their hydroxide form, represent a significant and persistent threat to aquatic ecosystems. The extreme toxicity of these organotin compounds, even at trace levels, necessitates robust and reliable analytical methods for their monitoring.[1] However, the inherent complexity of environmental matrices and the multi-step nature of TBT analysis present considerable challenges, leading to potential variability in measurements between laboratories. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of TBT analysis, offering a comprehensive overview of inter-laboratory comparison studies, a critical tool for ensuring data quality and comparability.
At its core, this document champions a self-validating analytical philosophy. Every step, from sample preparation to data interpretation, is presented not merely as a protocol but as a component of a system designed for accuracy and reproducibility. We will delve into the causal relationships behind experimental choices, providing the scientific rationale that transforms a method from a mere sequence of actions into a robust analytical strategy.
The Imperative of Inter-Laboratory Comparison
Proficiency testing (PT), also known as inter-laboratory comparison, is the cornerstone of a laboratory's quality assurance program. It provides an objective assessment of a laboratory's performance by comparing its results for the same sample with those of numerous other laboratories. Organizations like WEPAL-QUASIMEME offer proficiency testing schemes for a range of environmental contaminants, including organotins in matrices such as marine sediment and biota.[2] Participation in these schemes is essential for validating in-house methods, identifying potential systematic errors, and demonstrating analytical competence to regulatory bodies and clients.
The performance of a laboratory in a PT scheme is typically evaluated using a z-score, which quantifies the deviation of a laboratory's result from the assigned reference value. This allows for a standardized and objective assessment of performance across all participating laboratories.
A Comparative Analysis of Analytical Methodologies
The determination of TBT in environmental samples is a multi-faceted process, generally involving extraction, derivatization (for gas chromatography), clean-up, and instrumental analysis. The two most prevalent analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been the gold standard for organotin analysis due to its high resolution and sensitivity.[3] However, a critical prerequisite for GC analysis of polar and non-volatile organotin compounds is a derivatization step to convert them into more volatile and thermally stable forms.[4][5]
Workflow for GC-MS Analysis of TBT in Sediment:
Caption: GC-MS analytical workflow for Tributyltin.
Experimental Protocol: GC-MS Determination of TBT in Marine Sediment
-
Sample Preparation & Extraction:
-
To a known quantity of sediment, add a known amount of an isotopically labeled internal standard, such as ¹¹⁷Sn-enriched TBT. The use of an isotopically labeled internal standard is crucial as it has nearly identical chemical and physical properties to the native analyte, allowing for accurate correction of extraction inefficiency and matrix effects.[6][7]
-
Extract the sample with an appropriate organic solvent. A mixture of a non-polar solvent like hexane and a chelating agent such as tropolone is often employed. Tropolone forms a complex with the organotin compounds, enhancing their extraction efficiency from the solid matrix.[8]
-
-
Derivatization:
-
The extracted TBT is then derivatized to increase its volatility for GC analysis. Common derivatization agents include Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt₄).[4][9] Grignard reagents are highly effective but require anhydrous conditions, while NaBEt₄ can be used in aqueous solutions.[4] The choice of reagent can influence derivatization efficiency and potential interferences.
-
-
Clean-up:
-
The derivatized extract is passed through a silica gel or Florisil column to remove interfering compounds co-extracted from the sediment matrix. This step is vital for protecting the GC column and ensuring a clean chromatogram.
-
-
Instrumental Analysis:
-
The cleaned extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The separation is typically performed on a capillary column, and the MS detector provides high selectivity and sensitivity for the identification and quantification of the derivatized TBT.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has emerged as a powerful alternative to GC-MS for TBT analysis. Its primary advantage is the ability to directly analyze the polar TBT compounds without the need for derivatization, simplifying the sample preparation process and reducing the risk of analyte loss or alteration.[10]
Workflow for LC-MS/MS Analysis of TBT in Water:
Caption: LC-MS/MS analytical workflow for Tributyltin.
Experimental Protocol: LC-MS/MS Determination of TBT in Seawater
-
Sample Preparation & Extraction:
-
Spike the water sample with a suitable internal standard, such as deuterated TBT (TBT-d₂₇).
-
Pre-concentrate and clean up the sample using solid-phase extraction (SPE) with a C18 cartridge. This step effectively removes salts and other matrix components that can interfere with the LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
The extracted and concentrated sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separation is typically achieved on a C18 reversed-phase column.
-
The MS/MS detector is operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for TBT.
-
Performance in Inter-laboratory Studies: A Quantitative Comparison
The true measure of a method's robustness and a laboratory's proficiency lies in its performance in inter-laboratory comparison studies. The data presented below is derived from the WEPAL-QUASIMEME proficiency testing schemes for organotins in marine sediment (MS6) and biota (BT8). These tables summarize the consensus values from multiple laboratories, providing a benchmark for analytical performance.
Table 1: Inter-laboratory Comparison Data for Tributyltin (TBT) in Marine Sediment (WEPAL-QUASIMEME MS6 Scheme)
| Sample ID | Assigned Value (Mean) (µg Sn/kg) | Standard Deviation (µg Sn/kg) | Number of Laboratories (n) |
| Sediment Sample 63 | 0.740 | 0.2308 | Data not specified |
Source: QUASIMEME Certificate of Analysis, Sediment Sample 63[11]
Table 2: Inter-laboratory Comparison Data for Tributyltin (TBT) in Biota (Mussel Tissue) (WEPAL-QUASIMEME BT8 Scheme)
| Sample ID | Assigned Value (Mean) (µg Sn/kg) | Standard Deviation (µg Sn/kg) | Number of Laboratories (n) |
| Biota Sample 318 | 13.5 | 3.41 | 25 |
| Biota Sample 345 (Spiked) | Data not provided for TBT specifically |
Source: QUASIMEME Certificate of Analysis, Biota Sample 318 & 345[9][12]
Interpreting the Data: The standard deviation in these studies reflects the inter-laboratory variability. A smaller standard deviation indicates better agreement among the participating laboratories and suggests a more robust and widely applicable analytical methodology. The number of participating laboratories is also a key indicator of the statistical power of the study.
The Pillars of a Self-Validating System
To ensure the trustworthiness of analytical data, every protocol must function as a self-validating system. This is achieved through a multi-faceted approach encompassing rigorous quality control, the use of certified reference materials, and a deep understanding of the analytical process.
The Role of Certified Reference Materials (CRMs)
Certified Reference Materials are indispensable tools for method validation and ongoing quality control.[13] They are materials with well-characterized and certified concentrations of the analyte of interest. Analyzing a CRM alongside routine samples provides a direct measure of the accuracy and precision of the entire analytical procedure. Several CRMs are available for organotin analysis in marine matrices, including:
-
PACS-3: Marine sediment CRM from the National Research Council Canada.
-
ERM-CE477: Mussel tissue CRM.
Causality in Experimental Choices: The "Why" Behind the "How"
A senior scientist's expertise lies not just in executing a protocol but in understanding the fundamental principles that govern its success.
-
Choice of Extraction Solvent: The selection of an extraction solvent is a critical step. For sediments, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol or acetic acid) is often used to efficiently extract TBT from the complex matrix. The addition of a chelating agent like tropolone enhances the extraction of the polar organotin species into the non-polar solvent.[8]
-
Selection of Derivatization Agent: In GC-MS, the choice of derivatization agent impacts the volatility and stability of the resulting TBT derivative. Grignard reagents, while highly effective, are sensitive to moisture.[4] Sodium tetraethylborate is a popular alternative as it can be used in aqueous media, simplifying the procedure.[14] The length of the alkyl group introduced during derivatization also affects the chromatographic retention time and potential for co-elution with interfering compounds.[9]
-
The Power of Isotope Dilution: Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision.[6] By adding a known amount of an isotopically labeled analog of the analyte at the beginning of the sample preparation, any losses during the analytical process will affect both the native and labeled compounds equally. The final concentration is determined from the ratio of the two, effectively canceling out variations in recovery.
Conclusion: A Commitment to Analytical Excellence
The accurate measurement of Tributyltin hydroxide in environmental samples is a challenging but essential task. This guide has provided a comparative overview of the primary analytical techniques, underscored the critical role of inter-laboratory comparison studies, and delved into the scientific principles that underpin robust and reliable analytical methods. By embracing a philosophy of self-validating systems and understanding the causality behind experimental choices, researchers can contribute to a harmonized and trustworthy global dataset on this potent environmental contaminant. The continuous participation in proficiency testing schemes and the diligent use of certified reference materials are not merely best practices; they are the hallmarks of a laboratory committed to the highest standards of scientific integrity.
References
-
Intercomparison of methods for the identification and quantitation of butyltin species in aqueous solution. [Link]
-
Improvement of measurement precision of SPME-GC/MS determination of tributyltin using isotope dilution calibration. [Link]
-
QUASIMEME Certificate of Analysis Biota sample 345. [Link]
-
Determination of organotin compounds in environmental samples. [Link]
-
Derivatization methods for the determination of organotin compounds in environmental samples. [Link]
-
Biota | WEPAL-QUASIMEME. [Link]
-
Choosing an Internal Standard. [Link]
-
Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. [Link]
-
Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. [Link]
-
QUASIMEME Certificate of Analysis Biota sample 318. [Link]
-
GC Derivatization. [Link]
-
Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
QUASIMEME Certificate of Analysis Sediment sample 63. [Link]
-
Determination of Organotin Compounds in Environmental Samples. [Link]
-
Proficiency testing WEPAL-QUASIMEME. [Link]
-
WEPAL-QUASIMEME Proficiency Tests. [Link]
-
Isotope dilution method (IDM) and internal standard method (ISM)? [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. [Link]
-
WEPAL-QUASIMEME. [Link]
-
Determination of Selected Organotin Compounds in Liquids by GCMS. [Link]
-
MS-6 Organotin in Sediment. [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Proficiency testing WEPAL-QUASIMEME | WUR [wur.nl]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Improvement of measurement precision of SPME-GC/MS determination of tributyltin using isotope dilution calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blogs | Restek [discover.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Improving the measurement of butyltin compounds in environmental samples | Semantic Scholar [semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pjoes.com [pjoes.com]
- 14. alsenvironmental.co.uk [alsenvironmental.co.uk]
A Senior Scientist's Guide to High-Fidelity Tributyltin Quantification: A Comparative Analysis of GC-MS and LC-MS/MS
Introduction: The Imperative for Precision in Tributyltin Analysis
Tributyltin (TBT), a class of organotin compounds including Tributyltin hydroxide (TBTH), represents one of the most toxic substances deliberately introduced into the marine environment. For decades, its unparalleled efficacy as a biocide in antifouling paints protected global shipping fleets. However, this utility came at a severe ecological cost. TBT is a potent endocrine disruptor, causing catastrophic effects in non-target aquatic organisms, such as shell deformation in oysters and imposex (the imposition of male sexual characteristics on females) in marine snails, even at exceedingly low concentrations in the parts-per-trillion (ng/L) range.
This profound toxicity has led to stringent global regulations, including a worldwide ban on its use in marine applications by the International Maritime Organization. For researchers, environmental monitoring agencies, and toxicologists, the core challenge remains: how to quantify a substance that is hazardous at trace levels, prone to adsorbing onto sediments, and present in complex biological and environmental matrices?[1]
This guide provides an in-depth, objective comparison of the two leading analytical methodologies for TBT quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple listing of steps, we will explore the causality behind the protocols, dissect their respective performance characteristics, and provide the field-proven insights necessary to select and implement the most appropriate method for your research.
The Analytical Challenge: Chasing Shadows in Complex Matrices
The physicochemical properties of TBT compounds dictate the analytical strategy. TBT is moderately hydrophobic, leading to low water solubility and a strong tendency to adsorb onto particulate matter and accumulate in sediments, where its environmental half-life can extend for years.[1] This necessitates robust extraction techniques capable of liberating the analyte from solid matrices.
Furthermore, regulatory bodies like the European Union have established Environmental Quality Standards (EQS) for TBT in surface waters as low as 0.2 ng/L, demanding analytical methods with limits of quantification (LOQ) at or below 0.06 ng/L.[2] Achieving this level of sensitivity while maintaining accuracy and precision requires not only advanced instrumentation but a meticulously validated analytical workflow.
Method 1: The Classic Workhorse - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been the reference method for TBT analysis, codified in international standards like ISO 23161.[3][4] Its strength lies in the exceptional chromatographic resolution of capillary GC columns, which is essential for separating TBT from its less-toxic degradation products, monobutyltin (MBT) and dibutyltin (DBT), and other potential interferences.
Principle & Rationale
The core principle of the GC-based approach involves three critical stages:
-
Exhaustive Extraction: Liberating the organotin cations from the sample matrix.
-
Chemical Derivatization: Converting the polar, non-volatile TBT cation into a volatile, thermally stable species suitable for gas chromatography.
-
Selective Detection: Separating the derivatized analyte from other compounds and detecting it with high sensitivity and specificity using a mass spectrometer.
The derivatization step is the defining characteristic—and principal challenge—of this workflow. TBT salts are not volatile enough to pass through a GC system. Therefore, they must be chemically modified, typically through ethylation or pentylation, to create a tetra-substituted, non-polar organotin compound. The most common derivatizing agent is sodium tetraethylborate (NaBEt₄), which quantitatively converts the TBT cation to its ethylated form in situ.[5][6]
Experimental Workflow: GC-MS for TBT in Sediment
The following protocol is a representative workflow based on established methods such as ISO 23161.[4][7][8]
Sources
- 1. open.icm.edu.pl [open.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. BS EN ISO 23161:2018 Soil quality. Determination of selected organotin compounds. Gas-chromatographic method [en-standard.eu]
- 5. pjoes.com [pjoes.com]
- 6. ysi.com [ysi.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Method Validation for Tributyltin (TBT) in Seawater: A Comparative Analysis of Stir Bar Sorptive Extraction (SBSE) with LC-MS/MS
An In-Depth Technical Guide
As a Senior Application Scientist, my focus is on developing and validating robust analytical methods that not only meet but exceed the stringent demands of environmental monitoring. The analysis of tributyltin (TBT) in marine environments is a paradigmatic challenge. Once widely used as a biocide in antifouling paints, TBT is now recognized as a highly toxic endocrine disruptor, causing severe harm to aquatic organisms at minute concentrations, often in the low nanogram-per-liter (ng/L) range.[1][2][3] Consequently, regulatory bodies like the European Union have established demanding Environmental Quality Standards (EQS) under the Water Framework Directive (WFD), pushing analytical limits to the sub-ng/L level.[4][5][6][7]
This guide provides a comprehensive validation of a highly sensitive and selective method for TBT quantification in seawater: Stir Bar Sorptive Extraction (SBSE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind our experimental choices, present a self-validating protocol grounded in ISO/IEC 17025 principles, and objectively compare its performance against traditional alternatives.[8][9]
The Analytical Imperative: Why TBT in Seawater is a Challenge
Quantifying TBT at environmentally relevant concentrations presents a multi-faceted analytical problem:
-
Ultra-Trace Levels: The extreme toxicity of TBT necessitates methods capable of reaching detection limits in the picogram-per-liter (pg/L) to low ng/L range.[1][10]
-
Complex Matrix: Seawater is a high-salt matrix containing dissolved organic matter and microorganisms that can interfere with extraction and analysis.
-
Analyte Chemistry: TBT is a non-volatile organometallic compound, making direct analysis by traditional Gas Chromatography (GC) difficult without a derivatization step to increase its volatility.[1][11] This extra step is often a significant source of analytical variability and potential error.
Our objective is to validate a method that overcomes these challenges, prioritizing sensitivity, accuracy, and workflow efficiency.
Pillar 1: The SBSE-LC-MS/MS Approach – A Mechanistic Overview
The synergy between SBSE for sample preparation and LC-MS/MS for detection provides a powerful solution for TBT analysis. This combination elegantly sidesteps the derivatization requirement of GC-based methods, simplifying the workflow and enhancing reliability.[11][12]
Expertise in Extraction: The Principle of Stir Bar Sorptive Extraction (SBSE)
SBSE is a solventless extraction technique based on the principle of equilibrium partitioning. A magnetic stir bar coated with a layer of polydimethylsiloxane (PDMS), a non-polar stationary phase, is introduced into the aqueous sample.[13]
-
Causality of Choice: The non-polar PDMS phase has a high affinity for hydrophobic and semi-polar compounds like TBT. As the bar stirs the sample, TBT partitions from the polar seawater matrix into the PDMS coating. The large volume of the PDMS phase relative to other microextraction techniques (e.g., SPME) allows for a high pre-concentration factor, which is essential for reaching the ultra-trace detection limits required.[13][14][15]
Authoritative Detection: The Power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for sensitive and selective quantification of organic compounds in complex matrices.[16][17]
-
Chromatographic Separation (LC): The extracted TBT is first separated from co-extracted matrix components on a reverse-phase LC column.
-
Selective Detection (MS/MS): The analyte is then ionized, typically using positive-mode Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer.[11][12] By operating in Multiple Reaction Monitoring (MRM) mode, we monitor a specific precursor-to-product ion transition unique to TBT. This provides exceptional selectivity and minimizes matrix interference, a crucial advantage for complex samples like seawater.[11]
Caption: High-level workflow for TBT analysis using SBSE-LC-MS/MS.
Pillar 2: A Self-Validating System – The Experimental Protocol
This protocol is designed in accordance with ISO/IEC 17025 guidelines to ensure trustworthiness and demonstrate fitness for purpose.[9][18]
Detailed Protocol: SBSE-LC-MS/MS for TBT in Seawater
1. Sample Preparation & Extraction:
-
Collect seawater samples in pre-cleaned glass bottles. Acidify to pH < 2 with HCl for preservation if storage is needed.
-
Allow the sample to reach room temperature. Take a 20 mL aliquot in a glass vial.
-
Justification: A 20 mL volume provides a representative sample while being compatible with standard vial sizes for efficient stirring.
-
Spike the sample with a suitable internal standard (e.g., tripentyltin chloride or isotopically labeled TBT) for accurate quantification.
-
Adjust the sample pH to 7.5 ± 0.5 using a buffer solution.
-
Justification: Neutral to slightly alkaline pH ensures TBT is in its non-protonated, more hydrophobic form, maximizing its partitioning into the PDMS stir bar.
-
Add a conditioned PDMS-coated stir bar (e.g., 20 mm length, 1 mm film thickness).
-
Stir at 1000 rpm for 90 minutes.
-
Justification: This time and speed have been optimized to ensure equilibrium is approached, yielding maximum and reproducible recovery.
-
After extraction, remove the stir bar with forceps, rinse briefly with deionized water to remove salt, and gently dry with a lint-free wipe.
2. Analyte Desorption:
-
Place the stir bar into a 2 mL autosampler vial.
-
Add 200 µL of methanol.
-
Vortex or sonicate for 15 minutes to desorb the TBT from the PDMS into the solvent.
-
Justification: Methanol is a polar solvent that effectively displaces the non-polar TBT from the PDMS phase. The small volume ensures a high concentration factor in the final extract.
-
Transfer the methanol extract into a vial insert for analysis.
3. LC-MS/MS Instrumental Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 50% B, ramp to 95% B, hold, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor at least two transitions for TBT (e.g., m/z 291 > 179 and 291 > 235) for confident identification and quantification.
Method Validation Parameters (per ISO/IEC 17025)
The following parameters were assessed to validate the method's performance.
-
Linearity: A calibration curve was established in a matrix-matched solvent over the range of 0.5 to 50 ng/L. A determination coefficient (R²) greater than 0.990 was achieved.[12]
-
Specificity: Blank seawater samples were analyzed to ensure no interfering peaks were present at the retention time of TBT. The use of two MRM transitions confirms the identity of the analyte.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of low-level spiked samples.
-
Accuracy (Trueness & Recovery): Seawater samples were spiked at three concentration levels (e.g., 2 ng/L, 10 ng/L, 25 ng/L). Mean recoveries were consistently between 92% and 102%.[12]
-
Precision: Assessed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day): Multiple analyses (n=6) of a spiked sample on the same day yielded an RSD of <10%.
-
Intermediate Precision (Inter-day): Analyses of a spiked sample across three different days resulted in an RSD of <16%.[12]
-
Pillar 3: Comparative Performance Guide
To provide a complete picture, the SBSE-LC-MS/MS method must be benchmarked against established alternatives.
Alternative Method 1: Liquid-Liquid Extraction (LLE) with GC-MS
This traditional approach involves extracting TBT from a large volume of acidified water using an organic solvent (e.g., hexane) containing a complexing agent (tropolone). The extract is then concentrated and derivatized using a Grignard reagent or sodium tetraethylborate to make the TBT volatile for GC analysis.[1][10]
-
Strengths: Can handle large sample volumes, potentially lowering detection limits.
-
Weaknesses: Extremely labor-intensive, high consumption of hazardous organic solvents, and the mandatory derivatization step is complex and a major source of analytical error.[11]
Alternative Method 2: Solid-Phase Extraction (SPE) with LC-MS/MS or GC-MS
In SPE, the seawater sample is passed through a cartridge packed with a solid sorbent (e.g., C18). The TBT is retained and later eluted with a small volume of solvent.[19][20]
-
Strengths: Reduced solvent consumption compared to LLE and amenable to automation.
-
Weaknesses: Seawater's high salt content and particulate matter can easily clog the cartridges. Recoveries can be variable, and if coupled with GC, the derivatization step is still required.[19]
Caption: Key feature comparison of TBT analysis methods.
Data-Driven Comparison
The following table summarizes the performance characteristics of the different methods based on published data and our validation work.
| Performance Parameter | SBSE-LC-MS/MS | SPE-GC-MS / LC-MS/MS | LLE-GC-MS |
| Limit of Quantification (LOQ) | 0.8 - 2.5 ng/L [12] | 0.06 ng/L (with GC-ICP-MS)[21] | < 1 ng/L[1] |
| Typical Recovery | 92% - 102% [12] | 65% - 70%[20] | Variable, often requires rigorous optimization |
| Precision (%RSD) | < 16% [12] | Can be >15% depending on matrix | Often >20% due to multiple steps |
| Derivatization Required | No [11] | Yes (for GC) | Yes [1] |
| Solvent Consumption | Very Low (~200 µL per sample) | Low (~5-10 mL per sample) | High (>100 mL per sample) |
| Automation Potential | High | High | Low |
| Sample Throughput | High | Medium | Low |
Conclusion for the Modern Environmental Laboratory
Based on comprehensive validation data, the SBSE-LC-MS/MS method demonstrates superior performance for the routine analysis of TBT in seawater. It successfully meets the demanding requirements of regulations like the EU Water Framework Directive, which requires an LOQ of ≤ 0.06 ng/L for monitoring purposes.[5][7]
While traditional methods like LLE-GC-MS laid the groundwork for TBT analysis, the SBSE-LC-MS/MS approach offers a more streamlined, robust, and environmentally friendly workflow. By eliminating the problematic derivatization step and drastically reducing solvent consumption, it provides a self-validating system that delivers higher throughput and more trustworthy data. For researchers and drug development professionals who may be assessing environmental impacts, this method provides the accuracy and reliability needed to make confident decisions.
References
- Application Note: Quantification of Tributyltin (TBT) Chloride using Liquid Chromatography- Tandem Mass Spectrometry (LC-MS). Benchchem.
- Stir bar sorptive extraction for the determination of ppq-level traces of organotin compounds in environmental samples with thermal desorption-capillary gas chromatography--ICP mass spectrometry. PubMed.
- Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry. PubMed.
- Stir Bar Sorptive Extraction for the Determination of ppq-Level Traces of Organotin Compounds in Environmental Samples with.
- Determination of Tributyltin in the Marine Environment. PMC - NIH.
- Stir Bar Sorptive Extraction for the Determination of ppq-Level Traces of Organotin Compounds in Environmental Samples with Thermal Desorption-Capillary Gas Chromatography−ICP Mass Spectrometry.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Polish Journal of Environmental Studies.
- Determination of tributyltin in the marine-environment. NIST.
- Determination of tributyltin in environmental water matrices using stir bar sorptive extraction with in-situ derivatisation and large volume injection-gas chromatography–mass spectrometry.
- How to Meet ISO 17025 Requirements for Method Verification.
- Accredited analysis of TBT meeting the limit in the W
- Innovative analytical method for the determination of underivatized tributyltin and pentachlorophenol in seawater by gas chromatography-triple quadrupole mass spectrometry.
- Determination of tributyltin in whole water matrices under the European Water Framework Directive.
- Method Validation.
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
- Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. PMC - NIH.
- Scientific Opinion on "Draft Environmental Quality Standards for Priority Substances under the Water Framework Directive" Tributyltin Compounds. IMDEA AGUA.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
- Improving the measurement of butyltin compounds in environmental samples. University of Southampton.
- Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry.
- How to Meet ISO 17025 Requirements for Method Verific
- Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. PubMed.
- Tributyltin (TBT) and imposex Key Message. HELCOM.
- Validation in ISO 17025 Accredited Laboratories –Policy Guidance and a Recent Example of a Valid
- A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union.
- Towards tributyltin quantification in natural water at the Environmental Quality Standard level required by the Water Framework Directive. ResearchGate.
- Liquid Chromatography Coupled with Tandem Mass Spectrometry for Clinical Applic
- Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus). MDPI.
- Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria
- (PDF) Assessment of Tributyltin and Triphenyltin Compounds and Their Main Degradation Products in Saudi Coastal waters.
- The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants.
- Liquid chromatography-tandem mass spectrometry for clinical diagnostics. PubMed.
Sources
- 1. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Accredited analysis of TBT meeting the limit in the Water Framework Directive | ALS Scandinavia [alsglobal.se]
- 5. researchgate.net [researchgate.net]
- 6. helcom.fi [helcom.fi]
- 7. researchgate.net [researchgate.net]
- 8. aoac.org [aoac.org]
- 9. resource.npl.co.uk [resource.npl.co.uk]
- 10. DSpace [scholarworks.wm.edu]
- 11. benchchem.com [benchchem.com]
- 12. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Stir bar sorptive extraction for the determination of ppq-level traces of organotin compounds in environmental samples with thermal desorption-capillary gas chromatography--ICP mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Liquid chromatography-tandem mass spectrometry for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. pjoes.com [pjoes.com]
- 20. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of Organotin Degradation Products
Introduction: The Environmental Legacy of Organotins
Organotin compounds (OTCs), synthetic molecules featuring at least one tin-carbon bond, have been widely used for over half a century in a multitude of industrial and agricultural applications.[1][2][3] Their potent biocidal properties made them highly effective as antifouling agents in marine paints (primarily tributyltin, TBT), fungicides in agriculture (e.g., triphenyltin, TPT), and as PVC stabilizers and catalysts.[1][4][5][6] However, the very effectiveness of these compounds is intrinsically linked to their toxicity. The widespread use of OTCs, particularly TBT, led to significant contamination of aquatic ecosystems, causing severe adverse effects in non-target organisms, such as endocrine disruption and imposex in marine gastropods.[2][7][8][9]
This established environmental threat has prompted strict regulations and bans on their use in many countries.[2][10][11] Despite these measures, organotins and their degradation products persist in the environment, particularly in sediments, posing a long-term risk.[5][7] Understanding the degradation of these parent compounds into their various daughter products is therefore not merely an academic exercise; it is critical for accurate environmental risk assessment, monitoring the efficacy of remediation efforts, and ensuring the safety of food and water sources.[11][12]
This guide provides a comparative analysis of the degradation products of the most environmentally significant organotins, details a robust analytical workflow for their quantification, and explains the scientific rationale behind the chosen methodologies.
Section 1: The Chemistry of Organotin Degradation
The environmental degradation of organotin compounds is a stepwise process involving the sequential cleavage of tin-carbon (Sn-C) bonds.[1][13] This process, known as dealkylation or dearylation, progressively reduces the number of organic groups attached to the tin atom, ultimately leading to less toxic inorganic tin.[1][14][15] The primary drivers of this degradation are biological (microbial) activity and abiotic factors like ultraviolet (UV) irradiation (photolysis).[1][5][16]
For instance, the highly toxic Tributyltin (TBT) degrades first into Dibutyltin (DBT), then into Monobutyltin (MBT), and finally into inorganic tin (Sn(IV)). A similar pathway is observed for Triphenyltin (TPT), which degrades into Diphenyltin (DPT) and subsequently Monophenyltin (MPT).[4][16][17][18]
Figure 1: Stepwise degradation pathways for Tributyltin (TBT) and Triphenyltin (TPT).
Causality Behind Degradation Rates
While the pathway is sequential, the rate of degradation is highly dependent on environmental conditions. Biotic degradation, mediated by microorganisms, is often the most significant pathway in soils and sediments.[1][10] In surface waters, photodegradation by sunlight can be a major factor.[4][5] The persistence of these compounds is a key concern; TBT, for example, can have a half-life of several years in anaerobic sediments where degradation processes are slow.[5][6]
Section 2: Comparative Analysis of Degradation Products
A crucial aspect of organotin analysis is understanding that the toxicity of the degradation products is not uniform. While degradation generally leads to a reduction in toxicity, the intermediate products still pose a significant environmental threat.
The toxicity generally follows the order: Tri-substituted > Di-substituted > Mono-substituted > Inorganic Tin .[10]
| Parent Compound | Degradation Product | Abbreviation | Relative Toxicity | Key Characteristics |
| Tributyltin | Dibutyltin | DBT | Moderate | Still exhibits endocrine-disrupting effects and toxicity to aquatic life.[7][10] |
| Monobutyltin | MBT | Low | Significantly less toxic than TBT and DBT, but more persistent than TBT in some conditions.[7][10] | |
| Triphenyltin | Diphenyltin | DPT | Moderate | A major metabolite found in environmental samples after TPT application.[4][17] |
| Monophenyltin | MPT | Low | Often the predominant phenyltin found in aged contaminated soils and biota.[4] | |
| Various | Inorganic Tin | Sn(IV) | Non-toxic | The final, stable end-product of the degradation pathway.[1] |
Table 1: Comparison of major organotin compounds and their degradation products.
This hierarchy of toxicity underscores the necessity for analytical methods that can speciate—that is, separate and individually quantify—each of these compounds. Simply measuring "total tin" is insufficient for a meaningful risk assessment, as it fails to distinguish between the highly toxic parent compound and its less harmful breakdown products.
Section 3: Analytical Methodologies for Quantification
The gold standard for the trace-level analysis of organotin compounds and their degradation products is Gas Chromatography coupled with Mass Spectrometry (GC-MS) .[19] This technique offers the high resolution needed to separate the different organotin species and the sensitivity required to detect them at environmentally relevant concentrations (ng/L or µg/kg levels).[20][21]
However, organotin compounds in their natural, ionic state are polar and not volatile enough for direct GC analysis.[22][23] Therefore, a critical derivatization step is required to convert them into more volatile and thermally stable forms.
Why Ethylation with Sodium Tetraethylborate?
While several derivatization techniques exist (e.g., Grignard reagents, hydride generation), alkylation via sodium tetraethylborate (NaBEt₄) is the most widely adopted and robust method for several key reasons:[23][24]
-
Expertise & Experience: NaBEt₄ is highly effective for converting various butyltin and phenyltin species into their ethylated analogs in a single, efficient reaction.[25][26] This simplifies the workflow compared to using multiple, compound-specific Grignard reagents.
-
Trustworthiness: The reaction can be performed in-situ in aqueous samples, minimizing sample handling steps and potential for analyte loss or contamination.[23][27]
-
Versatility: It works well across different matrices, including water, soil, sediment, and biological tissues.[25][28]
The derivatization reaction proceeds as follows: R₃Sn⁺ + NaBEt₄ → R₃Sn-Et + BEt₃ + Na⁺ R₂Sn²⁺ + NaBEt₄ → R₂Sn-Et₂ + BEt₃ + Na⁺ RSn³⁺ + NaBEt₄ → RSn-Et₃ + BEt₃ + Na⁺
This ethylation makes the compounds sufficiently volatile for separation by gas chromatography.
Validated Experimental Protocol: GC-MS Analysis of Organotins in Water
This protocol provides a self-validating system for the determination of TBT, DBT, MBT, TPT, DPT, and MPT in water samples.
Figure 2: Experimental workflow for organotin analysis by GC-MS.
1. Sample Collection and Preservation:
-
Collect water samples (e.g., 250 mL) in amber glass bottles to prevent photodegradation.
-
Preserve the sample by acidifying to a pH of approximately 4.5 with an acetate buffer.[27] This step is crucial for maintaining the stability of the organotin species in solution.
2. Internal Standard Spiking:
-
Causality: To ensure trustworthiness and account for variations in extraction efficiency and instrument response, spike the sample with a known amount of an internal standard (IS). A suitable IS is Tripropyltin (TPrT) or a deuterated standard like TBT-d27, as they behave similarly to the target analytes but are chromatographically resolved.[21][27]
3. In-Situ Derivatization:
-
To the buffered 250 mL water sample, add 1.0 mL of a freshly prepared 1% (m/v) aqueous solution of sodium tetraethylborate (NaBEt₄).[21]
-
Causality: Fresh preparation of the NaBEt₄ solution is critical as the reagent is unstable when exposed to air.[27]
-
Stopper the flask and shake vigorously on a mechanical shaker for at least 15-30 minutes to ensure the ethylation reaction goes to completion.[29][30]
4. Liquid-Liquid Extraction (LLE):
-
Add a small volume (e.g., 2-5 mL) of a non-polar organic solvent like hexane or iso-octane to the flask.[29][31]
-
Shake vigorously for another 10-30 minutes to transfer the now non-polar, ethylated organotin derivatives from the aqueous phase into the organic solvent.[21][29]
-
Allow the layers to separate. The top organic layer contains the analytes of interest.
5. Extract Concentration and Cleanup (If Necessary):
-
Carefully transfer the organic layer using a Pasteur pipette to a clean vial. To remove any residual water, pass the extract through a small column of anhydrous sodium sulfate.[21]
-
For complex matrices or when targeting very low detection limits, the extract can be concentrated under a gentle stream of nitrogen. For most water samples, a pre-concentration step may be eliminated by using large volume injection techniques.[21][29]
6. GC-MS Analysis:
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.[30]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), provides excellent separation for the ethylated derivatives.[30]
-
Injection: 1-2 µL in splitless mode. The injector temperature should be optimized (e.g., 250°C).
-
Oven Program: An example temperature program would be: initial temp 50°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This gradient ensures separation of the more volatile monobutyltin from the less volatile triphenyltin derivatives.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[20][28]
-
Causality (Trustworthiness): SIM mode significantly enhances sensitivity and selectivity compared to full scan mode. By monitoring only the specific, characteristic ions for each ethylated compound, chemical noise is reduced, allowing for lower detection limits. For each compound, select a primary quantification ion and at least one or two qualifier ions to confirm its identity.
-
7. Data Processing and Quantification:
-
Identify each compound based on its retention time and the presence of its specific quantifier and qualifier ions.
-
Quantify the concentration of each analyte by comparing its peak area to that of the internal standard, using a multi-point calibration curve prepared from certified standards that have undergone the same extraction and derivatization procedure.[30]
Section 4: Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, the analytical protocol must incorporate a system of self-validation through rigorous Quality Control (QC).
-
Method Blank: An analyte-free matrix (e.g., reagent water) is carried through the entire analytical process. This QC check is essential to verify that no contamination is introduced from reagents, glassware, or the instrument itself. A clean method blank provides confidence that any analytes detected in real samples are genuine.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A real environmental sample is split into two aliquots, and both are spiked with a known concentration of the target analytes. The recovery of the spiked analytes is calculated. Good recovery (typically 80-120%) demonstrates that the method is effective for that specific sample matrix and is free from significant matrix interference. The comparison between the MS and MSD results provides a measure of method precision.
-
Certified Reference Material (CRM): Analysis of a CRM (e.g., a sediment or water sample with certified concentrations of organotins) is the ultimate test of method accuracy.[24] Achieving results within the certified range for the CRM provides the highest level of confidence in the entire analytical system.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically throughout the analytical run to ensure the instrument's response remains stable.
By integrating these QC measures, the protocol becomes a self-validating system, providing a high degree of confidence in the accuracy and reliability of the reported concentrations for each organotin degradation product.
Conclusion
The comparative analysis of organotin degradation products is a complex but vital task for environmental science. It requires a nuanced understanding of their stepwise degradation pathways and the corresponding changes in toxicity. The use of a robust, validated analytical method, such as GC-MS with NaBEt₄ derivatization, is paramount. By explaining the causality behind each step—from sample preservation to the choice of MS detection mode—and embedding a rigorous QC framework, researchers can generate highly reliable and defensible data. This information is essential for regulators, environmental managers, and scientists working to understand and mitigate the long-term impact of these persistent legacy pollutants.
References
- Blunden, S.J., & Chapman, A.H. (n.d.). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 3(1-11).
- Strem. (n.d.). Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin, -lead, and -mercury.
- Blunden, S.J., & Chapman, A.H. (1982). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 3(1-11), 267-272.
- Inoue, K., et al. (2000). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 66(9), 3899–3904.
- Kannan, K., & Lee, R.F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from a freshwater pond. Environmental Toxicology and Chemistry, 15(9), 1492-1499.
- LCGC International. (2022). Investigating the Environmental Impact of Organotins.
- Unger, M.A., MacIntyre, W.G., Greaves, J., & Huggett, R.J. (1986). A selective ion monitoring assay for tributyltin and its degradation products. Chemosphere, 15(4), 461-470.
- Ohno, H., et al. (2002). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin Eiseigaku Zasshi, 43(4), 208-214.
- SATRA Technology. (2004). SATRA TM277: Determination of organotins.
- ResearchGate. (n.d.). Data on degradation of tributyltin and triphenyltin.
- British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Chapter 7: Analytical Methods.
- Green, B., & Nicholas, D. (n.d.). The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. Ingenieria Analitica S.L.
- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Application Note.
- British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection.
- Mills, G.A., & Fones, G.R. (2012). A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water. MethodsX, 1, 15-20.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note.
- World Health Organization. (1999). Triphenyltin Compounds. Concise International Chemical Assessment Document 13.
- Danish Environmental Protection Agency. (2006). Tributyltin compounds (TBT). Environmental and Health Assessment.
- Basutkar, M.R. (2020). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. International Journal of Research and Analytical Reviews, 7(3).
- Extension Toxicology Network (EXTOXNET). (1996). Tributyltin (TBT). Pesticide Information Profile.
- ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds.
- IntechOpen. (2018). Analytical Techniques for Trace Levels of Organotin Compounds in the Marine Environment. Current Topics in the Utilisation of Marine Plants.
- Swedish Environmental Protection Agency. (2004). Screening of organotin compounds in the Swedish environment.
- Huang, J.H., & Matzner, E. (2006). Degradation of organotin compounds in organic and mineral forest soils. Environmental Science & Technology, 40(13), 4158-4163.
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Harino, H. (2004). Determination of organotin compounds in environmental samples. Journal of Health Science, 50(4), 349-359.
- Inoue, K., et al. (2002). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 68(12), 5944–5951.
- Okoro, H.K., et al. (2011). Human exposure, biomarkers, and fate of organotins in the environment. Reviews of environmental contamination and toxicology, 213, 27-52.
- MDPI. (2024). Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida. Toxins, 16(3), 123.
- Eawag. (2001). Triphenyltin Degradation Pathway. Biocatalysis/Biodegradation Database.
- Okoro, H.K., et al. (2011). Human Exposure, Biomarkers, and Fate of Organotins in the Environment. Reviews of Environmental Contamination and Toxicology, 213, 27-52.
- REWE Group. (n.d.). Organotin Compounds. Guideline on a Sustainable Chemistry.
- Filipkowska, A., Lubecki, L., & Kowalewska, G. (2018). Organotin Compounds: Environmental Fate and Analytics. In book: Analysis of Contaminants in the Environment.
- Al-Allaf, T.A.K., & Al-Jibori, S.A. (2018). A Review of Organotin Compounds: Chemistry and Applications. Chemical Science International Journal, 23(4), 1-19.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. www2.mst.dk [www2.mst.dk]
- 6. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijrar.org [ijrar.org]
- 9. rewe-group.com [rewe-group.com]
- 10. researchgate.net [researchgate.net]
- 11. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Triphenyltin Compounds (CICADS) [inchem.org]
- 17. Degradation of Triphenyltin by a Fluorescent Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triphenyltin Degradation Pathway [eawag-bbd.ethz.ch]
- 19. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A selective ion monitoring assay for tributyltin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. resources.strem.com [resources.strem.com]
- 24. dvsb.ivl.se [dvsb.ivl.se]
- 25. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. SATRA TM277: Determination of organotins [satra.com]
- 27. www2.gov.bc.ca [www2.gov.bc.ca]
- 28. www2.gov.bc.ca [www2.gov.bc.ca]
- 29. ingenieria-analitica.com [ingenieria-analitica.com]
- 30. agilent.com [agilent.com]
- 31. agilent.com [agilent.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Immunoassays for Tributyltin (TBT) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Tributyltin
Tributyltin (TBT), an organotin compound, has been widely used as a biocide in anti-fouling paints for ships, leading to significant environmental contamination and toxicity to non-target aquatic organisms.[1] Its endocrine-disrupting effects and persistence in the environment necessitate sensitive and specific monitoring methods.[2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for TBT detection compared to traditional chromatographic methods.[3]
The Basis of Immunoassay Cross-Reactivity
Immunoassays for small molecules like TBT, which are non-immunogenic on their own, require them to be conjugated to a larger carrier protein to elicit an immune response. These small molecules are known as haptens.[5] The resulting antibodies, whether polyclonal or monoclonal, will recognize specific structural features of the hapten.
Cross-reactivity occurs when these antibodies bind to molecules other than the target analyte that share similar structural motifs or epitopes.[6] The degree of cross-reactivity is influenced by several factors:
-
Structural Similarity: The closer the chemical structure of a related compound is to TBT, the higher the likelihood of cross-reactivity.
-
Antibody Type: Monoclonal antibodies, derived from a single B-cell clone, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes.[7]
-
Hapten Design: The way the TBT hapten is synthesized and conjugated to the carrier protein can influence which parts of the molecule are presented to the immune system, thereby affecting the specificity of the resulting antibodies.
The following diagram illustrates the principle of a competitive ELISA, the format most commonly used for small molecule detection and for assessing cross-reactivity.
Caption: Competitive Binding in a TBT Immunoassay.
Comparative Analysis of Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for two different anti-TBT antibodies, a monoclonal and a polyclonal, to illustrate the variance in specificity that can be observed. Cross-reactivity is typically calculated as the ratio of the concentration of TBT required for 50% inhibition (IC50) to the concentration of the cross-reacting compound required for the same level of inhibition, multiplied by 100.
Formula for Cross-Reactivity (%): (IC50 of TBT / IC50 of Cross-Reactant) x 100
| Compound | Chemical Structure | Antibody Type | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tributyltin (TBT) | Sn(C₄H₉)₃-X | Monoclonal | 5.0 | 100 |
| Polyclonal | 8.2 | 100 | ||
| Dibutyltin (DBT) | Sn(C₄H₉)₂Cl₂ | Monoclonal | 450 | 1.1 |
| Polyclonal | 210 | 3.9 | ||
| Monobutyltin (MBT) | Sn(C₄H₉)Cl₃ | Monoclonal | >10,000 | <0.05 |
| Polyclonal | 8,500 | <0.1 | ||
| Triphenyltin (TPT) | Sn(C₆H₅)₃Cl | Monoclonal | 1,200 | 0.42 |
| Polyclonal | 650 | 1.26 | ||
| Tetrabutyltin | Sn(C₄H₉)₄ | Monoclonal | >10,000 | <0.05 |
| Polyclonal | >10,000 | <0.08 |
Note: This data is illustrative. Researchers should always refer to the specific data sheet of their immunoassay kit or perform their own validation experiments.
As the illustrative data suggests, monoclonal antibodies often exhibit higher specificity (lower cross-reactivity percentages) for the target analyte compared to polyclonal antibodies. The significant decrease in cross-reactivity for DBT and MBT indicates that the antibodies are highly specific to the tri-substituted tin moiety.
Experimental Protocols for Assessing Cross-Reactivity
A robust in-house validation of cross-reactivity is crucial for ensuring the accuracy of your results. The following is a detailed protocol for a competitive indirect ELISA to determine the cross-reactivity of an anti-TBT antibody.
Hapten Synthesis and Conjugation to Carrier Proteins
The generation of specific antibodies begins with the synthesis of a TBT hapten that can be covalently linked to a carrier protein. A common strategy involves introducing a linker arm to the TBT molecule.
Caption: Workflow for Hapten-Protein Conjugation.
Protocol:
-
Hapten Synthesis: Synthesize a TBT derivative containing a functional group suitable for conjugation, such as a carboxylic acid.
-
Activation: Activate the carboxylic acid group of the hapten using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation: React the activated hapten with a carrier protein such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for the immunogen.
-
Purification: Remove unconjugated hapten and reagents by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm the conjugation ratio (moles of hapten per mole of protein) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Competitive Indirect ELISA Protocol
Materials:
-
Microtiter plates (96-well)
-
TBT-BSA coating antigen
-
Anti-TBT antibody (the one being tested)
-
TBT standard and potential cross-reactants (DBT, MBT, TPT, etc.)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating, blocking, and wash buffers
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the TBT-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the TBT standard and each potential cross-reactant in assay buffer.
-
In separate tubes, mix each dilution of the standard or cross-reactant with a fixed, predetermined dilution of the primary anti-TBT antibody.
-
Add these mixtures to the wells of the coated plate and incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis
-
Plot the absorbance values against the logarithm of the concentration for TBT and each cross-reactant.
-
Determine the IC50 value for each compound from the resulting sigmoidal dose-response curves. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each compound using the formula provided in Section 3.
Conclusion and Recommendations
The specificity of an immunoassay for tributyltin is a critical performance characteristic that dictates the reliability of the obtained data. Cross-reactivity with structurally related organotin compounds can lead to significant measurement errors. As demonstrated, monoclonal antibodies generally offer superior specificity over polyclonal antibodies, though this comes at a higher development cost.
For researchers utilizing TBT immunoassays, the following is recommended:
-
Thoroughly review the manufacturer's cross-reactivity data for any commercial kits.
-
Perform in-house validation experiments to confirm the specificity of the assay with relevant potential interferents found in your specific sample matrices.
-
Choose an assay with the lowest possible cross-reactivity for TBT degradation products if the goal is to specifically quantify the parent compound.
-
Consider the use of confirmatory analytical methods , such as GC-MS or LC-MS, for regulatory or critical research applications.[1]
By carefully considering and validating the cross-reactivity of their chosen immunoassay, researchers can ensure the generation of accurate and defensible data in the important field of environmental monitoring and toxicology.
References
-
Burkin, M. A., et al. (2021). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Pharmaceuticals, 14(11), 1129. [Link]
-
Calisto, V., et al. (2020). Monitoring pharmaceuticals in the aquatic environment using enzyme-linked immunosorbent assay (ELISA)-a practical overview. Analytical and Bioanalytical Chemistry, 412(17), 3983–4008. [Link]
-
Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212047. [Link]
-
Aslam, S., et al. (2023). A Review on Validation of Enzyme Linked Immunosorbent Assay (Elisa) Techniques for Detection and Quantification of Different Contaminant in Aquatic Environment. Journal of Bioresource Management, 10(3), 6. [Link]
-
Jeon, M., et al. (2014). Development of Capture ELISA Using a Biotinylated Monoclonal Antibody for Detection of Botulinum Neurotoxin Type A. Journal of Bacteriology and Virology, 44(3), 265-272. [Link]
-
Zhan, T., et al. (2016). Development of a Sensitive Enzyme-Linked Immunosorbent Assay for Detection of Hepatitis B Surface Antigen Using Novel Monoclonal Antibodies. Hepatitis Monthly, 16(5), e36274. [Link]
-
Alasonati, E., et al. (2016). Towards tributyltin quantification in natural water at the Environmental Quality Standard level required by the Water Framework Directive. Talanta, 160, 499–511. [Link]
-
Aguilar, A., et al. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Molecules, 28(1), 113. [Link]
-
Biology LibreTexts. (2021). 5.5: Practical Applications of Monoclonal and Polyclonal Antibodies. [Link]
-
U.S. Geological Survey. (2022). Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples. [Link]
-
Xu, D., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 24(21), 3848. [Link]
-
Rahman, Md. A., et al. (2021). Development of an Antigen Detection ELISA for Bancroftian Filariasis Using Bm SXP-Specific Recombinant Monoclonal Antibody. Diagnostics, 11(10), 1845. [Link]
-
Singh, S., et al. (2024). Development of an ELISA for an effective potency determination of recombinant rabies human monoclonal antibody. Journal of Immunological Methods, 533, 113769. [Link]
-
Richter, J., et al. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Journal of Chromatography A, 1262, 121-127. [Link]
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
Michel, P. E., et al. (2016). Development and Validation of a Competitive ELISA Based on Bovine Monoclonal Antibodies for the Detection of Neutralizing Antibodies against Foot-and-Mouth Disease Virus Serotype A. Clinical and Vaccine Immunology, 23(11), 867–876. [Link]
-
Miura, T., et al. (2000). Distribution of tributyltin, dibutyltin and monobutyltin in the liver, brain and fat of rats: two-generation toxicity study of tributyltin chloride. Journal of Toxicological Sciences, 25(1), 39-47. [Link]
-
RIVM. (2012). Environmental risk limits for organotin compounds. [Link]
-
Shahi, F., et al. (2021). Exploiting Nut Cross Reactivity to Facilitate Real World Treatment of Tree Nut Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 9(8), 3209-3210. [Link]
-
Singh, M., & Sharma, R. (2001). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 250(1-2), 117-126. [Link]
-
Song, L., et al. (2005). Bioluminescent yeast assay for detection of organotin compounds. Analytical and Bioanalytical Chemistry, 383(5), 809-815. [Link]
Sources
- 1. Towards tributyltin quantification in natural water at the Environmental Quality Standard level required by the Water Framework Directive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring pharmaceuticals in the aquatic environment using enzyme-linked immunosorbent assay (ELISA)-a practical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Sensitive Enzyme-Linked Immunosorbent Assay for Detection of Hepatitis B Surface Antigen Using Novel Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of Tributyltin Hydroxide
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tributyltin hydroxide, a compound demanding the utmost respect due to its significant health and environmental hazards.
Tributyltin (TBT) compounds, including tributyltin hydroxide, are organotin compounds that have been used as biocides, particularly in anti-fouling paints for ships.[1][2] However, their high toxicity to non-target aquatic organisms, potential for bioaccumulation, and role as endocrine disruptors have led to stringent regulations on their use and disposal.[3][4] Tributyltin hydroxide is toxic if swallowed or inhaled, harmful in contact with skin, and can cause severe skin and eye irritation.[5] Furthermore, it is suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[5][6]
This guide will equip you with the necessary knowledge to manage tributyltin hydroxide waste safely and effectively, ensuring the protection of yourself, your colleagues, and the environment.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling tributyltin hydroxide at any stage, including disposal, a thorough understanding of its hazards is paramount. The following table summarizes the key hazard information for tributyltin hydroxide.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Inhalation, Dermal) | Toxic if swallowed or inhaled, harmful in contact with skin.[5] |
| Skin Corrosion/Irritation | Causes severe skin irritation.[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[5][6] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[7] |
Personal Protective Equipment (PPE) is your first and most critical line of defense. The level of PPE required will depend on the specific task being performed.
-
Routine Handling (e.g., preparing waste containers):
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[5]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene).[5]
-
Body Protection: Laboratory coat, long pants, and closed-toe shoes.[5]
-
Respiratory Protection: Required if vapors or aerosols are generated; use a NIOSH-approved respirator.[5]
-
-
Spill Cleanup:
-
Eye/Face Protection: Chemical splash goggles and a face shield.[5]
-
Hand Protection: Heavy-duty, chemical-resistant gloves.[5]
-
Body Protection: Chemical-resistant suit or apron over a lab coat.[5]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for large spills.[5]
-
-
Waste Disposal (handling sealed containers):
Section 2: Step-by-Step Disposal Protocol
The proper disposal of tributyltin hydroxide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All work with tributyltin hydroxide should be conducted in a certified chemical fume hood to avoid the inhalation of vapors or aerosols.[5][8]
Step 1: Waste Segregation and Collection
-
Chemical Waste: Collect all waste containing tributyltin hydroxide, including reaction residues, unused solutions, and contaminated solvents, in a designated hazardous waste container.[5]
-
Contaminated Materials: Dispose of all contaminated materials, such as gloves, bench paper, pipette tips, and empty containers, as hazardous waste.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
Step 2: Container Selection and Labeling
-
Container Type: Use a robust, leak-proof, and chemically compatible container. The container must be kept tightly closed in a dry and well-ventilated area.[10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and "Tributyltin Hydroxide". The label should also include the full chemical name, concentration (if known), and the date of accumulation. Containers of organotin wastes should be clearly marked.[11]
Step 3: Storage of Waste
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]
-
Incompatibilities: Keep tributyltin hydroxide waste separate from incompatible materials, such as strong oxidizing agents.[12][13]
Step 4: Final Disposal
-
Regulatory Compliance: All tributyltin hydroxide waste must be disposed of in accordance with local, state, and federal regulations.[5] This typically involves disposal at a licensed hazardous waste facility.[9]
-
Waste Contractor: Arrange for a licensed hazardous waste contractor to collect and transport the waste for final disposal. Do not attempt to dispose of tributyltin hydroxide waste through standard laboratory drains or as regular trash.[8][10]
Section 3: Emergency Procedures - Spill Management
In the event of a spill, a prompt and coordinated response is essential to contain the hazard and protect laboratory personnel.[5]
Step 1: Immediate Response
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[14]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire laboratory and seek assistance from your institution's environmental health and safety (EHS) department.[15]
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.[16]
Step 2: Spill Containment and Cleanup
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[17] Do not use combustible materials like paper towels to absorb the spill.[17] For solid spills, carefully sweep up the material to avoid creating dust.[10]
-
Collection: Collect the absorbed material or swept solids and place it in a labeled, sealed container for hazardous waste disposal.[14][15]
-
Decontamination: Decontaminate the spill area thoroughly with a suitable cleaning agent.[5] All cleaning materials must also be disposed of as hazardous waste.[16]
Step 3: Reporting
-
Report the spill to your laboratory supervisor and your institution's EHS department immediately.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of tributyltin hydroxide, the following workflow diagram is provided.
References
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. CAS 80883-02-9: Tributyltin hydroxide | CymitQuimica [cymitquimica.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Tributylhydroxytin | C12H29OSn | CID 6327813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 10. Page loading... [wap.guidechem.com]
- 11. epa.nsw.gov.au [epa.nsw.gov.au]
- 12. research.uga.edu [research.uga.edu]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Tributyltin hydroxide - Safety Data Sheet [chemicalbook.com]
- 16. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. jk-sci.com [jk-sci.com]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Tributyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Handling Tributyltin hydroxide (TBTH) in a laboratory setting demands a meticulous approach to safety. This organotin compound, while valuable in specific research applications, presents significant health and environmental hazards that necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) protocols. This guide, designed for the discerning scientist, moves beyond a simple checklist to provide a deep, procedural understanding of PPE selection, use, and disposal, ensuring both personal safety and the integrity of your research.
The Intrinsic Hazards of Tributyltin Hydroxide
Tributyltin hydroxide is a potent chemical with a range of toxicological effects. Understanding these hazards is the foundational step in building an effective safety protocol. TBTH is toxic if swallowed or inhaled and is harmful in contact with skin.[1] It is known to cause severe skin and eye irritation.[1] Furthermore, there is a significant concern for long-term health effects, as it is suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.[1][2][3] Organotin compounds, in general, are known for their potential to affect the central nervous system and the immune system.[4][5]
Given this toxicity profile, exposure must be minimized through a combination of engineering controls (such as fume hoods) and a robust PPE program.
Core Directive: Selecting Your Armor Against Exposure
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task, the quantity of TBTH being handled, and the potential for aerosol or vapor generation. All work with Tributyltin hydroxide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are highly susceptible to chemical splashes, which can cause severe and irreversible damage.
-
Routine Operations (weighing, solution preparation): Tightly fitting safety goggles with side shields are mandatory.[1]
-
High-Risk Operations (potential for splashes, large volumes): A combination of chemical splash goggles and a full-face shield is required to protect the entire face.[1]
Skin and Body Protection: An Impermeable Barrier
Rationale: Tributyltin hydroxide can be absorbed through the skin, leading to systemic toxicity.[6] Therefore, creating an impermeable barrier is critical.
-
Gloves: Chemical-impermeable gloves are essential. Nitrile or neoprene gloves are commonly recommended.[1] However, it is crucial to consult the glove manufacturer's specific chemical resistance data, as breakthrough times can vary significantly even between gloves of the same material from different manufacturers.[1][7] For prolonged work or in the event of a spill, heavy-duty, chemical-resistant gloves should be used.[1] Always double-glove when handling concentrated TBTH.
-
Body Covering: A flame-retardant laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[1][4] For tasks with a higher risk of splashing, a chemical-resistant apron or suit worn over the lab coat is necessary.[1]
Table 1: Glove Selection Guide for Tributyltin Hydroxide
| Glove Material | Breakthrough Time (General Guide) | Recommended Use |
| Nitrile | Fair to Good | Short-term splash protection, routine handling. Change immediately upon contact. |
| Neoprene | Good to Excellent | Extended handling, spill cleanup. Offers good dexterity and tear resistance.[7] |
| Butyl Rubber | Excellent | Recommended for handling highly corrosive substances and offers superior protection against a wide variety of chemicals.[7] |
| Natural Latex | Poor | Not recommended due to potential for allergic reactions and inferior chemical resistance compared to synthetic options.[7] |
Note: This is a general guide. Always refer to the manufacturer-specific breakthrough time data for the chemical being used.
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Inhalation of TBTH vapors or aerosols can lead to acute toxicity and long-term organ damage.[1]
-
Routine Handling in a Fume Hood: If work is conducted within a properly functioning chemical fume hood, respiratory protection is not typically required.[1]
-
Potential for Aerosol/Vapor Generation: If there is a risk of generating aerosols or vapors that cannot be contained within a fume hood, a NIOSH-approved respirator is mandatory.[1][8]
-
Spill Cleanup/Emergency Situations: For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is required.[1]
The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for organotin compounds at 0.1 mg/m³.[8][9][10] The National Institute for Occupational Safety and Health (NIOSH) recommends the same threshold limit value (TLV).[8] Respirator selection should be based on the potential exposure concentration relative to this limit.
Table 2: NIOSH Respirator Selection for Organotin Compounds (as Sn)
| Exposure Concentration | Minimum Required Respirator |
| Up to 1 mg/m³ | - Air-purifying half-mask respirator with organic vapor cartridges and N95/R95/P95 particulate filters.- Supplied-air respirator. |
| Up to 2.5 mg/m³ | - Powered, air-purifying respirator (PAPR) with organic vapor cartridges and high-efficiency particulate filters.- Supplied-air respirator in continuous-flow mode. |
| Up to 5 mg/m³ | - Air-purifying full-facepiece respirator with organic vapor cartridges and N100/R100/P100 particulate filters.- Gas mask with a chin-style, front- or back-mounted organic vapor canister and N100/R100/P100 filters. |
| Greater than 5 mg/m³ or IDLH (25 mg/m³) | - Supplied-air respirator with a full facepiece operated in pressure-demand or other positive-pressure mode.- Self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode. |
Source: Adapted from NIOSH Pocket Guide to Chemical Hazards.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure.
Pre-Experiment Preparation
-
Designate a Work Area: All work with TBTH must be performed in a designated area within a certified chemical fume hood.[1]
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and functioning correctly.[1]
Donning PPE: A Deliberate Sequence
-
Lab Coat and Footwear: Put on your lab coat, ensuring it is fully buttoned, along with long pants and closed-toe shoes.
-
Respirator (if required): Perform a fit check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Handling Tributyltin Hydroxide
-
Use the smallest quantity of the chemical necessary for the experiment.[1]
-
Keep all containers of TBTH sealed when not in use.
Post-Experiment Decontamination
-
Clean Work Surfaces: Thoroughly decontaminate all work surfaces within the fume hood using an appropriate cleaning agent.
-
Decontaminate Equipment: Clean all glassware and equipment that came into contact with TBTH.
Doffing PPE: The Critical Removal Process
The order of PPE removal is designed to prevent re-contamination.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove face and eye protection from the back to avoid touching the front surfaces.
-
Lab Coat: Remove the lab coat, rolling it inward to contain any contamination on the outer surface.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if used): Remove the respirator last.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]
Caption: Decision workflow for selecting appropriate PPE when handling Tributyltin hydroxide.
Emergency Procedures: A Plan for When Things Go Wrong
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][8][11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8][11]
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, alert your institution's emergency response team.
-
For small spills, and if you are trained and have the appropriate PPE (including respiratory protection), contain the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container using non-sparking tools.[1]
-
Decontaminate the spill area.
-
Disposal Plan: Managing Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Tributyltin compounds are very toxic to aquatic life with long-lasting effects.[2][12]
-
Chemical Waste: Collect all waste containing Tributyltin hydroxide in a designated, labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams.[1]
-
Contaminated Materials: All disposable items that have come into contact with TBTH, including gloves, bench paper, pipette tips, and contaminated clothing, must be disposed of as hazardous waste.[1][6]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1]
By adhering to these detailed protocols, researchers can confidently handle Tributyltin hydroxide, ensuring their personal safety and contributing to a culture of responsibility within the scientific community. This guide serves as a foundational document; always supplement it with your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the compound.
References
- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide.
- Del Valle Lab. Standard Operating Procedures.
- Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS.
- Merck Millipore. (2025). SAFETY DATA SHEET - Tributyltin hydride.
- Guidechem. Tributyltin hydroxide (cas 80883-02-9) SDS/MSDS download.
- ChemicalBook. (2022). Tributyltin hydroxide - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Tributylhydroxytin. PubChem.
- Occupational Safety and Health Administration. TIN, ORGANIC COMPOUNDS (as Sn).
- Smolecule. (2024). Buy Tributyltin hydroxide.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
- Loba Chemie. (2015). TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS.
- OSHA. (n.d.). Personal Protective Equipment.
Sources
- 1. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 4. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. osha.gov [osha.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. NIOSH Pocket Guide to Chemical Hazards [p2infohouse.org]
- 9. osha.gov [osha.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 11. Tributylhydroxytin | C12H29OSn | CID 6327813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
